molecular formula C11H12ClN B567975 6,8-Dimethylquinoline hydrochloride CAS No. 1255574-45-8

6,8-Dimethylquinoline hydrochloride

Cat. No.: B567975
CAS No.: 1255574-45-8
M. Wt: 193.674
InChI Key: URHCKNOJIHABGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethylquinoline hydrochloride is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. The quinoline core structure is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities . While specific studies on this particular derivative are evolving, its structural features align with active research on substituted quinolines. The methyl substituents at the 6- and 8-positions are modifications that researchers investigate to optimize the compound's physicochemical properties and interaction with biological targets, as substitution patterns are known to critically influence bioavailability and efficacy . Quinolines, in general, have demonstrated substantial potential as antiprotozoal agents. Research indicates that substitutions on the quinoline ring system, particularly with groups like methyl or halogens, can enhance activity against parasitic diseases such as leishmaniasis . Furthermore, the 8-hydroxyquinoline structural motif and its derivatives are well-established for their antimicrobial, antifungal, and anticancer properties, often acting through mechanisms such as enzyme inhibition or metal ion chelation . The hydrochloride salt form typically enhances the compound's stability and solubility, facilitating its use in various in vitro assay systems. As such, this compound serves as a versatile building block for researchers synthesizing new hybrids and complex molecules aimed at targeting resistant pathogens and exploring new mechanisms of action in cellular models.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dimethylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h3-7H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHCKNOJIHABGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC=N2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682443
Record name 6,8-Dimethylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-45-8
Record name Quinoline, 6,8-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6,8-Dimethylquinoline Hydrochloride: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6,8-Dimethylquinoline hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. This document will delve into the synthesis, physicochemical properties, and potential therapeutic applications of this molecule, grounding the discussion in established chemical principles and citing relevant literature.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold due to its ability to interact with various biological targets. This versatility has led to the development of quinoline-based drugs with applications as antimalarials, antibacterials, antifungals, and even anticancer agents.[1][3][4] The strategic placement of substituents on the quinoline core can significantly modulate its biological activity, physicochemical properties, and pharmacokinetic profile, making the synthesis of novel derivatives a key focus in drug discovery.[5]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust synthetic route can be devised based on well-established named reactions for quinoline synthesis. The Combes synthesis is a particularly suitable method for preparing 2,4-substituted quinolines and can be adapted for the synthesis of 6,8-Dimethylquinoline.[1][6] The subsequent conversion to the hydrochloride salt is a standard chemical procedure.

Proposed Synthetic Pathway: An Adaptation of the Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8] For the synthesis of 6,8-Dimethylquinoline, 2,4-dimethylaniline would serve as the aniline component. A suitable β-diketone, such as acetylacetone, would then be used to form the quinoline ring system.

Step 1: Condensation of 2,4-Dimethylaniline with Acetylacetone

In this initial step, 2,4-dimethylaniline is reacted with acetylacetone in the presence of an acid catalyst, typically sulfuric acid or polyphosphoric acid.[6] This reaction forms an enamine intermediate.[7][8] The choice of a strong acid facilitates both the initial condensation and the subsequent cyclization.

Step 2: Acid-Catalyzed Cyclization

The enamine intermediate, upon heating in the presence of the strong acid, undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring. This is followed by dehydration to yield the aromatic 6,8-Dimethylquinoline.

Step 3: Conversion to this compound

The free base, 6,8-Dimethylquinoline, can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as ethanol or ether. This is a standard acid-base reaction that protonates the nitrogen atom of the quinoline ring, forming the water-soluble hydrochloride salt.

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow cluster_synthesis Synthesis of 6,8-Dimethylquinoline cluster_salt_formation Salt Formation 2_4_Dimethylaniline 2,4-Dimethylaniline Reaction1 Acid-Catalyzed Condensation 2_4_Dimethylaniline->Reaction1 Acetylacetone Acetylacetone Acetylacetone->Reaction1 Enamine_Intermediate Enamine Intermediate Reaction1->Enamine_Intermediate Reaction2 Intramolecular Cyclization & Dehydration Enamine_Intermediate->Reaction2 6_8_Dimethylquinoline 6,8-Dimethylquinoline Reaction2->6_8_Dimethylquinoline Reaction3 Acid-Base Reaction 6_8_Dimethylquinoline->Reaction3 HCl Hydrochloric Acid HCl->Reaction3 Final_Product This compound Reaction3->Final_Product Drug_Development_Logic Quinoline_Scaffold Quinoline Scaffold Known_Bioactivity Known Biological Activities (Antimalarial, Antibacterial, etc.) Quinoline_Scaffold->Known_Bioactivity 6_8_DMQ 6,8-Dimethylquinoline Hydrochloride Quinoline_Scaffold->6_8_DMQ Substituent_Effects Methyl Substituents at C6 & C8 (Influence Lipophilicity & Sterics) 6_8_DMQ->Substituent_Effects Potential_Applications Potential Therapeutic Applications Substituent_Effects->Potential_Applications Antimicrobial Antimicrobial Agents Potential_Applications->Antimicrobial Metalloenzyme_Inhibitors Metalloenzyme Inhibitors Potential_Applications->Metalloenzyme_Inhibitors Neurological_Targets Neurological Targets Potential_Applications->Neurological_Targets

Sources

6,8-Dimethylquinoline hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Analysis of 6,8-Dimethylquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, renowned for its ability to serve as a versatile framework for designing ligands that interact with a multitude of biological targets.[1][2] This bicyclic aromatic heterocycle is a cornerstone in the development of therapeutics, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4][5]

Substitutions on the quinoline ring system are critical for modulating physicochemical properties and biological activity, allowing for the fine-tuning of drug candidates. Among these, dimethyl-substituted quinolines are of significant interest as they serve as valuable synthetic intermediates and can themselves exhibit potent biological effects.[6][7] This guide provides a comprehensive technical overview of this compound (CAS: 1255574-45-8), a specific isomer that serves as a key building block in synthetic and medicinal chemistry.[8][9] We will delve into its chemical structure, synthesis, and a multi-faceted analytical approach for its complete characterization, providing field-proven insights and detailed protocols for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

The structure of this compound is defined by a quinoline core with methyl groups affixed at positions 6 and 8 of the benzene ring. The hydrochloride salt form arises from the protonation of the basic nitrogen atom within the pyridine ring, with a chloride ion serving as the counterion. This protonation significantly influences the molecule's solubility and handling characteristics, making it more amenable to aqueous media compared to its free base form.

cluster_0 This compound mol caption Chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented below, comparing the hydrochloride salt with its corresponding free base.

PropertyThis compound6,8-Dimethylquinoline (Free Base)Significance in Drug Development
CAS Number 1255574-45-8[10]2436-93-3[11]Unique identifier for substance registration and literature search.
Molecular Formula C₁₁H₁₂ClN[8]C₁₁H₁₁N[11]Defines the elemental composition of the molecule.
Molecular Weight 193.68 g/mol [8]157.21 g/mol [11]Influences absorption, distribution, metabolism, and excretion (ADME) properties.
IUPAC Name 6,8-dimethylquinolin-1-ium chloride6,8-dimethylquinoline[12]Standardized chemical name.
Form Typically a solidSolid[13]Affects handling, formulation, and storage requirements.
Solubility Higher aqueous solubilityLow aqueous solubilityCritical for formulation, bioavailability, and use in biological assays.

Synthesis of the 6,8-Dimethylquinoline Core

The synthesis of the quinoline ring is a well-established field in organic chemistry. For producing 6,8-disubstituted quinolines, the Skraup synthesis is a powerful and historically significant method. The causality for this choice rests on the ready availability of the starting material, 2,4-dimethylaniline, and the direct, one-pot nature of the reaction to form the desired bicyclic core. The reaction proceeds by treating the aniline with glycerol, an oxidizing agent (such as arsenic pentoxide or nitrobenzene), and sulfuric acid.

Caption: Workflow of the Skraup synthesis to produce 6,8-Dimethylquinoline.

Experimental Protocol: Synthesis and Salt Formation
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Cautiously add concentrated sulfuric acid to glycerol with cooling.

  • Addition of Reactants: To the cooled mixture, add 2,4-dimethylaniline. Then, slowly and carefully add the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction is exothermic and should be monitored carefully.

  • Workup: After cooling, dilute the mixture with water and neutralize it to remove the acid. The crude product can be purified by steam distillation.

  • Purification: The distilled free base, 6,8-dimethylquinoline, is extracted into an organic solvent, dried, and the solvent is evaporated. Further purification can be achieved by chromatography or recrystallization.

  • Hydrochloride Salt Formation: Dissolve the purified 6,8-dimethylquinoline free base in a suitable solvent like diethyl ether or isopropanol. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent.

  • Isolation: The this compound will precipitate as a solid. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Comprehensive Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. Each technique provides complementary information, creating a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. The hydrochloride form will show characteristic downfield shifts for protons near the protonated nitrogen compared to the free base.

  • ¹H NMR: The spectrum will confirm the presence of all protons and their connectivity. Key features to expect include:

    • Aromatic Protons: Several signals in the 7.0-9.0 ppm range, with splitting patterns corresponding to their positions on the quinoline ring. Protons on the pyridine ring (positions 2, 3, 4) will be shifted further downfield due to the electron-withdrawing effect of the protonated nitrogen.

    • Methyl Protons: Two distinct singlets in the 2.4-2.8 ppm range, each integrating to 3 protons.

    • N-H Proton: A broad singlet, often far downfield (>10 ppm), corresponding to the proton on the nitrogen.

  • ¹³C NMR: This technique verifies the carbon skeleton of the molecule. As noted in the literature for the free base, distinct signals are expected for each carbon.[12] For the hydrochloride salt, carbons in the pyridine ring will be shifted downfield.

Predicted ¹³C NMR Shifts Predicted ¹H NMR Shifts Assignment
~145-155 ppm~8.5-9.0 ppmC2, C4
~120-130 ppm~7.5-8.0 ppmC3
~140-150 ppm-C4a, C8a
~125-135 ppm~7.2-7.8 ppmC5, C7
~135-145 ppm-C6, C8
~20-25 ppm~2.4-2.8 ppmMethyl Carbons
Mass Spectrometry (MS)

MS is used to confirm the molecular weight and gain structural information from fragmentation patterns. For analysis of the hydrochloride salt, ESI is ideal, while GC-MS of the free base is effective for EI fragmentation.

  • Expected Fragmentation (EI): The molecular ion (M⁺) for the free base will be observed at m/z 157. A primary fragmentation pathway for quinolines is the loss of hydrogen cyanide (HCN), which would result in a significant fragment ion at m/z 130.[14] Subsequent loss of methyl radicals is also expected.

parent 6,8-Dimethylquinoline Cation [M]⁺˙ m/z = 157 ion1 [M-H]⁺ m/z = 156 parent->ion1 ion2 [M-HCN]⁺˙ m/z = 130 parent->ion2 ion3 [M-CH₃]⁺ m/z = 142 parent->ion3 frag1 Loss of H - H• frag2 Loss of HCN - HCN frag3 Loss of Methyl - CH₃•

Caption: Predicted Electron Ionization (EI) fragmentation of 6,8-Dimethylquinoline.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Neutralize an aqueous solution of this compound with a base (e.g., NaHCO₃) and extract the free base into an organic solvent (e.g., dichloromethane). Dry and concentrate the sample.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[15]

  • GC Column: A non-polar column such as a DB-5MS (30 m × 0.25 mm × 0.25 µm) is suitable.[15]

  • Oven Program: Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min.

  • Inlet Temperature: 250°C.[15]

  • MS Parameters: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Infrared (IR) Spectroscopy

IR spectroscopy provides a fingerprint of the molecule's functional groups.

  • Expected Absorption Bands:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from methyl groups.

    • ~2700-2400 cm⁻¹: Broad absorption characteristic of the N⁺-H stretch of an amine salt.

    • ~1620-1580 cm⁻¹: C=N and C=C stretching vibrations within the quinoline ring system.[16][17]

    • ~850-800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.[16]

Chromatographic Analysis (Purity and Quantification)

Chromatography is the gold standard for determining the purity of a compound and for quantification in various matrices.

Reverse-phase HPLC is the method of choice for analyzing polar, ionizable compounds like this compound. A C18 column separates components based on hydrophobicity.

prep Sample Preparation Dissolve in Mobile Phase Filter through 0.45 µm filter hplc HPLC System C18 Column (e.g., 4.6x150mm, 5µm) Mobile Phase: Acetonitrile/Water + Buffer Flow Rate: 1.0 mL/min prep->hplc detect Detection UV Detector @ ~225 nm hplc->detect data Data Analysis Integrate Peak Area Determine Purity (%) or Concentration detect->data

Caption: Standard workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Assay
  • Instrument: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.[18]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[19][20]

  • Mobile Phase: A gradient of Acetonitrile and water containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[21] For example, a gradient from 10% to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.[18]

  • Detection Wavelength: Monitor at a suitable wavelength, such as 225 nm, where the quinoline chromophore absorbs strongly.[19] A PDA detector is recommended to assess peak purity.[18]

  • Injection Volume: 10 µL.[19]

  • Quantification: Purity is determined by the area percent of the main peak relative to all other peaks.

Applications in Research and Drug Development

This compound is not merely an analytical subject but a valuable starting material for creating more complex molecular architectures. The quinoline nucleus is a well-known pharmacophore, and its derivatives are investigated for a wide array of therapeutic applications.

  • Synthetic Building Block: The methyl groups can be functionalized, and the quinoline ring can undergo further substitutions (e.g., nitration, halogenation) to create a library of novel compounds for screening.

  • Medicinal Chemistry Scaffolding: The inherent biological activity of the quinoline core makes this compound an attractive starting point for developing new agents targeting various diseases. Research on related quinoline derivatives has shown activity in several key areas.[22][23]

center Quinoline Nucleus node1 Anticancer center->node1 node2 Antimicrobial center->node2 node3 Antimalarial center->node3 node4 Anti-inflammatory center->node4 node5 Antiviral center->node5

Caption: Diverse biological roles of the quinoline nucleus.[3]

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). BenchChem.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). BenchChem.
  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
  • Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • 6,8-Dimethylquinoline.
  • Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • An In-Depth Technical Guide to the Chemistry and Potential Applications of Dimethylquinolinols. (2025). BenchChem.
  • Ren, X., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )...
  • 6,8-Dimethylquinolin-3-ol: Application Notes and Protocols in Medicinal Chemistry Research. (2025). BenchChem.
  • This compound. Sigma-Aldrich.
  • This compound. Arctom.
  • This compound. ChemicalBook.
  • Quinoline, 6,8-dimethyl-. NIST WebBook.
  • Biological activities of quinoline deriv
  • Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Connect Journals.
  • 5,6-Dimethylquinoline CAS 20668-30-8. BenchChem.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI.
  • Biological Activities of Quinoline Derivatives.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
  • Thermophysical Properties of 6,8-Dimethylquinoline. Chemcasts.

Sources

physicochemical properties of 6,8-Dimethylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6,8-Dimethylquinoline Hydrochloride

Foreword: Navigating the Known and the Predicted

For researchers and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its application. It dictates everything from reaction kinetics and formulation strategies to bioavailability and toxicological profiles. This guide focuses on this compound, a substituted quinoline derivative.

It is critical to note that while extensive data exists for the parent free base, 6,8-Dimethylquinoline, specific experimental data for its hydrochloride salt is less prevalent in publicly accessible literature. This guide, therefore, adopts a dual approach. It presents the established data for the hydrochloride salt where available, and critically, provides a robust framework of predicted properties based on the known chemistry of quinolines and hydrochloride salts. More importantly, it offers detailed, field-tested experimental protocols for the empirical determination of these properties, empowering researchers to validate these characteristics in their own laboratories. This document is structured not as a rigid data sheet, but as a practical guide to understanding and characterizing this compound from first principles.

Molecular and Structural Foundation

The journey into the physicochemical properties of any compound begins with its fundamental identity. 6,8-Dimethylquinoline is a heterocyclic aromatic compound. The hydrochloride salt is formed by the protonation of the basic nitrogen atom in the quinoline ring by hydrochloric acid, creating an ionic species with enhanced polarity.

Table 1: Core Molecular and Structural Data

Property 6,8-Dimethylquinoline (Free Base) This compound Source(s)
Chemical Structure (Structure of the cation shown) N/A
Molecular Formula C₁₁H₁₁N C₁₁H₁₂ClN [1][2][3][4]
Molecular Weight 157.21 g/mol 193.68 g/mol [1][2][3]
CAS Number 2436-93-3 1255574-45-8 [1][2][3][5]
IUPAC Name 6,8-dimethylquinoline 6,8-dimethylquinolinium chloride [1][2]

| InChI Key | RLZSSWLXBLSQKI-UHFFFAOYSA-N | URHCKNOJIHABGM-UHFFFAOYSA-N |[1][3] |

Core Physicochemical Properties: Prediction and a Protocol-Driven Approach

The conversion of the free base to its hydrochloride salt profoundly alters its physical properties, primarily due to the introduction of an ionic center. The following section discusses the expected properties and provides standardized methodologies for their experimental verification.

Table 2: Summary of Key Physicochemical Properties

Property 6,8-Dimethylquinoline (Free Base) Predicted/Known this compound Rationale for Prediction / Comments
Physical State Solid at 25°C[1] Crystalline Solid The ionic nature of the salt favors the formation of a stable crystal lattice.
Melting Point 96.28 °C[1] Significantly higher than the free base Strong ionic forces in the crystal lattice require more energy to overcome compared to the intermolecular forces of the free base.
Solubility Low in water[6] Significantly higher solubility in polar solvents (e.g., water, ethanol, methanol) The ionic nature of the hydrochloride salt allows for favorable ion-dipole interactions with polar solvent molecules.

| pKa | Not applicable | ~4.5 - 5.5 (Predicted) | This refers to the pKa of the conjugate acid (the protonated quinoline). The pKa of quinoline is ~4.9[7]. The electron-donating methyl groups may slightly increase the basicity (and thus the pKa of the conjugate acid) compared to the parent quinoline. |

Melting Point Determination

Expertise & Experience: The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities which disrupt the crystal lattice. For hydrochloride salts, it's also important to observe for decomposition, which can sometimes occur at or near the melting temperature.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the this compound sample is completely dry by placing it in a vacuum oven at a temperature well below its expected melting point for several hours.

  • Loading: Finely crush a small amount of the dried sample. Tap the open end of a capillary tube (sealed at the other end) into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Instrumentation: Place the loaded capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating rate (e.g., 10-15 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • Prepare a new capillary and heat to about 20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Trustworthiness: The protocol's validity is ensured by using a calibrated instrument. Calibration should be regularly performed using certified reference standards with known melting points (e.g., caffeine, vanillin).

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample (Vacuum Oven) Crush Crush to Fine Powder Dry->Crush Load Load Capillary Tube (2-3 mm height) Crush->Load Place Insert into Calibrated Apparatus Load->Place Approx Rapid Ramp Rate (~10-15°C/min) for approximation Place->Approx Precise Slow Ramp Rate (~1-2°C/min) for precision Approx->Precise Record Record T_onset and T_clear Precise->Record

Caption: Workflow for Capillary Melting Point Determination.

Solubility Assessment

Expertise & Experience: Solubility is a cornerstone of drug development, impacting formulation, dissolution, and absorption. For an ionizable compound like this compound, solubility is highly pH-dependent. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.

Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)

  • System Preparation: Prepare a series of buffered aqueous solutions at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The excess solid is critical to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The time required to reach equilibrium must be predetermined (often 24-72 hours).

  • Phase Separation: After equilibration, allow the samples to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. It is crucial not to disturb the solid phase. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified pH and temperature.

Trustworthiness: This protocol is self-validating by ensuring equilibrium is reached. This can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h); the point at which the concentration no longer increases is considered equilibrium.

Solubility_Workflow Start Add Excess Solid to Buffered Solvent (Known pH) Equilibrate Agitate at Constant Temp (e.g., 24-72 hours) Start->Equilibrate Separate Phase Separation (Centrifugation or Settling) Equilibrate->Separate Aliquot Withdraw Clear Supernatant Separate->Aliquot Analyze Quantify Concentration (e.g., HPLC-UV) Aliquot->Analyze Result Report Solubility (mg/mL) at specified pH & Temp Analyze->Result

Caption: Workflow for Shake-Flask Equilibrium Solubility Assay.

Acidity Constant (pKa) Determination

Expertise & Experience: The pKa governs the ionization state of a molecule at a given pH. For this compound, the pKa refers to the equilibrium between the protonated (cationic) form and the neutral free base. This value is critical for predicting its behavior in the pH gradient of the gastrointestinal tract and its ability to permeate cell membranes. Potentiometric titration is a direct and reliable method for its determination.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solvent in which both the protonated and neutral forms are soluble (e.g., a water/methanol co-solvent system).

  • Instrumentation Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa. Use a micro-burette for precise delivery of the titrant.

  • Titration:

    • Immerse the calibrated pH electrode and a stirrer into the sample solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The equivalence point is the point of maximum slope, which can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the use of a standardized titrant. The experiment should be repeated multiple times (n≥3) to ensure reproducibility.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (2-point calibration) B Prepare Analyte Solution (Known Concentration) A->B D Add Titrant in Small Increments B->D C Standardize Titrant (e.g., 0.1 M NaOH) E Record pH after Each Addition D->E F Plot pH vs. Volume E->F G Determine Equivalence Point (1st Derivative) F->G H pKa = pH at 1/2 Equivalence Point G->H

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. For a novel or reference compound, obtaining high-quality NMR, IR, and UV-Vis spectra is a non-negotiable step for structural confirmation and quality control.

General Protocol for Spectroscopic Analysis

  • Purity Confirmation: Ensure the sample's purity using a primary analytical technique like HPLC or qNMR before detailed spectroscopic characterization.[9]

  • Sample Preparation: Prepare the sample according to the specific requirements of each spectroscopic technique as detailed below. Use high-purity spectroscopic grade solvents.

  • Data Acquisition: Acquire spectra using calibrated and well-maintained instruments.

  • Data Interpretation: Analyze the resulting spectra to confirm that the observed signals are consistent with the known structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating molecular structure in solution. For this compound, ¹H NMR will confirm the placement and integration of all protons, while ¹³C NMR will identify all unique carbon environments. The protonation of the nitrogen will cause a downfield shift of the protons on the heterocyclic ring compared to the free base, a key diagnostic feature.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic protons on the quinoline ring system.

    • Two distinct singlets for the two methyl groups (C6-CH₃ and C8-CH₃).

    • A broad signal for the N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the 9 unique aromatic carbons.

    • Signals for the 2 methyl carbons.

Experimental Protocol (¹H and ¹³C NMR)

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it will not exchange with the N-H proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H spectrum using a standard pulse program.

    • Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the hydrochloride salt, the most telling feature will be the presence of a broad absorption band corresponding to the N⁺-H stretch, which is absent in the free base.

Expected Spectral Features:

  • ~3100-2800 cm⁻¹: Broad N⁺-H stretching vibration from the protonated quinoline nitrogen.

  • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • ~1620-1580 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring.

Experimental Protocol (KBr Pellet Method)

  • Sample Preparation: Mix ~1 mg of the dry this compound sample with ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Grinding: Gently grind the mixture to a very fine, homogenous powder.

  • Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired first.

UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system. The quinoline ring system is the primary chromophore. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and, critically, to the pH, as protonation of the nitrogen alters the electronic structure of the chromophore.

Experimental Protocol

  • Stock Solution: Prepare an accurate stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol or water).

  • Working Solutions: Prepare a series of dilutions from the stock solution using both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous media to observe the spectra of the fully protonated and deprotonated species, respectively.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent/buffer blank and record a baseline correction.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the absorbance of the sample across a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each condition. The molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl) if the concentration and path length are known.

Safety and Handling

As a chemical entity intended for research, proper handling of this compound is paramount. While a specific Safety Data Sheet (SDS) for the hydrochloride was not available in the search, general precautions for quinoline derivatives and amine hydrochlorides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Some quinoline derivatives are classified as toxic if swallowed and may cause skin or eye irritation.[10] Always consult the supplier-specific SDS before handling.

Conclusion

This guide provides a comprehensive framework for understanding and characterizing the . While direct experimental data for the salt is sparse, its properties can be reliably predicted based on fundamental chemical principles. The true value for the practicing scientist lies in empirical verification. The detailed, step-by-step protocols provided herein for determining melting point, solubility, pKa, and spectroscopic identity serve as a robust starting point for any research, development, or quality control program involving this compound. By synthesizing theoretical knowledge with practical, validated methodologies, researchers can proceed with confidence in their application of this compound.

References

  • Chemcasts. (n.d.). Thermophysical Properties of 6,8-Dimethylquinoline.
  • PubChem. (n.d.). 6,8-Dimethylquinoline.
  • PubChem. (n.d.). 6,8-Dimethylquinoline.
  • NIST. (n.d.). Quinoline, 6,8-dimethyl-.
  • mVOC. (n.d.). Quinoline.
  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline.

Sources

6,8-Dimethylquinoline hydrochloride CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,8-Dimethylquinoline Hydrochloride: Identification, Characterization, and Analysis

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their presence in various natural products and their wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. This guide provides a comprehensive technical overview of this compound, focusing on its identification, synthesis, and detailed analytical characterization. As a senior application scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale to ensure robust and reliable results in a research and development setting.

Chemical Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. The primary identifiers for this compound and its free base are summarized below.

Core Identifiers
IdentifierThis compound6,8-Dimethylquinoline (Free Base)
CAS Number 1255574-45-8[1][2]2436-93-3[3][4][5]
Molecular Formula C₁₁H₁₂ClNC₁₁H₁₁N[3][4]
Molecular Weight 193.68 g/mol 157.21 g/mol [3]
IUPAC Name 6,8-dimethylquinolin-1-ium chloride6,8-dimethylquinoline[3][5]
Synonyms 6,8-dimethyl-quinoline hydrochloride6,8-DMQ[3]
InChI Key URHCKNOJIHABGM-UHFFFAOYSA-NRLZSSWLXBLSQKI-UHFFFAOYSA-N[4][5]
SMILES CC1=CC(=C2C(=C1)C=CC=[NH+]2)C.[Cl-]CC1=CC(=C2C(=C1)C=CC=N2)C[3]
Chemical Structure

The structure of this compound consists of a quinoline core with methyl groups substituted at the 6th and 8th positions. The nitrogen atom in the quinoline ring is protonated, forming a hydrochloride salt.

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and Experimental)
PropertyValueSource
Melting Point 96.28 °C (for free base)[5]
Boiling Point 268.5 °C (for free base)[5]
pKa 4.90 (for quinoline)[6]
LogP 2.8 (predicted for free base)PubChem[3]
Appearance Light brown crystalline powder (for related 2,6-dimethylquinoline)Alfa Aesar MSDS[7]

Note: Experimental data for the hydrochloride salt is limited; some data is for the free base or related isomers.

Synthesis of 6,8-Dimethylquinoline

The synthesis of quinoline derivatives often employs classic named reactions such as the Skraup or Doebner-von Miller synthesis.[8] A plausible and common approach for synthesizing 6,8-Dimethylquinoline involves the reaction of 2,4-dimethylaniline with glycerol in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.

Synthesis cluster_reactants Reactants cluster_conditions Conditions 2,4-Dimethylaniline 2,4-Dimethylaniline ReactionVessel Skraup-Doebner-von Miller Reaction 2,4-Dimethylaniline->ReactionVessel + Glycerol Glycerol Glycerol->ReactionVessel + H₂SO₄ (Dehydrating Agent) H₂SO₄ (Dehydrating Agent) H₂SO₄ (Dehydrating Agent)->ReactionVessel Oxidizing Agent (e.g., Nitrobenzene) Oxidizing Agent (e.g., Nitrobenzene) Oxidizing Agent (e.g., Nitrobenzene)->ReactionVessel Heat Heat Heat->ReactionVessel AcroleinFormation In-situ Acrolein Formation ReactionVessel->AcroleinFormation 1. Dehydration MichaelAddition Michael Addition of Aniline AcroleinFormation->MichaelAddition 2. Michael Addition Cyclization Electrophilic Cyclization MichaelAddition->Cyclization 3. Cyclization DehydrationOxidation Dehydration & Aromatization Cyclization->DehydrationOxidation 4. Dehydration & Oxidation Product 6,8-Dimethylquinoline DehydrationOxidation->Product Yields HCl_Treatment Treat with HCl gas Product->HCl_Treatment Dissolve in Ether FinalProduct 6,8-Dimethylquinoline HCl HCl_Treatment->FinalProduct Precipitates

Caption: Plausible synthesis pathway for this compound.

The hydrochloride salt is then typically prepared by dissolving the purified 6,8-Dimethylquinoline free base in a suitable solvent (e.g., diethyl ether) and bubbling hydrogen chloride gas through the solution, or by adding a solution of HCl in an organic solvent, to precipitate the salt.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. This involves cross-validation of data from NMR, MS, and chromatography.[9]

G substance 6,8-Dimethylquinoline HCl Sample nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr ms Mass Spectrometry (GC-MS or LC-MS) substance->ms hplc Chromatography (HPLC-UV) substance->hplc ir IR Spectroscopy substance->ir structure Structural Elucidation (Proton/Carbon Environment) nmr->structure mw Molecular Weight & Fragmentation Pattern ms->mw purity Purity Assessment & Quantification hplc->purity fg Functional Group Identification ir->fg structure->mw Cross-validation mw->purity Cross-validation

Caption: Analytical workflow for the characterization of 6,8-Dimethylquinoline HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation. The expected spectra for the 6,8-dimethylquinoline moiety are as follows:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. Due to the heterocyclic nature and the substitution pattern, the aromatic region (typically δ 7.0-9.0 ppm) will show a series of doublets and triplets.[10][11][12] The two methyl groups at positions 6 and 8 will appear as sharp singlets in the upfield region (typically δ 2.4-2.7 ppm). The N-H proton of the hydrochloride salt may appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum will display 11 distinct signals for the 11 carbon atoms of the quinoline core, as they are chemically non-equivalent. Aromatic carbons typically resonate between δ 120-150 ppm.[3][10] The two methyl carbons will appear at a much higher field (typically δ 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When analyzed by techniques like GC-MS or LC-MS with electrospray ionization (ESI), the free base (6,8-Dimethylquinoline) is typically observed.

  • Expected Molecular Ion (M⁺): For the free base, a prominent peak at m/z 157.09, corresponding to the molecular formula C₁₁H₁₁N, is expected.[3][13]

  • Fragmentation: Common fragmentation patterns for quinolines involve the loss of HCN or methyl radicals, leading to characteristic daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-3000 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring system.[14]

  • ~2400-2800 cm⁻¹ (broad): N⁺-H stretching from the hydrochloride salt.

  • ~750-900 cm⁻¹: C-H out-of-plane bending, which is diagnostic for the substitution pattern on the aromatic rings.[14]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of the compound and for quantification in various matrices.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for analyzing quinoline derivatives.[15] A mobile phase consisting of an acetonitrile/water or methanol/water gradient with a UV detector set around 225 nm is typically effective.[15]

  • Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is suitable for the analysis of the volatile free base, 6,8-Dimethylquinoline. A non-polar capillary column like a DB-5MS is commonly used.[15]

Experimental Protocols

The following are generalized, step-by-step protocols that serve as a starting point for analysis. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: HPLC-UV Analysis
  • Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the sample in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Instrument: HPLC with UV Detector.[15]

    • Column: C18, 5 µm, 4.6 x 250 mm.[15]

    • Mobile Phase: A: Water, B: Acetonitrile. Gradient elution may be required.

    • Flow Rate: 1.0 mL/min.[15]

    • Injection Volume: 10 µL.[15]

    • Detection Wavelength: 225 nm.[15]

  • Analysis: Inject the standards and sample. Identify the peak for 6,8-Dimethylquinoline by its retention time and quantify using the calibration curve.

Protocol 2: GC-MS Analysis

Causality Note: This method analyzes the free base. The hydrochloride salt is not sufficiently volatile for GC. Samples can be analyzed by direct injection if dissolved in a solvent that allows for in-situ conversion, or after a basic workup to neutralize the salt.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. If starting with the hydrochloride salt, neutralization with a mild base (e.g., NaHCO₃ solution) and extraction into an organic solvent may be necessary.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph with a Mass Spectrometer detector.[15]

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[15]

    • Carrier Gas: Helium.

    • Oven Program: Initial temp 90°C for 2 min, ramp at 20°C/min to 260°C, hold for 3 min.[15]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis: Identify the compound by comparing its retention time and mass spectrum with a reference standard or library data (e.g., NIST).

Safety and Handling

As with any chemical, proper safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[16][17]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16][18] Avoid contact with skin and eyes.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[17]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[16][17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[17]

Conclusion

This technical guide provides a comprehensive framework for the identification, synthesis, and analysis of this compound. By integrating fundamental chemical data with detailed protocols for modern analytical techniques, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The emphasis on cross-validation of data from orthogonal methods (NMR, MS, Chromatography) is critical for ensuring the scientific integrity and reliability of research outcomes involving this and other important quinoline derivatives.

References

  • Walash, M. I., et al. "Determination of Some Quinoline Derivatives with Organic Brominating Agents." Analytical Letters, vol. 16, no. 2, 1983. [Link]
  • PubChem. 6,8-Dimethylquinoline | C11H11N | CID 75528. [Link]
  • RBNAinfo.
  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]
  • PrepChem.com. Synthesis of 8-Cyano-5,6,7,8-tetrahydro-3,8-dimethylquinoline. [Link]
  • SciSpace.
  • NIST. Quinoline, 6,8-dimethyl-. [Link]
  • ResearchGate. Scheme 2. Synthesis of 6, 8, and 9. [Link]
  • PubChem. 4,8-Dimethylquinoline | C11H11N | CID 34222. [Link]
  • FooDB. Showing Compound 4,8-Dimethylquinoline (FDB004419). [Link]
  • ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
  • Der Pharma Chemica.
  • TSI Journals.
  • Chemcasts. Thermophysical Properties of 6,8-Dimethylquinoline. [Link]
  • NIST. 2,8-Dimethylquinoline. [Link]
  • UNCW Institutional Repository.
  • NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]
  • UNCW Institutional Repository.
  • Wiley Online Library. ERGOLINE, 6,8-DIMETHYL-, (8.BETA.)-. [Link]
  • PubChem. 2,6-Dimethylquinoline | C11H11N | CID 13414. [Link]
  • NIST. 2,8-Dimethylquinoline. [Link]
  • mVOC 4.0. Quinoline. [Link]

Sources

Topic: Potential Applications of 6,8-Dimethylquinoline Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Foreword

The quinoline scaffold represents one of the most vital "privileged structures" in medicinal chemistry and materials science.[1][2] Its rigid, bicyclic aromatic system is a versatile template that can be functionalized to fine-tune electronic, steric, and pharmacokinetic properties.[3] This guide focuses on a specific, yet underexplored, derivative: 6,8-Dimethylquinoline hydrochloride. While direct literature on this precise molecule is nascent, a comprehensive analysis of its structural class allows us to delineate a clear and promising roadmap for its investigation. This document serves as a technical primer for researchers, offering hypothesized applications, detailed experimental frameworks, and the scientific rationale needed to unlock its potential.

Core Molecular Profile of this compound

6,8-Dimethylquinoline is a derivative of quinoline where methyl groups are substituted at the 6th and 8th positions of the benzene ring portion of the scaffold. The hydrochloride salt form is typically supplied to enhance aqueous solubility, a critical attribute for biological testing.

  • Molecular Formula: C₁₁H₁₁N · HCl[4]

  • Molecular Weight: 193.68 g/mol [4]

  • CAS Number: 1255574-45-8[4]

The addition of two methyl groups is not trivial. These electron-donating groups can influence the electron density of the aromatic system, potentially enhancing its interaction with biological targets or metal surfaces. Furthermore, their positions may provide steric hindrance that could confer selectivity for specific enzyme binding pockets or influence its metabolic profile.

Figure 1: Structure of this compound.

Potential Application I: Anticancer Drug Discovery

The quinoline motif is the core of numerous approved and investigational anticancer agents.[5][6] These compounds can exert their effects through diverse mechanisms, including DNA binding, inhibition of critical enzymes like topoisomerases, and disruption of carcinogenic signaling pathways such as EGFR, c-Met, and PI3K.[1][7] Notably, a study on 6,8-disubstituted quinolines found that derivatives like 6,8-dimethoxyquinoline exhibited significant anticancer activities, providing a strong rationale for investigating the 6,8-dimethyl analogue.[8]

Investigational Workflow: From Screening to Mechanistic Insight

A logical, phased approach is critical to efficiently evaluate the anticancer potential of a new chemical entity. The workflow below outlines a standard cascade used in preclinical drug discovery.

G start Compound Synthesis & Solubilization of 6,8-Dimethylquinoline HCl screen Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 panel or similar) start->screen select Select Potent & Selective Cell Lines (e.g., Leukemia, Colon) screen->select ic50 Determine IC₅₀ Values (MTT / CellTiter-Glo Assay) select->ic50 mechanistic Mechanism of Action Studies ic50->mechanistic apoptosis Apoptosis Assay (Annexin V / PI Staining) mechanistic->apoptosis Induces Cell Death? cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanistic->cell_cycle Halts Proliferation? target Target Deconvolution (Western Blot for key pathways e.g., DNMT, Akt, ERK) mechanistic->target Specific Pathway? end Lead Candidate Identification apoptosis->end cell_cycle->end target->end

Figure 2: Proposed workflow for anticancer evaluation.

Protocol: Cell Viability Assessment via MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀), a key metric of potency.

  • Cell Culture: Seed human cancer cells (e.g., HCT116 colorectal carcinoma or U937 leukemia) in 96-well plates at a density of 5,000 cells/well.[9] Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.01 to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[10] Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against compound concentration (log scale) and use non-linear regression to calculate the IC₅₀ value.

Causality Behind Choices:

  • Cell Lines: HCT116 and U937 are chosen as they are well-characterized and frequently used in studies of quinoline derivatives, allowing for better comparison of results.[9]

  • MTT Reagent: The MTT assay is a robust, inexpensive, and widely accepted method for initial cytotoxicity screening, directly linking metabolic activity to cell viability.[11][12]

  • Controls: A vehicle control is essential to ensure the solvent (DMSO) has no effect, while a positive control (Doxorubicin) validates that the assay system is responsive to cytotoxic agents.[10]

Potential Application II: Antimicrobial Research

Quinolines are foundational to antimicrobial therapy, with fluoroquinolones being a prominent class of antibiotics.[5] Their derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[13][14] The mechanism often involves inhibiting essential bacterial processes, making them valuable leads in an era of growing antimicrobial resistance.[13] A quinoline derivative, HT61, has shown effectiveness against Staphylococcus aureus biofilms, a notoriously difficult-to-treat bacterial state.[15]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing antimicrobial potency.

  • Inoculum Preparation: Culture bacterial strains (e.g., Gram-positive S. aureus ATCC 29213 and Gram-negative E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually identifying the lowest concentration well with no turbidity (no bacterial growth). This can be confirmed by reading the optical density at 600 nm.

Causality Behind Choices:

  • Bacterial Strains: Using both a Gram-positive (S. aureus) and a Gram-negative (E. coli) strain provides crucial information on the compound's spectrum of activity.[13]

  • Mueller-Hinton Broth: This is the standardized medium for routine antimicrobial susceptibility testing as recommended by clinical laboratory standards institutes.

  • Standardized Inoculum: A precise starting concentration of bacteria is critical for the reproducibility and accuracy of the MIC value.

Potential Application III: Materials Science & Corrosion Inhibition

Organic heterocyclic compounds, particularly those containing nitrogen and π-electrons like quinoline, are highly effective corrosion inhibitors for metals in acidic environments.[16][17] Their mechanism involves adsorbing onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions.[18] The electron-donating methyl groups and high electron density of the 6,8-Dimethylquinoline structure make it an excellent candidate for this application.[19]

Data Presentation: Evaluating Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its Inhibition Efficiency (IE%). While specific data for this compound is not yet published, research on related compounds demonstrates high efficacy. The table below illustrates how such data would be presented.

InhibitorMetalCorrosive MediumInhibitor Conc. (M)Inhibition Efficiency (IE%)
Quinoline Derivative L1Carbon Steel1 M HCl1 x 10⁻³>90%[18]
Quinaldic AcidMild Steel0.5 M HCl1 x 10⁻³~85%[17]
6,8-Dimethylquinoline HCl Mild Steel 1 M HCl (Hypothetical) (To Be Determined)

Table 1: Example format for summarizing corrosion inhibition data.

Experimental Approach (Weight Loss Method):

  • Coupon Preparation: Prepare pre-weighed mild steel coupons of a known surface area.

  • Immersion: Immerse the coupons in a 1 M HCl solution with and without various concentrations of this compound.

  • Exposure: Maintain the immersion for a set period (e.g., 6 hours) at a constant temperature.

  • Analysis: Remove, clean, and re-weigh the coupons. The weight loss is used to calculate the corrosion rate and the Inhibition Efficiency using standard formulas.[17]

Causality Behind Choices:

  • Weight Loss Method: It is a simple, direct, and reliable method for determining corrosion rates and inhibitor efficiency.[17]

  • 1 M HCl: Strong acidic media are common in industrial processes like acid pickling and are a standard environment for testing inhibitor performance.[18]

Conclusion and Future Trajectory

This compound is a molecule of significant latent potential. Based on a robust foundation of research into the broader quinoline class and closely related analogues, it stands as a prime candidate for investigation in oncology, antimicrobial discovery, and materials science. The experimental frameworks provided in this guide offer a clear path for researchers to begin systematically evaluating its properties. Future work should focus not only on these primary applications but also on developing synthetic routes to create a library of derivatives, enabling crucial structure-activity relationship (SAR) studies that are the cornerstone of modern drug and materials development.

References

  • Verma, C., Ebenso, E.E., & Quraishi, M.A. (2020). Quinoline and its derivatives as corrosion inhibitors: A review.
  • Gao, C., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health (NIH). [Link]
  • Obot, I.B., & Obi-Egbedi, N.O. (2010). Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium.
  • Hsissou, R., et al. (2021).
  • Joshi, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
  • Ajani, O.O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [Link]
  • Verma, C., et al. (2021). Quinoline and Its Derivatives as Corrosion Inhibitors.
  • Khan, I., et al. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research. [Link]
  • Joshi, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
  • Kumar, S., et al. (2009).
  • ResearchGate. (2025). Chemical and Optimized Structures of the Studied Quinoline Derivative.
  • PubChem. 6,8-Dimethylquinoline. PubChem. [Link]
  • Kumar, S., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
  • Chemcasts. Thermophysical Properties of 6,8-Dimethylquinoline. Chemcasts. [Link]
  • Aytac, S.P., et al. (2012). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities.
  • Bentham Science.
  • Frapwell, N.R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. [Link]
  • NIST. Quinoline, 6,8-dimethyl-. NIST WebBook. [Link]
  • Singh, U.P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH). [Link]
  • Chemcasts. 6,8-Dimethylquinoline Properties vs Pressure. Chemcasts. [Link]
  • Liu, Z., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. [Link]
  • Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]
  • Thayer, F.G. (1901).
  • Mathew, B., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed. [Link]
  • PrepChem.com. Synthesis of 8-Cyano-5,6,7,8-tetrahydro-3,8-dimethylquinoline. PrepChem.com. [Link]
  • Li, Y., et al. (2022). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. MDPI. [Link]
  • Sestito, S., et al. (2020).
  • Valente, S., et al. (2020).
  • Chen, Y.F., et al. (2015). Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2. PubMed Central. [Link]
  • Lee, C.H., et al. (2024). Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma.

Sources

Topic: 6,8-Dimethylquinoline Hydrochloride: A Speculative Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] While 6,8-dimethylquinoline hydrochloride is not extensively characterized in publicly available literature, its chemical architecture—a classic quinoline core with methyl substitutions at the C6 and C8 positions—provides a robust foundation for mechanistic speculation. The methyl groups are expected to increase lipophilicity, potentially enhancing membrane permeability and modulating interactions within biological target sites. This guide synthesizes data from structurally related quinoline derivatives to propose and explore three primary speculative mechanisms of action for this compound: (1) competitive inhibition of protein kinases in oncogenic pathways, (2) multi-target enzyme inhibition for neuroprotection, and (3) interference with microbial replication machinery. For each proposed mechanism, we present the scientific rationale, a detailed plan for experimental validation, and the necessary protocols to systematically investigate the compound's therapeutic potential.

Molecular Profile of 6,8-Dimethylquinoline

Before exploring its potential biological activities, it is crucial to understand the fundamental physicochemical properties of the parent molecule, 6,8-dimethylquinoline.

  • IUPAC Name: 6,8-dimethylquinoline[3]

  • Molecular Formula: C₁₁H₁₁N[3]

  • Molecular Weight: 157.21 g/mol [3]

  • Structure: Chemical structure of 6,8-dimethylquinoline (Image Source: PubChem CID 75528)

The addition of methyl groups at positions 6 and 8 on the benzene ring portion of the quinoline scaffold is significant. These substitutions increase the molecule's lipophilicity (logP) compared to the unsubstituted quinoline, which may enhance its ability to cross cellular membranes. Furthermore, the steric bulk of these groups can influence the molecule's binding orientation and selectivity for specific protein targets.

Speculative Mechanism I: Inhibition of Protein Kinases in Oncology

The most prominent and well-documented activity of quinoline derivatives is their function as anticancer agents, often mediated through the inhibition of protein kinases.[4][5][6][7] Several FDA-approved kinase inhibitors, such as Bosutinib and Lenvatinib, are built upon a quinoline framework, validating its utility in this domain.[8]

Scientific Rationale & Hypothesis

Hypothesis: this compound functions as a Type I kinase inhibitor, competing with adenosine triphosphate (ATP) for binding to the kinase hinge region, thereby disrupting oncogenic signaling pathways.

The heterocyclic quinoline nucleus is a bioisostere of the purine ring of ATP, enabling it to fit into the ATP-binding pocket of many kinases.[4] The diverse anticancer effects of quinoline derivatives have been attributed to the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways.[7][8] The specific substitution pattern of 6,8-dimethylquinoline could confer selectivity and potency towards a particular subset of the human kinome.

Proposed Signaling Pathway and Point of Intervention

The diagram below illustrates a generalized receptor tyrosine kinase (RTK) pathway, a common target for quinoline-based inhibitors. This compound is hypothesized to inhibit the kinase domain, preventing the downstream phosphorylation cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP RAS RAS RTK->RAS Activates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds Compound 6,8-Dimethylquinoline HCl (Hypothesized Inhibitor) Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes

Caption: Hypothesized inhibition of an RTK signaling pathway by 6,8-dimethylquinoline HCl.

Experimental Validation Plan

A tiered approach is recommended to validate this hypothesis, moving from broad screening to specific mechanistic studies.

The initial step is to determine the compound's cytotoxic effect on various human cancer cell lines. This provides a benchmark for its potential potency.[7]

Table 1: Comparative Cytotoxicity Data of Known Quinoline Derivatives (IC₅₀ in µM) This table provides context for interpreting new experimental results for this compound.

Compound ClassHeLa (Cervical)HT29 (Colon)C6 (Glioblastoma)Reference
6,8-dibromo-1,2,3,4-tetrahydroquinoline~10-30 µg/mL>100 µg/mL~30-50 µg/mL*[9]
Quinoline-5,8-quinone derivatives~2 µM--[10]
5,7-dibromo-quinolin-8-ol derivatives~1-5 µM--[11]

Note: Original data in µg/mL was converted for conceptual comparison.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions (ranging from 0.1 µM to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

If cytotoxicity is confirmed, the next step is to identify which kinases the compound inhibits directly.

Protocol: In Vitro Kinase Panel Screen

  • Assay Principle: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that employs radiometric (³³P-ATP) or fluorescence-based assays.

  • Compound Submission: Submit this compound for screening at a fixed concentration (e.g., 10 µM) against a panel of representative kinases (e.g., RTKs, CMGC, AGC families).

  • Data Analysis: The service will provide a report showing the percent inhibition for each kinase. "Hits" are typically defined as kinases with >50% inhibition.

  • Follow-up: For promising hits, perform dose-response assays to determine the IC₅₀ for specific kinases.

To confirm that the compound inhibits the target kinase within a cell, assess the phosphorylation status of its downstream substrates.

Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment: Treat a relevant cancer cell line with this compound at concentrations around its IC₅₀ value for 1-6 hours. Include a positive control (a known inhibitor of the pathway) and a vehicle control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Also, probe a separate blot or strip and re-probe the same blot for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH).

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phospho-protein signal relative to the total protein indicates target engagement.

G cluster_invitro In Vitro / Biochemical cluster_incell In Cellulo / Biological A Kinase Panel Screen (Determine % Inhibition) B Dose-Response Assay (Calculate Kinase IC₅₀) A->B Identify 'Hits' C MTT Cytotoxicity Assay (Calculate Cellular IC₅₀) A->C Correlate Activity D Western Blot (Confirm Target Engagement) C->D Validate Target E Cell Cycle Analysis (Assess Phenotypic Outcome) D->E Confirm Mechanism

Caption: Experimental workflow for validating the kinase inhibitor hypothesis.

Speculative Mechanism II: Neuroprotection via Multi-Target Enzyme Inhibition

Quinoline derivatives have emerged as promising multifunctional agents for treating complex neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13][14] This approach involves simultaneously modulating several targets implicated in the disease pathology.

Scientific Rationale & Hypothesis

Hypothesis: this compound may act as a neuroprotective agent by (a) inhibiting key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), and (b) exerting direct antioxidant effects through radical scavenging.

Many quinoline derivatives have been designed to inhibit AChE (to increase acetylcholine levels), MAO-B (to protect dopaminergic neurons), and to scavenge reactive oxygen species (ROS) that contribute to neuronal damage.[15][16] Molecular docking studies on various quinolines have predicted favorable interactions with the active sites of these enzymes.[12][16]

Proposed Multi-Target Mechanism

The compound is hypothesized to act on multiple fronts to protect neurons from degeneration.

G cluster_targets Molecular Targets cluster_outcomes Therapeutic Outcomes Compound 6,8-Dimethylquinoline HCl AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits MAOB Monoamine Oxidase B (MAO-B) Compound->MAOB Inhibits ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Outcome1 Increased Acetylcholine AChE->Outcome1 Outcome2 Reduced Dopamine Degradation MAOB->Outcome2 Outcome3 Reduced Oxidative Stress ROS->Outcome3 Neuroprotection NEUROPROTECTION Outcome1->Neuroprotection Outcome2->Neuroprotection Outcome3->Neuroprotection

Sources

A Technical Guide to the Comprehensive Solubility Profiling of 6,8-Dimethylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides an in-depth technical framework for the comprehensive characterization of the solubility profile of 6,8-Dimethylquinoline hydrochloride, a representative quinoline-derived compound. As a weakly basic compound, its solubility is intricately linked to pH, ionic strength, and its solid-state form. We present a logical, structured approach beginning with fundamental physicochemical characterization and progressing through kinetic and thermodynamic solubility assays. Detailed, field-tested protocols are provided, emphasizing the causal relationships behind experimental choices to ensure data integrity and reproducibility. This document serves as a robust methodological blueprint for scientists engaged in the preclinical and formulation development of similar molecules, ensuring a foundational understanding of solubility that is crucial for successful drug development.

Introduction: The Critical Role of Solubility in Drug Viability

In drug discovery and development, the adage "a drug must be in solution to be absorbed" is a fundamental truth. Poor aqueous solubility is a major hurdle that can lead to low and erratic bioavailability, challenging dose-response relationships, and ultimately, the failure of promising therapeutic candidates.[1] this compound, as a salt of a weak base, presents a classic case study in pH-dependent solubility.[2][3] The hydrochloride salt form is synthetically chosen to enhance the aqueous solubility of the parent molecule, 6,8-Dimethylquinoline, which is inherently less soluble.[4]

Understanding the complete solubility profile is not merely an academic exercise; it is a cornerstone of rational drug design and formulation.[5] This guide will delineate the necessary steps to:

  • Establish the fundamental physicochemical properties that govern solubility.

  • Differentiate between and experimentally determine kinetic and thermodynamic solubility.

  • Quantify the impact of pH on the solubility profile.

  • Characterize the solid state of the API, which directly influences solubility behavior.[6][7]

This structured approach ensures that development decisions are based on a comprehensive and robust dataset, mitigating risks in later-stage development.

Foundational Physicochemical & Solid-State Characterization

Before embarking on solubility assays, a baseline characterization of the API is essential. These properties provide the context for interpreting solubility data and predicting behavior under various conditions. The solid form of an API can exist in multiple forms, such as polymorphs or hydrates, each with distinct solubility properties.[8] This makes solid-state characterization a critical, non-negotiable step in development.[6][9]

Key Physicochemical Parameters
  • Molecular Identity and Purity: Verified by NMR, Mass Spectrometry, and HPLC. Purity should be >98% to ensure that impurities do not influence solubility measurements.

  • pKa (Acid Dissociation Constant): As a weak base, the pKa of the conjugate acid of 6,8-Dimethylquinoline dictates the pH range over which the molecule transitions from its ionized (more soluble) to its neutral (less soluble) form. This is the most critical predictor of its pH-solubility profile.[10]

  • LogP/LogD (Partition and Distribution Coefficients): These values indicate the lipophilicity of the compound. A high LogP for the free base suggests that while the hydrochloride salt may be soluble in acid, the parent compound will have low intrinsic solubility.

Solid-State Characterization Workflow

The physical form of the API powder—whether crystalline or amorphous, and which crystal polymorph is present—dramatically affects its thermodynamic solubility.[11] A comprehensive analysis is mandatory for regulatory compliance and scientific rigor.[6][7]

G cluster_0 Solid-State Characterization Workflow API API Powder Sample (6,8-Dimethylquinoline HCl) XRPD X-Ray Powder Diffraction (XRPD) Identifies crystalline phase/polymorph API->XRPD DSC Differential Scanning Calorimetry (DSC) Measures thermal events (melt, phase transition) API->DSC TGA Thermogravimetric Analysis (TGA) Detects solvates/hydrates API->TGA Microscopy Polarized Light Microscopy Visualizes particle morphology and birefringence API->Microscopy Report Comprehensive Solid-State Report (Polymorph ID, Thermal Stability, Hydration State) XRPD->Report DSC->Report TGA->Report Microscopy->Report

Caption: Workflow for comprehensive solid-state characterization of an API.

Key Techniques:

  • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the crystalline form (polymorph) of the API.[6]

  • Differential Scanning Calorimetry (DSC): Determines the melting point and detects phase transitions, providing information on purity and polymorphic form.[7]

  • Thermogravimetric Analysis (TGA): Measures changes in mass with temperature, essential for identifying the presence of water (hydrates) or residual solvents (solvates) in the crystal lattice.[11]

Experimental Determination of Solubility

Solubility can be measured under two distinct conditions: kinetic and thermodynamic. Both provide valuable, but different, insights into the compound's behavior.[1][12]

Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility measures the concentration of a compound in solution after a short incubation time, starting from a high-concentration DMSO stock solution.[13] It reflects the solubility of the amorphous or metastable form that precipitates upon addition to an aqueous buffer. This is not true equilibrium solubility but is invaluable for early discovery to quickly flag compounds with potential issues.[1][14]

Illustrative Kinetic Solubility Data Table

Assay TypeBuffer SystemMeasured Solubility (µg/mL)Classification
NephelometryPBS, pH 7.4> 200High
Direct UVFaSSIF, pH 6.5150Moderate
Direct UVFeSSIF, pH 5.0> 200High

Note: Data is illustrative for 6,8-Dimethylquinoline HCl and demonstrates typical outputs.

Protocol: High-Throughput Kinetic Solubility via Direct UV Method

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 6,8-Dimethylquinoline HCl in 100% DMSO.

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well UV-transparent microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

    • Rationale: A 1% DMSO concentration is a widely accepted standard that minimizes the co-solvent effect on solubility while being sufficient to facilitate the initial dissolution.[15]

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.

    • Rationale: The 2-hour incubation is a standard kinetic timeframe, allowing for precipitation to occur without reaching full thermodynamic equilibrium.[12]

  • Separation: Filter the plate using a 96-well filter plate (e.g., 0.45 µm pore size) via centrifugation to separate any precipitated solid from the saturated solution.[13]

  • Quantification: Measure the UV absorbance of the filtrate using a plate reader at the compound's λmax.

  • Calculation: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (or a similar solvent where the compound is freely soluble).[16]

Thermodynamic Solubility: The Gold Standard

Thermodynamic (or equilibrium) solubility is the true saturation concentration of the most stable crystalline form of the compound in a specific solvent at equilibrium.[17] This is a time-intensive but critical measurement for formulation development.[1][15] The "shake-flask" method is the most common and accepted technique.[12]

Protocol: Shake-Flask Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of solid 6,8-Dimethylquinoline HCl (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Rationale: The presence of excess solid is a prerequisite for establishing a true solid-liquid equilibrium.[17]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24-48 hours.

    • Rationale: A minimum of 24 hours is required to ensure the system reaches equilibrium. For some compounds, 72 hours may be necessary. Preliminary time-to-equilibrium experiments are recommended.[16][18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the larger particles settle. Then, withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

    • Causality: This step is critical. Failure to completely remove undissolved solid is the most common source of erroneously high and variable solubility results. The filtration must be done quickly to avoid temperature changes that could cause precipitation.

  • Quantification: Accurately dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve.

  • Solid Phase Analysis: After the experiment, recover the remaining solid from the vial, dry it, and re-analyze it using XRPD.

    • Self-Validation: This step is crucial for trustworthiness. It confirms that the solid in equilibrium was the same, stable crystal form as the starting material and did not undergo a phase transformation (e.g., to a less soluble hydrate or different polymorph) during the experiment.[6]

The Impact of pH on Solubility: A Predictive Profile

For a weak base like 6,8-Dimethylquinoline, solubility is highly dependent on pH.[19] In acidic solutions (pH < pKa), the quinoline nitrogen is protonated, forming the highly polar and water-soluble hydrochloride salt. As the pH increases above the pKa, the compound deprotonates to the neutral, significantly less soluble free base.[2] Mapping this relationship is essential for predicting absorption in the gastrointestinal tract.

G cluster_1 pH-Solubility Relationship for a Weak Base Low_pH Low pH (e.g., pH 1-4) [BH⁺] Dominates High_Sol High Solubility (Ionized Form) Low_pH->High_Sol Protonated pKa_Region pH ≈ pKa [BH⁺] ≈ [B] pKa_Region->High_Sol Low_Sol Low Intrinsic Solubility (Neutral Form) pKa_Region->Low_Sol High_pH High pH (e.g., pH > 8) [B] Dominates High_pH->Low_Sol Deprotonated

Caption: Relationship between pH, ionization state, and solubility for a weak base.

Illustrative pH-Dependent Thermodynamic Solubility Data

pH of BufferPredominant SpeciesEquilibrium Solubility (µg/mL)
1.2 (SGF)Ionized (BH⁺)> 10,000
4.5Mostly Ionized (BH⁺)8,500
6.8 (Intestinal)Mixed250
7.4 (Blood)Mostly Neutral (B)45
9.0Neutral (B)< 10 (Intrinsic Solubility)

Note: Data is illustrative for a hypothetical quinoline HCl with a pKa of ~6.5.

This profile can be generated by performing the shake-flask thermodynamic solubility protocol using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 9.0).

Conclusion

The comprehensive solubility profile of this compound, or any API, is a multi-faceted dataset that forms the bedrock of successful formulation and preclinical development. By systematically integrating solid-state characterization with robust kinetic and thermodynamic solubility assays across a range of pH values, researchers can build a holistic understanding of their compound's behavior. The protocols and rationale outlined in this guide provide a self-validating framework to generate high-quality, reliable data, enabling informed, science-driven decisions and accelerating the path from discovery to clinical application.

References

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Solitek Pharma.
  • Auriga Research.
  • Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905.
  • AlfatestLab. API: solid state robust characterization in key to cut costs and time!
  • Patheon Pharma Services. Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle.
  • Fiveable. pH and Solubility. AP Chem | Fiveable.
  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Anderson, B. D., & Conradi, R. A. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-1684.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
  • Chemcasts. Thermophysical Properties of 6,8-Dimethylquinoline. Chemcasts.
  • AP Chemistry. 8.11 pH and Solubility. AP Chemistry.
  • Domainex. Thermodynamic Solubility Assay. Domainex.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 4(2), 55-62.
  • PubChem. 6,8-Dimethylquinoline.
  • BioDuro. ADME Solubility Assay. BioDuro.
  • Chemcasts. 6,8-Dimethylquinoline Properties vs Pressure. Chemcasts.
  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. protocols.io.
  • NIST. Quinoline, 6,8-dimethyl-. NIST Chemistry WebBook.
  • Yartsev, A.
  • Let's learn something. (2025, December 19). Why Is pH Critical For Weak Electrolyte Solubility? [Video]. YouTube.
  • Zhou, L., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-31.
  • Roy, A., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • International Journal for Multidisciplinary Research. (2025).
  • PubChem. Quinoline.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Chem-Impex. Quinoline hydrochloride. Chem-Impex.

Sources

stability and degradation of 6,8-Dimethylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation of 6,8-Dimethylquinoline Hydrochloride

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with applications as antimalarial, anticancer, antiseptic, and antiviral agents.[1][2][3] The addition of methyl groups to the quinoline core, as in the 6,8-dimethyl variant, can significantly alter its physicochemical properties, biological activity, and, critically, its chemical stability.

As a Senior Application Scientist, it is understood that a thorough characterization of a compound's stability is not merely a regulatory checkbox but a foundational pillar of successful drug development. It informs formulation strategies, defines storage conditions, predicts shelf-life, and ensures the safety and efficacy of the final product.[4] Inconsistent experimental results or a loss of potency in assays can often be traced back to unforeseen compound degradation.[5]

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate and understand the stability and degradation profile of this compound. While specific degradation data for this particular derivative is not extensively published, this document synthesizes established principles from quinoline chemistry to propose likely degradation pathways and provides robust, field-proven protocols for their investigation. The core philosophy is to establish a self-validating experimental system to elucidate the intrinsic stability of the molecule.

Physicochemical Profile of this compound

Understanding the fundamental properties of a molecule is the first step in predicting its behavior. 6,8-Dimethylquinoline is a weak base; its formulation as a hydrochloride salt is typically employed to enhance aqueous solubility and improve handling.

PropertyDataSource(s)
Chemical Structure (Structure of 6,8-Dimethylquinoline)[6]
Molecular Formula C₁₁H₁₂ClN
Molecular Weight 193.68 g/mol
CAS Number 1255574-45-8[7][8]
Appearance (Typically a solid at room temperature)-
Parent Compound (Base) 6,8-Dimethylquinoline (CAS: 2436-93-3)[6][9]
Solubility The hydrochloride salt form enhances solubility in aqueous media. The solubility of quinoline derivatives is highly pH-dependent.[1][2][3][1][2][3]

The pH of a solution will be a critical factor governing the stability of this compound. In solution, the hydrochloride salt will establish an equilibrium between the protonated quinolinium ion and the free base. This equilibrium influences not only solubility but also susceptibility to various degradation mechanisms.[1][2]

Predicted Degradation Pathways and Influencing Factors

The stability of quinoline compounds is influenced by several key factors, including pH, light, oxygen, and temperature.[5] Discoloration of solutions, often turning yellow or brown, is a common visual indicator of degradation.[5] Based on the known chemistry of the quinoline scaffold, we can anticipate several potential degradation pathways for this compound. The presence of two electron-donating methyl groups on the carbocyclic ring is expected to influence the molecule's reactivity.

Hydrolytic Degradation

The stability of quinoline derivatives is highly dependent on the pH of the solution.[5] Degradation can be accelerated in both strongly acidic and basic conditions. For instance, the photodegradation of the parent quinoline is faster at pH 4.5 than at pH 7.0.[5] While the hydrochloride salt form suggests stability in acidic media, extreme pH values can promote hydrolysis or other pH-catalyzed reactions.

Oxidative Degradation

The quinoline ring system is susceptible to oxidation.[5] Degradation can be initiated by atmospheric oxygen or, more aggressively, by oxidizing agents like hydrogen peroxide.[5][10] The reaction often proceeds via the formation of radical species or N-oxides. The electron-rich nature of the 6,8-dimethyl-substituted benzene ring may make it a primary target for oxidative attack, potentially leading to hydroxylated derivatives.[11]

Photodegradation

Aromatic heterocyclic compounds are often photolabile. Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions.[5][12] This can lead to complex degradation pathways, including oxidation and ring cleavage.[12] It is crucial to store solutions of this compound protected from light to prevent photodegradation.[5] Common photoproducts of quinoline include 2-hydroxyquinoline and 8-hydroxyquinoline.[12]

Thermal Degradation

Elevated temperatures accelerate the rate of most chemical reactions, and thermal degradation is a significant concern.[5] Both solid material and solutions should be evaluated for thermal stability.[13][14] The goal of thermal stress testing is to determine if heat, in the absence of other factors, can cause the molecule to break down.

Below is a conceptual diagram of the potential degradation pathways.

G cluster_stress Stress Factors cluster_compound Core Compound cluster_products Potential Degradation Products Acid_Base Acid/Base (Hydrolysis) Parent 6,8-Dimethylquinoline HCl Acid_Base->Parent Oxidation Oxidation (e.g., H₂O₂) Oxidation->Parent Light Light (Photolysis) Light->Parent Heat Heat (Thermal Stress) Heat->Parent Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated e.g., -OH addition N_Oxide N-Oxide Derivatives Parent->N_Oxide Oxidation at N Others Dimers, Polymers, etc. Parent->Others Ring_Opened Ring-Opened Products Hydroxylated->Ring_Opened Further Oxidation

Caption: Predicted degradation pathways for 6,8-Dimethylquinoline.

A Framework for Comprehensive Stability Assessment

To definitively characterize the stability of this compound, a forced degradation study is essential.[4][15] Also known as stress testing, this involves intentionally subjecting the compound to harsh conditions to accelerate degradation. The objectives are to identify likely degradation products, understand the degradation pathways, and develop a stability-indicating analytical method capable of separating the parent compound from all its degradants.[4] A typical workflow is outlined below.

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

The following protocols provide a robust starting point for the stability assessment of this compound.

Protocol 1: Preparation of Stock and Working Solutions

Causality: A well-defined and accurate stock solution is the foundation of any quantitative analysis. Using a Class A volumetric flask and an analytical balance ensures precision. The choice of solvent (e.g., methanol, acetonitrile, or water) should be based on the compound's solubility and compatibility with the HPLC mobile phase.

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound using an analytical balance.

    • Transfer the solid quantitatively to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of a suitable solvent (e.g., HPLC-grade methanol or a 50:50 mixture of acetonitrile:water) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the same solvent and mix thoroughly by inversion.

  • Working Solution (100 µg/mL):

    • Pipette 1.0 mL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the mobile phase or chosen solvent. Mix thoroughly. This solution will be used for stress testing.

Protocol 2: Forced Degradation Studies

Trustworthiness: This protocol is designed as a self-validating system. A control sample, protected from stress, is analyzed alongside the stressed samples to provide a baseline. A target degradation of 5-20% is ideal; if degradation is too low, the stress conditions (time, temperature) can be intensified. If it is too high, the conditions should be made milder.[5]

Summary of Stress Conditions

Stress ConditionReagent/ConditionTemperatureRecommended Duration
Acid Hydrolysis 0.1 M HCl60°C - 80°C2 - 24 hours
Base Hydrolysis 0.1 M NaOH60°C - 80°C2 - 24 hours
Oxidative 3% H₂O₂Room TemperatureUp to 24 hours
Thermal (Solution) Working solution in solvent80°CUp to 72 hours
Thermal (Solid) Dry powder80°CUp to 72 hours
Photolytic 1.2 million lux hours (visible) & 200 watt-hours/m² (near UV)[5]AmbientAs required

Step-by-Step Methodology:

  • Preparation: For each condition, mix 1 mL of the working solution (100 µg/mL) with 1 mL of the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) in a suitable vial. For thermal studies, place the vial of working solution in an oven. For photolytic studies, place the solution in a transparent container inside a photostability chamber.

  • Control Samples:

    • For hydrolytic and oxidative studies, prepare a control by mixing 1 mL of the working solution with 1 mL of the diluent (e.g., water).

    • For the photolytic study, a control sample should be wrapped in aluminum foil to protect it from light.[5]

  • Incubation: Place the vials under the conditions specified in the table. It is recommended to pull time points (e.g., 2, 4, 8, 24 hours) to monitor the progression of degradation.

  • Neutralization: Before HPLC analysis, neutralize the acidic and basic samples. For the acid-stressed sample, add an equivalent amount of 0.1 M NaOH. For the base-stressed sample, add an equivalent amount of 0.1 M HCl.[5]

  • Analysis: Dilute all samples, including controls, to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase and analyze immediately by HPLC.

Protocol 3: Stability-Indicating HPLC-UV/DAD Method

Expertise: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. The use of a Diode Array Detector (DAD) is critical as it allows for peak purity analysis, confirming that the parent peak is not co-eluting with any degradants.[5] The following conditions are a good starting point for method development.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 or 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure good peak shape for the basic quinoline nitrogen.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.A gradient elution is necessary to separate the parent compound from potentially more polar or non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides consistent retention times.
Injection Vol. 10 µLA typical injection volume.[5]
Detector DAD, monitor at an appropriate wavelength (e.g., λmax of the quinoline chromophore) and collect spectra from 200-400 nm.Enables quantification and peak purity assessment.

Data Interpretation and Reporting

The analysis of the stressed samples will generate chromatograms showing the parent peak of this compound and, potentially, new peaks corresponding to degradation products.

  • Percent Degradation: Calculate the loss of the parent compound relative to the control sample.

    • % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

  • Peak Purity: Use the DAD software to perform peak purity analysis on the parent peak in all chromatograms. A "pure" peak indicates the method is specific for the parent compound.

  • Mass Balance: A good stability study should demonstrate mass balance, where the sum of the increase in degradation products is approximately equal to the decrease in the parent compound. This indicates that all significant degradants are being detected.

  • Identification of Degradants: For significant degradation products, further investigation using Liquid Chromatography-Mass Spectrometry (LC-MS) is necessary to propose structures, drawing parallels with known quinoline degradation products like hydroxylated and ring-opened species.[11][16][17]

Conclusion

This guide provides a scientifically grounded and methodologically robust framework for assessing the . By leveraging established knowledge of quinoline chemistry and employing systematic forced degradation studies, researchers can proactively identify stability liabilities, understand degradation pathways, and develop validated, stability-indicating analytical methods. This comprehensive understanding is not an academic exercise; it is an indispensable component of the development process, ensuring the quality, safety, and efficacy of novel chemical entities destined for scientific and therapeutic application.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo7Pl8Vv_nWXFJQ-U_FwgOylzZqWK7P9QqkIW5ErNZh9N1wq0XryWimLwwhvhW8NvOYdE7tGVpAbDVhDG4rlTswnMu_ZQmLjLTXK_F8eMR9S5QbO45DHH0XiZNdDnYqR3DYf2R72KRFwFXEWUEkapFSw44zXWFssVVit-vPiK1NO7d2bzDLci42Rx1sG_930YE4nXEL_CHbt875F1W9A1NcxMRwSFgGAXTxvM=]
  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition in English. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTflZdTNDdYTnzap7f167eXguSzMezfOoLW8UMSULNY5268hLgjZqAmrQQH-Auv5PxN6KzdfE0C7_t_u7wAcviUdIVtiTMZDWqqQ1_eze2nHPPdsSk1oRxsCOBO8IPj2l7_lEk]
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOJeqtHCwbruYRDh4X7HXfh6EEbtOqeuZdSweIK7TldQsNu5Ph7tq1td2mE_Csbd1NZfjmuQSRX0ijOrh87NI3i1v1YeJyQXJp__HminAMo20GPH2cH_oz31S0FFJIze79gH2bVOymAdO6pX-qECPHNROLNT0P8uNNCeK15ZjZZs2Eujt6gRpN3FYYfEPp5NOnIweGi9j39tyyO-8y5lY1Wzh69nvqA33qKS0SNXkZUOllT_7TonaqDVP8wAYLWsxXU4V7s-ERAMjB57kMaXw=]
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. [URL: https://www.researchgate.net/figure/Pathway-proposed-for-the-degradation-of-quinoline-1-2-oxo-1-2-dihydroquinoline_fig6_359365287]
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Effect-of-pH-and-Ionic-Strength-on-the-Solubility-Carvajal-Yalkowsky/92994e637774187f5d4750a92f038d15027c4273]
  • Ginsburg, H., & Krugliak, M. (1992). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1448834/]
  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. - ResearchGate. [URL: https://www.researchgate.net/figure/Suggested-partial-pathway-for-the-degradation-of-quinoline-by-P-ayucida-IGTN9m_fig6_281283622]
  • Wang, J., Liu, Y., Zhang, Y., Han, J., & Ma, F. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9024467/]
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30805749/]
  • Bai, Y., Sun, Q., Zhao, C., Wen, D., & Tang, X. (2009). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19472147/]
  • Photodegradation of quinoline in water - ResearchGate. [URL: https://www.researchgate.
  • Photodegradation efficiency of quinoline yellow (QY): without presence... - ResearchGate. [URL: https://www.researchgate.
  • Tabbabi, A., Richard, C., & Trari, M. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [URL: https://www.mdpi.com/2073-4344/10/12/1460]
  • Mandavgade, S. K., Dontulwar, J. R., & Gurnule, W. B. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • This compound | 1255574-45-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52729938.htm]
  • Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Anais do Congresso Brasileiro de Engenharia Sanitaria e Ambiental. [URL: https://abeseventos.org.br/cb/trabalhos/23/23-113]
  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1012043/]
  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21558655/]
  • Zhang, Y., Zhou, S., & Rittmann, B. E. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26327306/]
  • This compound | 1255574-45-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/com/448635249]
  • (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 - ResearchGate. [URL: https://www.researchgate.
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_4kP7YbFQ2noOhrTC90CrLN9Qt7EtMAq2hbDNiq9-wgAOh-e3VkOU3Kq-vFoMIEV6VE2iXZfIIhHIfyCddLV9W7Wu5C42-bEJtXnjClVONrP9BK2GCdiDGgkYZKNJeNjwSn2jgNDgEvmu4EQnsuOP9sH6_pk4nDpyNMPCSuKh8Tc4GrIb6JfsZ7qPJx1xJmOSRfHlc_UsbbFoDkjo5xak4cNawSAPbbihVg==]
  • Liu, H., Zhao, G., Liu, H., & Zhang, B. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. [URL: https://www.mdpi.com/1422-0067/22/23/12739]
  • Zhang, M., Chen, F., & Zhang, J. (2009). Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19253457/]
  • Shinde, P., et al. (2016). Forced Degradation Studies. MedCrave online. [URL: https://medcraveonline.
  • Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science. [URL: https://www.electrochemsci.org/papers/vol17/1712221290.pdf]
  • (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC - ResearchGate. [URL: https://www.researchgate.
  • 6,8-Dimethylquinoline | C11H11N - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6_8-Dimethylquinoline]
  • (PDF) Microbial degradation of quinoline and methylquinolines - ResearchGate. [URL: https://www.researchgate.
  • Quinoline, 6,8-dimethyl- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2436933]
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. [URL: https://www.connectjournals.com/toc.php?bookmark=CJ-033216&&%20year=%202011&&issue=2]
  • Synthesis of derivatives of quinoline. - SciSpace. [URL: https://typeset.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. [URL: https://www.researchgate.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography - ResearchGate. [URL: https://www.researchgate.
  • Microbial degradation of quinoline (as proposed by Boyd et al. 1993;... - ResearchGate. [URL: https://www.researchgate.net/figure/Microbial-degradation-of-quinoline-as-proposed-by-Boyd-et-al-1993-Kilbane-et-al_fig2_225528577]
  • Synthesis of 8-Cyano-5,6,7,8-tetrahydro-3,8-dimethylquinoline - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-8-cyano-5-6-7-8-tetrahydro-3-8-dimethylquinoline]
  • Nita, Z., Pindela, L., & Miroslaw, B. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7902]
  • Guttman, A., & Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [URL: https://www.chromatographyonline.com/view/analytical-methods-to-determine-the-stability-of-biopharmaceutical-products]
  • CAS NO. 1255574-45-8 | this compound | Catalog BD-A107460. Arctom. [URL: https://www.arctomsci.com/product/BD-A107460.html]
  • Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhS58jH5pk1V9n15iQ5zE5y0OgvXKYLAI6J9FBOO_isge99f944OaPKRmPuHaYt7vqsCiMhEiV_Tvgy2EdTHYnD42_nOHGuTu4bTe1V4sapFkOE0rsFDd5JzSOPHZKyV2GilO5MiBHcxfDqrEqmt6mb92BzPtfP-FzS2YeMlLdF9SMTUB68B6qXheb2XQ_ylxStmaLFIRW]
  • 6,8-Dimethylquinolin-3-ol: Application Notes and Protocols in Medicinal Chemistry Research - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFbZGpmg7lVI0ycNMSooOKun7k5VJ7fiZxFPqPEu5BhQ-qFQEHt5tRolo-ey03X464L3zr3bEVjP0A72-oTTF_EILiFGBpdjDTYKnaLiEOniK066cJuaHfXf-iMNPLxH52Si1Kh4_XJPf0Xrsj7NXwaxi7e8xf0ne6FiHsu8qx2TASG5U5f8pAfWja4e5aekhSkCUyO5IJ1r0f0jXTXPE0yK40JUGZxR0dJdg4e_a4Y8eeYTbOIw==]

Sources

6,8-Dimethylquinoline hydrochloride as a fluorescent probe

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6,8-Dimethylquinoline Hydrochloride as a Fluorescent Probe

Authored by a Senior Application Scientist

Abstract

Quinoline and its derivatives represent a cornerstone in the development of fluorescent probes, prized for their robust photophysical properties and environmental sensitivity.[1] This guide provides a comprehensive technical exploration of this compound, a specific derivative with significant potential in chemical sensing and biological imaging. We will dissect its core photophysical principles, sensing mechanisms, and practical applications. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental design and providing self-validating protocols for its effective use.

Foundational Principles: The Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is an intrinsically fluorescent scaffold. Its rigid, planar structure and extended π-conjugated system are conducive to high fluorescence quantum yields.[1][2] The photophysical properties of quinoline derivatives, including their absorption and emission wavelengths, can be finely tuned through strategic substitution on the aromatic rings.[3][4]

The introduction of two methyl groups at the 6- and 8-positions, as in 6,8-dimethylquinoline, modulates the electronic properties and steric environment of the fluorophore. The hydrochloride salt form significantly enhances aqueous solubility, a critical attribute for applications in biological media and environmental water sample analysis.[5]

The fluorescence of quinoline probes is often highly sensitive to the local microenvironment. This sensitivity is the basis for their use as sensors, enabling the detection of changes in pH, polarity, and the presence of specific analytes like metal ions.[1][6][7]

Core Mechanism: How this compound Functions as a Probe

The utility of this compound as a probe is primarily rooted in its ability to interact with specific analytes, leading to a measurable change in its fluorescence output. The dominant mechanism for many quinoline-based sensors, particularly for metal ions, is Fluorescence Quenching .

Fluorescence Quenching is any process that decreases the fluorescence intensity of a fluorophore.[6][8] This can occur through several pathways, with Chelation-Enhanced Quenching (CHEQ) being particularly relevant.

  • Chelation-Enhanced Quenching (CHEQ): In its free state, the 6,8-dimethylquinoline molecule exhibits fluorescence upon excitation. When it binds to a target analyte (e.g., a transition metal ion), it forms a coordination complex. This new complex can introduce non-radiative decay pathways, allowing the excited-state energy to be dissipated as heat rather than emitted as light.[9] The result is a "turn-off" response where fluorescence intensity decreases in proportion to the analyte concentration.

The process can be visualized as follows:

cluster_0 cluster_1 Probe 6,8-Dimethylquinoline (Fluorescent) Analyte Analyte (e.g., Metal Ion) Probe->Analyte Binding / Chelation Complex Probe-Analyte Complex (Non-Fluorescent) Emission Fluorescence (Light Emission) Probe->Emission Radiative Decay Heat Non-Radiative Decay (Heat) Complex->Heat CHEQ Mechanism Excitation Excitation (Light Energy) Excitation->Probe Absorption Excitation->Complex Absorption

Chelation-Enhanced Fluorescence Quenching (CHEQ) Mechanism.

Synthesis and Characterization

A robust understanding of a probe begins with its synthesis. While multiple routes to substituted quinolines exist, a common approach is a modification of the Skraup synthesis.

Synthetic Outline
  • Step 1: Synthesis of 6,8-Dimethylquinoline (Free Base): This can be achieved via the reaction of 2,4-dimethylaniline with glycerol, using an oxidizing agent like arsenic oxide or nitrobenzene in the presence of concentrated sulfuric acid.[10] The acid catalyzes the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline derivative, followed by cyclization and oxidation to form the quinoline ring.

  • Step 2: Formation of this compound: The purified 6,8-dimethylquinoline free base is dissolved in a suitable organic solvent (e.g., ethanol). A stoichiometric amount of concentrated hydrochloric acid is added, causing the hydrochloride salt to precipitate. The resulting solid is then filtered, washed with a non-polar solvent like diethyl ether, and dried.

Physicochemical & Spectroscopic Data

The following table summarizes key quantitative data for 6,8-dimethylquinoline and its hydrochloride salt. Note that photophysical properties are highly dependent on the solvent and pH, and experimental validation under specific assay conditions is crucial.[6][11]

PropertyValueSource
Chemical Formula C₁₁H₁₁N (Free Base) C₁₁H₁₂ClN (Hydrochloride)[12]
Molecular Weight 157.21 g/mol (Free Base) 193.68 g/mol (Hydrochloride)[12]
CAS Number 2436-93-3 (Free Base) 1255574-45-8 (Hydrochloride)[13]
Appearance Off-white to light yellow solidGeneral Observation
Typical Excitation Max (λex) 310 - 405 nm[11]
Typical Emission Max (λem) 400 - 530 nm[11]
Melting Point 96.28 °C (Free Base)[14]
Boiling Point 268.5 °C (Free Base)[14]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.

Protocol 1: Basic Spectroscopic Characterization

Objective: To determine the optimal excitation and emission wavelengths of this compound in a specific buffer system.

Causality: The probe's spectral properties are environmentally sensitive. Characterization must be performed in the exact buffer system planned for the final application to ensure relevance and accuracy.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the desired aqueous buffer (e.g., 10 mM HEPES, pH 7.4).

  • Working Solution: Create a 10 µM working solution of the probe by diluting the DMSO stock into the aqueous buffer. Protect from light.

  • Excitation Spectrum:

    • Set the fluorometer to scan a range of excitation wavelengths (e.g., 280-420 nm).

    • Set a fixed emission wavelength just beyond the expected excitation range (e.g., 450 nm).

    • The peak of the resulting spectrum is the optimal excitation wavelength (λex).

  • Emission Spectrum:

    • Set the fluorometer's excitation monochromator to the determined λex.

    • Scan a range of emission wavelengths starting just above λex (e.g., λex + 20 nm) to ~600 nm.

    • The peak of this spectrum is the optimal emission wavelength (λem).

  • Controls: Run a "buffer only" blank and subtract its spectrum from the probe's spectrum to correct for background fluorescence and Raman scatter.

Protocol 2: Analyte Detection via Fluorescence Quenching

Objective: To quantify the concentration of a target metal ion and assess the probe's selectivity.

Causality: A trustworthy probe must not only be sensitive but also selective. Testing against a panel of potential interfering ions is a non-negotiable step to validate its utility for a specific application.

Methodology:

  • Prepare Solutions:

    • Prepare a working solution of the probe (e.g., 10 µM) in the chosen buffer as described in Protocol 1.

    • Prepare 1 mM stock solutions of the target metal ion (e.g., Fe³⁺ as FeCl₃) and various other potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, etc.) in deionized water.

  • Establish Baseline: Aliquot the probe's working solution into a quartz cuvette and measure its initial fluorescence intensity (F₀) using the predetermined λex and λem.

  • Titration:

    • Perform cumulative additions of the target metal ion stock solution to the cuvette (e.g., in 1 µL increments).

    • After each addition, mix gently and allow 2-3 minutes for equilibration before measuring the fluorescence intensity (F).

  • Selectivity Assessment:

    • In separate cuvettes containing the probe's working solution, add a high concentration (e.g., 50-100 µM) of each potentially interfering metal ion.

    • Measure the fluorescence intensity and compare the quenching effect to that of the target analyte. A minimal change in fluorescence indicates high selectivity.

  • Data Analysis:

    • Plot the fluorescence intensity (F) versus the concentration of the target analyte.

    • For a more detailed analysis of the quenching mechanism, create a Stern-Volmer plot (F₀/F vs. [Analyte]).[11][15] A linear plot is often indicative of a single quenching mechanism (static or dynamic).

cluster_0 cluster_1 cluster_2 cluster_3 A Prepare Probe & Analyte Stocks C Measure Baseline Fluorescence (F₀) A->C B Determine Optimal λex and λem (Protocol 1) B->C D Titrate Probe with Target Analyte C->D F Test Against Panel of Interfering Ions C->F E Measure Quenched Fluorescence (F) D->E Repeat for each concentration G Plot F vs. [Analyte] (Sensitivity) E->G I Construct Stern-Volmer Plot (Mechanism) E->I H Compare Responses (Selectivity) F->H

Experimental Workflow for Sensor Validation.

Applications and Future Directions

The unique properties of quinoline-based probes like this compound make them suitable for a range of applications:

  • Environmental Monitoring: Due to their high sensitivity, these probes are excellent candidates for detecting trace amounts of heavy metal ion pollutants (such as Fe³⁺, Cu²⁺, Hg²⁺, Cd²⁺) in water sources.[9][16][17][18] The development of portable, fluorescence-based detection systems is an area of active research.

  • Cellular Imaging: Water-soluble quinoline derivatives can be loaded into living cells to visualize and quantify changes in intracellular ion concentrations.[19][20] For example, probes have been designed to track biologically important ions like Zn²⁺ and Mg²⁺, whose dysregulation is linked to various diseases.[21][22]

  • Drug Development: Fluorescent probes can be used in high-throughput screening assays to identify compounds that modulate ion channel activity or metal-dependent enzyme function. They can also be appended to non-fluorescent drug molecules to study their mechanism of action, cellular uptake, and distribution.[20]

Conclusion

This compound is a versatile and accessible fluorescent probe scaffold. Its utility is derived from the fundamental photophysical properties of the quinoline ring system, modulated by methyl substitutions and rendered biocompatible by the hydrochloride salt. A thorough understanding of its sensing mechanism, coupled with rigorous, well-controlled experimental protocols, is essential for leveraging its full potential. By following the principles and methodologies outlined in this guide, researchers can confidently employ this probe as a reliable tool for sensitive and selective analyte detection in a multitude of scientific applications.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-(2-Chloroethyl)quinoline as a Versatile Intermediate for Novel Fluorescent Probes. BenchChem.
  • ResearchGate. (2025). Fluorescence Quenching of Quinoline Derivatives in a Micelle System.
  • SciELO. Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.
  • BenchChem. (2025). Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. BenchChem.
  • SciELO. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.
  • ResearchGate. Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach.
  • Royal Society of Chemistry. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. Royal Society of Chemistry.
  • BenchChem. (2025). Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Fluorescence Quenching with 2-(2-Aminoethoxy)quinoline. BenchChem.
  • Elsevier. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
  • DTIC. (1999). Electroluminescence and Photophysical Properties of Polyquinolines. DTIC.
  • Portsmouth Research Portal. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Portsmouth Research Portal.
  • PubChem. 6,8-Dimethylquinoline. PubChem.
  • ResearchGate. (2016). “One‐step” synthesis of designed quinoline probes.
  • NIST. Quinoline, 6,8-dimethyl-. NIST WebBook.
  • Nature. (2025). Analysis of heavy metal ions (Pb, Hg, Cr, Cd, As) capture & detection based on quinoline probe binding data.
  • BenchChem. (2025). Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol. BenchChem.
  • MDPI. (2021).
  • Sigma-Aldrich. This compound. Sigma-Aldrich.
  • SciSpace.
  • Chemcasts. Thermophysical Properties of 6,8-Dimethylquinoline. Chemcasts.
  • BenchChem. (2025). Navigating the Maze of Metal Ion Detection: A Comparative Guide to 4,6,8-Trimethyl-quinoline-2-thiol and its. BenchChem.
  • PubMed. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. PubMed.
  • YouTube. (2020). Fluorescence Quenching. YouTube.
  • BenchChem. (2025).
  • PubMed Central. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central.
  • PubMed Central. (2024).
  • Royal Society of Chemistry. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. Analytical Methods.
  • MDPI. (2024). Innovative Microfluidic Technologies for Rapid Heavy Metal Ion Detection. MDPI.
  • PubMed Central. (2025). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy). PubMed Central.
  • ResearchGate. (2025). A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform.

Sources

The Coordination Chemistry of Quinoline Ligands: From Fundamental Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold, a fused bicyclic aromatic system containing a nitrogen heteroatom, stands as a cornerstone in the design of functional molecules. Its inherent electronic properties, structural rigidity, and amenability to synthetic modification have established it as a "privileged" structure in medicinal chemistry and a versatile platform for the development of sophisticated ligands in coordination chemistry.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the coordination chemistry of quinoline-based ligands, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of ligand design and synthesis, explore the nuances of their coordination behavior with a variety of metal ions, and detail their diverse applications in catalysis, materials science, and, most notably, drug discovery. Through a blend of theoretical insights, practical experimental protocols, and illustrative visualizations, this guide aims to equip the reader with the knowledge to effectively harness the power of quinoline-based metal complexes in their own research endeavors.

Part 1: The Quinoline Scaffold: A Privileged Foundation

Introduction to the Quinoline Moiety: Structure and Electronic Properties

Quinoline, or 1-azanaphthalene, is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. It consists of a benzene ring fused to a pyridine ring.[6] This fusion imparts a unique set of electronic and steric characteristics that are central to its utility in coordination chemistry. The nitrogen atom introduces a lone pair of electrons, making it a Lewis base and a primary coordination site for metal ions. The aromatic system provides a rigid framework, which can be crucial for establishing well-defined geometries in the resulting metal complexes. Furthermore, the extended π-system of the quinoline ring can participate in non-covalent interactions, such as π-π stacking, which can influence the supramolecular assembly of the complexes.[7][8]

The "Privileged" Nature of Quinoline in Medicinal Chemistry

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets. Quinoline and its derivatives have earned this distinction due to their presence in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3][4][5] These activities include anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3][4][9][10] The ability of the quinoline nucleus to be readily functionalized allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for drug discovery programs.[3]

Versatility as a Ligand Backbone: Tuning Steric and Electronic Effects

The true power of the quinoline scaffold in coordination chemistry lies in its synthetic accessibility and the ease with which its steric and electronic properties can be modulated.[11][12] Substituents can be introduced at various positions on both the benzene and pyridine rings, allowing for precise control over the ligand's coordination properties. For instance, the introduction of bulky groups near the nitrogen donor can create a specific steric environment around the metal center, which is a key principle in the design of catalysts for asymmetric synthesis.[12] Similarly, the electronic nature of the substituents can influence the electron density on the nitrogen atom, thereby modulating the strength of the metal-ligand bond and the redox properties of the resulting complex.

Part 2: Design and Synthesis of Quinoline-Based Ligands

The rational design and efficient synthesis of quinoline-based ligands are paramount to the development of metal complexes with desired properties. This section will briefly touch upon classical synthetic routes to the quinoline core and then focus on functionalization strategies to create diverse ligand architectures.

Common Synthetic Routes to the Quinoline Core

Several named reactions are well-established for the synthesis of the quinoline ring system, including:

  • Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated carbonyl compounds.

  • Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

  • Combes Quinoline Synthesis: The reaction of anilines with β-diketones.

The choice of synthetic route often depends on the desired substitution pattern on the quinoline core.

Functionalization Strategies for Tailoring Ligand Properties

Once the quinoline core is synthesized, further functionalization is often necessary to introduce additional donor atoms or to fine-tune its properties. Common strategies include:

  • Introduction of additional donor groups: Hydroxyl, carboxyl, amino, or phosphino groups can be introduced to create multidentate ligands. For example, 8-hydroxyquinoline is a classic and highly effective chelating agent.

  • Formation of Schiff bases: The condensation of a quinoline aldehyde or ketone with a primary amine is a straightforward method for generating a wide variety of multidentate ligands with both N and O or S donor atoms.[13][14]

  • Palladium-catalyzed cross-coupling reactions: These reactions are invaluable for introducing a wide range of substituents, including aryl, alkyl, and phosphino groups, onto the quinoline ring.

Classes of Quinoline-Based Ligands

The versatility of the quinoline scaffold has led to the development of numerous classes of ligands, including:

  • N,N-Bidentate Ligands: These ligands typically feature two nitrogen-based coordinating groups attached to the quinoline scaffold.

  • N,O-Bidentate Ligands: 8-Hydroxyquinoline and its derivatives are prime examples of this class, where coordination occurs through the nitrogen of the quinoline ring and the deprotonated hydroxyl group.

  • P,N-Bidentate Ligands: These "hybrid" ligands combine a soft phosphine donor with a hard nitrogen donor, offering unique properties in catalysis.

  • Schiff Base Ligands: As mentioned, these are readily synthesized and offer a high degree of modularity in their design.[13]

Experimental Protocol: Synthesis of a Representative 8-Hydroxyquinoline-Based Schiff Base Ligand

This protocol describes the synthesis of (E)-2-(((8-hydroxyquinolin-2-yl)methyl)amino)phenol.

Materials:

  • 8-Hydroxyquinoline-2-carboxaldehyde

  • 2-Aminophenol

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Dissolve 8-hydroxyquinoline-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add a solution of 2-aminophenol (1.0 eq) in methanol dropwise with continuous stirring.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid product is collected by filtration, washed with cold methanol, and dried under vacuum.

Characterization:

The synthesized ligand should be characterized by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • FT-IR spectroscopy: To identify the characteristic functional groups (e.g., C=N imine stretch).

  • Mass spectrometry: To determine the molecular weight.

Part 3: Coordination Chemistry of Quinoline Ligands

The coordination behavior of quinoline ligands is rich and varied, depending on the nature of the ligand, the metal ion, and the reaction conditions.

Coordination Modes with Various Metal Ions

Quinoline-based ligands can coordinate to a wide range of metal ions, including transition metals, lanthanides, and main group metals.[15][16] The coordination can occur in a monodentate fashion through the quinoline nitrogen or, more commonly, in a multidentate fashion if other donor atoms are present. The geometry of the resulting metal complexes can range from linear and square planar to tetrahedral and octahedral, and even higher coordination numbers are possible with larger metal ions like the lanthanides.

Factors Influencing Complex Geometry and Stability

The final geometry and stability of a quinoline metal complex are influenced by several factors:

  • The nature of the metal ion: Its size, charge, and preferred coordination number.

  • The denticity of the ligand: The number of donor atoms that can bind to the metal center.

  • The bite angle of the ligand: The angle between the two donor atoms of a bidentate ligand, which can impose geometric constraints on the complex.

  • Steric hindrance: Bulky substituents on the ligand can influence the coordination geometry and prevent the formation of certain structures.

  • The solvent and counter-ions: These can also play a role in the coordination process and the final structure of the complex.

Supramolecular Interactions in Quinoline Metal Complexes (π–π stacking)

The planar aromatic nature of the quinoline ring makes it prone to π–π stacking interactions.[7][8] These non-covalent interactions can play a crucial role in the solid-state packing of quinoline metal complexes, leading to the formation of dimers, one-dimensional chains, and even more complex three-dimensional supramolecular architectures.[7] These interactions can significantly influence the physical properties of the materials, such as their luminescence and solubility.

Experimental Protocol: Synthesis of a Cu(II) Complex with the Prepared Schiff Base Ligand

This protocol describes the synthesis of a copper(II) complex with the (E)-2-(((8-hydroxyquinolin-2-yl)methyl)amino)phenol ligand.

Materials:

  • (E)-2-(((8-hydroxyquinolin-2-yl)methyl)amino)phenol ligand

  • Copper(II) acetate monohydrate

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the Schiff base ligand (2.0 eq) in methanol in a round-bottom flask with gentle heating.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol.

  • Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring at room temperature.

  • A color change and the formation of a precipitate should be observed.

  • Stir the reaction mixture for an additional 2-3 hours at room temperature.

  • Collect the solid complex by filtration, wash with methanol, and dry in a desiccator.

Characterization:

The synthesized complex should be characterized by:

  • FT-IR spectroscopy: To confirm the coordination of the ligand to the metal ion (shifts in the C=N and C-O stretching frequencies).

  • UV-Vis spectroscopy: To study the electronic transitions in the complex.

  • Elemental analysis: To determine the metal-to-ligand ratio.

  • Single-crystal X-ray diffraction (if suitable crystals are obtained): To unambiguously determine the solid-state structure.

Part 4: Applications of Quinoline Metal Complexes

The unique properties of quinoline metal complexes have led to their application in a wide range of fields, from medicine to materials science.

In Medicinal Chemistry and Drug Development

Quinoline-based metal complexes have shown significant promise as anticancer agents.[4][17] Their mechanisms of action are often multifactorial and can include:

  • DNA intercalation and cleavage: The planar quinoline ring can intercalate between the base pairs of DNA, while the metal center can promote DNA cleavage through redox processes.

  • Inhibition of key enzymes: Some complexes have been shown to inhibit enzymes that are crucial for cancer cell proliferation, such as topoisomerases and kinases.

  • Induction of apoptosis: Many quinoline metal complexes can trigger programmed cell death (apoptosis) in cancer cells.[4]

  • Generation of reactive oxygen species (ROS): Some complexes can catalyze the production of ROS, which can lead to oxidative stress and cell death.

The quinoline scaffold is the basis for several well-known antimalarial drugs, such as chloroquine and mefloquine.[4] Coordination of metal ions to quinoline-based ligands can enhance their antimalarial and antimicrobial activity.[6][9] This enhancement is often attributed to increased lipophilicity, which facilitates cell membrane penetration, and the ability of the metal ion to interfere with essential microbial metabolic processes.

In Homogeneous Catalysis

The rigid and tunable nature of the quinoline scaffold makes it an excellent platform for the design of chiral ligands for asymmetric catalysis.[12] By introducing chiral substituents, a well-defined chiral environment can be created around the metal center, enabling the enantioselective synthesis of a wide range of molecules. These catalysts have found applications in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Quinoline-based ligands have also proven to be effective in palladium-catalyzed cross-coupling and C-H activation reactions.[11] The strong σ-donating ability of the quinoline nitrogen can stabilize the catalytically active metal center, while the steric properties of the ligand can influence the selectivity of the reaction.

In Materials Science

Metal complexes of quinoline derivatives, particularly those of aluminum (Alq₃) and other metals, are renowned for their luminescent properties.[18][19][20][21] These complexes are widely used as emissive materials in organic light-emitting diodes (OLEDs) due to their high quantum efficiencies and tunable emission colors.[18][19] The photophysical properties of these complexes can be fine-tuned by modifying the substituents on the quinoline ligand and by changing the central metal ion.[20][21]

The ability of quinoline-based ligands to selectively bind to specific metal ions, coupled with their fluorescent properties, makes them excellent candidates for the development of chemical sensors. The binding of a target analyte to the metal complex can induce a change in its fluorescence intensity or wavelength, allowing for sensitive and selective detection.

Part 5: Essential Characterization Techniques

A thorough characterization of quinoline metal complexes is essential to understand their structure-property relationships. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Methods
  • NMR Spectroscopy (¹H, ¹³C, ³¹P): Provides detailed information about the structure of the ligand and how it changes upon coordination to a metal ion.[20][22][23] For diamagnetic complexes, shifts in the proton and carbon signals can indicate the coordination sites. For complexes with phosphorus-containing ligands, ³¹P NMR is a powerful tool.[20]

  • Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the ligand and to observe shifts upon complexation, which confirms coordination.[23][24][25] UV-Vis spectroscopy provides information about the electronic transitions within the complex, including ligand-to-metal and metal-to-ligand charge transfer bands.[23]

  • Fluorescence Spectroscopy: This technique is crucial for characterizing the emissive properties of luminescent quinoline metal complexes, providing information on their emission wavelength, quantum yield, and lifetime.[18][23]

Structural Analysis
  • Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise three-dimensional structure of a crystalline metal complex, providing information on bond lengths, bond angles, and the overall coordination geometry.[8][13][20]

Thermal Analysis (TGA/DSC)
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to assess the thermal stability of the complexes and to study their decomposition behavior.[24]

Computational Methods (DFT)
  • Density Functional Theory (DFT): Computational methods like DFT are increasingly used to complement experimental data.[23][26][27] They can provide insights into the electronic structure, bonding, and spectroscopic properties of the complexes, and can be used to predict their reactivity.[23][27]

Visualizations

Diagram 1: General Structure of a Quinoline-Based Metal Complex

G cluster_0 Quinoline Ligand M Metal Ion (M) N N M->N Coordination Bond X X M->X L1 L1 M->L1 L2 L2 M->L2 a b G cluster_0 Synthesis cluster_1 Characterization cluster_2 Application Ligand_Synth Ligand Synthesis Complex_Synth Complexation Ligand_Synth->Complex_Synth Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis, Fluorescence) Complex_Synth->Spectroscopy Structural Structural Analysis (X-ray Diffraction) Complex_Synth->Structural Application Application Testing (Catalysis, Biological Assays, etc.) Spectroscopy->Application Structural->Application Thermal Thermal Analysis (TGA/DSC) Thermal->Application Computational Computational Modeling (DFT) Computational->Application

Caption: A typical workflow for the synthesis, characterization, and application of quinoline metal complexes.

Data Presentation

Table 1: Representative Quinoline-Based Drugs and Their Applications

Drug NameQuinoline ClassPrimary Application
Chloroquine4-AminoquinolineAntimalarial
Mefloquine4-QuinolinemethanolAntimalarial
CiprofloxacinFluoroquinoloneAntibacterial
BedaquilineDiarylquinolineAntituberculosis
TopotecanCamptothecin analogueAnticancer

Part 6: Future Perspectives and Outlook

The field of quinoline coordination chemistry continues to be a vibrant and rapidly evolving area of research. Future efforts will likely focus on the development of more sophisticated ligand architectures to achieve even greater control over the properties of the resulting metal complexes. The design of multi-functional complexes that combine therapeutic and diagnostic capabilities (theranostics) is a particularly exciting avenue. In the realm of materials science, the quest for more efficient and stable luminescent materials for OLEDs and other optoelectronic applications will continue to drive innovation. As our understanding of the fundamental principles governing the coordination chemistry of quinoline ligands deepens, so too will our ability to design and create novel metal complexes with tailored functions to address pressing challenges in medicine, catalysis, and materials science.

References

  • Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209–2226.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Kumar, R., Sachin, Devesh, C., & Verma, P. K. (2024). Quinoline-based metal complexes: Synthesis and applications.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373–19397.
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). Chemical Biology & Drug Design, 100(3), 346-371.
  • Diab, M. A., El-Sonbati, A. Z., El-Bindary, A. A., & Barakat, A. M. (2013). Supramolecular spectral studies on metal-ligand bonding of novel quinoline azodyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 116, 428–439.
  • Kumar, R., et al. (2024). Quinoline-based metal complexes: Synthesis and applications.
  • The Rise of Quinoline-Based Chiral Ligands: A Technical Guide to Asymmetric C
  • Kozioł, A., et al. (2022). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. Molecules, 27(19), 6296.
  • Luminescent Transition Metal Complexes of Terdentate Quinoline-Based Ligands for Light-Emitting Devices. (2012). Durham e-Theses.
  • An Application of Catalytic and Antimicrobial Activity of Europium Rare Metal Complex with Quinoline Derivative. (2025).
  • Synthesis of Quinoline-Based Rh–Sb Complexes: Inhibition of Halide Transfer to Access a Rh→Sb Z-Type Interaction. (2023). Organometallics, 42(15), 1835-1843.
  • Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for. (2024). ACS Omega.
  • 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. (2011). New Journal of Chemistry, 35(10), 2111-2121.
  • 3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties. (2018). Inorganic Chemistry Frontiers, 5(5), 1083-1093.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). Frontiers in Chemistry, 13.
  • Spectroscopic characterization and XRD of some new metal complexes with dithranol in presence of 8-hydroxyquinoline. (2014). Journal of Molecular Structure, 1074, 529-537.
  • Spectral Characterization and 3D Molecular Modeling Studies of Metal Complexes Involving the O, N-Donor Environment of Quinazoline-4(3H). (2014).
  • Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-872.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022).
  • Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Derivatives. (2025). Journal of Luminescence, 285, 120235.
  • (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II)
  • Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents: A Guiding Light in the Search for New and Improved Cancer Treatments. (2020). International Journal of Molecular Sciences, 21(18), 6649.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Structural, Optical Properties, and Biological Activity of Complexes Based on Derivatives of Quinoline, Quinoxaline, and Quinazoline with Metal Centers from Across the Periodic Table. (2025).
  • Synthesis, structure diversity, and antimicrobial studies of Ag( i ) complexes with quinoline-type ligands. (2023). CrystEngComm, 25(25), 3627-3639.
  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. (2018). Molecules, 23(11), 2973.

Sources

Introduction: The Scientific Case for 6,8-Dimethylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 6,8-Dimethylquinoline Hydrochloride

This guide provides a comprehensive theoretical framework for the study of this compound. Designed for researchers, chemists, and drug development professionals, this document eschews a rigid template to deliver a logically structured narrative. It synthesizes established computational methodologies with field-proven insights, offering a roadmap for elucidating the electronic, chemical, and potential application-specific properties of this compound. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their broad applicability in medicinal chemistry, materials science, and as corrosion inhibitors[1][2]. The specific compound, 6,8-Dimethylquinoline, presents a simple yet intriguing scaffold. The addition of two methyl groups to the benzene ring can significantly alter its electronic and steric properties compared to the parent quinoline molecule, potentially influencing its reactivity and intermolecular interactions.

The hydrochloride salt form is of particular interest. Protonation of the quinoline nitrogen atom not only enhances aqueous solubility—a critical factor in pharmacological and some industrial applications—but also fundamentally alters the molecule's electronic landscape. This guide outlines a robust, multi-faceted theoretical approach using quantum chemistry and molecular modeling to comprehensively characterize this compound, predicting its behavior and paving the way for targeted experimental validation.

Part 1: Foundational Physicochemical & Structural Analysis

A thorough theoretical study begins with a solid understanding of the molecule's fundamental properties. The neutral base, 6,8-Dimethylquinoline, serves as our reference point.

Core Molecular Properties (Neutral Form)

Computational and experimental data provide a baseline for the neutral 6,8-Dimethylquinoline molecule.

PropertyValueSource
Molecular Formula C₁₁H₁₁NPubChem[3]
Molecular Weight 157.21 g/mol PubChem[3]
CAS Number 2436-93-3Chemcasts[4]
IUPAC Name 6,8-dimethylquinolinePubChem[3]
Normal Boiling Point 268.5 °CChemcasts[4]
Melting Point 96.28 °CChemcasts[4]
The Impact of Protonation: From Base to Hydrochloride

The transition to the hydrochloride salt involves the protonation of the sp²-hybridized nitrogen atom within the quinoline ring. This event is the primary driver of the changes in the molecule's properties. Theoretically, this modification is expected to:

  • Introduce a Positive Charge: The formal positive charge on the protonated nitrogen significantly influences the molecule's electrostatic potential.

  • Alter Electron Distribution: The electron-withdrawing effect of the newly formed N⁺-H group will polarize the entire aromatic system.

  • Enable Hydrogen Bonding: The N⁺-H moiety acts as a strong hydrogen bond donor, facilitating interactions with the chloride counter-ion and solvent molecules like water. This is a critical feature for both crystal packing and aqueous behavior[5].

Part 2: A Workflow for Quantum Chemical Investigation

To dissect the electronic structure and reactivity of this compound, a systematic quantum chemical investigation is essential. Density Functional Theory (DFT) is the tool of choice for such studies, offering a balance of computational cost and accuracy[2].

G cluster_input Input Generation cluster_dft DFT Core Calculations cluster_analysis Property Analysis & Interpretation mol_struct 1. Initial Structure (6,8-Dimethylquinolinium Ion) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_struct->geom_opt Define basis set & functional freq_calc 3. Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Optimized coordinates single_point 4. Single-Point Energy (Refined Electronic Properties) freq_calc->single_point Verified structure fmo 5a. Frontier Molecular Orbitals (HOMO/LUMO, Reactivity) single_point->fmo Wavefunction & energy data mep 5b. Molecular Electrostatic Potential (Charge Distribution) single_point->mep Wavefunction & energy data nbo 5c. Natural Bond Orbital (Hyperconjugation, Charge Transfer) single_point->nbo Wavefunction & energy data thermo 5d. Thermochemistry (Enthalpy, Gibbs Free Energy) single_point->thermo Wavefunction & energy data

Caption: A standard workflow for DFT-based analysis of molecular properties.

Detailed Protocol: DFT Characterization

This protocol outlines the steps for a comprehensive DFT analysis, explaining the rationale behind each choice.

  • Structure Preparation:

    • Action: Construct the 3D structure of the 6,8-Dimethylquinolinium cation. This can be done using molecular building software (e.g., Avogadro, ChemDraw). Ensure the quinoline nitrogen is protonated.

    • Causality: An accurate initial geometry reduces the computational time needed to find the energy minimum.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization without constraints. A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p)[6][7]. The calculation should be performed in a simulated aqueous environment using a continuum solvation model (e.g., PCM or SMD) to accurately represent the hydrochloride salt's state in solution[8].

    • Causality: B3LYP is a hybrid functional that effectively captures electron correlation for many organic systems. The 6-311++G(d,p) basis set is robust, providing diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bond angles. The solvation model is crucial for charged species[8].

  • Vibrational Frequency Analysis:

    • Action: Conduct a frequency calculation at the same level of theory as the optimization.

    • Causality: This step is a self-validating check. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. This calculation also yields key thermodynamic properties like enthalpy and Gibbs free energy[8].

  • Electronic Property Calculation:

    • Action: Using the optimized geometry, perform a single-point energy calculation to derive electronic descriptors.

    • Causality: This step generates the high-quality wavefunction data needed for subsequent analysis of molecular orbitals and charge distribution.

Key Theoretical Descriptors for Analysis

The output of the DFT calculations must be translated into chemically meaningful insights.

DescriptorDefinitionSignificance & Interpretation
E(HOMO) Energy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. A higher E(HOMO) value suggests a greater tendency for electron donation[1].
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. A lower E(LUMO) value indicates a greater tendency for electron acceptance[1].
Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO)A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron[9].
Molecular Electrostatic Potential (MEP) A 3D plot of the electrostatic potential mapped onto the electron density surface.Visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically blue) regions of the molecule, predicting sites for intermolecular interactions[1].
Mulliken/NBO Charges A method for partitioning the total electron density among the atoms in a molecule.Provides insight into the charge distribution and identifies atoms that are likely to interact with other charged or polar species. NBO analysis is often considered more robust than Mulliken.

Part 3: Application Case Study - Corrosion Inhibition

Quinoline derivatives are widely studied as corrosion inhibitors for metals like steel in acidic media[10][11]. The protonated this compound is an excellent candidate for theoretical evaluation. The inhibition mechanism involves the adsorption of the molecule onto the metal surface, creating a protective barrier[10].

G cluster_setup System Setup cluster_sim Simulation & Calculation cluster_analysis Analysis & Correlation inhibitor Optimized Inhibitor (6,8-DMQH+) adsorption 1. Model Adsorption Geometries (Flat vs. Vertical) inhibitor->adsorption surface Metal Surface Slab (e.g., Fe(110)) surface->adsorption dft_adsorption 2. Calculate Adsorption Energy (DFT) E_ads = E_total - (E_inhibitor + E_surface) adsorption->dft_adsorption Static Model md_sim 3. Molecular Dynamics Simulation (Aqueous Environment) adsorption->md_sim Dynamic Model binding_energy Strong Negative E_ads -> Stable Adsorption dft_adsorption->binding_energy rdf Radial Distribution Function (RDF) -> Analyze Interactions md_sim->rdf correlation Correlate with Quantum Descriptors (HOMO/LUMO, Charges) binding_energy->correlation rdf->correlation

Caption: Workflow for the theoretical evaluation of a corrosion inhibitor.

Protocol: Modeling Corrosion Inhibition
  • System Construction:

    • Action: Build a periodic slab model of a relevant metal surface, such as the Fe(110) plane for mild steel. Place the optimized 6,8-Dimethylquinolinium cation and a Cl⁻ anion above this surface.

    • Causality: The Fe(110) surface is thermodynamically the most stable and is commonly used in theoretical corrosion studies. Modeling the ion pair is crucial for charge neutrality and realistic interactions.

  • Adsorption Energy Calculation (DFT):

    • Action: Perform geometry optimization of the combined inhibitor-surface system using a DFT code suitable for periodic systems (e.g., VASP, Quantum ESPRESSO). Calculate the adsorption energy (E_ads).

    • Causality: A strong, negative adsorption energy indicates a stable and favorable adsorption process, which is the hallmark of an effective corrosion inhibitor. Comparing different adsorption orientations (e.g., flat vs. perpendicular) reveals the most likely binding mode.

  • Molecular Dynamics (MD) Simulation:

    • Action: Run an MD simulation of the inhibitor and chloride ion on the metal surface in a box of explicit water molecules.

    • Causality: MD provides insight into the dynamic behavior of the inhibitor at the interface over time. Analysis of the simulation trajectory, particularly through Radial Distribution Functions (RDFs), can reveal specific atomic interactions between the inhibitor and the surface, and how water is displaced—a key aspect of forming a protective film[10].

Interpreting the Results
  • High E(HOMO) & Low ΔE: A high HOMO energy for the inhibitor molecule suggests a strong tendency to donate electrons to the vacant d-orbitals of the iron atoms, forming a coordinate bond. A low energy gap facilitates this charge transfer, enhancing adsorption[9].

  • Charge Centers: NBO or Mulliken charge analysis will pinpoint the atoms in the quinolinium ring with the highest electron density (even within a cation). These atoms, along with the π-system of the rings, are the likely sites for chemical adsorption onto the metal surface.

Part 4: Application Case Study - Virtual Screening for Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. A theoretical workflow can rapidly assess the potential of 6,8-Dimethylquinoline derivatives as leads for specific biological targets, such as protein kinases[12][13].

G cluster_prep Preparation cluster_dock Screening & Evaluation cluster_validate Validation & Refinement target 1. Target Selection & Preparation (e.g., Kinase PDB structure) docking 3. Molecular Docking (Predict Binding Pose & Score) target->docking ligand 2. Ligand Preparation (6,8-DMQH+ 3D structure) ligand->docking filter 4. Pose Analysis & Filtering (Identify Key Interactions) docking->filter Top-ranked poses md_sim 5. Molecular Dynamics Simulation (Assess Complex Stability) filter->md_sim Promising candidates binding_energy 6. Binding Free Energy Calculation (e.g., MM/PBSA) md_sim->binding_energy Simulation trajectory

Caption: A computational workflow for virtual screening and lead validation.

Protocol: In Silico Drug Discovery
  • Target and Ligand Preparation:

    • Action: Obtain a high-resolution crystal structure of a target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states. Prepare the 3D structure of this compound.

    • Causality: Proper preparation of both receptor and ligand is critical for the accuracy of the docking algorithm. The protonated state of the ligand must be used to ensure correct electrostatic modeling.

  • Molecular Docking:

    • Action: Use a docking program (e.g., AutoDock, Glide) to predict the preferred binding orientation of the ligand within the protein's active site. The program will generate a docking score to estimate binding affinity.

    • Causality: Docking is a rapid computational screening method that evaluates the geometric and electrostatic complementarity between a ligand and a target, allowing for the prioritization of compounds for further study[14].

  • Pose Analysis:

    • Action: Visually inspect the top-ranked docking poses. Analyze the specific intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between the ligand and key amino acid residues in the active site.

    • Causality: A good docking score must be supported by chemically sensible interactions. This step validates the computational result and provides hypotheses about the structural determinants of binding.

  • Molecular Dynamics Simulation:

    • Action: Take the most promising protein-ligand complex from docking and subject it to an MD simulation in a fully solvated environment.

    • Causality: MD simulations test the stability of the predicted binding pose over time. A stable complex, where the ligand maintains its key interactions and does not diffuse away from the binding site, provides much stronger evidence of a viable interaction than docking alone[13]. Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are standard checks for stability.

Conclusion

This guide has outlined a comprehensive, multi-scale theoretical framework for the investigation of this compound. By systematically applying DFT and molecular dynamics, researchers can move beyond basic properties to predict reactivity, elucidate interaction mechanisms, and generate testable hypotheses for real-world applications. The proposed workflows for corrosion inhibition and drug discovery demonstrate how computational chemistry can guide experimental efforts, saving time and resources while providing a deeper molecular-level understanding. This in-silico-first approach is indispensable in modern chemical and pharmaceutical research.

References

  • PubChem. 6,8-Dimethylquinoline.
  • PubChem. 4,8-Dimethylquinoline.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
  • Lgaz, H., Salghi, R., Jodeh, S., & Hammouti, B. (2017). Correlated experimental and theoretical study on inhibition behavior of novel quinoline derivatives for the corrosion of mild steel in hydrochloric acid solution.
  • Karimova, A. S., et al. (2017). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of General Chemistry. [Link]
  • Chemcasts. Thermophysical Properties of 6,8-Dimethylquinoline. [Link]
  • Hanoon, M. M., et al. (2022). Theoretical and Experimental Studies on the Corrosion Inhibition Potentials of 2-((6-Methyl-2-Ketoquinolin-3-yl)Methylene).
  • Srivastava, P., et al. (2021). Molecular modelling of quinoline derivatives as telomerase inhibitors through 3D-QSAR, molecular dynamics simulation, and molecular docking techniques. Journal of Molecular Modeling. [Link]
  • Hanoon, M. M., et al. (2022). Theoretical and Experimental Studies on the Corrosion Inhibition Potentials of 2-((6-Methyl-2-Ketoquinolin-3-yl)Methylene) Hydrazinecarbothioamide for Mild Steel in 1 M HCl.
  • Chemcasts. 6,8-Dimethylquinoline Properties vs Pressure. [Link]
  • Ciasca, G., et al. (2022).
  • Chirico, R. D., et al. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines. National Institute of Standards and Technology. [Link]
  • Khan, I., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
  • Timoudan, N., et al. (2025). Theoretical and experimental research of the ability of quinolin-8-ol compound derivative to inhibit C-steel corrosion in a molar hydrochloric acid environment.
  • Olasunkanmi, L. O., et al. (2021).
  • Virovets, A. V., et al. (2023). 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride.
  • Tayebi, H., et al. (2015). An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCL solutions.
  • Kumar, A., et al. (2022).
  • CAS. 4,8-Dimethylquinoline. CAS Common Chemistry. [Link]
  • Wang, Y., et al. (2020). Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Journal of Biomolecular Structure & Dynamics. [Link]

Sources

6,8-Dimethylquinoline Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Within this vast chemical landscape, substituted quinolines offer a rich field for exploration, where the strategic placement of functional groups can profoundly influence pharmacological properties. This guide focuses on 6,8-dimethylquinoline hydrochloride, a specific derivative with underexplored potential. While direct and extensive research on this particular salt is limited, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. By synthesizing available data on the parent molecule, 6,8-dimethylquinoline, and the broader class of quinoline derivatives, we aim to provide a foundational understanding and a practical framework for future investigation. This guide delves into the synthesis, physicochemical properties, potential biological activities, and analytical methodologies pertinent to this compound, offering insights grounded in established chemical principles and projecting its therapeutic possibilities.

Physicochemical Properties of 6,8-Dimethylquinoline and its Hydrochloride Salt

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability for pharmaceutical development. Below is a summary of the available data for 6,8-dimethylquinoline and its hydrochloride salt.

Property6,8-DimethylquinolineThis compoundReference(s)
Molecular Formula C₁₁H₁₁NC₁₁H₁₂ClN[3]
Molecular Weight 157.21 g/mol 193.68 g/mol [3]
CAS Number 2436-93-31255574-45-8[3]
Appearance Not explicitly reported; likely a solid or liquid at room temperature.Not explicitly reported; likely a solid.
Melting Point 96.28 °CNot available[4]
Boiling Point 268.5 °C (at 760 mmHg)Not available[4][5]
Solubility Generally more soluble in organic solvents. Low solubility in water.Expected to have higher aqueous solubility than the free base.[6]
pKa Not availableNot available

Synthesis of this compound

The synthesis of 6,8-dimethylquinoline can be approached through established methods for quinoline ring formation, most notably the Doebner-von Miller and Skraup reactions. These classic reactions provide a versatile means to construct the quinoline core from readily available starting materials.

Proposed Synthesis of 6,8-Dimethylquinoline via the Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2] For the synthesis of 6,8-dimethylquinoline, 2,4-dimethylaniline would serve as the aniline component. The α,β-unsaturated carbonyl compound can be generated in situ from the acid-catalyzed self-condensation of acetaldehyde to crotonaldehyde.

Reaction Scheme:

G cluster_0 Doebner-von Miller Synthesis of 6,8-Dimethylquinoline 2_4_dimethylaniline 2,4-Dimethylaniline plus1 + crotonaldehyde Crotonaldehyde (from Acetaldehyde) arrow1 H⁺, Δ intermediate [Intermediate] arrow2 [O] product 6,8-Dimethylquinoline

Caption: Proposed Doebner-von Miller synthesis of 6,8-dimethylquinoline.

Step-by-Step Methodology (Proposed):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylaniline.

  • Acid Catalyst: Slowly add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the aniline with cooling.

  • Reagent Addition: Gradually add acetaldehyde or crotonaldehyde to the reaction mixture. An oxidizing agent, such as arsenic acid or nitrobenzene, may also be included.[5]

  • Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conversion to this compound

The hydrochloride salt can be readily prepared by treating the free base with hydrochloric acid.

Step-by-Step Methodology (Proposed):

  • Dissolution: Dissolve the purified 6,8-dimethylquinoline in a suitable organic solvent, such as diethyl ether or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material and dry the product under vacuum.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not available in the current literature, the broader class of quinoline derivatives has been extensively studied, revealing a wide range of pharmacological activities.[1] Based on these studies, we can hypothesize the potential therapeutic applications of this compound.

Neuroprotective Potential

Numerous quinoline derivatives have demonstrated promising neuroprotective effects, making them attractive candidates for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.[3][7][8][9] The proposed mechanisms underlying this neuroprotection are often multifaceted and include:

  • Antioxidant Activity: Quinoline derivatives can act as radical scavengers, mitigating oxidative stress, which is a key pathological factor in neurodegeneration.[10][11]

  • Enzyme Inhibition: Certain quinolines have been shown to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), which are important targets in the treatment of Alzheimer's and Parkinson's diseases.[10][12]

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative diseases. Quinoline derivatives may exert neuroprotective effects by modulating inflammatory pathways.[13]

G cluster_0 Potential Neuroprotective Mechanisms of Quinoline Derivatives Quinoline Quinoline Derivative ROS Reactive Oxygen Species (ROS) Quinoline->ROS Scavenging AChE_BChE AChE / BChE Quinoline->AChE_BChE Inhibition MAO_B MAO-B Quinoline->MAO_B Inhibition Inflammation Neuroinflammation Quinoline->Inflammation Modulation Neuroprotection Neuroprotection ROS->Neuroprotection Reduced Oxidative Stress AChE_BChE->Neuroprotection Increased Acetylcholine MAO_B->Neuroprotection Dopamine Preservation Inflammation->Neuroprotection Reduced Neuronal Damage G cluster_0 Analytical Workflow for 6,8-Dimethylquinoline HCl Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS HPLC HPLC (Purity & Quantification) Synthesis->HPLC Characterization Structural Confirmation & Purity Assessment NMR->Characterization MS->Characterization HPLC->Characterization

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a simple fusion of a benzene and a pyridine ring, represents one of the most prolific and enduring scaffolds in the history of medicinal chemistry. Its journey from a coal tar distillate to the core of life-saving pharmaceuticals is a testament to over a century of synthetic innovation and a deepening understanding of its biological interactions. This technical guide provides an in-depth exploration of the discovery and historical development of substituted quinolines, offering field-proven insights into the causality behind key synthetic choices and their monumental impact on drug discovery.

Part 1: From Natural Origins to Structural Elucidation: The Dawn of Quinoline Chemistry

The story of quinoline begins not in a laboratory, but in the dense forests of the Andes. For centuries, indigenous populations of Peru used the bark of the Cinchona tree to treat fevers.[1][2] This traditional knowledge was introduced to Europe by Jesuit missionaries in the 17th century, where "Jesuit's bark" became a valuable commodity for combating malaria.[1][3] However, it wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid responsible for this therapeutic effect, naming it quinine.[4][5] This marked the first known use of a specific chemical compound to treat an infectious disease.[1]

The fundamental quinoline scaffold itself was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge, who named it "leukol".[6][7][8] A few years later, in 1842, Charles Gerhardt obtained a similar compound by the dry distillation of quinine with potassium hydroxide, which he called "Chinolein".[9][10] For a period, these were thought to be different substances, but August Wilhelm von Hofmann later demonstrated their identity.[10] The correct fused-ring structure, a benzene ring fused to a pyridine ring, was proposed by August Kekulé in 1869, providing the theoretical framework necessary for the explosion of synthetic chemistry that would follow.[7]

Part 2: The Classical Era of Synthesis: Forging the Quinoline Core

The late 19th century was a period of intense activity in organic synthesis, with chemists developing foundational methods to construct the quinoline ring system. These "named reactions" remain pillars of heterocyclic chemistry and are essential for understanding the historical evolution of substituted quinolines.

The Skraup Synthesis (1880)

One of the earliest and most direct methods for synthesizing the parent quinoline ring was developed by the Czech chemist Zdenko Hans Skraup.[8][11] The reaction is notoriously vigorous, involving the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][11]

Causality of Experimental Choices: The genius of the Skraup synthesis lies in the in situ generation of a key reactant. The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization.[12][13] The aniline then undergoes a Michael-type addition to the acrolein. The resulting intermediate is then cyclized and dehydrated under the acidic conditions. Finally, the dihydroquinoline intermediate is oxidized to the aromatic quinoline.[12] The oxidizing agent, often nitrobenzene, is crucial for this final aromatization step.[6]

Experimental Protocol: Skraup Synthesis of Quinoline

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, as a moderator).

  • Procedure:

    • In a large, appropriately equipped reaction vessel, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

    • Add ferrous sulfate to moderate the reaction.

    • Slowly and carefully add nitrobenzene to the mixture.

    • Heat the reaction mixture. The reaction is highly exothermic and requires careful temperature control.

    • After the initial vigorous reaction subsides, continue heating to complete the reaction.

    • Cool the mixture and pour it into a large volume of water.

    • Neutralize the excess acid with a base (e.g., sodium hydroxide).

    • Isolate the quinoline product through steam distillation, followed by extraction and purification.

The Doebner-von Miller Reaction (1881)

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, offers a more versatile route to substituted quinolines.[14][15] This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[14][16]

Causality of Experimental Choices: By using pre-formed α,β-unsaturated aldehydes or ketones, the Doebner-von Miller reaction allows for the synthesis of a wider variety of substituted quinolines, particularly those with substituents on the pyridine ring.[17] The mechanism is believed to involve an initial Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation.[16] Isotopic labeling studies have suggested a complex fragmentation-recombination pathway may also be in operation.[18][19]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

  • Materials: Aniline, crotonaldehyde, hydrochloric acid, nitrobenzene (optional, as an oxidizing agent).

  • Procedure:

    • To a solution of aniline in hydrochloric acid, slowly add crotonaldehyde with cooling.

    • If necessary, add an oxidizing agent like nitrobenzene.

    • Heat the mixture under reflux for several hours.

    • Cool the reaction mixture and make it alkaline with a suitable base.

    • Isolate the product by steam distillation or extraction with an organic solvent.

    • Purify the 2-methylquinoline by distillation.

The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this synthesis provides a convergent and regiochemically unambiguous route to polysubstituted quinolines.[20][21] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis.[22][23]

Causality of Experimental Choices: The Friedländer synthesis is powerful because it joins two pre-functionalized fragments, allowing for precise control over the substitution pattern of the final quinoline product. The reaction proceeds through an initial aldol-type condensation between the two carbonyl partners, followed by cyclization via intramolecular Schiff base formation and subsequent dehydration to yield the aromatic quinoline.[20][22] The choice of an acid or base catalyst depends on the specific substrates used.[24]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

  • Materials: 2-Aminobenzophenone, acetophenone, potassium hydroxide, ethanol.

  • Procedure:

    • Dissolve 2-aminobenzophenone and acetophenone in ethanol.

    • Add a solution of potassium hydroxide in ethanol to the mixture.

    • Heat the reaction mixture under reflux for several hours.

    • Cool the mixture and pour it into water.

    • Collect the precipitated 2-phenylquinoline by filtration.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) for purification.

Other Foundational Syntheses

The late 19th and early 20th centuries saw the development of several other key methods for quinoline synthesis, each with its own strategic advantages.

Synthesis NameYearReactantsKey Features
Combes Synthesis 1888Aniline, β-diketoneProvides access to 2,4-disubstituted quinolines.[25][26]
Conrad-Limpach-Knorr Synthesis 1886-1887Aniline, β-ketoesterYields 4-hydroxyquinolines (4-quinolones).[27]
Gould-Jacobs Reaction 1939Aniline, alkoxymethylenemalonate esterA versatile method for preparing 4-hydroxyquinoline-3-carboxylic acid esters.[28][29]

Part 3: Visualization of Core Synthetic Pathways

To better understand the logical flow of these classical syntheses, the following diagrams illustrate the key bond-forming events.

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein (from Glycerol) Glycerol->Acrolein Dehydration (H₂SO₄) Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: The Skraup Synthesis Workflow.

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Aldol Condensation Methylene_Ketone Carbonyl with α-Methylene Group Methylene_Ketone->Aldol_Adduct Enone α,β-Unsaturated Carbonyl Aldol_Adduct->Enone -H₂O Schiff_Base_Intermediate Cyclized Intermediate Enone->Schiff_Base_Intermediate Intramolecular Schiff Base Formation Substituted_Quinoline Substituted Quinoline Schiff_Base_Intermediate->Substituted_Quinoline -H₂O

Caption: The Friedländer Synthesis Workflow.

Part 4: The Pharmacological Revolution: Substituted Quinolines as Life-Saving Drugs

The ability to synthetically manipulate the quinoline core paved the way for its dominance in medicinal chemistry, most notably in the fight against malaria.

The Era of Synthetic Antimalarials

While quinine was a groundbreaking discovery, its supply was dependent on natural sources, and it was not without side effects.[3] The search for synthetic alternatives began in earnest in the early 20th century. German scientists, building on the quinoline scaffold of quinine, synthesized chloroquine in 1934.[4] This 4-aminoquinoline derivative proved to be a highly effective and inexpensive antimalarial drug, becoming a cornerstone of the World Health Organization's global malaria eradication campaign after World War II.[4] Other important quinoline-based antimalarials, such as primaquine (an 8-aminoquinoline) and mefloquine , were subsequently developed.[3][30]

Mechanism of Action: The primary mechanism of action for quinoline antimalarials like chloroquine is the interference with the parasite's detoxification of heme.[31][32] Inside the infected red blood cell, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme.[33] The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin.[32][34] Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite and is thought to cap the growing hemozoin crystal, preventing further polymerization.[31][34] The buildup of free heme is toxic to the parasite, leading to its death.[32]

Quinolone_MoA cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin (from host) Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine (accumulates) Chloroquine->Hemozoin Blocks Polymerization

Caption: Mechanism of Action of Chloroquine.

Beyond Malaria: The Versatility of the Quinoline Scaffold

The utility of substituted quinolines extends far beyond infectious diseases. The development of fluoroquinolones (e.g., ciprofloxacin) in the latter half of the 20th century introduced a major class of broad-spectrum antibacterial agents.[30] Furthermore, quinoline derivatives have been investigated and developed as anticancer, anti-inflammatory, and antiviral agents, highlighting the remarkable versatility of this privileged scaffold.[5][30][35] The quinoline core is also found in pesticides and dyes.[9][36]

Conclusion

The history of the substituted quinoline is a compelling narrative of scientific discovery, from its natural product origins to its central role in synthetic and medicinal chemistry. The classical synthetic methods, born from the ingenuity of 19th and early 20th-century chemists, provided the essential tools to explore the vast chemical space around this simple bicyclic heterocycle. This exploration led directly to the development of drugs that have saved millions of lives and continue to be a source of inspiration for the design of new therapeutic agents. For the modern researcher, a deep understanding of this history is not merely an academic exercise but a source of foundational knowledge and strategic insight for the continued development of novel, impactful molecules built upon the enduring quinoline scaffold.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • Slater, A. F. G. (1993). Chloroquine: mechanism of action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. [Link]
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
  • Egan, T. J. (2008). Haemozoin (malaria pigment): a unique crystalline drug target. Drug Development Research, 69(5), 299-309. [Link]
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Société Chimique de Paris, 49, 89-92. [Link]
  • Slideshare. (n.d.).
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Wikipedia. (n.d.). Quinine. Wikipedia. [Link]
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. [Link]
  • Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. Medicines for Malaria Venture. [Link]
  • Jia, Y. X., & Zhu, J. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(20), 7826–7834. [Link]
  • Wikipedia. (n.d.). Skraup reaction. Wikipedia. [Link]
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. SlidePlayer. [Link]
  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
  • BIOSYNCE. (2025). What is the history of the discovery of quinoline?. BIOSYNCE Blog. [Link]
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
  • Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical pharmacology, 43(1), 63–70. [Link]
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(45), 22946-22952. [Link]
  • National Museum of Civil War Medicine. (2025). Quinine: The Civil War’s Miracle Drug. National Museum of Civil War Medicine. [Link]
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19487–19509. [Link]
  • Pharmakina. (n.d.). The Story of Quinine. Pharmakina. [Link]
  • Cassauwers, T. (2015). The global history of quinine, the world's first anti-malaria drug. Medium. [Link]
  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]
  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]
  • Asif, M. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 114-123. [Link]
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Scribd. [Link]
  • MDPI. (2025).
  • Sabinet African Journals. (n.d.). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. [Link]
  • Slideshare. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central. [Link]
  • ACS Publications. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. [Link]
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
  • SpringerLink. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences. [Link]

Sources

Methodological & Application

Application Note: Protocol for the Preparation of 6,8-Dimethylquinoline Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the dissolution of 6,8-Dimethylquinoline hydrochloride for use in various research applications. The protocol emphasizes best practices for creating reproducible, stable stock solutions and subsequent working dilutions. It includes detailed procedural steps, safety guidelines, and troubleshooting advice to ensure experimental success. The causality behind experimental choices is explained to empower researchers to adapt the protocol to their specific needs.

Compound Profile and Physicochemical Properties

This compound is a quinoline derivative. Quinolines are heterocyclic aromatic compounds that serve as foundational structures in a variety of pharmacologically active agents.[1] Proper solubilization is the critical first step for any in vitro or in vivo experiment to ensure accurate and reproducible results. The hydrochloride salt form is designed to improve aqueous solubility compared to the free base.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1255574-45-8
Molecular Formula C₁₁H₁₁N · HCl
Molecular Weight 193.68 g/mol
Appearance White to light yellow crystal powder[2]
Purity Typically ≥96%
Solubility Data not widely available. Generally, quinoline derivatives have low solubility in water but are more soluble in organic solvents like DMSO and ethanol.[3] The hydrochloride salt improves water solubility.General Knowledge
Storage Store tightly closed in a dry, cool, and well-ventilated place.[4]

Safety, Handling, and Storage

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[5] Quinolines as a class can be harmful if swallowed, cause skin irritation, and serious eye damage.[6]

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear safety glasses with side-shields or goggles.[4]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after.

  • Body Protection: A lab coat or complete suit protecting against chemicals is required.[5]

2.2 Handling Precautions

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[4]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]

  • In case of accidental exposure, move to fresh air. For skin contact, wash off with soap and plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes. Seek medical attention if symptoms persist.[5]

2.3 Storage and Stability

  • Stock Solutions: The stability of quinoline compounds in solution is influenced by pH, temperature, and light. It is highly recommended to prepare fresh solutions for sensitive experiments. For short-term storage (up to 7 days), store stock solutions at -20°C in light-protecting amber vials. For longer-term storage, aliquoting and storing at -80°C is advisable, though degradation may still occur over time. Avoid repeated freeze-thaw cycles.

  • Solid Compound: Store the solid compound in its original, tightly sealed container in a cool, dry place away from light.

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for quinoline derivatives used in biological assays.[1]

Scientist's Note: Creating a concentrated stock solution is standard practice.[7] It minimizes repetitive weighing of small, hard-to-measure quantities and reduces the chance of error.[7] DMSO is an excellent solvent for many organic compounds and is miscible with aqueous media, making it suitable for cell culture experiments when diluted to a final concentration of <0.5%.

3.1 Materials and Equipment

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous or sterile cell-culture grade

  • Analytical balance

  • Spatula

  • 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Sterile syringe filters (0.22 µm), if sterile stock is required

3.2 Step-by-Step Dissolution Protocol

  • Pre-Weigh Calculation: Determine the mass of this compound needed.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 193.68 g/mol = 1.9368 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh approximately 1.94 mg of the compound directly into the tube. Record the exact mass.

  • Solvent Addition:

    • Recalculate the precise volume of DMSO needed based on the actual mass recorded.

    • Formula: Volume (mL) = [Mass (mg) / 193.68 ( g/mol )] / 10 (mmol/L)

    • Using a calibrated micropipette, add the calculated volume of DMSO to the tube.

  • Solubilization:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to check for undissolved particulates.

    • Scientist's Note: If particulates remain, sonicate the tube in a bath sonicator for 5-10 minutes. The ultrasonic waves provide energy to break up compound aggregates and enhance dissolution. Avoid overheating the sample.

  • Sterilization (Optional):

    • If the stock solution will be used in sterile applications like cell culture, it must be filter-sterilized.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the tip.

    • Dispense the solution through the filter into a new, sterile, light-protecting tube (e.g., an amber microcentrifuge tube).

  • Labeling and Storage:

    • Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

    • Store as recommended in Section 2.3.

Visualization of Experimental Workflows

4.1 Solubility Optimization Workflow If solubility issues arise in the primary solvent, a systematic approach is necessary. The following diagram outlines a decision-making process for selecting an appropriate solvent system.

G start Start: Weigh Compound try_dmso Attempt to Dissolve in Primary Solvent (DMSO) start->try_dmso check_sol Is it Fully Dissolved? try_dmso->check_sol assist_sol Apply Gentle Heat (37°C) and/or Sonicate check_sol->assist_sol No success Stock Solution Ready Proceed to Storage check_sol->success Yes check_sol2 Is it Fully Dissolved? assist_sol->check_sol2 try_other Try Alternative Solvent (e.g., Ethanol, DMF) check_sol2->try_other No check_sol2->success Yes check_sol3 Is it Fully Dissolved? try_other->check_sol3 cosolvent Use Co-Solvent System (e.g., DMSO:PBS 1:1) check_sol3->cosolvent No check_sol3->success Yes fail Consult Literature for Specialized Solvents cosolvent->fail

Caption: Decision tree for optimizing compound solubility.

4.2 General Workflow for In Vitro Cell-Based Assays This diagram illustrates the typical progression from a prepared stock solution to the final data analysis in a cell culture experiment.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase stock 1. Prepare 10 mM Stock (as per protocol) working 2. Prepare Working Solution (Dilute stock in media) stock->working treat 4. Treat Cells with Working Solution working->treat plate 3. Plate Cells in Multi-well Plate plate->treat incubate 5. Incubate for Specified Time treat->incubate assay 6. Perform Assay (e.g., Viability, qPCR) incubate->assay data 7. Collect & Analyze Data assay->data

Caption: Workflow for using stock solution in cell-based assays.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound won't dissolve Insufficient solvent volume or low solubility in the chosen solvent.Double-check calculations. Apply gentle warming (do not exceed 40°C) or sonication. If the issue persists, try a small-scale test with an alternative solvent like ethanol or a co-solvent system.
Precipitation in media The compound's solubility limit is exceeded in the aqueous working solution.Prepare an intermediate dilution step. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) in the final culture medium. Perform a solubility test in the final medium before treating cells.
Inconsistent results Degradation of the compound in stock or working solutions.Prepare fresh stock solutions frequently. Aliquot stock to avoid multiple freeze-thaw cycles. Protect solutions from light. Run a positive control to ensure assay integrity.
Color change in solution Degradation of the quinoline compound, often due to oxidation or photodegradation.Discard the solution. Prepare a fresh stock and ensure it is stored properly, protected from light and air.

References

  • BenchChem Technical Support Center. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions.
  • CymitQuimica. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • TargetMol. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • ResearchGate. (2025). Proficient Procedure for Preparation of Quinoline Derivatives.
  • Unpad. (n.d.). Practice Procedures for Making Stock Solution.
  • BenchChem. (2025). Synthesis of 2,3-Dimethylquinoline 1-Oxide.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives.
  • ChemicalBook. (n.d.). 2,6-DIMETHYLQUINOLINE.

Sources

Application Note & Protocol: Preparation and Handling of 6,8-Dimethylquinoline Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions of 6,8-Dimethylquinoline hydrochloride (CAS: 1255574-45-8). Adherence to these protocols is critical for ensuring the integrity, stability, and reproducibility of experimental results. The guide explains the causality behind procedural choices, outlines self-validating quality control steps, and is grounded in established principles for handling heterocyclic aromatic compounds.

Introduction and Scientific Background

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are foundational scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] The accuracy of downstream applications, whether in enzymatic assays, cell-based studies, or synthetic chemistry, is fundamentally dependent on the precise concentration and stability of the initial stock solution.

Quinoline compounds are known to be susceptible to degradation influenced by factors such as pH, light, and temperature.[2] Therefore, preparing a concentrated primary stock in a stable organic solvent and using freshly prepared aqueous working solutions is paramount for experimental success and reproducibility. This note details the best practices for these procedures.

Compound Properties and Safety Precautions

Prior to handling, it is essential to understand the physicochemical properties and associated safety requirements for this compound.

Physicochemical Data
PropertyValueSource
Chemical Name This compoundInternal
CAS Number 1255574-45-8[3][4][5]
Molecular Formula C₁₁H₁₂ClN[3][4]
Molecular Weight 193.68 g/mol [3]
Appearance White to light-yellow crystalline powder (Expected)Inferred from[6]
Purity ≥96% (Typical)[3]
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol); Hydrochloride salt form enhances solubility in aqueous solutions.Inferred from[7][8]
Safety & Handling Directive

While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, data from the parent compound, quinoline, dictates a cautious approach. Assume the compound has similar hazards.

  • Hazard Profile: Quinoline is harmful if swallowed or in contact with skin, causes significant skin and eye irritation, is suspected of causing genetic defects, and may cause cancer.[1][9] It is also toxic to aquatic life with long-lasting effects.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11]

  • Engineering Controls: Handle the solid compound and concentrated solutions inside a certified chemical fume hood or a ventilated enclosure to avoid inhalation of dust or aerosols.[9][10]

  • Handling Practices: Avoid contact with skin and eyes.[10] Do not eat, drink, or smoke in the work area.[11] Wash hands thoroughly after handling the compound.[12]

  • Storage: Store the solid compound and stock solutions in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[10][12] Store locked up.[9]

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, TRIS)

  • Analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes and sterile, low-adhesion tips

  • Amber or opaque microcentrifuge tubes or cryovials for storage

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE) as specified in Section 2.2

Protocol 1: Preparation of a High-Concentration Primary Stock

This protocol describes the preparation of a 10 mM primary stock solution in DMSO. DMSO is the solvent of choice due to its high solvating power for a wide range of organic molecules and its compatibility with freezing temperatures for long-term storage.

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of this compound required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 193.68 g/mol = 1.9368 mg

  • Weighing: Tare a clean, empty microcentrifuge tube on the analytical balance. Carefully weigh approximately 1.94 mg of the compound directly into the tube. Record the exact mass.

    • Rationale: Weighing directly into the final vessel minimizes material loss during transfers.

  • Solvent Addition: Based on the actual mass recorded, calculate the precise volume of DMSO needed to achieve the 10 mM concentration.

    • Formula: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/L)

    • Example for an actual mass of 2.01 mg: Volume (mL) = [2.01 mg / 193.68 g/mol ] / 10 mmol/L = 1.038 mL (or 1038 µL)

    • Add the calculated volume of DMSO to the tube using a calibrated pipette.

  • Dissolution: Tightly cap the tube and vortex at maximum speed for 1-2 minutes.

    • Trustworthiness Check: Visually inspect the solution against a light and dark background to ensure no solid particulates remain. The solution should be clear and colorless to pale yellow.

  • Aid Dissolution (If Necessary): If dissolution is incomplete, place the tube in a bath sonicator for 5-10 minutes.[13] Re-vortex and inspect again.

    • Pro-Tip: Gentle warming to 37°C can also aid dissolution, but do not overheat as it may accelerate degradation.[13]

  • Aliquoting and Storage: Dispense the primary stock into smaller, single-use aliquots (e.g., 10-50 µL) in amber or opaque, tightly sealed cryovials.

    • Rationale: Aliquoting prevents contamination and degradation associated with repeated freeze-thaw cycles. Using amber/opaque vials protects the light-sensitive compound.[2]

  • Storage: Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years).

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the primary DMSO stock into an aqueous buffer for immediate use in experiments.

  • Thawing: Remove a single aliquot of the primary stock from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.

  • Dilution Calculation: Determine the volume of primary stock needed to achieve the desired final concentration in your aqueous buffer.

    • Formula: V₁ = (C₂ × V₂) / C₁

      • V₁ = Volume of primary stock

      • C₁ = Concentration of primary stock (10 mM)

      • V₂ = Final volume of working solution

      • C₂ = Final concentration of working solution

    • Example for 1 mL (1000 µL) of a 10 µM working solution: V₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL

  • Preparation: Add the final volume of aqueous buffer (e.g., 999 µL) to a new tube. Pipette the calculated volume of the primary stock (e.g., 1 µL) directly into the buffer.

    • Pro-Tip: To ensure accurate mixing of small volumes, pipette the stock solution directly into the liquid of the buffer, not onto the side of the tube. Immediately vortex the solution for 30 seconds.

  • Final DMSO Concentration: Be aware of the final DMSO concentration in your working solution, as it can affect biological systems.

    • Example: In the preparation above, the final DMSO concentration is 0.1%. This is generally well-tolerated in most cell-based assays.[13]

  • Stability and Use: Aqueous solutions of quinoline derivatives may have limited stability.[2] It is strongly recommended to prepare working solutions fresh on the day of the experiment. Do not store aqueous solutions unless stability has been experimentally verified.

Visualization of Workflows

Diagram: Stock Solution Preparation Workflow

G cluster_prep Primary Stock Preparation (in Fume Hood) cluster_storage Storage & Use start Calculate Required Mass weigh Weigh Compound into Vial start->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve qc_visual QC: Visually Confirm Clarity dissolve->qc_visual qc_visual->dissolve Fail aliquot Aliquot into Amber Vials qc_visual->aliquot Pass store Store at -20°C / -80°C aliquot->store prep_working Prepare Fresh Aqueous Working Solution store->prep_working On day of use experiment Use in Experiment prep_working->experiment

Caption: Workflow for preparing and storing stock solutions.

Diagram: Storage and Handling Decision Guide

G compound_type Compound Type: 6,8-Dimethylquinoline HCl stability_concern Known Quinoline Instability? compound_type->stability_concern protect_light Action: Protect from Light (Use Amber Vials) stability_concern->protect_light Yes aliquot Action: Aliquot Stock (Minimize Freeze-Thaw) stability_concern->aliquot Yes storage_temp Storage Temperature? store_neg20 Store at -20°C (Short-Medium Term) storage_temp->store_neg20 < 6 months store_neg80 Store at -80°C (Long Term) storage_temp->store_neg80 > 6 months aliquot->storage_temp

Caption: Decision guide for proper storage and handling.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Compound Fails to Dissolve in DMSO Insufficient solvent volume; Low purity of compound; Insufficient mixing.Recalculate and confirm DMSO volume. Use gentle warming (37°C) and/or sonication to assist dissolution.[13] If issues persist, the compound lot may be suspect.
Precipitation Occurs in Aqueous Buffer Poor aqueous solubility of the compound; Final concentration is too high; Buffer pH affects solubility.Ensure the final DMSO co-solvent concentration is sufficient but minimal (<1%). Prepare a more dilute working solution.[13] Test solubility in buffers of different pH values, as this can be a critical factor.[2][13]
Stock Solution is Dark Brown Degradation due to light exposure, oxidation, or age.Discard the solution. The formation of colored byproducts is a key indicator of quinoline degradation.[2] Prepare a fresh stock from solid material and strictly follow light-protection and storage protocols.
Inconsistent Experimental Results Degradation of stock or working solution; Repeated freeze-thaw cycles of the primary stock.Always use a fresh aliquot for each experiment. Prepare aqueous working solutions immediately before use.[2] Validate the stability of the compound under your specific experimental conditions if necessary.

References

  • BenchChem. (n.d.). Stability of 4-(3,5-Dimethylbenzoyl)isoquinoline in aqueous solution.
  • Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Sigma-Aldrich. (n.d.). This compound.
  • Arctom Scientific. (n.d.). CAS NO. 1255574-45-8 | this compound.
  • ChemicalBook. (2022, December 30). This compound.
  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline.
  • Sigma-Aldrich. (n.d.). Quinoline reagent grade, 98%.
  • PubChem. (n.d.). 6,8-Dimethylquinoline.
  • ChemicalBook. (n.d.). 2,6-DIMETHYLQUINOLINE.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • PubChem. (n.d.). Quinoline.

Sources

Application Note: Comprehensive NMR Characterization of 6,8-Dimethylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Verification

6,8-Dimethylquinoline is a substituted heterocyclic aromatic compound belonging to the quinoline family. Quinoline scaffolds are prevalent in a vast array of biologically active natural products and synthetic molecules, making them a cornerstone in medicinal chemistry and drug discovery.[1] The precise characterization of these molecules is paramount for understanding structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[3][4] It provides unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3] This application note provides a comprehensive, field-proven guide to the systematic characterization of 6,8-Dimethylquinoline hydrochloride using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The hydrochloride salt form introduces specific considerations, primarily the protonation of the quinoline nitrogen. This event induces notable changes in the electronic structure of the aromatic system, which are directly observable as downfield shifts in the NMR spectra of adjacent nuclei, providing a key verification point for salt formation.[5] This guide will walk through the logical workflow from sample preparation to complete spectral assignment, empowering researchers to achieve confident and comprehensive structural validation.

Molecular Structure:

this compound Structure with Numbering

Figure 1: Chemical structure of this compound with standard IUPAC numbering for NMR assignment.

The Strategic Workflow for NMR Characterization

A successful and efficient structural elucidation relies on a logical progression of experiments. Each experiment provides a unique piece of the structural puzzle, and together, they form a self-validating system. The workflow below outlines the strategic approach, starting with basic 1D experiments and progressing to more complex 2D correlations that reveal the complete atomic framework.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Survey (1D NMR) cluster_2D Phase 3: Connectivity & Assignment (2D NMR) cluster_final Phase 4: Validation Prep Sample Preparation (Dissolution & Filtering) H1 ¹H NMR (Proton Environments & Coupling) Prep->H1 C13 ¹³C NMR / DEPT (Carbon Count & Type) H1->C13 COSY COSY (¹H-¹H Coupling Network) H1->COSY NOESY NOESY (Through-Space ¹H Proximity) H1->NOESY HSQC HSQC (Direct ¹H-¹³C Bonds) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Assign Complete Structural Assignment HMBC->Assign COSY->Assign NOESY->Assign

Caption: Strategic workflow for NMR characterization.

Experimental Protocols and Methodologies

Part 1: Protocol for NMR Sample Preparation

The quality of the final spectrum is fundamentally dependent on meticulous sample preparation. For hydrochloride salts, which are typically polar, the choice of solvent is critical.

Materials:

  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O)

  • High-quality 5 mm NMR tube and cap

  • Glass Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the required amount of this compound and place it in a small, clean glass vial. For routine ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR and 2D experiments, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[7] DMSO-d₆ is an excellent choice for many hydrochloride salts due to its high dissolving power and wide chemical shift window.[5]

  • Dissolution: Vortex the vial until the sample is completely dissolved. A homogeneous solution is crucial; any suspended solid particles will severely degrade the magnetic field homogeneity, leading to broadened spectral lines.[6]

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This step is mandatory to remove any microparticulates.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Part 2: 1D NMR Data Acquisition and Analysis

A. ¹H NMR: The Proton Framework

The ¹H NMR spectrum provides the initial, high-sensitivity overview of the proton environments.

Experimental Protocol:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquire a standard 1D proton spectrum with parameters such as:

    • Pulse Program: A standard 90° pulse-acquire sequence.

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans for good signal-to-noise.

Expected Spectral Features & Interpretation:

  • Aromatic Region (δ 7.0-9.5 ppm): The protons on the quinoline core will resonate in this region. Due to the electron-withdrawing effect of the protonated nitrogen, protons H2, H4, and H5 are expected to be significantly downfield.

  • Methyl Region (δ 2.0-3.0 ppm): Two distinct singlet peaks are expected for the non-equivalent methyl groups at the C6 and C8 positions.

  • J-Coupling Constants: The coupling between adjacent aromatic protons provides critical connectivity information. Typical values are:

    • Ortho-coupling (³J): 7-9 Hz[8]

    • Meta-coupling (⁴J): 2-3 Hz[8][9]

    • Para-coupling (⁵J): <1 Hz (often not resolved)[8] For example, H7 will appear as a singlet or a finely split multiplet due to small meta-coupling to H5. H5 will be a doublet due to ortho-coupling with H4 (if H4 is present) and may show further small meta-coupling.

B. ¹³C NMR: The Carbon Backbone

This experiment identifies all unique carbon atoms in the molecule.

Experimental Protocol:

  • Use the same locked and shimmed sample.

  • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and gyromagnetic ratio of ¹³C, longer acquisition times are necessary.

    • Pulse Program: A standard pulse-acquire with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~200-220 ppm.

    • Number of Scans: 1024 scans or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

Expected Spectral Features & Interpretation:

  • Total Signals: 6,8-Dimethylquinoline has 11 carbon atoms. Due to molecular symmetry, all 11 should be unique, resulting in 11 distinct signals.

  • Aromatic Carbons (δ 115-160 ppm): The nine carbons of the quinoline ring system will appear in this range.

  • Methyl Carbons (δ 15-25 ppm): The two methyl carbons will resonate at high field.

  • Quaternary Carbons: The signals for C6, C8, C8a, and C4a will typically be of lower intensity than the protonated carbons. A DEPT-135 or an edited HSQC experiment can be used to definitively distinguish quaternary carbons (absent), CH/CH₃ carbons (positive phase), and CH₂ carbons (negative phase).[10]

2D NMR Protocols for Unambiguous Assignment

2D NMR experiments are indispensable for connecting the pieces of the puzzle provided by the 1D spectra.[4][11] They correlate nuclei through bonds or through space, enabling a complete and confident assignment.

G struct ¹H Spectrum ¹³C Spectrum cosy COSY Correlates ¹H ↔ ¹H (via J-coupling) struct:f0->cosy Identifies spin systems hsqc HSQC Correlates ¹H ↔ ¹³C (1-bond) struct:f0->hsqc Assigns protonated carbons struct:f1->hsqc hmbc HMBC Correlates ¹H ↔ ¹³C (2-3 bonds) struct:f0->hmbc Assigns quaternary C & connects fragments struct:f1->hmbc noesy NOESY Correlates ¹H ↔ ¹H (through space) struct:f0->noesy Confirms assignments & spatial proximity

Caption: Relationship between key 2D NMR experiments.

A. COSY (¹H-¹H Correlation Spectroscopy)

Purpose: To reveal which protons are coupled to each other, typically through two or three bonds. This is the primary tool for mapping out the proton spin systems.[12]

Protocol:

  • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans: 2-4 per increment.

Data Interpretation: A cross-peak between two proton signals on the 2D map indicates that they are J-coupled. For 6,8-Dimethylquinoline, COSY will show correlations between H2↔H3, H3↔H4, and H4↔H5, clearly defining this aromatic spin system. H7 is isolated and will not show any strong COSY correlations.

B. HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify all carbons that are directly attached to a proton. This is the most sensitive and reliable method for ¹H-¹³C one-bond correlations.[10][13][14]

Protocol:

  • Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Spectral Width: Calibrated to the ¹H and ¹³C spectral regions.

  • ¹J(CH) Coupling Constant: Optimized for ~145-160 Hz for aromatic C-H bonds.[15]

Data Interpretation: Each peak in the HSQC spectrum correlates a proton signal (F2 axis) with its directly bonded carbon signal (F1 axis).[16] This allows for the unambiguous assignment of all protonated carbons (C2, C3, C4, C5, C7, and the two methyl carbons). An edited HSQC will show CH/CH₃ signals with a different phase than CH₂ signals, which is a useful confirmation.[10]

C. HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To map long-range correlations (2-4 bonds) between protons and carbons. This is the key experiment for assigning quaternary carbons and linking different spin systems together.[17][18][19][20]

Protocol:

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Long-Range Coupling Delay: Optimized for a coupling constant of 8-10 Hz to emphasize two- and three-bond correlations.[10]

Data Interpretation: HMBC cross-peaks connect protons to carbons that are 2 or 3 bonds away. Key expected correlations include:

  • Methyl Protons (C6-Me): Will show correlations to C5, C6, and C7.

  • Methyl Protons (C8-Me): Will show correlations to C7, C8, and C8a.

  • H5: Will show correlations to C4, C6, C7, and C8a.

  • H2: Will show correlations to C3, C4, and C8a. These correlations are crucial for assigning the quaternary carbons (C6, C8, C4a, C8a) and confirming the overall carbon framework.[19]

D. NOESY (Nuclear Overhauser Effect Spectroscopy)

Purpose: To identify protons that are close to each other in 3D space (< 5 Å), regardless of their bonding. This is used to confirm assignments and provide conformational information.[21]

Protocol:

  • Pulse Program: Gradient-selected NOESY (e.g., noesygpph).

  • Mixing Time (d8): A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE buildup.

Data Interpretation: A cross-peak in a NOESY spectrum indicates spatial proximity.[22][23] This is a powerful validation tool. For example:

  • A strong NOE is expected between the C8-Methyl protons and H7 .

  • An NOE should be observed between the C6-Methyl protons and H5 and H7 .

  • A correlation between H5 and H4 will confirm their ortho relationship.

Data Summary and Conclusion

By systematically applying the workflow described above, a complete and unambiguous assignment of all ¹H and ¹³C resonances for this compound can be achieved. The table below summarizes the expected correlations that lead to the final structure validation.

Proton (¹H) Expected ¹H δ (ppm) Key COSY Correlations Key HMBC Correlations (to Carbons) Key NOESY Correlations
H2 ~9.0 - 9.2H3C3, C4, C8aH3
H3 ~7.6 - 7.8H2, H4C2, C4, C4aH2, H4
H4 ~8.8 - 9.0H3, H5C2, C4a, C5, C8aH3, H5
H5 ~7.8 - 8.0H4C4, C6, C7, C8aH4, C6-Me
H7 ~7.5 - 7.7(none)C5, C6, C8, C8aC6-Me, C8-Me
C6-Me ~2.5 - 2.7(none)C5, C6, C7H5, H7
C8-Me ~2.7 - 2.9(none)C7, C8, C8aH7
Carbon (¹³C) Expected ¹³C δ (ppm) HSQC Correlation (with Proton) Type
C2 ~150H2CH
C3 ~122H3CH
C4 ~148H4CH
C4a ~128(none)Quaternary
C5 ~129H5CH
C6 ~138(none)Quaternary
C7 ~127H7CH
C8 ~135(none)Quaternary
C8a ~147(none)Quaternary
C6-Me ~21C6-MeCH₃
C8-Me ~18C8-MeCH₃

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy provides a robust and definitive platform for the structural characterization of this compound. This multi-faceted approach ensures that every proton and carbon is assigned correctly, and their connectivity and spatial relationships are confirmed. This level of rigorous analysis is essential for professionals in drug development and chemical research, providing the foundational data for publication, patent filings, and further scientific investigation. The application of these protocols results in a self-validating dataset, ensuring the highest degree of scientific integrity.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • National MagLab. (2022). New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules.
  • Fesik, S. W., et al. (2009). Advances in Nuclear Magnetic Resonance for Drug Discovery. PubMed Central.
  • ResearchGate. Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • News-Medical.Net. (2017). Advanced NMR-based methods for studying RNPs and drug design.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Study.com. Why para aromatic has a low J constant and why ortho has high J constant?.
  • JoVE. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques.
  • Columbia University. HSQC and HMBC | NMR Core Facility.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der.
  • Sager, R. J., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. ACS Publications.
  • Polytechnic Institute of Bragança. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • IRIS. Determination of Interproton Distances from NOESY Spectra in the Active Site of Paramagnetic Metalloenzymes: Cyanide-In.
  • Chemistry LibreTexts. (2022). 19: HMBC.
  • Butts, C. P., et al. (2011). Accuracy in determining interproton distances using Nuclear Overhauser Effect data from a flexible molecule. PubMed Central.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • CEITEC. Measuring methods available and examples of their applications 2D HMBC.
  • YouTube. (2020). NMR 5: Coupling Constants.
  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.
  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • PubMed Central. (2016). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors.
  • Iowa State University. NMR Coupling Constants.
  • ResearchGate. Interproton distance determinations by NOE.
  • ResearchGate. (2016). Accurate NMR Determinations of Proton–Proton Distances.
  • University of Ottawa. NMR Sample Preparation.
  • Magritek. Just a few milligrams available for a 13C measurement?.
  • Mesbah Energy. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data.
  • Giske, A., et al. (2014). Identification of metabolites from 2D (1)H-(13)C HSQC NMR using peak correlation plots. PubMed.
  • Royal Society of Chemistry. Supporting Information.
  • Iowa State University. NMR Sample Preparation.
  • PubMed Central. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.
  • PubChem. 6,8-Dimethylquinoline.
  • ResearchGate. Peak fitting in 2D 1 H– 13 C HSQC NMR spectra for metabolomic studies.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Chemistry LibreTexts. (2022). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.
  • NIST. Quinoline, 6,8-dimethyl-.
  • Trinh, T. H., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. ResearchGate.

Sources

The Synthetic Versatility of 6,8-Dimethylquinoline Hydrochloride: Application Notes and Protocols for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid structure and versatile electronic properties. Among its many derivatives, 6,8-Dimethylquinoline, often supplied as its stable hydrochloride salt, presents a unique substitution pattern that offers distinct steric and electronic characteristics. This guide provides an in-depth exploration of the applications of 6,8-Dimethylquinoline hydrochloride in modern organic synthesis, focusing on its role as a ligand in cross-coupling reactions and as a substrate for C-H functionalization. The protocols detailed herein are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers in their synthetic endeavors.

Introduction: The Chemical Landscape of 6,8-Dimethylquinoline

6,8-Dimethylquinoline is a heterocyclic aromatic compound featuring a fused benzene and pyridine ring system, with methyl groups at the C6 and C8 positions. The hydrochloride salt is a common, stable, and readily available form of this compound.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₂ClN
Molecular Weight 193.68 g/mol
CAS Number 1255574-45-8
Appearance Off-white to yellow solid-

The strategic placement of the two methyl groups influences the molecule's reactivity and coordinating ability. The C8-methyl group, in particular, is positioned peri to the nitrogen atom, creating a sterically defined pocket that can be exploited in catalysis and targeted functionalization. When used in reactions requiring the free base, this compound must be neutralized, typically with an aqueous base, followed by extraction of the organic-soluble free base.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The nitrogen atom of the quinoline ring can act as a ligand for transition metals, modulating their catalytic activity.[1] While complex phosphine ligands often dominate the field of palladium-catalyzed cross-coupling, simpler N-heterocyclic ligands like quinoline derivatives can offer cost-effective and efficient alternatives in certain contexts.[2][3]

Role as a Ligand in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of C-C bond formation in organic synthesis.[4] The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[5] 6,8-Dimethylquinoline can serve as a ligand to stabilize the palladium catalyst and facilitate these steps.

Conceptual Workflow: Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification A Aryl Halide (Ar-X) G Pd(0)L2 Active Catalyst A->G B Arylboronic Acid (Ar'-B(OH)2) I Transmetalation (Ar-Pd(II)-Ar') B->I C Pd Catalyst (e.g., Pd(OAc)2) C->G D 6,8-Dimethylquinoline (Ligand) D->G E Base (e.g., K2CO3) E->I F Solvent (e.g., Toluene/H2O) F->G H Oxidative Addition (Ar-Pd(II)-X) G->H + Ar-X H->I + Ar'B(OH)2/Base J Reductive Elimination I->J J->G Product out K Quench & Extract J->K L Column Chromatography K->L M Biaryl Product (Ar-Ar') L->M G A [Cp*Rh(III)X2]2 Catalyst C C-H Activation (Rhodacycle Intermediate) A->C + Quinoline, -HX B 6,8-Dimethylquinoline B->C D Maleimide Coordination C->D + Maleimide E Migratory Insertion D->E F Protonolysis E->F + HX F->C - Product G Alkylated Product F->G

Sources

Application Notes and Protocols: 6,8-Dimethylquinoline Hydrochloride as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical and biological properties. Among the vast family of quinoline derivatives, 6,8-dimethylquinoline hydrochloride serves as a readily available and versatile starting material for the synthesis of more complex molecular architectures. The presence of the two methyl groups at the 6- and 8-positions influences the electronic properties and steric environment of the quinoline core, offering unique opportunities for regioselective reactions. This document provides detailed application notes and protocols for the use of this compound as a building block in the synthesis of complex molecules, with a focus on transformations of significant interest in drug discovery, such as the synthesis of kinase inhibitors.[1][2][3][4]

Key Synthetic Intermediates from 6,8-Dimethylquinoline

The utility of this compound as a building block is significantly enhanced by its conversion into more reactive intermediates. A key transformation is the synthesis of 2-chloro-6,8-dimethylquinoline, which serves as a versatile precursor for a variety of cross-coupling reactions.

Protocol 1: Synthesis of 2-Chloro-6,8-dimethylquinoline

This protocol describes the conversion of 6,8-dimethylquinolin-2-one to 2-chloro-6,8-dimethylquinoline. The initial step involves the synthesis of the quinolinone from the corresponding amine, a standard procedure in quinoline chemistry.

Step 1: Synthesis of 6,8-Dimethylquinolin-2(1H)-one

A detailed procedure for the synthesis of substituted quinolin-2-ones can be adapted from established methods.[5] This typically involves the cyclization of a suitable aniline precursor.

Step 2: Chlorination of 6,8-Dimethylquinolin-2(1H)-one

The conversion of the quinolinone to the 2-chloro derivative is a crucial step for subsequent functionalization.

Materials:

  • 6,8-Dimethylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Thionyl chloride (SOCl₂) (optional, can be used in conjunction with POCl₃)[5]

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,8-dimethylquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq).

  • Add a catalytic amount of anhydrous DMF.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.[5]

  • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude 2-chloro-6,8-dimethylquinoline by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome:

This procedure should yield 2-chloro-6,8-dimethylquinoline as a solid, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Palladium-Catalyzed Cross-Coupling Reactions

2-Chloro-6,8-dimethylquinoline is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[6] These reactions are fundamental in the synthesis of a wide array of complex molecules, including pharmaceuticals.[6][7]

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are common motifs in kinase inhibitors.[2][8] This protocol outlines a general procedure for the coupling of 2-chloro-6,8-dimethylquinoline with various arylboronic acids.

Materials:

  • 2-Chloro-6,8-dimethylquinoline

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

Experimental Workflow:

Suzuki_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add: - 2-Chloro-6,8-dimethylquinoline - Arylboronic acid - Palladium Catalyst - Ligand (if needed) - Base setup->reagents 1. solvent Add Degassed Solvent reagents->solvent 2. reaction Heat to Reaction Temp. (e.g., 80-110 °C) Monitor by TLC/LC-MS solvent->reaction 3. workup Aqueous Workup & Extraction reaction->workup 4. purification Column Chromatography workup->purification 5. product 2-Aryl-6,8-dimethylquinoline purification->product 6.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-6,8-dimethylquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-aryl-6,8-dimethylquinoline.

Quantitative Data for Representative Suzuki Couplings:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane901880-90
33-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1102475-85
Note: Yields are illustrative and may require optimization for specific substrates.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl compounds, which are prevalent in many biologically active molecules.[7][9] This protocol provides a general procedure for the coupling of 2-chloro-6,8-dimethylquinoline with various primary and secondary amines.

Materials:

  • 2-Chloro-6,8-dimethylquinoline

  • Amine (primary or secondary) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., BINAP, Xantphos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Experimental Workflow:

Buchwald_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add: - 2-Chloro-6,8-dimethylquinoline - Amine - Palladium Catalyst - Ligand - Base setup->reagents 1. solvent Add Degassed Solvent reagents->solvent 2. reaction Heat to Reaction Temp. (e.g., 90-120 °C) Monitor by TLC/LC-MS solvent->reaction 3. workup Aqueous Workup & Extraction reaction->workup 4. purification Column Chromatography workup->purification 5. product N-substituted-6,8-dimethylquinolin-2-amine purification->product 6.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., BINAP, 0.02 eq), and the base (e.g., NaOt-Bu, 1.5 eq) to an oven-dried Schlenk tube.

  • Add 2-chloro-6,8-dimethylquinoline (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-6,8-dimethylquinolin-2-amine.

Quantitative Data for Representative Buchwald-Hartwig Aminations:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (2)NaOt-BuToluene1001280-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101875-85
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1002470-80
Note: Yields are illustrative and may require optimization for specific substrates.

Significance and Applications in Drug Discovery

The functionalized 6,8-dimethylquinoline derivatives synthesized through these protocols are valuable scaffolds for the development of novel therapeutic agents. The quinoline core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Specifically, the ability to introduce diverse aryl and amino substituents at the 2-position of the 6,8-dimethylquinoline core is highly relevant to the design of kinase inhibitors . Many FDA-approved kinase inhibitors feature a substituted heterocyclic core that interacts with the hinge region of the kinase active site. The 2-amino and 2-aryl-6,8-dimethylquinoline motifs can be designed to mimic these interactions, making them promising candidates for targeting various kinases implicated in cancer and other diseases.[1][2][3][4]

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of a diverse array of complex molecules. Through straightforward conversion to the 2-chloro derivative, this building block can be readily functionalized using powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The detailed protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemistry of the 6,8-dimethylquinoline scaffold and to generate novel compounds with potential therapeutic applications.

References

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J Org Chem. 2008 Nov 21;73(22):8880-92. [Link]
  • Buchwald–Hartwig amin
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2025 Jul 18;e202500279. [Link]
  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. J Med Chem. 2022 Feb 24;65(4):3420-3433. [Link]
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]
  • The Buchwald-Hartwig Amin
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. 2017 Jul; 22(7): 1141. [Link]
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. J Med Chem. 2022 Feb 24;65(4):3420-3433. [Link]

Sources

Evaluating the Cytotoxic Landscape of Quinoline Derivatives: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Cytotoxicity Screening

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities that have led to their investigation as potential therapeutic agents, particularly in oncology.[1] These heterocyclic compounds are known to exert cytotoxic effects through diverse mechanisms, including the disruption of DNA replication, inhibition of topoisomerase enzymes, and the induction of programmed cell death (apoptosis).[2] A precise and robust evaluation of their cytotoxic potential is a pivotal step in the preclinical drug development pipeline.

This comprehensive guide provides detailed, field-proven protocols for assessing the cytotoxicity of quinoline derivatives. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, empowering researchers to not only execute these assays but also to interpret the results with a high degree of confidence and to troubleshoot common challenges. We will explore the three most common and validated methods for cytotoxicity assessment: the MTT, MTS, and LDH assays, alongside protocols for elucidating the apoptotic mechanisms that may be induced by these compounds.

I. Foundational Assays for Cytotoxicity Assessment

The initial assessment of a compound's cytotoxicity typically involves colorimetric assays that measure cell viability or membrane integrity. The choice of assay can be critical and may depend on the specific properties of the quinoline derivative being tested and the research question at hand.

A. MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]

This assay hinges on the enzymatic activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria.[1] The reduction of MTT to formazan crystals serves as a surrogate marker for the overall metabolic health of the cell population. A decrease in the rate of formazan production in treated cells compared to untreated controls indicates a loss of viability.[4]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.[5]

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of the quinoline derivative in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include the following controls in triplicate:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the quinoline derivative.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium without cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

The percentage of cell viability is calculated relative to the untreated control using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and performing a non-linear regression analysis.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Steps seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 add_compound Add Quinoline Derivatives incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570nm solubilize->read MTS_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Steps seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 add_compound Add Quinoline Derivatives incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Read Absorbance at 490nm incubate3->read

Caption: Workflow for the MTS cytotoxicity assay.

C. LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes. [8]LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon cell lysis or membrane damage. [8]Therefore, the amount of LDH in the culture medium is a direct indicator of cytotoxicity.

This assay is based on the enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. [8]The intensity of the color is proportional to the amount of LDH released and, consequently, to the number of damaged cells. [8]

Materials:

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the MTT assay (Steps 1 and 2).

    • Include the following additional controls in triplicate:

      • Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the end of the incubation period.

      • Spontaneous LDH Release Control: Untreated cells.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate in the dark at room temperature for approximately 30 minutes. [8]

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of around 490 nm using a microplate reader. [8]

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

LDH_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Steps seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 add_compound Add Quinoline Derivatives incubate1->add_compound incubate2 Incubate for desired time add_compound->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant add_reagents Add LDH Reaction Mixture collect_supernatant->add_reagents incubate3 Incubate for 30 min add_reagents->incubate3 read Read Absorbance at 490nm incubate3->read

Caption: Workflow for the LDH cytotoxicity assay.

II. Mechanistic Insights: Investigating Apoptosis

Quinoline derivatives often exert their cytotoxic effects by inducing apoptosis. [9]Therefore, it is crucial to investigate the apoptotic pathway as a potential mechanism of action.

A. Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

The Annexin V/PI assay is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. [9]Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of viable cells.

Materials:

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the quinoline derivative at the desired concentrations for the appropriate time.

  • Cell Harvesting:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing:

    • Wash the cells twice with cold PBS.

  • Resuspension:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. [1]

The results of the flow cytometry analysis will allow for the quantification of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

B. Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. [10]Measuring the activity of specific caspases, such as caspase-3, can confirm the involvement of the apoptotic pathway.

Materials:

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and induce apoptosis by treating with the quinoline derivative.

  • Cell Lysis:

    • Lyse the cells by adding chilled cell lysis buffer and incubating on ice for 10 minutes. [11]3. Substrate Addition:

    • Add the reaction buffer (containing DTT) and the DEVD-pNA substrate to each well. [11]4. Incubation:

    • Incubate the plate at 37°C for 1-2 hours. [11]5. Absorbance Measurement:

    • Measure the absorbance at 400-405 nm. [11]The intensity of the yellow color is proportional to the caspase-3 activity.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway quinoline Quinoline Derivative death_receptor Death Receptor quinoline->death_receptor mitochondria Mitochondrial Stress quinoline->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

III. Comparative Analysis and Troubleshooting

A. Comparison of Cytotoxicity Assays
Assay Principle Advantages Disadvantages
MTT Measures metabolic activity via mitochondrial dehydrogenases. [4]Well-established, sensitive, and relatively inexpensive. [12]Insoluble formazan product requires a solubilization step; can be affected by compounds that interfere with mitochondrial respiration.
MTS Measures metabolic activity; produces a soluble formazan product. [13]More convenient than MTT (no solubilization step); suitable for high-throughput screening. [14]Can be more expensive than MTT; susceptible to interference from colored compounds.
LDH Measures the release of lactate dehydrogenase from damaged cells. [8]Directly measures cell death; non-destructive to remaining viable cells. [15]Less sensitive for detecting early apoptotic events; can be affected by serum LDH. [12]
B. Troubleshooting Common Issues
Problem Potential Cause Solution
High background in MTT/MTS assay Contamination of culture medium; interference from phenol red in the medium. [16]Use sterile technique; use phenol red-free medium during the assay. [16]
Inconsistent results between experiments Variation in cell passage number or health; inconsistent incubation times. [16]Use cells within a consistent passage range; standardize all incubation times. [16]
Low absorbance readings in MTT/MTS assay Low cell density; insufficient incubation time. [16]Optimize cell seeding density; increase incubation time with the reagent. [16]
Compound precipitation Poor solubility of the quinoline derivative in the culture medium.Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is low.
Colored quinoline derivative interferes with assay The compound absorbs light at the same wavelength as the formazan product.Run a "compound-only" control to measure its absorbance and subtract it from the experimental values. [17]

IV. Safety Precautions

Working with quinoline derivatives and cytotoxicity assay reagents requires adherence to strict safety protocols.

  • Handling Quinoline Derivatives: Many quinoline derivatives are classified as hazardous. [2]Always consult the Safety Data Sheet (SDS) for the specific compound. [3][18]Handle these compounds in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. [2]* Reagent Handling: Reagents such as MTT, DMSO, and lysis buffers can be hazardous. Wear appropriate PPE and handle them according to the manufacturer's instructions.

  • Waste Disposal: Dispose of all chemical and biological waste in accordance with institutional and local regulations.

V. Conclusion

The protocols and insights provided in this guide offer a robust framework for the comprehensive cytotoxic evaluation of quinoline derivatives. By understanding the principles behind each assay, adhering to detailed protocols, and being prepared to troubleshoot common issues, researchers can generate reliable and reproducible data that is essential for advancing the development of new therapeutic agents. The careful selection of assays and the subsequent investigation into the mechanisms of cell death will provide a more complete picture of the biological activity of these promising compounds.

VI. References

  • Benchchem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.

  • Note Synthesis and cytotoxicity of new quinoline derivatives. (n.d.).

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

  • BroadPharm. (2022). Protocol for Cell Viability Assays.

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.

  • Abcam. (n.d.). MTT assay protocol.

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.

  • Benchchem. (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives.

  • pentachemicals. (2025). Quinoline - SAFETY DATA SHEET.

  • Benchchem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.

  • Creative Bioarray. (n.d.). Caspase Activity Assay.

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC. (n.d.).

  • Benchchem. (2025). Application Notes and Protocols for Testing the Cytotoxicity of 2-Quinolinamine, 8-ethyl-.

  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Benchchem. (2025). Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds.

  • ATCC. (n.d.). MTT Cell Proliferation Assay.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate. (n.d.).

  • Quinoline - SAFETY DATA SHEET. (n.d.).

  • Caspases activity assay procedures - ScienceDirect. (n.d.).

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (2019).

  • Benchchem. (2025). Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability.

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit.

  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit.

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (n.d.).

  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? - ResearchGate. (2025).

  • Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed. (n.d.).

Sources

fluorescence spectroscopy of 6,8-Dimethylquinoline hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fluorescence Spectroscopy of 6,8-Dimethylquinoline Hydrochloride in Solution

This document provides a detailed exploration of the fluorescence properties of this compound, a heterocyclic aromatic compound with significant potential in chemical and biological research. As members of the quinoline family, these molecules are foundational scaffolds in drug discovery and are increasingly utilized as fluorescent probes.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for the robust characterization of this compound in solution.

Foundational Principles: The Photophysics of Quinolines

To effectively utilize this compound as a fluorescent tool, it is essential to understand the molecular processes that govern its emission of light. Fluorescence is a multi-stage process involving the absorption of light (excitation) and the subsequent emission of a photon at a longer wavelength.[5]

For N-heterocycles like quinoline, the nature of the lowest energy excited singlet state (S₁) is a critical determinant of fluorescence efficiency. These molecules possess both π-π* and n-π* electronic transitions. The n-π* transition, involving a non-bonding electron on the nitrogen atom, often leads to efficient intersystem crossing to the triplet state, which significantly reduces or quenches fluorescence.[6][7]

A key characteristic of quinoline derivatives is the dramatic enhancement of fluorescence upon protonation of the ring nitrogen.[6][7] When the nitrogen atom is protonated, its lone pair of electrons is engaged in a bond, which increases the energy of the n-π* state above that of the π-π* state. This makes the π-π* state the lowest excited singlet state, favoring radiative decay (fluorescence) over non-radiative pathways.[8] Since this compound is supplied as a salt, it exists in this highly fluorescent, protonated form in solution.

The fluorescence of these compounds is exquisitely sensitive to their local environment, making them valuable as probes. Factors such as solvent polarity and pH can profoundly alter their absorption and emission characteristics.[6][9]

Key Factors Influencing Fluorescence Characteristics

The utility of this compound is directly linked to its responsive fluorescence. Understanding and controlling the following parameters is crucial for reproducible and meaningful measurements.

The Critical Role of pH

The protonation state of the quinoline nitrogen is the primary switch controlling its fluorescence quantum yield. As a hydrochloride salt, the compound is already protonated. However, in basic solutions, deprotonation will occur, leading to a significant decrease in fluorescence intensity. A pH titration is therefore a fundamental experiment to determine the optimal pH range for stable, high-intensity fluorescence and to characterize the pKa of the excited state.

Solvent Effects (Solvatochromism)

The polarity of the solvent can alter the energy gap between the ground and excited states, resulting in a shift in the emission wavelength—a phenomenon known as solvatochromism.[10][11] Generally, in more polar solvents, quinoline derivatives may exhibit a red shift (shift to longer wavelengths) in their emission spectrum due to the stabilization of the more polar excited state.

Concentration: Avoiding Pitfalls

While a higher concentration might seem to promise a stronger signal, it can lead to confounding effects.

  • Inner Filter Effect: At high concentrations, the sample can absorb a significant fraction of the excitation light before it traverses the entire cuvette, leading to non-linear and artificially low fluorescence readings.

  • Self-Quenching: Aggregation or collisional interactions between fluorophore molecules at high concentrations can lead to a decrease in fluorescence intensity.[9][12]

It is imperative to determine an optimal concentration range that provides a robust signal while avoiding these artifacts.

Quantitative Photophysical Data

While specific, extensively documented photophysical data for this compound is not widely available, we can infer its likely properties from closely related quinoline derivatives. The quantum yield (Φ) of quinolines can vary dramatically from less than 1% in their neutral form to over 80% upon protonation and with specific substitutions.[6][10][13][14]

Table 1: Typical Photophysical Properties of Substituted Quinolines

PropertyTypical Range/ValueInfluencing Factors
Excitation Max (λ_ex) 310 - 360 nmSolvent, pH, Substitution Pattern
Emission Max (λ_em) 400 - 500 nmSolvent, pH, Substitution Pattern
Quantum Yield (Φ_F) 0.1 - 0.8 (protonated)pH, Solvent, Temperature, Quenchers
Stokes Shift 80 - 150 nmMolecular Rigidity, Solvent Polarity
Fluorescence Lifetime (τ) 1 - 15 nsEnvironment, Quenching

Note: These values are representative of the quinoline class and should be experimentally determined for this compound.

Experimental Methodologies & Protocols

This section provides detailed, step-by-step protocols for the comprehensive characterization of this compound in solution.

Workflow Overview

Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_char Characterization cluster_analysis Analysis P1 Prepare Stock Solution (e.g., 1 mM in Methanol) P2 Prepare Working Solutions (e.g., 1-10 µM in Buffer) P1->P2 A1 Instrument Setup (Slits, Voltage) P2->A1 A2 Determine λ_ex(max) & λ_em(max) A1->A2 A3 Acquire Full Spectra A2->A3 C1 pH Titration A3->C1 C2 Solvent Study A3->C2 C3 Concentration Study A3->C3 C4 Quantum Yield Measurement A3->C4 D1 Data Processing & Plotting C1->D1 C2->D1 C3->D1 C4->D1 D2 Interpretation D1->D2

Caption: General experimental workflow for fluorescence characterization.

Protocol 1: Sample Preparation

Objective: To prepare accurate and stable solutions for fluorescence analysis.

Materials:

  • This compound (CAS: 1255574-45-8)[15]

  • Spectroscopy-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane)

  • High-purity water (e.g., 18 MΩ·cm)

  • Buffer systems (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Calibrated pH meter

  • Volumetric flasks and precision pipettes

Procedure:

  • Stock Solution (1 mM): Accurately weigh a small amount of this compound. Dissolve it in a suitable solvent (Methanol is a good starting point) in a volumetric flask to a final concentration of 1 mM. Store this stock solution in the dark at 4°C.

  • Working Solutions (e.g., 5 µM): Prepare working solutions by diluting the stock solution in the desired experimental buffer or solvent. A typical starting concentration is between 1-10 µM. This concentration should be optimized to provide a strong signal (e.g., 50-80% of the detector's linear range) without inducing inner filter effects.

  • pH Adjustment: For pH studies, prepare a series of working solutions in buffers of varying pH. Verify the final pH of each solution with a calibrated pH meter.

Protocol 2: Spectrometer Setup and Spectral Acquisition

Objective: To determine the optimal instrument settings and record high-quality fluorescence spectra.

Procedure:

  • Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a Xenon lamp) and allow it to stabilize for at least 30 minutes.

  • Cuvette Preparation: Use a clean quartz cuvette. Rinse it with the solvent/buffer blank before filling it. Ensure there are no bubbles or particulates in the light path.

  • Determine Excitation Maximum (λ_ex):

    • Set the emission monochromator to an estimated wavelength (e.g., 450 nm).

    • Scan the excitation monochromator over a range (e.g., 280-400 nm).

    • The peak of this spectrum is the optimal excitation wavelength (λ_ex).

  • Determine Emission Maximum (λ_em):

    • Set the excitation monochromator to the λ_ex determined in the previous step.

    • Scan the emission monochromator from a wavelength slightly longer than λ_ex to a higher range (e.g., 380-600 nm).

    • The peak of this spectrum is the emission maximum (λ_em).

  • Set Slit Widths: Start with moderate slit widths (e.g., 5 nm for both excitation and emission). Narrower slits provide better spectral resolution but less signal, while wider slits increase signal at the cost of resolution.[12]

  • Acquire Full Spectrum: Using the optimized λ_ex, acquire the full emission spectrum for your sample. Always run a spectrum of the solvent/buffer blank and subtract it from the sample spectrum to correct for background signals.

Protocol 3: Relative Quantum Yield (Φ_F) Determination

Objective: To quantify the fluorescence efficiency of this compound relative to a known standard.

Causality: The relative method is often preferred for its simplicity and for canceling out instrument-specific parameters. It relies on the principle that for optically dilute solutions, the integrated fluorescence intensity is proportional to the fraction of light absorbed and the quantum yield.

QY_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation P1 Prepare Standard & Sample (e.g., Quinine Sulfate & Target) Ensure Abs < 0.05 M1 Measure Absorbance at Excitation Wavelength P1->M1 M2 Measure Fluorescence Emission (Integrated Intensity) P1->M2 C1 Apply Quantum Yield Formula M1->C1 M2->C1 C2 Obtain Φ_sample C1->C2

Caption: Workflow for relative quantum yield determination.

Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a commonly used and well-characterized standard for the blue emission range.[16]

Procedure:

  • Prepare Solutions: Prepare solutions of both the standard and the this compound sample in their respective solvents (0.1 M H₂SO₄ for quinine sulfate, appropriate buffer for the sample).

  • Adjust Concentration: Adjust the concentrations of both solutions so that their absorbance at the chosen excitation wavelength is low and approximately equal (ideally < 0.05) to avoid inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance (A) of the standard (A_std) and the sample (A_smp) at the excitation wavelength.

  • Measure Fluorescence: Using the same instrument settings (excitation wavelength, slit widths), record the fluorescence emission spectra for both the standard and the sample.

  • Calculate: Calculate the integrated fluorescence intensity (I) for both spectra (the area under the emission curve).

  • Apply the Formula: The quantum yield of the sample (Φ_smp) is calculated using the following equation:

    Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (n_smp² / n_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No/Very Weak Signal Incorrect instrument settings (slits too narrow, wrong λ_ex). pH is in the non-fluorescent (basic) range. Low concentration. Compound degradation.Optimize slit widths and confirm λ_ex/λ_em peaks. Check and adjust the pH of the solution to be acidic. Increase concentration. Prepare a fresh solution.[9][12]
Unstable/Drifting Signal Photobleaching (compound is being destroyed by the light source). Temperature fluctuations. Lamp instability.Reduce excitation slit width or light intensity. Use a shutter. Allow the instrument and sample to thermally equilibrate. Allow the instrument lamp to warm up fully (30-60 min).[12]
Unexpected Peaks Contamination in the solvent or cuvette. Raman scatter from the solvent (sharp peak at a fixed energy shift from λ_ex).Use high-purity solvents and clean cuvettes thoroughly. Identify the Raman peak by changing the excitation wavelength; the Raman peak will shift with it, while a fluorescence peak will not.
Non-linear Response with Concentration Inner filter effects or self-quenching.Dilute the sample to ensure absorbance is in the linear range (A < 0.1, ideally < 0.05).

Concluding Remarks

This compound is a promising fluorophore whose utility is unlocked through a careful understanding of its environment-sensitive photophysics. The protonated nitrogen of this heterocyclic system is key to its strong fluorescence, making pH control paramount in any experimental design. By following the detailed protocols for spectral acquisition, environmental analysis, and quantum yield determination outlined in this guide, researchers can confidently characterize this compound and leverage its properties for developing novel sensors, imaging agents, and other advanced applications in the chemical and biomedical sciences.

References

  • The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules, 27(15), 4936. National Center for Biotechnology Information.
  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-189.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18981-19011. Royal Society of Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4).
  • A Comparative Analysis of the Quantum Yield of 2-(2-Aminoethoxy)quinoline and Other Common Fluorophores. (n.d.). BenchChem.
  • Kumpulainen, T., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29423-29431. Royal Society of Chemistry.
  • Fluorescence emission of quinoline and derivatives in ethanol. (2022). ResearchGate.
  • Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. (n.d.). ResearchGate.
  • A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system. (n.d.). Analytical Methods. Royal Society of Chemistry.
  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System. (n.d.). ResearchGate.
  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (2022). ACS Omega, 7(24), 20605-20618. American Chemical Society.
  • Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Fluorescence Quenching with 2-(2-Aminoethoxy)quinoline. (n.d.). BenchChem.
  • Introduction to Fluorescence Techniques. (n.d.). Thermo Fisher Scientific.
  • Quinoline, 6,8-dimethyl-. (n.d.). NIST WebBook. National Institute of Standards and Technology.
  • Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances, 10(49), 29423-29431. National Center for Biotechnology Information.
  • 6,8-Dimethylquinoline. (n.d.). PubChem. National Center for Biotechnology Information.
  • This compound. (n.d.). Sigma-Aldrich.
  • An In-depth Technical Guide to the Fluorescence Properties of 6-Hydroxyquinoline. (n.d.). BenchChem.
  • Thermophysical Properties of 6,8-Dimethylquinoline. (n.d.). Chemcasts.
  • Chemical and photophysical mechanism of fluorescence enhancement of 3-quinolineboronic acid upon change of pH and binding with carbohydrates. (2006). Journal of Photochemistry and Photobiology A: Chemistry, 178(2-3), 216-221. PubMed.

Sources

Application Note & Protocol: High-Purity Conversion of 6,8-Dimethylquinoline Hydrochloride to its Free Base

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Principle

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Often, these compounds are synthesized and stored as hydrochloride salts to enhance their stability and water solubility. However, for many synthetic applications, such as organometallic coupling reactions or biological assays requiring specific lipophilicity, the free base form is essential.

This document provides a robust, step-by-step protocol for the quantitative conversion of 6,8-Dimethylquinoline hydrochloride to its free base, 6,8-Dimethylquinoline. The underlying chemical principle is a classic acid-base neutralization reaction. The quinolinium nitrogen in the hydrochloride salt is protonated, rendering it acidic. The addition of a suitable base, in this case, sodium hydroxide (NaOH), deprotonates the quinolinium ion, yielding the neutral, water-insoluble free base. The pKa of the parent quinoline is approximately 4.9[1], indicating that its conjugate acid (the quinolinium ion) is sufficiently acidic to be readily deprotonated by a strong base like NaOH. The resulting free base can then be efficiently separated from the aqueous, salt-containing phase by liquid-liquid extraction with an appropriate organic solvent.

Compound Properties & Reagent Specifications

A thorough understanding of the physical properties of both the starting material and the final product is critical for designing an effective experimental protocol, particularly concerning solvent selection for dissolution and extraction.

PropertyThis compound6,8-Dimethylquinoline (Free Base)
Molecular Formula C₁₁H₁₂ClNC₁₁H₁₁N[2][3]
Molecular Weight 193.68 g/mol [4]157.21 g/mol [2][3]
Appearance Typically a solid (e.g., powder/crystals)Solid at 25 °C[5]
Melting Point Data not readily available~96.3 °C[5]
Boiling Point Not applicable~268.5 °C[5]
Solubility Soluble in waterGenerally insoluble in water, soluble in organic solvents like diethyl ether, ethanol, and acetone.[6]

Experimental Workflow Diagram

The following diagram outlines the complete procedural flow for the conversion and purification process.

G cluster_prep Preparation & Reaction cluster_extraction Extraction & Washing cluster_purification Drying & Isolation start Dissolve 6,8-Dimethylquinoline HCl in DI Water basify Slowly add 1 M NaOH (aq) Monitor pH to >12 start->basify Stirring extract1 Transfer to Separatory Funnel basify->extract1 extract2 Extract with Diethyl Ether (3x) extract1->extract2 combine Combine Organic Layers extract2->combine wash Wash with Saturated NaCl (Brine) combine->wash dry Dry over Anhydrous Na₂SO₄ wash->dry filter Filter to remove drying agent dry->filter evap Remove Solvent via Rotary Evaporation filter->evap end_product Yields Pure 6,8-Dimethylquinoline Free Base evap->end_product

Sources

Application Notes and Protocols for Investigating the Biological Activity of 6,8-Dimethylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Unexplored Potential of 6,8-Dimethylquinoline hydrochloride

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous molecules with significant biological activity.[1][2] In the landscape of drug discovery, particularly in oncology, quinoline-based agents have demonstrated a remarkable breadth of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.[1][3][4] The addition of dimethyl groups to the quinoline core can modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, potentially enhancing its therapeutic profile.[5]

This document provides a comprehensive guide to the experimental setup for characterizing the biological activity of a novel compound, this compound. While the broader quinoline class is well-studied, specific biological data for this particular hydrochloride salt is not extensively documented.[6] Therefore, this guide is structured as a logical, phased screening cascade, beginning with broad cytotoxic evaluation and progressively narrowing the focus to elucidate specific cellular and molecular mechanisms of action.

The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints. They are intended to equip researchers with the necessary tools to generate robust and reproducible data, forming a solid foundation for further preclinical development.

Phase 1: Foundational In Vitro Profiling - Cytotoxicity Assessment

The initial and most critical step in evaluating any potential therapeutic agent is to determine its effect on cell viability.[7] This foundational screen establishes the concentration range over which the compound exhibits biological activity and identifies cell lines that are particularly sensitive. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol 1: MTT-Based Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., NIH/3T3 [fibroblast]) for selectivity assessment.[9][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the compound.

    • Use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration that inhibits cell growth by 50%.[4]

Data Presentation: Hypothetical Cytotoxicity of this compound

Cell LineTissue of OriginIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Cancer4812.5
A549Lung Cancer4825.3
HCT116Colon Cancer488.9
NIH/3T3Normal Fibroblast48>100

Phase 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Following the determination of cytotoxic activity, the next logical step is to investigate the mechanism by which this compound induces cell death. Quinoline derivatives are frequently reported to trigger apoptosis (programmed cell death) and/or cause cell cycle arrest.[3][4] Flow cytometry is a powerful technique for these analyses.[11]

Workflow for Mechanistic Studies

G start Phase 1 Complete: IC₅₀ Determined apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle data_analysis Flow Cytometry Data Acquisition & Analysis apoptosis->data_analysis cell_cycle->data_analysis interpretation Mechanism of Action: Apoptosis Induction & Cell Cycle Arrest Profile data_analysis->interpretation

Caption: Workflow for investigating the mechanism of cell death.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[13] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cancer cells (e.g., HCT116, the most sensitive line from the cytotoxicity assay)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and incubate overnight. Treat the cells with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating apoptotic cells.[13]

    • Trypsinize the adherent cells and combine them with their respective supernatant.

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[14]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analysis: Analyze the cells by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at ~617 nm.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: The cell cycle is composed of four distinct phases: G0/G1, S, and G2/M. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[15] By staining cells with PI and analyzing them with a flow cytometer, one can generate a histogram of DNA content, allowing for the quantification of cells in each phase of the cell cycle.[11][15]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate at -20°C for at least 2 hours.[4]

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[16] The RNase A in the solution will degrade RNA to prevent non-specific staining. Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

Phase 3: Investigating Molecular Targets - NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are crucial regulators of immune and inflammatory responses, cell proliferation, and apoptosis.[17][18] Their dysregulation is a hallmark of many cancers, making the NF-κB signaling pathway a key target for anticancer drug development.[18]

Hypothesized NF-κB Signaling Pathway Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-p65/p50 ikk->ikb_nfkb Phosphorylation p_ikb P-IκB ikb_nfkb->p_ikb nfkb p65/p50 p_ikb->nfkb Release proteasome Proteasomal Degradation p_ikb->proteasome Ubiquitination nfkb_nuc p65/p50 nfkb->nfkb_nuc Translocation compound 6,8-Dimethylquinoline hydrochloride compound->ikk Inhibition? dna κB DNA Site nfkb_nuc->dna transcription Gene Transcription (Anti-apoptotic, Proliferative) dna->transcription

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol 4: NF-κB Translocation Assay (High-Content Imaging)

Principle: In unstimulated cells, NF-κB (commonly the p65/p50 dimer) is sequestered in the cytoplasm by an inhibitor protein called IκB.[19] Upon stimulation by signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB.[17] The freed NF-κB then translocates to the nucleus to activate gene transcription.[20] This translocation event can be visualized and quantified using immunofluorescence and high-content imaging.[20]

Materials:

  • High-content imaging system

  • 96-well imaging plates (black wall, clear bottom)

  • Primary antibody against NF-κB p65 subunit

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., Hoechst 33342)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Seeding: Seed cells in a 96-well imaging plate and allow them to attach overnight.

  • Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include unstimulated and vehicle-stimulated controls.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with the primary anti-p65 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescent secondary antibody and Hoechst stain for 1 hour in the dark.

    • Wash with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.

    • Quantify the fluorescence intensity of the p65 antibody stain in both compartments.

    • Calculate the nuclear-to-cytoplasmic intensity ratio. A decrease in this ratio in compound-treated, TNF-α-stimulated cells compared to the TNF-α-only control indicates inhibition of translocation.

Phase 4: In Vivo Efficacy Assessment

After demonstrating promising in vitro activity, the final step in this initial characterization is to evaluate the compound's efficacy in a living system. The subcutaneous human tumor xenograft model is a standard and widely used preclinical model for assessing the antitumor effects of novel agents.[21][22]

Protocol 5: Subcutaneous Xenograft Model for Antitumor Efficacy

Principle: This model involves implanting human cancer cells into immunocompromised mice, typically on the flank.[21] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's ability to inhibit tumor progression.[23][24]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID)

  • Cancer cells (e.g., HCT116)

  • Matrigel (optional, can improve tumor take-rate)

  • Sterile PBS

  • Calipers for tumor measurement

  • Appropriate vehicle for compound administration (e.g., saline, corn oil)

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells that are in the logarithmic growth phase with high viability (>95%).[23]

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁶ cells in 100-200 µL.[23]

    • Subcutaneously inject the cell suspension into the right flank of each mouse.[22]

  • Tumor Growth and Group Randomization:

    • Monitor the mice every 2-3 days for tumor growth.[23]

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[25]

  • Compound Administration:

    • Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels.

    • The control group should receive the vehicle only.

    • Treatment should be administered on a predetermined schedule (e.g., daily, once every three days).

  • Monitoring:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume (Volume = (Length x Width²)/2).

    • Monitor the body weight of the mice as an indicator of general toxicity.

  • Study Endpoint and Analysis:

    • Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500 mm³).[23]

    • Euthanize the mice, excise the tumors, and measure their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.[25]

    • Analyze the data statistically to determine significance.

Conclusion

The experimental framework detailed in these application notes provides a comprehensive and logical pathway for the initial biological characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo efficacy studies, researchers can build a robust data package. This structured approach is essential for identifying the therapeutic potential of novel quinoline derivatives and making informed decisions for their advancement in the drug discovery pipeline.

References

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
  • Chemistry & Biodiversity.
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
  • University of South Florida. Apoptosis Protocols. [Link]
  • Wikipedia. Cell cycle analysis. [Link]
  • Journal of Cancer Prevention. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
  • National Center for Biotechnology Information.
  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • Taylor & Francis Online. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
  • Bio-Rad.
  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
  • Journal of the Iranian Chemical Society. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
  • PLOS ONE.
  • RSC Publishing.
  • BMC Chemistry. Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
  • RayBiotech.
  • BPS Bioscience.
  • National Center for Biotechnology Information. Nuclear Factor Kappa B (NF-κB)
  • Research Square.
  • National Center for Biotechnology Information. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. [Link]
  • PubMed. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
  • ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]
  • National Center for Biotechnology Information. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]
  • OUCi. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]
  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]
  • PubChem. 6,8-Dimethylquinoline. [Link]
  • ResearchGate.
  • MDPI.
  • Semantic Scholar. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [https://www.semanticscholar.org/paper/Biological-Properties-of-New-Chiral-compounds-S-Megnassanou-Garc%C3%ADa- podr%C3%ADguez/8b11c2966838a6a685f0910f545a1f6a1d8213f5]([Link] podr%C3%ADguez/8b11c2966838a6a685f0910f545a1f6a1d8213f5)
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
  • National Center for Biotechnology Information. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. [Link]
  • Arctom. CAS NO. 1255574-45-8 | this compound. [Link]

Sources

Application Notes and Protocols for 6,8-Dimethylquinoline Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, aromatic structure provides a versatile template for the development of therapeutic agents, and its derivatives have demonstrated a vast spectrum of biological activities.[3][4][5] From the pioneering antimalarial drug quinine to modern anticancer and antibacterial agents, the quinoline motif is a testament to nature's ingenuity and a fertile ground for synthetic innovation.[6][7] This document provides a detailed guide for researchers on the potential applications and experimental exploration of a specific, yet underexplored derivative: 6,8-Dimethylquinoline hydrochloride . While direct literature on this particular salt is sparse, this guide will extrapolate from the rich pharmacology of structurally related dimethylquinolines and the broader quinoline class to propose high-probability avenues for investigation and provide robust experimental protocols.

Introduction to this compound

This compound (C₁₁H₁₂ClN) is a hydrochloride salt of the parent compound 6,8-Dimethylquinoline.[8][9] The addition of methyl groups at the 6 and 8 positions of the quinoline core significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which can in turn modulate its biological activity and pharmacokinetic profile.[10] The hydrochloride salt form generally enhances aqueous solubility, making it amenable to use in biological assays.

Chemical Structure:

  • IUPAC Name: 6,8-dimethylquinoline;hydrochloride

  • CAS Number: 1255574-45-8[8]

  • Molecular Formula: C₁₁H₁₂ClN

  • Molecular Weight: 193.68 g/mol [8]

PropertyValueSource
Molecular FormulaC₁₁H₁₁N (free base)[11]
Molecular Weight157.21 g/mol (free base)[11]
InChI KeyURHCKNOJIHABGM-UHFFFAOYSA-N[8]
Purity (Typical)≥96%[8]

Postulated Therapeutic Applications & Mechanistic Rationale

Based on extensive research into quinoline derivatives, this compound is a promising candidate for investigation in several therapeutic areas. The dimethyl substitution pattern may confer unique selectivity or potency.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms including DNA binding, inhibition of DNA synthesis, and induction of oxidative stress.[3][12] Furthermore, quinoline-based molecules have been developed as potent kinase inhibitors, targeting key signaling pathways in cancer progression.[13][14][15]

  • Hypothesized Mechanism of Action: The planar quinoline ring of 6,8-Dimethylquinoline could intercalate into DNA, disrupting replication and transcription in rapidly dividing cancer cells. Additionally, it may inhibit key kinases involved in cell cycle regulation and proliferation, such as CDK8/19 or PI3K.[14][16] Some quinoline derivatives are also known to inhibit tubulin polymerization, leading to mitotic arrest.[17][18]

G 6,8-Dimethylquinoline 6,8-Dimethylquinoline DNA_Intercalation DNA Intercalation 6,8-Dimethylquinoline->DNA_Intercalation Kinase_Inhibition Kinase Inhibition (e.g., CDK, PI3K) 6,8-Dimethylquinoline->Kinase_Inhibition Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition 6,8-Dimethylquinoline->Tubulin_Polymerization_Inhibition Disruption_of_Replication Disruption of DNA Replication & Transcription DNA_Intercalation->Disruption_of_Replication Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Kinase_Inhibition->Cell_Cycle_Arrest Tubulin_Polymerization_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Disruption_of_Replication->Apoptosis_Induction Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Postulated anticancer mechanisms of 6,8-Dimethylquinoline.

Antimicrobial & Antifungal Activity

The quinoline scaffold is the backbone of many successful antimicrobial drugs, including the fluoroquinolone antibiotics.[1] Research on 6,8-disubstituted quinoline derivatives has indicated potential antibacterial and antifungal properties.[19][20]

  • Hypothesized Mechanism of Action: 6,8-Dimethylquinoline may exert its antimicrobial effects by disrupting the bacterial cell membrane, leading to leakage of intracellular components and cell death.[21][22] Another key target for quinolones is DNA gyrase, an essential enzyme for bacterial DNA replication.[23] For antifungal activity, it could potentially inhibit enzymes crucial for fungal cell wall synthesis or function, such as lanosterol 14α-demethylase.[24]

G cluster_bacteria Bacterial Targets cluster_fungi Fungal Targets Bacterial_Membrane Cell Membrane Disruption Bacterial_Death Bacterial Cell Death Bacterial_Membrane->Bacterial_Death DNA_Gyrase DNA Gyrase Inhibition DNA_Gyrase->Bacterial_Death Fungal_Membrane Ergosterol Synthesis Inhibition Fungal_Death Fungal Cell Death Fungal_Membrane->Fungal_Death 6,8-Dimethylquinoline 6,8-Dimethylquinoline 6,8-Dimethylquinoline->Bacterial_Membrane 6,8-Dimethylquinoline->DNA_Gyrase 6,8-Dimethylquinoline->Fungal_Membrane

Caption: Potential antimicrobial and antifungal targets for 6,8-Dimethylquinoline.

Neuroprotective Effects

Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[1] Quinoline derivatives have been investigated as potent antioxidants and neuroprotective agents.[1][2][25]

  • Hypothesized Mechanism of Action: The electron-rich aromatic system of 6,8-Dimethylquinoline may enable it to scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.[26] It might also inhibit key enzymes involved in neuroinflammation or neurotransmitter degradation, such as monoamine oxidase (MAO).[1][2]

Experimental Protocols

The following protocols are provided as a starting point for investigating the biological activities of this compound. These are standard, validated assays commonly used in medicinal chemistry.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound against human cancer cell lines.[27]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • 96-well cell culture plates.

  • This compound (stock solution prepared in DMSO or sterile water).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.[27]

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[27]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • This compound.

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Bacterial/fungal inoculum standardized to 0.5 McFarland.

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Dilute the standardized microbial suspension in broth and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Representative Data (Hypothetical):

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
6,8-Dimethylquinoline HCl16>12832
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A1
Protocol 3: Analytical Characterization (HPLC)

This protocol is for verifying the purity of this compound.[28][29]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Purity is determined by the area percentage of the main peak in the chromatogram.

Synthesis

The synthesis of 6,8-dimethylquinoline can be achieved through established methods for quinoline synthesis, such as the Skraup synthesis or the Doebner-von Miller reaction, followed by conversion to the hydrochloride salt.[30]

G Starting_Materials 2,4-Dimethylaniline + Glycerol Skraup_Synthesis Skraup Synthesis (H₂SO₄, Oxidizing Agent) Starting_Materials->Skraup_Synthesis 6,8-Dimethylquinoline_Base 6,8-Dimethylquinoline (Free Base) Skraup_Synthesis->6,8-Dimethylquinoline_Base HCl_Treatment Treatment with HCl 6,8-Dimethylquinoline_Base->HCl_Treatment Final_Product 6,8-Dimethylquinoline Hydrochloride HCl_Treatment->Final_Product

Caption: General synthetic workflow for this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Based on the extensive biological activities of related quinoline derivatives, it is a strong candidate for investigation as an anticancer, antimicrobial, and neuroprotective agent. The protocols provided herein offer a robust framework for initiating these studies. Future work should focus on a comprehensive screening of this compound against diverse cancer cell lines and microbial panels, followed by mechanistic studies to elucidate its mode of action. Structure-activity relationship (SAR) studies involving modifications of the quinoline core will be crucial for optimizing its therapeutic potential.

References

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023-10-12). vertexaisearch.cloud.google.com.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC - NIH. vertexaisearch.cloud.google.com.
  • The Role of Quinoline Derivatives in Modern Drug Discovery. vertexaisearch.cloud.google.com.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. vertexaisearch.cloud.google.com.
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis - Benchchem. vertexaisearch.cloud.google.com.
  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023-10-09). vertexaisearch.cloud.google.com.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24). vertexaisearch.cloud.google.com.
  • (PDF) Effects of quinoline-based compounds on neuronal cells - ResearchGate. (2016-04-27). vertexaisearch.cloud.google.com.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - ResearchGate. (2025-08-06). vertexaisearch.cloud.google.com.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - ResearchGate. (2025-12-30). vertexaisearch.cloud.google.com.
  • Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives - Benchchem. vertexaisearch.cloud.google.com.
  • Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold - Benchchem. vertexaisearch.cloud.google.com.
  • Biological activities of quinoline derivatives - PubMed. vertexaisearch.cloud.google.com.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). vertexaisearch.cloud.google.com.
  • (PDF) Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities - ResearchGate. (2025-08-07). vertexaisearch.cloud.google.com.
  • Biological Activities of Quinoline Derivatives | Bentham Science. vertexaisearch.cloud.google.com.
  • Understanding quinone derivatives antibacterial and antimicrobial activities relies on the structural activity relationship - DOI. vertexaisearch.cloud.google.com.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. vertexaisearch.cloud.google.com.
  • Synthesis of derivatives of quinoline. - SciSpace. vertexaisearch.cloud.google.com.
  • Antimicrobial Activities of Mefloquine and a Series of Related Compounds - PubMed Central. vertexaisearch.cloud.google.com.
  • (PDF) Antimicrobial Activities of Mefloquine and a Series of Related Compounds. (2014-04-22). vertexaisearch.cloud.google.com.
  • 6,8-Dimethylquinolin-3-ol: Application Notes and Protocols in Medicinal Chemistry Research - Benchchem. vertexaisearch.cloud.google.com.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025-07-18). vertexaisearch.cloud.google.com.
  • This compound | 1255574-45-8 - Sigma-Aldrich. vertexaisearch.cloud.google.com.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (2022-10-12). vertexaisearch.cloud.google.com.
  • Synthesis of 8-Cyano-5,6,7,8-tetrahydro-3,8-dimethylquinoline - PrepChem.com. vertexaisearch.cloud.google.com.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (2024-07-12). vertexaisearch.cloud.google.com.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022-12-28). vertexaisearch.cloud.google.com.
  • Synthesis and Evaluation of Antimicrobial and Cytotoxic Activity of Oxathiine-Fused Quinone-Thioglucoside Conjugates of Substituted 1,4-Naphthoquinones - MDPI. vertexaisearch.cloud.google.com.
  • General synthetic route of quinoline derivatives.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline - Benchchem. vertexaisearch.cloud.google.com.
  • This compound | 1255574-45-8 - ChemicalBook. (2022-12-30). vertexaisearch.cloud.google.com.
  • 6,8-Dimethylquinoline | C11H11N | CID 75528 - PubChem. vertexaisearch.cloud.google.com.
  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PubMed Central. vertexaisearch.cloud.google.com.
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed. (2022-02-24). vertexaisearch.cloud.google.com.
  • Analytical Methods - OPUS. (2025-08-28). vertexaisearch.cloud.google.com.
  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - Account. (2021-09-30). vertexaisearch.cloud.google.com.
  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021-09-15). vertexaisearch.cloud.google.com.
  • A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8 - Benchchem. vertexaisearch.cloud.google.com.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. vertexaisearch.cloud.google.com.
  • Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. vertexaisearch.cloud.google.com.
  • 4,8-Dimethylquinoline - CAS Common Chemistry. vertexaisearch.cloud.google.com.

Sources

Application Note: 6,8-Dimethylquinoline Hydrochloride as a Chemical Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Researchers, Scientists, and Drug Development Professionals on the Current State of Knowledge

Foreword: The Promise and Peril of Uncharted Fluorophores

In the dynamic field of cellular imaging, the quest for novel chemical probes with unique photophysical properties and specific targeting capabilities is relentless. The quinoline scaffold, a heterocyclic aromatic compound, has emerged as a versatile platform for the development of fluorescent probes.[1] Derivatives of quinoline have been successfully engineered to act as sensors for intracellular pH, metal ions, and viscosity, leveraging their sensitivity to the microenvironment.[2][3] However, the journey from a chemical entity to a validated cellular imaging probe is one of rigorous scientific inquiry, demanding a thorough characterization of its photophysical properties and a clear demonstration of its utility and mechanism of action within a biological context.

This document addresses the topic of using 6,8-Dimethylquinoline hydrochloride as a chemical probe for cellular imaging. As a Senior Application Scientist, it is my responsibility to synthesize not only the potential applications of a compound but also to transparently communicate the extent and limitations of current scientific knowledge. The integrity of research and the responsible conduct of experiments are paramount.

The Quinoline Scaffold: A Foundation for Fluorescent Probes

The inherent structure of the quinoline ring system provides a basis for fluorescence, and modifications to this core can tune its photophysical properties.[1] The introduction of various functional groups can modulate absorption and emission wavelengths, as well as introduce sensitivity to the local chemical environment.[4] This has led to the development of a diverse array of quinoline-based probes with applications in biological research.[5][6] For instance, some quinoline derivatives exhibit solvatochromism, where their emission spectra shift in response to the polarity of the solvent, a property that can be exploited to probe different cellular compartments.[4]

Current Status of this compound as a Cellular Imaging Probe

A comprehensive and systematic search of the current scientific literature and chemical databases has been conducted to gather information on the fluorescent properties and cellular imaging applications of this compound. This investigation included searches for its excitation and emission spectra, quantum yield, photostability, and any documented use as a fluorescent stain in biological systems.

To date, there is a significant lack of publicly available scientific data to support the use of this compound as a chemical probe for cellular imaging.

Specifically, the following critical information is not available in the reviewed literature:

  • Photophysical Properties: There are no published studies detailing the excitation and emission maxima, molar extinction coefficient, fluorescence quantum yield, or photostability of this compound. This fundamental data is a prerequisite for designing and conducting fluorescence microscopy experiments.

  • Cellular Applications: No research articles, application notes, or protocols were found that describe the successful use of this compound for imaging live or fixed cells. There is no information on its permeability to cell membranes, potential intracellular targets, or cytotoxicity. While chemical databases list its physical and chemical properties, they do not contain any biological application data.[7][8]

A Call for Foundational Research

The absence of this critical information precludes the development of detailed, reliable, and scientifically valid application notes and protocols at this time. To propose a step-by-step guide for using this compound in cellular imaging would be purely speculative and would not meet the standards of scientific integrity. Any such hypothetical protocol would lack the necessary parameters for instrument setup (e.g., excitation and emission filter selection) and would be without a scientific basis for predicting its behavior in a cellular environment.

For researchers interested in the potential of this specific molecule, the path forward lies in foundational research. The initial steps would involve:

  • Synthesis and Purification: Ensuring the synthesis and purification of high-quality this compound.

  • Photophysical Characterization: A thorough characterization of its absorption and fluorescence spectra in a range of solvents to determine its excitation and emission maxima, Stokes shift, and sensitivity to environmental polarity. Measurement of its fluorescence quantum yield and photostability are also crucial.

  • In Vitro Evaluation: Assessment of its cytotoxicity on relevant cell lines to determine a suitable concentration range for imaging experiments.

  • Cellular Staining and Imaging: Initial experiments on both live and fixed cells to assess its membrane permeability, intracellular localization, and overall staining pattern.

Only after such foundational studies are completed and published in peer-reviewed literature can robust and reliable protocols for its use in cellular imaging be developed.

Conclusion

While the broader family of quinoline derivatives holds significant promise for the development of novel fluorescent probes, this compound remains an uncharacterized entity in the context of cellular imaging. The principles of scientific integrity and trustworthiness demand that we build our experimental designs on a foundation of established knowledge. At present, the scientific community has not yet laid this groundwork for this compound.

We encourage the research community to undertake the necessary foundational studies to explore the potential of this and other novel fluorophores. As new data becomes available, the feasibility of developing detailed application notes and protocols will be revisited.

References

  • This document does not contain a list of references as no specific scientific publications were found to support the use of this compound as a chemical probe for cellular imaging. The in-text citations refer to the general statements about the quinoline scaffold and are based on the collective understanding from the initial search results, which are not directly applicable to the specific compound .

Sources

Application Notes & Protocols: Synthesis of Novel Derivatives from 6,8-Dimethylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel derivatives starting from 6,8-Dimethylquinoline hydrochloride. Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5][6] This guide is designed to provide researchers with both the foundational knowledge and practical protocols to explore the chemical space around the 6,8-dimethylquinoline core, a promising starting material for the development of new chemical entities with potential biological activity. We will delve into the rationale behind synthetic strategies, provide detailed step-by-step protocols for derivatization, and offer insights into the characterization of the resulting compounds.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1][3] Its unique electronic and structural features allow for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. Quinoline derivatives have demonstrated remarkable success as antibacterial, antifungal, anticancer, antimalarial, anti-inflammatory, and antiviral agents.[4][7][8] The substitution pattern on the quinoline core plays a crucial role in determining the biological activity and pharmacokinetic properties of the molecule.

This compound offers a unique starting point for the synthesis of novel derivatives. The presence of two methyl groups at positions 6 and 8 influences the electronic properties and steric environment of the quinoline ring, potentially leading to derivatives with novel biological profiles. This guide will explore synthetic pathways to functionalize this specific scaffold.

Physicochemical Properties of 6,8-Dimethylquinoline

Understanding the properties of the starting material is crucial for designing successful synthetic strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₁N[9][10][11]
Molecular Weight 157.21 g/mol [9][10]
CAS Number 2436-93-3[9][10][11]
Appearance Data not available; likely a crystalline solid.
Boiling Point 268.5 °C[11]
Melting Point 96.28 °C[11]

The hydrochloride salt form enhances the solubility of the compound in polar solvents, which can be advantageous for certain reaction conditions.

Synthetic Strategies and Protocols

The synthetic strategies outlined below are based on established methods for the functionalization of quinoline rings.[12][13][14][15][16] The presence of the two methyl groups on the benzene portion of the quinoline ring in 6,8-dimethylquinoline will sterically hinder and electronically influence the reactivity at adjacent positions. These protocols are designed to be robust starting points for further optimization by the end-user.

N-Oxidation of 6,8-Dimethylquinoline

Rationale: The formation of the N-oxide is a key step in activating the quinoline ring for further functionalization, particularly at the C2 and C4 positions.[15][16] The N-oxide increases the electrophilicity of these positions, making them susceptible to nucleophilic attack.

Experimental Workflow:

workflow_n_oxidation start 6,8-Dimethylquinoline HCl reagents m-CPBA or H2O2/Acetic Acid start->reagents Add reaction Reaction in Dichloromethane or Acetic Acid reagents->reaction workup Aqueous Work-up & Extraction reaction->workup After 2-4h purification Column Chromatography or Recrystallization workup->purification product 6,8-Dimethylquinoline N-oxide purification->product

Caption: Workflow for the N-oxidation of 6,8-Dimethylquinoline.

Protocol 1: Synthesis of 6,8-Dimethylquinoline N-oxide

  • Starting Material: this compound (1.0 eq).

  • Reagents:

    • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq) or 30% Hydrogen Peroxide (H₂O₂) in glacial acetic acid.

    • Dichloromethane (DCM) or glacial acetic acid as solvent.

    • Saturated sodium bicarbonate solution.

    • Anhydrous sodium sulfate.

  • Procedure: a. Suspend this compound in DCM. b. Add a solution of m-CPBA in DCM dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. d. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to neutralize excess acid. e. Extract the aqueous layer with DCM. f. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Halogenation of the Quinoline Ring

Rationale: Halogenated quinolines are versatile intermediates for further derivatization through cross-coupling reactions. The position of halogenation will be directed by the existing substituents.

Protocol 2: Bromination of 6,8-Dimethylquinoline

  • Starting Material: 6,8-Dimethylquinoline (1.0 eq).

  • Reagents:

    • N-Bromosuccinimide (NBS) (1.1 eq).

    • Sulfuric acid.

  • Procedure: a. Dissolve 6,8-Dimethylquinoline in concentrated sulfuric acid at 0 °C. b. Add NBS portion-wise, maintaining the temperature below 5 °C. c. Stir the reaction mixture at room temperature for 12-16 hours. d. Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. g. Purify by column chromatography.

  • Expected Outcome: The major product is expected to be 5-bromo-6,8-dimethylquinoline due to the directing effects of the alkyl groups and the quinoline nitrogen.

Nitration of the Quinoline Ring

Rationale: Introduction of a nitro group provides a handle for further transformations, such as reduction to an amino group, which can then be derivatized.

Synthetic Pathway for Nitration and Subsequent Reduction:

pathway_nitration_reduction node_start 6,8-Dimethylquinoline C₁₁H₁₁N node_nitro Nitro-6,8-dimethylquinoline C₁₁H₁₀N₂O₂ node_start->node_nitro HNO₃/H₂SO₄ node_amino Amino-6,8-dimethylquinoline C₁₁H₁₂N₂ node_nitro->node_amino Reduction (e.g., SnCl₂/HCl)

Caption: Pathway for nitration and subsequent reduction of 6,8-Dimethylquinoline.

Protocol 3: Nitration of 6,8-Dimethylquinoline

  • Starting Material: 6,8-Dimethylquinoline (1.0 eq).

  • Reagents:

    • Fuming nitric acid (HNO₃).

    • Concentrated sulfuric acid (H₂SO₄).

  • Procedure: a. Add 6,8-Dimethylquinoline to concentrated sulfuric acid at 0 °C. b. Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C. c. Stir the reaction at room temperature for 2-3 hours. d. Pour the reaction mixture onto ice and neutralize with a concentrated base. e. Collect the precipitate by filtration or extract with an organic solvent. f. Purify the crude product.

  • Expected Outcome: A mixture of 5-nitro- and 7-nitro-6,8-dimethylquinoline isomers is expected.

Derivatization of Functionalized Intermediates

The halogenated and aminated derivatives serve as excellent precursors for a variety of coupling reactions to introduce further diversity.

Reaction TypeSubstrateReagentsPotential Product Class
Suzuki Coupling Bromo-6,8-dimethylquinolineArylboronic acid, Pd catalyst, baseAryl-6,8-dimethylquinolines
Buchwald-Hartwig Amination Bromo-6,8-dimethylquinolineAmine, Pd catalyst, baseAmino-6,8-dimethylquinolines
Amide Coupling Amino-6,8-dimethylquinolineCarboxylic acid, coupling agentAmido-6,8-dimethylquinolines
Reductive Amination Amino-6,8-dimethylquinolineAldehyde/Ketone, reducing agentN-Alkyl/Aryl-amino-6,8-dimethylquinolines

Conclusion

The protocols and strategies outlined in this application note provide a solid foundation for the synthesis of novel derivatives from this compound. The versatility of the quinoline scaffold, combined with the specific substitution pattern of the starting material, opens up numerous avenues for the discovery of new chemical entities with potential therapeutic applications. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Arom
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug.
  • The Role of Quinoline Derivatives in Advanced Chemical Applic
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Biological Activities of Quinoline Deriv
  • Application of Quinoline Ring in Structural Modification of Natural Products.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC - NIH.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.
  • Scheme 1. C-8 functionalization of quinoline.
  • 6,8-Dimethylquinoline. PubChem.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
  • Quinoline, 6,8-dimethyl-. NIST WebBook.
  • Thermophysical Properties of 6,8-Dimethylquinoline. Chemcasts.

Sources

Application Notes and Protocols for Cell Viability Assays Using 6,8-Dimethylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 6,8-Dimethylquinoline hydrochloride is a specific derivative of quinoline. The evaluation of the cytotoxic potential of novel quinoline derivatives like this compound is a foundational step in the preclinical drug development pipeline. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of standard cell viability assays to assess the cytotoxic effects of this compound.

These protocols are designed to be robust and adaptable for various cancer cell lines and research objectives, ensuring the generation of reliable and reproducible data. The primary assays detailed herein are the MTT, Neutral Red, and LDH assays, each providing a different perspective on cellular health.

Compound Handling and Preparation

Proper handling and preparation of this compound are crucial for obtaining accurate and reproducible results.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the compound in a suitable sterile solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Complete dissolution can be aided by vortexing.[3]

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C and protect it from light.[3]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare a series of working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations.

    • Crucial Note: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control, consisting of the medium with the same final concentration of the solvent, must be included in all experiments to account for any effects of the solvent itself.[3]

I. Metabolic Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]

Principle of the MTT Assay

The enzymatic conversion of MTT to formazan by mitochondrial reductases serves as an indicator of the metabolic health of the cell population.[4][6] A decrease in the metabolic activity of the cells following treatment with this compound will result in a reduced amount of formazan, indicating a loss of cell viability.

MTT_Assay_Principle MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in Viable Cells) MTT->Mitochondrial_Dehydrogenase Reduction Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenase->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Quantification Quantification (Absorbance at 570 nm) Solubilization->Quantification Neutral_Red_Assay_Principle Neutral_Red Neutral Red Dye Viable_Cell Viable Cell Neutral_Red->Viable_Cell Nonviable_Cell Non-viable Cell Neutral_Red->Nonviable_Cell Lysosome_Uptake Lysosomal Accumulation Viable_Cell->Lysosome_Uptake Extraction Dye Extraction (Acidified Ethanol) Lysosome_Uptake->Extraction No_Uptake No Dye Accumulation Nonviable_Cell->No_Uptake Quantification Quantification (Absorbance at 540 nm) Extraction->Quantification

Caption: Principle of the Neutral Red Uptake Assay.

Detailed Protocol for the Neutral Red Assay
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • Neutral Red Incubation:

    • After the desired treatment period, remove the culture medium and add 100 µL of medium containing Neutral Red (typically 50 µg/mL).

    • Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells. [7]

  • Washing and Dye Extraction:

    • Carefully remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye. [8] * Add 150 µL of a destain solution (e.g., a solution of 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization of the dye.

  • Absorbance Measurement:

    • Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader. [9]

Data Analysis and Interpretation

Similar to the MTT assay, the percentage of cell viability is calculated based on the absorbance of the treated cells relative to the control cells. The IC50 value can then be determined from the dose-response curve.

III. Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. [10][11]LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, which is a hallmark of late-stage apoptosis or necrosis. [12][13]

Principle of the LDH Assay

The amount of LDH released into the culture medium is quantified by a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically. [10][13]The amount of formazan produced is proportional to the amount of LDH released, and thus to the number of dead or damaged cells.

LDH_Assay_Principle cluster_cell Cell cluster_medium Culture Medium cluster_reaction Enzymatic Reaction Intact_Cell Intact Cell (LDH inside) Damaged_Cell Damaged Cell (LDH released) LDH Released LDH Damaged_Cell->LDH Membrane Damage Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH LDH Tetrazolium Tetrazolium Salt (Colorless) NADH->Tetrazolium Diaphorase Formazan Formazan (Colored) Tetrazolium->Formazan Quantification Quantification (Absorbance at 490 nm) Formazan->Quantification

Caption: Principle of the LDH Cytotoxicity Assay.

Detailed Protocol for the LDH Assay
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is important to also include a maximum LDH release control, where cells are treated with a lysis buffer to cause 100% cell death. [13][14]

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Be careful not to disturb the cell pellet.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light. [13]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader. [13]

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the spontaneous LDH release (untreated cells) and the maximum LDH release (lysed cells).

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro assessment of the cytotoxic potential of this compound. By employing a multi-assay approach that interrogates different aspects of cell health—metabolic activity (MTT), lysosomal integrity (Neutral Red), and membrane integrity (LDH)—researchers can obtain a comprehensive understanding of the compound's effects on cell viability. Adherence to these protocols, including the use of appropriate controls and careful data analysis, will ensure the generation of high-quality, reliable data crucial for advancing drug discovery and development programs.

References

  • Vertex AI Search.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. MTT assay protocol.
  • ResearchGate. (2025).
  • BenchChem.
  • Thermo Fisher Scientific.
  • BenchChem.
  • Sigma-Aldrich. In Vitro Toxicology Assay Kit, Neutral Red based (TOX4) - Bulletin.
  • Protocols.io. (2024). LDH cytotoxicity assay.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • PubMed. Assaying Cellular Viability Using the Neutral Red Uptake Assay.
  • Promega Corporation.
  • Cayman Chemical. LDH Cytotoxicity Assay Kit.
  • National Center for Biotechnology Information. (2011).
  • Cell Biologics Inc. LDH Assay.
  • Semantic Scholar.
  • RE-Place. Neutral Red Uptake Assay.
  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
  • BenchChem.
  • Sigma-Aldrich.
  • National Center for Biotechnology Information. (2019).
  • Abcam. Cell viability assays.
  • Cell Signaling Technology. Overview of Cell Viability and Cell Viability Assays.
  • Creative Biogene. Protocol for Cell Viability Assays: CCK-8 and MTT.
  • BenchChem. Application Notes and Protocols for Cell-Based Assays with 6,8-Difluoro-2-methylquinolin-4-amine.
  • PubChem. 6,8-Dimethylquinoline.
  • National Center for Biotechnology Information. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
  • Arctom Scientific. CAS NO.
  • PubMed. (2018). Analysis of Cell Viability by the MTT Assay.
  • MDPI. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells.
  • National Center for Biotechnology Information.
  • ChemicalBook. (2022). This compound | 1255574-45-8.
  • PubMed. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine.
  • National Center for Biotechnology Information. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Dimethylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6,8-Dimethylquinoline Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting protocols, and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with the Skraup and Doebner-von Miller reactions being two of the most established methods for constructing the quinoline core.[1][2] The target molecule, 6,8-Dimethylquinoline, is synthesized from 3,5-dimethylaniline. Due to the meta-substitution of the starting aniline, careful control of the reaction conditions is crucial to ensure the desired regioselectivity and to minimize the formation of byproducts.[3] This guide will explore the nuances of these synthetic routes and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 6,8-Dimethylquinoline?

The most prevalent methods are the Skraup synthesis, which utilizes glycerol, and the Doebner-von Miller reaction, which employs an α,β-unsaturated carbonyl compound like crotonaldehyde.[1][2] Both reactions start with 3,5-dimethylaniline and proceed under strong acidic conditions.

Q2: Why is the Skraup reaction known for being hazardous?

The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[4] This is due to the dehydration of glycerol to acrolein, which is a highly reactive and exothermic process. To mitigate this, a moderator such as ferrous sulfate is often added to ensure a more controlled reaction rate.[1]

Q3: What is the primary challenge when using 3,5-dimethylaniline as a starting material?

The main challenge is controlling regioselectivity. Since the methyl groups are in the meta positions relative to the amino group, cyclization can theoretically occur at either the C2 or C4 position of the aniline ring, potentially leading to the formation of the undesired 5,7-dimethylquinoline isomer.[3][5]

Q4: What causes the formation of tar in these reactions?

Tar formation is a common byproduct, especially in the Skraup synthesis, due to the harsh acidic and high-temperature conditions that can lead to the polymerization of acrolein.[6] In the Doebner-von Miller reaction, the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound is the primary cause of polymerization.[7]

Q5: How is the final hydrochloride salt prepared and why is it often preferred?

The hydrochloride salt is typically prepared by treating a solution of the purified 6,8-Dimethylquinoline base with hydrochloric acid (either aqueous or as a solution in an organic solvent).[8][9] Salts are often preferred for their increased crystallinity and solubility in aqueous media, which can be advantageous for purification and subsequent applications.[10]

Troubleshooting Guide

Issue 1: Low Yield of 6,8-Dimethylquinoline
Potential Cause Explanation Recommended Solution
Suboptimal Reaction Temperature The Skraup and Doebner-von Miller reactions require specific temperature ranges to proceed efficiently. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can promote byproduct formation and decomposition.[6][11]For the Skraup synthesis, the temperature should be carefully controlled, especially during the initial exothermic phase, typically maintaining a range of 140-150°C.[4] For the Doebner-von Miller reaction, a reflux temperature appropriate for the chosen solvent is generally used.
Inefficient Mixing The reaction mixtures, particularly for the Skraup synthesis, can become viscous. Inadequate stirring can lead to localized overheating, increasing the likelihood of side reactions and reducing the overall yield.[6]Use a mechanical stirrer to ensure efficient mixing, especially for larger scale reactions.
Poor Quality of Reagents The presence of water in glycerol for the Skraup synthesis can significantly lower the yield.[12] Similarly, aged or impure aniline or α,β-unsaturated carbonyl compounds can introduce unwanted side reactions.Use anhydrous glycerol and freshly distilled 3,5-dimethylaniline. Ensure the α,β-unsaturated carbonyl compound is of high purity.
Incomplete Oxidation The final step in both syntheses is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is not effective or is present in an insufficient amount, the reaction will result in a mixture of the desired product and its dihydro-analogue.[13]Ensure a sufficient amount of the oxidizing agent (e.g., nitrobenzene in the Skraup synthesis) is used. In some cases, a separate oxidation step after the initial reaction may be necessary.
Issue 2: Formation of Undesired Isomers
Potential Cause Explanation Recommended Solution
Lack of Regiocontrol With 3,5-dimethylaniline, the cyclization can occur at either the C2 or C4 position, leading to a mixture of 6,8-dimethylquinoline and 5,7-dimethylquinoline. The electronic and steric effects of the methyl groups influence the direction of cyclization.[5]While complete control is challenging in these classical syntheses, careful optimization of the acid catalyst and reaction temperature may favor the formation of one isomer over the other. Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, offer greater regiocontrol but involve different synthetic strategies.[5]
Difficult Separation of Isomers The boiling points and chromatographic behavior of the dimethylquinoline isomers can be very similar, making their separation challenging.Careful fractional distillation under reduced pressure or high-performance liquid chromatography (HPLC) may be required. Derivatization to salts with different crystallization properties can also be a useful separation strategy.
Issue 3: Excessive Tar Formation
Potential Cause Explanation Recommended Solution
Polymerization of Carbonyl Compound The highly reactive acrolein (in the Skraup synthesis) or the α,β-unsaturated carbonyl (in the Doebner-von Miller reaction) can readily polymerize under the strong acidic conditions.[7]For Skraup Synthesis: Add a moderator like ferrous sulfate to control the reaction rate.[1] For Doebner-von Miller Synthesis: Employ a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, thereby reducing its polymerization in the acidic aqueous phase.[14][15] A slow, controlled addition of the carbonyl compound to the reaction mixture is also recommended.[7]

Experimental Protocols

Protocol 1: Skraup Synthesis of 6,8-Dimethylquinoline

This protocol is based on the general Skraup synthesis, adapted for 3,5-dimethylaniline.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3,5-dimethylaniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The reaction is exothermic, and the temperature should be monitored.

  • Heating: Gently heat the mixture in an oil bath to initiate the reaction. Once the reaction begins, as indicated by a rapid increase in temperature and refluxing, remove the external heating. The reaction's exotherm should sustain the reflux.

  • Reaction Maintenance: Once the initial vigorous reaction subsides, apply external heat to maintain a steady reflux for 3-4 hours.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.

    • Perform steam distillation to isolate the crude 6,8-dimethylquinoline.

  • Purification:

    • Extract the distillate with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis of 6,8-Dimethylquinoline

This protocol is a generalized procedure for the Doebner-von Miller reaction.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylaniline in a mixture of concentrated hydrochloric acid and water.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred aniline hydrochloride solution.

  • Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous zinc chloride.[7]

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification:

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or vacuum distillation.

Protocol 3: Preparation of this compound

This is a general procedure for the formation of a hydrochloride salt.[9][10]

  • Dissolution: Dissolve the purified 6,8-dimethylquinoline base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas through the solution) with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent and dry under vacuum to obtain pure this compound.

Visualizations

Skraup Synthesis Workflow

Skraup_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline 3,5-Dimethylaniline Mixing Mixing and Slow Acid Addition Aniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H₂SO₄ H2SO4->Mixing Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Mixing Moderator Moderator (e.g., FeSO₄) Moderator->Mixing Heating Controlled Heating (140-150°C) Mixing->Heating Reflux Reflux (3-4h) Heating->Reflux Neutralization Neutralization (NaOH) Reflux->Neutralization SteamDist Steam Distillation Neutralization->SteamDist Extraction Solvent Extraction SteamDist->Extraction Purification Vacuum Distillation Extraction->Purification Product 6,8-Dimethylquinoline Purification->Product

Caption: Workflow for the Skraup Synthesis of 6,8-Dimethylquinoline.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 6,8-Dimethylquinoline Temp Suboptimal Temperature Start->Temp Mixing Inefficient Mixing Start->Mixing Reagents Poor Reagent Quality Start->Reagents Oxidation Incomplete Oxidation Start->Oxidation OptimizeTemp Optimize Temperature Profile Temp->OptimizeTemp ImproveStirring Use Mechanical Stirrer Mixing->ImproveStirring PurifyReagents Use Anhydrous & Pure Reagents Reagents->PurifyReagents CheckOxidant Ensure Sufficient Oxidizing Agent Oxidation->CheckOxidant

Caption: Troubleshooting logic for addressing low product yield.

References

  • LookChem.
  • Wikipedia. Doebner–Miller reaction. [Link]
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Google Patents. Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Google Patents. Skraup reaction process for synthesizing quinolones.
  • ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
  • PMC. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
  • Wikipedia. Skraup reaction. [Link]
  • ResearchGate. Reaction mechanism of the Skraup quinoline synthesis. [Link]
  • ResearchGate. Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1)
  • ResearchGate. How to make a salt of a novel compound?. [Link]
  • Organic Syntheses. The 12-l.
  • University of the Sunshine Coast, Queensland. Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]
  • ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]
  • Google Patents. A method for purifying 8-hydroxyquinoline reaction solution.
  • ScienceDirect. Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction. [Link]
  • Sciencemadness Discussion Board.
  • Sciencemadness Discussion Board. My attempt at the Skraup quinoline synthesis. [Link]
  • Google Patents.
  • Lu Yun. Preparation method for drug compound containing quinoline or salts thereof (2018). [Link]
  • SciSpace.
  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
  • Google Patents.
  • Thieme. Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. [Link]
  • CUNY Academic Works. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. [Link]

Sources

troubleshooting solubility issues with 6,8-Dimethylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated troubleshooting guide for 6,8-Dimethylquinoline hydrochloride. As scientists and drug development professionals, we understand that compound solubility is not merely a procedural step but a critical variable that underpins the validity and reproducibility of your experimental data. Inconsistent solubilization can lead to inaccurate concentration assessments, flawed biological readouts, and ultimately, delays in discovery pipelines.

This guide is structured as a dynamic Q&A, moving from common challenges to more nuanced problems. It is designed to empower you with the foundational knowledge and practical protocols necessary to master the dissolution of this compound, ensuring the integrity of your research from the very first step.

Core Compound Properties

Before troubleshooting, it's essential to be familiar with the fundamental properties of the compound.

PropertyValueSource
Chemical Formula C₁₁H₁₁N · HCl[1]
Molecular Weight 193.68 g/mol [1][2]
CAS Number 1255574-45-8[1][3][4]
Appearance Typically a solid (powder/crystals)N/A
Purity ≥96% (Varies by supplier)[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound isn't dissolving in water at my desired concentration. What are the immediate steps I should take?

A1: This is a common first hurdle. Incomplete dissolution in plain water is often due to kinetic barriers or reaching the compound's intrinsic solubility limit under neutral pH conditions. Here is a systematic approach to facilitate dissolution.

Causality: The goal of these initial steps is to provide sufficient energy to overcome the crystal lattice energy of the solid, allowing solvent molecules to interact with and solvate the individual ions.[5]

Immediate Actions:

  • Vortexing: Ensure the solution is being mixed vigorously. A vortex mixer for 1-2 minutes is more effective than simple inversion or stirring.

  • Gentle Warming: Warm the solution in a water bath to 30-40°C. Increased temperature generally increases the solubility of solids in liquids.[6][7] However, avoid excessive or prolonged heating, which could risk thermal degradation.[8]

  • Sonication: Use a bath sonicator for 5-15 minutes. The high-frequency sound waves create micro-cavitations that break apart compound aggregates, increasing the surface area available for solvation.[8]

If the compound still fails to dissolve, it is likely a thermodynamic solubility issue, which requires modifying the chemical environment of the solvent.

Q2: I've tried vortexing, warming, and sonication, but the compound remains stubbornly insoluble. What chemical principles should I consider next?

A2: This strongly suggests that the issue is not kinetic but thermodynamic, rooted in the pH of your solution. 6,8-Dimethylquinoline is a weak base. As a hydrochloride salt, it is more soluble in its protonated (charged) form. However, in neutral water, an equilibrium exists between the soluble protonated form and the insoluble, neutral free base form.

The Underlying Chemistry: The solubility of quinoline and its derivatives is highly dependent on pH.[9][10][11] At pH values below the pKa of the quinoline nitrogen, the compound exists predominantly as the protonated, cationic species, which is significantly more water-soluble due to favorable ion-dipole interactions with water molecules.[12][13] As the pH approaches or exceeds the pKa, the equilibrium shifts toward the neutral, more lipophilic free base, which has poor aqueous solubility.[9][14]

Next Step: pH Adjustment

  • Lowering the pH of your solvent will shift the equilibrium to favor the soluble, protonated form. Prepare your stock solution in a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 4-5) or in water acidified with a small amount of a suitable acid (e.g., HCl) to achieve a final pH well below the compound's pKa.

Q3: I acidified my solution with dilute HCl as suggested, but a precipitate still formed. Is this expected?

A3: This is an excellent and insightful observation. While counterintuitive, adding more hydrochloric acid can sometimes decrease the solubility of a hydrochloride salt. This phenomenon is known as the common ion effect .

Expert Explanation: The dissolution of this compound (QH⁺Cl⁻) is an equilibrium process: QH⁺Cl⁻(s) ⇌ QH⁺(aq) + Cl⁻(aq)

The solubility is governed by the solubility product (Ksp). When you add HCl, you are increasing the concentration of the chloride ion (Cl⁻), which is the "common ion." According to Le Châtelier's principle, this increase in product concentration shifts the equilibrium to the left, favoring the solid, undissolved salt form and causing precipitation.[5][15] This effect is most pronounced for hydrochloride salts that are only slightly soluble to begin with.[15]

Troubleshooting Protocol:

  • Use a Different Acid: Try acidifying your solution with an acid that does not introduce a common ion, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

  • Use a Buffer System: Employing a buffer (e.g., citrate, acetate) is often the best practice. It maintains a stable, low pH without introducing a high concentration of a common ion.

  • Start Over: Prepare a fresh solution in a pre-prepared acidic buffer rather than trying to adjust the pH of a suspension.

Q4: My experiment requires a non-aqueous solvent. What are the recommended organic solvents for this compound?

A4: For many applications, especially for creating high-concentration stock solutions, organic solvents are necessary. The choice depends on the desired concentration and compatibility with your downstream assay.

Causality: The hydrochloride salt form imparts some polarity, but the core dimethylquinoline structure is largely aromatic and lipophilic. Therefore, polar aprotic solvents are typically excellent choices.

Recommended Solvents (in order of typical efficacy):

SolventPolarityNotes & Cautions
DMSO HighExcellent solubilizing power for a wide range of compounds.[8] Caution: Highly hygroscopic; absorbed water can cause precipitation over time.[8] Use anhydrous grade and store properly.
DMF HighSimilar to DMSO in solubilizing ability. Caution: Higher toxicity than DMSO; handle with appropriate safety measures.
Ethanol/Methanol MediumGood for moderate concentrations. The polarity of the alcohol can effectively solvate the salt. Volatility can be an issue for long-term storage.

Always start with a small amount of your compound to test solubility in a new solvent before committing your entire stock.

Q5: My stock solution in DMSO was perfectly clear initially, but now I see crystals. What caused this precipitation?

A5: Delayed precipitation is a frustrating but solvable problem. There are several potential causes:

  • Moisture Absorption: As mentioned, DMSO is highly hygroscopic.[8] Water absorbed from the atmosphere can act as an anti-solvent, reducing the solubility of your lipophilic compound and causing it to precipitate. Always use anhydrous DMSO and seal containers tightly.

  • Supersaturation: Your initial preparation (perhaps with heating) may have created a supersaturated solution. Upon cooling or over time, the system equilibrates, and the excess compound precipitates out to reach its true thermodynamic solubility limit.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the formation of less soluble crystalline forms or localized concentration gradients that promote precipitation.[8] It is best practice to aliquot stock solutions into single-use volumes.

  • Chemical Degradation: Although less common under standard storage conditions, the compound could potentially degrade into less soluble byproducts.[16] This is more likely if the solution was exposed to light, extreme pH, or reactive contaminants.

Q6: How can I be certain that my dissolution method hasn't compromised the integrity of the compound?

A6: This question is at the heart of good scientific practice. Visual clarity is not enough; you must validate that the dissolved substance is indeed the correct, intact compound.

Self-Validating System:

  • Analytical Verification: The most reliable method is to analyze your freshly prepared solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18]

  • Procedure:

    • Prepare your stock solution as intended.

    • Immediately dilute a small aliquot to an appropriate concentration for analysis.

    • Run an HPLC-UV analysis and compare the retention time and peak shape to a reference standard or previously validated batch.

    • For LC-MS, confirm that the primary mass peak corresponds to the expected molecular weight of the 6,8-Dimethylquinoline cation.

  • Interpretation: A single, sharp peak at the correct retention time and mass confirms the compound's identity and purity. The appearance of new peaks would suggest degradation or the presence of impurities.

Experimental Protocols & Visual Workflows

Protocol 1: Systematic Approach to Aqueous Solubilization
  • Solvent Preparation: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.5. Degas the buffer by sonicating for 15 minutes.[19]

  • Weigh Compound: Accurately weigh the desired mass of this compound in a sterile conical tube.

  • Initial Dissolution: Add approximately 80% of the final required volume of the pH 4.5 citrate buffer.

  • Energy Input: Vortex the tube vigorously for 2 minutes.

  • Sonication: Place the tube in a bath sonicator for 10 minutes.

  • Gentle Heat (If Necessary): If solids remain, place the tube in a 37°C water bath for 10 minutes, with intermittent vortexing.

  • Final Volume: Once fully dissolved, allow the solution to return to room temperature. Add the buffer to reach the final target volume and vortex to ensure homogeneity.

  • Quality Control: Visually inspect the solution against both a light and dark background to ensure no particulates are present. For critical applications, filter the solution through a sterile 0.22 µm syringe filter.

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process for addressing solubility issues.

G cluster_start cluster_process Initial Dissolution Steps cluster_check1 cluster_ph pH & Solvent Modification cluster_end start Start: Weigh Compound & Add Aqueous Solvent vortex Vortex Vigorously (1-2 min) start->vortex sonicate Sonicate (5-15 min) vortex->sonicate warm Warm Gently (to 37°C) sonicate->warm check1 Is it fully dissolved? warm->check1 acidify Re-prepare in Acidic Buffer (pH 4-5) check1->acidify No success Solution Prepared Proceed to QC (HPLC/Filtration) check1->success Yes check2 Still Insoluble? acidify->check2 common_ion Common Ion Effect? Use non-Cl acid or switch to organic solvent check2->common_ion Yes check2->success No organic Switch to Organic Solvent (DMSO, DMF, EtOH) common_ion->organic organic->success

Caption: A step-by-step workflow for troubleshooting aqueous solubility.

Diagram: The Effect of pH on Solubility

This diagram illustrates the chemical equilibrium at the heart of the pH-dependent solubility.

G cluster_equilibrium Chemical Equilibrium in Water cluster_explanation insoluble 6,8-Dimethylquinoline (Free Base) Insoluble / Lipophilic soluble 6,8-Dimethylquinolinium (Protonated Ion) Soluble / Hydrophilic insoluble->soluble + H⁺ (Acidic pH) soluble->insoluble - H⁺ (Neutral/Basic pH) exp_low_ph Low pH pushes equilibrium to the soluble form. exp_high_ph High pH pushes equilibrium to the insoluble form.

Sources

Technical Support Center: Optimizing Reaction Conditions for 6,8-Dimethylquinoline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of 6,8-Dimethylquinoline hydrochloride derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during the synthesis of this important chemical scaffold.

Introduction: The Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal and industrial chemistry.[1] Its derivatives are integral to a wide range of therapeutics, including antimalarial agents like chloroquine, anti-inflammatory drugs, and antitumor agents.[1] The synthesis of substituted quinolines, such as the 6,8-dimethyl variant, often relies on classic named reactions developed in the late 19th century, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[2] While effective, these methods are frequently plagued by harsh reaction conditions, low yields, and significant side-product formation, necessitating careful optimization.[1] This guide provides practical, field-proven insights to navigate these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of the 6,8-dimethylquinoline core and its subsequent conversion to the hydrochloride salt.

Question 1: My Skraup reaction is extremely exothermic and difficult to control, resulting in extensive tar formation. How can I moderate it?

Answer: This is the most common and critical issue with the Skraup synthesis. The reaction of an aniline (in this case, 2,4-dimethylaniline) with glycerol in concentrated sulfuric acid is notoriously violent and exothermic.[3][4] The uncontrolled temperature spike leads to polymerization and charring of the reactants.

Causality & Solution:

  • Uncontrolled Oxidation: The reaction's high exothermicity is due to the rapid dehydration of glycerol to acrolein and its subsequent uncontrolled reaction and oxidation.[2][5]

  • Solution 1: Use a Moderator. The most effective solution is to add a moderating agent. Ferrous sulfate (FeSO₄) is the classic choice, as it appears to function as an oxygen carrier, smoothing the reaction rate and extending it over a longer period.[4] Boric acid can also be used to achieve a similar effect.[4]

  • Solution 2: Controlled Reagent Addition. The order and rate of addition are critical. Always add the concentrated sulfuric acid slowly to the mixture of the aniline, glycerol, and ferrous sulfate with efficient cooling (e.g., in an ice bath).[3][4] Ensure the aniline sulfate and ferrous sulfate are well-distributed before heating.[4]

  • Solution 3: Efficient Heat Management. Begin heating gently. Once the reaction initiates (indicated by boiling), remove the external heat source immediately.[4] The reaction's own exotherm should be sufficient to maintain reflux for a period. If it becomes too vigorous, have an ice bath ready to cool the flask.[4]

Question 2: I have a low yield in my Doebner-von Miller synthesis of 6,8-dimethylquinoline due to a large amount of insoluble polymeric material. How can this be prevented?

Answer: The Doebner-von Miller reaction, which uses an α,β-unsaturated carbonyl compound, is a powerful method for creating substituted quinolines but is prone to polymerization of the carbonyl starting material under strong acid catalysis.[3][6]

Causality & Solution:

  • Acid-Catalyzed Polymerization: Strong acids (like HCl or H₂SO₄) needed for the cyclization can also catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone, leading to the formation of intractable tars and consuming your starting material.[6]

  • Solution 1: Biphasic Solvent System. A highly effective strategy is to sequester the sensitive carbonyl compound in a non-polar organic phase while the aniline reactant remains in the acidic aqueous phase.[6] For example, refluxing the 2,4-dimethylaniline in aqueous HCl with the α,β-unsaturated carbonyl (e.g., crotonaldehyde) dissolved in toluene can dramatically reduce polymerization and improve yields.[6]

  • Solution 2: Optimize Acid and Temperature. Excessively harsh acidic conditions or high temperatures accelerate tar formation.[6] Consider screening different Brønsted acids (e.g., HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄), which can be milder.[6] Maintain the lowest temperature that allows the reaction to proceed efficiently.

  • Solution 3: Slow Addition. Slowly adding the α,β-unsaturated carbonyl to the heated aniline/acid mixture can keep its instantaneous concentration low, minimizing self-condensation.[3]

Question 3: During the conversion of my purified 6,8-dimethylquinoline free base to its hydrochloride salt, the product "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" is a common issue during salt formation when the melting point of the salt is lower than the temperature of the solution or when the salt has high solubility in the chosen solvent system.

Causality & Solution:

  • Solvent Choice: The solvent plays a critical role. A highly polar solvent may dissolve the salt too effectively, while a completely non-polar solvent may cause it to precipitate too quickly as an amorphous oil.

  • Solution 1: Solvent System Modification. The ideal solvent system allows the salt to be sparingly soluble. A common and effective method is to dissolve the free base in a minimal amount of a slightly polar solvent like isopropanol (IPA) or ethanol (EtOH). Then, add a non-polar co-solvent like diethyl ether or hexanes until the solution becomes slightly turbid. Heating gently to clarify and then allowing it to cool slowly often promotes crystallization.

  • Solution 2: Control the Rate of HCl Addition. Prepare a solution of HCl in a solvent like anhydrous diethyl ether or isopropanol. Add this solution dropwise to a stirred solution of the free base at 0 °C. Rapid pH change can favor oiling; a slow, controlled addition promotes the formation of seed crystals.

  • Solution 3: Scratching and Seeding. If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth. If you have a previous batch of crystalline material, adding a single seed crystal to the cooled, supersaturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Which classical synthesis method is best for preparing 6,8-dimethylquinoline?

A1: Both the Skraup and Doebner-von Miller reactions are well-suited.

  • Skraup Synthesis: Uses 2,4-dimethylaniline, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene, though arsenic oxide has also been used).[7] It is a robust, one-pot method but requires careful control of its high exothermicity.[3][4]

  • Doebner-von Miller Synthesis: Reacts 2,4-dimethylaniline with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, which can be formed in situ from paraldehyde) in the presence of an acid.[2][8] This method offers more flexibility in introducing substituents but is prone to polymerization side reactions.[6]

The choice often depends on the available starting materials and the researcher's comfort level with managing highly exothermic reactions.

Q2: How do I effectively monitor the progress of my quinoline synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use silica gel plates. A good mobile phase is a mixture of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate). A typical starting ratio would be 7:3 or 8:2 Hexanes:Ethyl Acetate.

  • Visualization: Quinolines are often UV-active, so they can be visualized under a UV lamp (254 nm). You can also use an iodine chamber for staining.

  • Interpretation: Spot the starting aniline and co-spot it with the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation.

Q3: What are the best practices for purifying the crude 6,8-dimethylquinoline free base?

A3: Purification strategies depend on the nature of the impurities.

  • For Tar from Skraup Synthesis: The crude product is often a thick, black tar.[1] A common and effective first step is steam distillation .[3][7] The volatile quinoline derivative will co-distill with the steam, leaving the non-volatile tar behind. The distillate is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • General Purification: After an initial workup (extraction and washing), column chromatography on silica gel is the standard method for achieving high purity. Use a solvent gradient starting with a low polarity eluent (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity.

  • Final Step: After chromatography, the solvent is removed under reduced pressure to yield the purified free base, which can then be used for hydrochloride salt formation.

Q4: What are the key characterization techniques for my final this compound product?

A4: A combination of techniques is essential to confirm the structure and purity.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. You should see characteristic signals for the aromatic protons on the quinoline core and the two methyl group singlets. Upon formation of the hydrochloride salt, the proton on the nitrogen becomes acidic and may broaden or shift, and the aromatic protons adjacent to the nitrogen will experience a significant downfield shift.[9]

  • ¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the free base (M) and confirms the molecular formula. You will typically observe the [M+H]⁺ ion.

  • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

  • FT-IR Spectroscopy: Can be used to identify key functional groups, although it is less definitive for structure elucidation than NMR.

Visualizations and Workflows
General Synthesis & Troubleshooting Workflow

This diagram outlines the logical flow from initial reaction setup through purification and troubleshooting.

G cluster_prep 1. Reaction Setup cluster_run 2. Execution & Monitoring cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis & Final Step start Select Synthesis Route (e.g., Doebner-von Miller) reagents Combine Reactants & Solvent (e.g., 2,4-dimethylaniline, acid) start->reagents conditions Establish Reaction Conditions (Temperature, Stirring) reagents->conditions run_rxn Run Reaction conditions->run_rxn monitor Monitor Progress (TLC) run_rxn->monitor workup Quench & Aqueous Workup monitor->workup Reaction Complete troubleshoot Problem? monitor->troubleshoot Low Conversion/ Side Products extract Extract Free Base workup->extract purify Purify (Column Chromatography) extract->purify char_base Characterize Free Base (NMR, MS) purify->char_base salt Form Hydrochloride Salt char_base->salt final_prod Characterize Final Product (NMR, MP) salt->final_prod salt_issue Oiling Out? salt->salt_issue troubleshoot->conditions Optimize Temp, Catalyst, Time salt_issue->salt salt_issue->final_prod Crystals Form G cluster_reactants cluster_steps Aniline 2,4-Dimethylaniline Step1 1. Michael Addition (Conjugate Addition) Aniline->Step1 Carbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) Carbonyl->Step1 Step2 2. Cyclization (Intramolecular Aldol-type) Step1->Step2 Forms Intermediate Step3 3. Dehydration Step2->Step3 Step4 4. Oxidation (Aromatization) Step3->Step4 Product 6,8-Dimethylquinoline Step4->Product

Caption: Key steps of the Doebner-von Miller synthesis.

Experimental Protocols

Protocol 1: Synthesis of 6,8-Dimethylquinoline via Doebner-von Miller Reaction

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • 2,4-Dimethylaniline

  • Paraldehyde (trimer of acetaldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylaniline (1.0 equiv) and concentrated HCl (3.0 equiv). Stir the mixture to form the aniline hydrochloride salt.

  • Catalyst: To this slurry, add anhydrous ZnCl₂ (0.5 equiv).

  • Reaction: Heat the mixture to 80-90 °C.

  • Addition: In a separate flask, gently warm paraldehyde (1.5 equiv) to depolymerize it to acetaldehyde. Using an addition funnel, add the acetaldehyde dropwise to the hot reaction mixture over 1-2 hours. Caution: This reaction is exothermic.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture by adding a cold 20% NaOH solution until the pH is >10. Be cautious as this is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Drying & Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude 6,8-dimethylquinoline free base.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: Formation of this compound

  • Dissolution: Dissolve the purified 6,8-dimethylquinoline free base (1.0 equiv) in a minimal amount of anhydrous isopropanol (IPA) or diethyl ether.

  • Precipitation: Cool the solution to 0 °C in an ice bath. While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. A white precipitate should begin to form.

  • Completion: Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with moist litmus paper to ensure it is acidic.

  • Crystallization: Allow the flask to stand in the cold for at least 1 hour to maximize crystal growth. If the product oils out, refer to the troubleshooting guide (Question 3).

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the product under high vacuum to obtain pure this compound.

Data Summary Table

The table below summarizes typical conditions and challenges for common quinoline synthesis routes.

Synthesis MethodKey ReactantsCatalyst/ConditionsCommon ProblemsKey Advantages
Skraup Aniline, GlycerolConc. H₂SO₄, OxidantHighly exothermic, Tar formation [1][3]One-pot, Inexpensive reagents
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (HCl) or Lewis Acid (ZnCl₂)Polymerization of carbonyl [6]Good for substituted quinolines
Combes Aniline, β-DiketoneStrong Acid (H₂SO₄) [2]Regioselectivity issues, Harsh conditionsForms 2,4-disubstituted quinolines
Friedländer 2-Aminoaryl ketone, Methylene ketoneAcid or Base [11][12]Side-condensation of ketone [13]Convergent, Good for polysubstituted quinolines
References
  • Valentin, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH. [Link]
  • Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Thiele, K. (n.d.).
  • Various Authors. (2025).
  • PubChem. (n.d.). 6,8-Dimethylquinoline. PubChem. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • Clarke, H. T., & Davis, A. W. (n.d.). QUINOLINE. Organic Syntheses. [Link]
  • ACS Publications. (n.d.). The Chemistry of Quinolines. Chemical Reviews. [Link]
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]
  • ACS Publications. (n.d.). A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Journal of the American Chemical Society. [Link]
  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]
  • Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
  • Google Patents. (n.d.). The salt form of quinoline, crystal form and preparation method thereof and intermediate.
  • ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • PubMed. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. PubMed. [Link]
  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
  • ResearchGate. (n.d.). Optimized reaction condition for quinoline synthesis.
  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]
  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
  • PMC, NIH. (n.d.). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. [Link]

Sources

preventing degradation of 6,8-Dimethylquinoline hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Aqueous Solutions

Welcome to the Technical Support Center for 6,8-Dimethylquinoline Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential degradation issues, ensuring the integrity and reliability of your experimental results.

This guide is structured in a question-and-answer format, addressing common challenges and frequently asked questions. We will delve into the primary factors influencing the stability of this compound, provide detailed protocols for stability assessment, and offer practical solutions to prevent its degradation.

Troubleshooting Guide: Addressing Common Degradation Issues

This section is dedicated to resolving specific problems you may encounter during your work with this compound solutions.

Issue 1: My this compound solution is turning yellow or brown.

  • Question: I've prepared an aqueous solution of this compound, and over a short period, it has developed a distinct yellow to brown discoloration. What is causing this, and is my compound compromised?

  • Answer: Discoloration is a common visual indicator of quinoline compound degradation. This is primarily due to photodegradation and oxidation . The quinoline ring system is susceptible to light-induced reactions and oxidation, which can lead to the formation of colored byproducts. The appearance of color indicates that the integrity of your compound is compromised, and it should not be used for sensitive applications where precise concentration and purity are critical.

    • Causality: The energy from UV and even ambient light can excite the electrons in the aromatic quinoline ring, making it more susceptible to reactions with oxygen or other molecules in the solution. The methyl groups on the benzene ring portion of the molecule can also be susceptible to oxidation. The hydrochloride salt form helps to solubilize the compound in water, but it does not inherently prevent these degradation pathways.

    • Immediate Action:

      • Discard the discolored solution.

      • Prepare a fresh solution using a high-purity solvent.

      • Protect the new solution from light by using amber vials or by wrapping the container in aluminum foil.

      • Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize dissolved oxygen.

Issue 2: I'm observing a loss of potency and inconsistent results in my bioassays.

  • Question: My experimental results using a stock solution of this compound have been inconsistent, and I suspect a loss of compound potency over time. Could this be a stability issue?

  • Answer: Yes, inconsistent results and a decrease in expected activity are classic signs of compound degradation. The degradation of this compound in your aqueous solution leads to a lower concentration of the active parent compound, which directly impacts assay results.

    • Underlying Factors: The stability of quinoline derivatives in aqueous solution is significantly influenced by several factors:

      • pH: The solubility and stability of quinolines are highly pH-dependent. Both acidic and basic conditions can accelerate hydrolysis or other degradation pathways. For instance, the photodegradation of quinoline is reported to be faster at pH 4.5 than at pH 7.0.[1]

      • Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation.

      • Light: As mentioned, quinoline compounds are often photosensitive.

      • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

    • Troubleshooting & Optimization:

      • Prepare Fresh Solutions: For the most reliable results, prepare fresh solutions of this compound immediately before each experiment.

      • Conduct a Stability Study: If you need to use stock solutions for an extended period, it is crucial to perform a stability study under your specific storage conditions (see Protocol 1). This will help you determine the viable lifetime of your stock solution.

      • Control Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles, which can also contribute to degradation.

Issue 3: I see unexpected peaks in my HPLC analysis of the compound solution.

  • Question: When analyzing my this compound solution by HPLC, I'm observing new peaks that were not present in the initial analysis of the solid material. What are these peaks?

  • Answer: The appearance of new peaks in your chromatogram is a strong indication of the formation of degradation products. A stability-indicating HPLC method is essential to separate the parent compound from these degradants.

    • Identifying the Degradants: To understand the nature of these new peaks, a forced degradation study is the most effective approach (see Protocol 2). By intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, and light), you can generate the potential degradation products and determine their retention times. This will help you to confirm if the unexpected peaks in your sample correspond to these degradants.

    • Preventative Measures:

      • Review your solution preparation and storage procedures. Ensure that the solvents are of high purity and that the solutions are protected from light and stored at the appropriate temperature.

      • Use buffers to maintain a stable pH if your compound is sensitive to pH changes. The optimal pH for stability should be determined experimentally.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound in an aqueous solution?

    A1: While a specific degradation pathway for this compound is not extensively documented in the public literature, based on the reactivity of the quinoline scaffold and related compounds, the primary degradation pathways are likely to be oxidation and photodegradation .[2] Hydrolysis of the hydrochloride salt itself does not degrade the quinoline structure but will establish an equilibrium affecting the pH of unbuffered solutions.

    • Oxidation: The electron-rich quinoline ring and the methyl substituents are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opening products under more aggressive conditions.

    • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various photoproducts, including hydroxylated quinolines.[1]

  • Q2: How does the hydrochloride salt affect the stability of 6,8-Dimethylquinoline in an aqueous solution?

    A2: The hydrochloride salt is formed by reacting the basic nitrogen of the quinoline ring with hydrochloric acid. In an aqueous solution, this salt will dissociate, and the protonated quinoline derivative will establish an equilibrium with its free base form. This will result in a slightly acidic solution. The pH of the solution can influence the rate of degradation. For many heterocyclic amines, the protonated form can be more stable against certain degradation pathways, but this is compound-specific and needs to be experimentally verified. The primary role of the hydrochloride salt is to increase the aqueous solubility of the parent compound.

  • Q3: What are the ideal storage conditions for an aqueous stock solution of this compound?

    A3: To maximize the shelf-life of your aqueous stock solution, the following conditions are recommended:

    • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be sufficient, but this should be validated.

    • Light: Always protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

    • Atmosphere: For maximum stability, consider preparing the solution with de-gassed solvent and storing it under an inert atmosphere (e.g., argon or nitrogen).

    • Container: Use high-quality, inert containers (e.g., borosilicate glass).

  • Q4: What analytical techniques are best suited for monitoring the stability of this compound?

    A4: The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) with a UV detector. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining parent compound over time.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of the degradation products, which is a critical step in elucidating the degradation pathway.[4]

Data Presentation

The following tables provide hypothetical, yet representative, data to illustrate the expected stability of a this compound solution under various conditions. Note: This data is for illustrative purposes only and should be confirmed experimentally for your specific compound and conditions.

Table 1: Hypothetical Stability of this compound (1 mg/mL in Water) at Different Temperatures (Protected from Light)

Storage TemperatureTime (Days)Remaining Parent Compound (%)Observations
25°C (Room Temp)198.2Slight degradation observed
785.1Significant degradation and slight yellowing
4°C (Refrigerated)199.8Minimal degradation
796.5Minor degradation
-20°C (Frozen)7>99.5Stable
3098.9Very slow degradation

Table 2: Hypothetical Effect of pH on the Degradation of this compound (1 mg/mL) after 24 hours at 40°C (Protected from Light)

pHBuffer SystemRemaining Parent Compound (%)
3.0Citrate Buffer92.5
5.0Acetate Buffer96.8
7.0Phosphate Buffer98.1
9.0Borate Buffer94.3

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of an Aqueous Stock Solution

This protocol outlines a basic experiment to determine the short-term stability of your this compound solution under your typical laboratory conditions.

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in your desired aqueous solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity. This is your baseline.

  • Storage Conditions: Aliquot the stock solution into several vials. Store one set of vials under your intended storage conditions (e.g., 4°C, protected from light) and another set at room temperature, exposed to ambient light, to simulate benchtop use.

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), remove an aliquot from each storage condition and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of the remaining parent compound. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and for developing a robust stability-indicating analytical method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[8] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). Sample at various time points.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC-UV or LC-MS.

Visualizations

Hypothetical Degradation Pathways of 6,8-Dimethylquinoline

G cluster_main 6,8-Dimethylquinoline cluster_oxidation Oxidation cluster_photodegradation Photodegradation A 6,8-Dimethylquinoline B 6,8-Dimethylquinoline N-oxide A->B H₂O₂ C Hydroxylated Derivatives (e.g., at position 2 or on methyl groups) A->C H₂O₂ / Heat E Hydroxylated Derivatives A->E Light (UV/Vis) F Rearrangement Products A->F Light (UV/Vis) D Ring-Opened Products C->D Further Oxidation

Hypothetical degradation pathways for 6,8-Dimethylquinoline.

Experimental Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of 6,8-Dimethylquinoline HCl acid Acid Hydrolysis (HCl) prep->acid base Base Hydrolysis (NaOH) prep->base oxidation Oxidation (H₂O₂) prep->oxidation thermal Thermal Stress (Heat) prep->thermal photo Photolytic Stress (Light) prep->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Characterize Degradation Products analysis->characterize pathway Elucidate Degradation Pathway characterize->pathway

Workflow for a forced degradation study.

Decision Tree for Troubleshooting Stability Issues

G start Stability Issue Observed? issue_type What is the issue? start->issue_type Yes discoloration Discoloration (Yellow/Brown) issue_type->discoloration Visual Change inconsistent_results Inconsistent Results/ Loss of Potency issue_type->inconsistent_results Performance Change new_peaks New HPLC Peaks issue_type->new_peaks Analytical Change sol_photo Solution: Protect from Light discoloration->sol_photo sol_oxidation Solution: Use Inert Atmosphere discoloration->sol_oxidation sol_fresh Solution: Prepare Fresh Solutions inconsistent_results->sol_fresh sol_storage Solution: Optimize Storage (Temp, Aliquots) inconsistent_results->sol_storage sol_forced_degradation Action: Perform Forced Degradation Study new_peaks->sol_forced_degradation sol_validate_method Action: Validate Stability- Indicating Method sol_forced_degradation->sol_validate_method

A decision tree for troubleshooting stability issues.

References

  • Mandavgade, S. K., Dontulwar, J. R., & Gurnule, W. B. (2015). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 7(10), 224-230. [Link]
  • Aislabie, J., Bej, A. K., Hurst, H., Rothenburger, S., & Atlas, R. M. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. [Link]
  • Khasaeva, F. M., Al-Mugain, H. A., El-Toni, A. M., & Al-Omair, M. A. (2017). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. Journal of Environmental Science and Health, Part A, 52(1), 37-43. [Link]
  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. [Link]
  • Pop, A., Rotar, A., & Sarbu, C. (2013). Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. International Journal of Molecular Sciences, 14(12), 23927-23943. [Link]
  • Al-Gahou, H. A., & Al-Hazmi, G. A. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Analytical Science and Technology, 14(1), 1-17. [Link]
  • Sun, Q., Bai, Y., Zhao, C., Wen, D., & Tang, X. (2009). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • Kamble, R. M., & Singh, S. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(4), 441-449. [Link]
  • Torniainen, K., Mattinen, J., & Askolin, C. P. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. [Link]
  • Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. [Link]
  • Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2012). Polar photodegradation products of quinolones determined by HPLC/MS/MS. Rapid Communications in Mass Spectrometry, 26(15), 1777-1786. [Link]
  • Zhang, Y., & Li, Z. (2014). Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization.
  • Schach, S., & Lingens, F. (1993).
  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Pharmaguideline. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC. [Link]
  • Jankowski, M., & El-Dakdouki, M. H. (2018). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine (R 1 =Cl; R 2 =COOMe; R 3 =COOEt; R 4 =CH 2 OCH 2 CH 2 NH 2 ; R 5 =Me), nifedipine (R 1 =NO 2 ; R 2 ,R 3 =COOMe; R 4 ,R 5 =Me).
  • Patel, Y. P., & Patel, P. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research, 9(10), 4035-4044. [Link]
  • Singh, R., & Singh, S. (2014). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis, 4(2), 73-77. [Link]
  • Fetzner, S. (1998). Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...).
  • Bonilla-Lizarazo, K., Suesca, E., & Veloza, L. A. (2016). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 129, 39-47. [Link]
  • Kumar, V., & Sharma, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(4), 223-233. [Link]
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Singh, R., & Kumar, S. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 336-345. [Link]
  • Schwarz, G., Bauder, R., Speer, M., Rommel, T. O., & Lingens, F. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189. [Link]
  • Creus, A., & Claramunt, R. M. (2011). Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...).
  • FooDB. (2010, April 8). Showing Compound 2,6-Dimethylquinoline (FDB004393). FooDB. [Link]
  • SGS. (n.d.).
  • LibreTexts Chemistry. (2021, March 18). 14.4 Hydrolysis of Salts. Chemistry LibreTexts. [Link]
  • PubChem. (n.d.). 2,7-Dimethylquinoline. PubChem. [Link]
  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. [Link]
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
  • PubChem. (n.d.). 2,6-Lutidine. PubChem. [Link]
  • BioSpectra. (2021, February 4). GUANIDINE HYDROCHLORIDE 6M SOLUTION LONG TERM STABILITY REPORT. BioSpectra. [Link]

Sources

Technical Support Center: Purification of Crude 6,8-Dimethylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the purification of crude 6,8-Dimethylquinoline hydrochloride. We understand the challenges that can arise during the purification of quinoline derivatives and have developed this comprehensive resource to address common issues, streamline your workflow, and ensure the integrity of your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, offering causative explanations and actionable solutions.

Problem 1: Oily Product or Failure to Crystallize After Synthesis

Potential Cause: The presence of unreacted starting materials, particularly 2,6-dimethylaniline, or reaction byproducts can act as impurities that inhibit crystallization. The crude product may also be the free base of 6,8-dimethylquinoline, which can be an oil or a low-melting solid, rather than the desired hydrochloride salt.

Solutions:

  • Ensure Complete Conversion to the Hydrochloride Salt: After the initial synthesis, ensure the reaction mixture is sufficiently acidified with hydrochloric acid. If the product was isolated as the free base, dissolve the crude material in a suitable organic solvent (e.g., ethanol, isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt should precipitate out.[1][2]

  • Acid-Base Extraction: This is a highly effective method for separating the basic 6,8-dimethylquinoline from non-basic impurities.[3]

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The 6,8-dimethylquinoline will move into the aqueous layer as its protonated hydrochloride salt.

      • Wash the aqueous layer with the organic solvent to remove any remaining neutral or acidic impurities.

      • Carefully basify the aqueous layer with a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to liberate the free base of 6,8-dimethylquinoline, which may separate as an oil or solid.

      • Extract the free base back into an organic solvent.

      • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

      • Convert the purified free base to the hydrochloride salt as described in the first solution.

Problem 2: Persistent Color in the Purified Product

Potential Cause: Tar formation is a common side reaction in many quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, leading to colored impurities that can be difficult to remove.[4][5] Oxidation of the quinoline ring can also produce colored byproducts.

Solutions:

  • Activated Carbon (Charcoal) Treatment: This is a classic and effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water) in which it has good solubility at elevated temperatures.

      • Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution.

      • Heat the mixture at reflux for a short period (10-15 minutes).

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.

      • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

  • Recrystallization from an Appropriate Solvent System: A carefully chosen solvent system can effectively separate the desired product from colored impurities.

    • Solvent Selection: Screen various solvents to find one in which this compound is soluble when hot but sparingly soluble when cold.[5] Common solvents to test include ethanol, isopropanol, methanol, and their aqueous mixtures.[1][6]

Problem 3: Low Recovery After Recrystallization

Potential Cause: The chosen recrystallization solvent may have too high a solubility for the product even at low temperatures. The volume of solvent used might be excessive. The cooling process may have been too rapid, leading to the formation of fine crystals that are difficult to filter or wash effectively.

Solutions:

  • Optimize the Solvent System:

    • Mixed Solvents: If a single solvent is not ideal, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until turbidity is observed. Gently warm the solution to redissolve the solid and then allow it to cool slowly.[5] For this compound, a good solvent might be ethanol or methanol, while a potential bad solvent could be diethyl ether or hexanes.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

Problem 4: Impurities Co-crystallize with the Product

Potential Cause: The impurities may have a similar structure and solubility profile to this compound.

Solutions:

  • Iterative Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity. The purity of each successive batch should be monitored by an appropriate analytical technique such as HPLC, GC, or NMR.

  • Alternative Purification Techniques: If recrystallization is ineffective, other methods should be considered.

    • Column Chromatography: While quinolines can be challenging to purify on standard silica gel due to their basicity, which can cause tailing or decomposition, these issues can be mitigated.[7][8]

      • Use a deactivated stationary phase, such as silica gel treated with a base like triethylamine (TEA), or switch to a different stationary phase like neutral or basic alumina.[7]

      • Incorporate a small amount of a basic modifier (e.g., 0.1-2% triethylamine) into the mobile phase.[7]

    • Purification via Salt Formation: If the hydrochloride salt is difficult to purify, consider forming a different salt (e.g., picrate or phosphate) which may have different crystallization properties.[9] The desired pure free base can then be regenerated from the purified salt.[9]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 6,8-Dimethylquinoline and its hydrochloride salt?

A1: 6,8-Dimethylquinoline is a solid at room temperature.[10][11] The hydrochloride salt, this compound, has a molecular formula of C₁₁H₁₂ClN and a molecular weight of approximately 193.68 g/mol .

Q2: What are the typical impurities I might encounter in my crude this compound?

A2: Common impurities are highly dependent on the synthetic route.[5] For syntheses involving substituted anilines, such as the Skraup or Doebner-von Miller reactions, impurities can include unreacted starting materials (e.g., 2,6-dimethylaniline), polymeric byproducts, and potentially regioisomers if the synthesis allows for their formation.[3][5]

Q3: How should I store purified this compound to maintain its stability?

A3: As a general practice for organic compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12] For long-term storage, refrigeration may be considered.[13]

Q4: My compound appears to be decomposing on a silica gel TLC plate. What is happening and how can I avoid this?

A4: The acidic silanol groups (Si-OH) on the surface of silica gel can cause the decomposition of acid-sensitive compounds.[7] The basic nitrogen atom of the quinoline can also interact strongly with these acidic sites, leading to streaking or irreversible adsorption.[7] To mitigate this, you can add a small amount of a basic modifier like triethylamine (TEA) to your developing solvent or use a less acidic stationary phase like alumina.[7]

Q5: Can I use vacuum distillation to purify the free base of 6,8-Dimethylquinoline?

A5: Vacuum distillation can be an effective technique for purifying the free base of quinoline derivatives, especially for separating them from non-volatile impurities like tars or salts.[9][14] The boiling point of the free base, 6,8-dimethylquinoline, would need to be considered to determine the appropriate vacuum and temperature conditions.

Data Presentation

Table 1: Solvent Properties for Recrystallization of Quinolines

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Often a good choice for quinoline salts; can be mixed with water.[6][15]
MethanolPolar Protic65Similar to ethanol but more polar; good for more polar compounds.[6][15]
IsopropanolPolar Protic82Less volatile than ethanol and methanol.[15]
WaterPolar Protic100Hydrochloride salts often have some water solubility.[6]
AcetonePolar Aprotic56Can be used, sometimes in mixtures.[1][6]
Diethyl EtherNon-polar35Often used as a "bad" solvent to induce precipitation from more polar solvents.[15]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol outlines the steps for purifying crude 6,8-Dimethylquinoline from non-basic impurities.

  • Dissolution: Dissolve the crude product (e.g., 5 grams) in 100 mL of dichloromethane (DCM).

  • Acid Extraction: Transfer the DCM solution to a separatory funnel and extract with 2 x 50 mL portions of 1M hydrochloric acid. Combine the aqueous layers.

  • Organic Wash: Wash the combined aqueous layers with 2 x 30 mL of DCM to remove any residual non-basic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M sodium hydroxide solution with stirring until the pH is >10. The free base of 6,8-dimethylquinoline should separate.

  • Back Extraction: Extract the liberated free base with 3 x 50 mL portions of DCM.

  • Drying and Concentration: Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the purified free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol and add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Diagram: Purification Workflow

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_crystallization Recrystallization Crude Crude Product in DCM Extract_HCl Extract with 1M HCl Crude->Extract_HCl Aqueous_Layer Aqueous Layer (Product as HCl salt) Extract_HCl->Aqueous_Layer Product moves to aqueous Basify Basify with NaOH Aqueous_Layer->Basify Free_Base Free Base in DCM Basify->Free_Base Extract with DCM Dissolve Dissolve in Hot Solvent Free_Base->Dissolve Convert to HCl salt first Charcoal Add Activated Carbon (optional) Dissolve->Charcoal Hot_Filter Hot Filtration Charcoal->Hot_Filter Cool Slow Cooling & Crystallization Hot_Filter->Cool Filter_Dry Filter & Dry Cool->Filter_Dry Pure_Product Pure 6,8-Dimethylquinoline Hydrochloride Filter_Dry->Pure_Product

Caption: A generalized workflow for the purification of this compound.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Quinoline Derivatives. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields. BenchChem.
  • BenchChem Technical Support Team. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • BenchChem Technical Support Team. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros.
  • ResearchGate. (n.d.). (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • RA College. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Quinoline Derivatives. BenchChem.
  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,6-Dimethylquinoline.
  • Google Patents. (n.d.). CN102746221B - Method for extracting quinoline from coal tar wash oil.
  • YouTube. (2024). Making quinoline - the Skraup synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Quinoline, 2,6-dimethyl-.
  • NIST. (n.d.). Quinoline, 6,8-dimethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 6,8-Dimethylquinoline.
  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
  • ChemicalBook. (2022). This compound.
  • BenchChem. (2025). Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

Sources

minimizing side reactions in the synthesis of 6,8-Dimethylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6,8-Dimethylquinoline Hydrochloride

A Guide to Minimizing Side Reactions and Optimizing Yield

Introduction

The synthesis of 6,8-Dimethylquinoline, a key building block in pharmaceutical and materials science, is most commonly achieved via the Skraup reaction. This classic method, while effective, is notorious for its vigorous nature and the formation of significant side products, particularly polymeric tars.[1][2] These challenges can lead to low yields, difficult purification, and safety concerns. This guide provides researchers and drug development professionals with a comprehensive set of troubleshooting strategies and optimized protocols to navigate these issues. By understanding the causality behind side reactions, you can proactively control your synthesis for a safer, more efficient, and higher-yielding process.

Section 1: The Core Reaction Pathway and Its Inherent Challenges

The synthesis of 6,8-Dimethylquinoline begins with 2,4-dimethylaniline and follows the Skraup reaction mechanism. The process involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and a final oxidation step.[1][3] The harsh conditions required—concentrated sulfuric acid and high temperatures—are the primary source of the reaction's difficulties.

The diagram below illustrates the intended synthetic route and highlights the critical points where side reactions commonly derail the process.

G cluster_reactants Reactants cluster_pathway Main Reaction Pathway cluster_side_reactions Major Side Reactions R1 2,4-Dimethylaniline I2 Michael Adduct R1->I2 R2 Glycerol I1 Acrolein (in situ) R2->I1 Dehydration H2SO4 H₂SO₄ (conc.) H2SO4->I1 I1->I2 Michael Addition S2 Tar Formation (Acrolein Polymerization) I1->S2 Polymerization I3 1,2-Dihydro-6,8- dimethylquinoline I2->I3 Cyclization & Dehydration P 6,8-Dimethylquinoline I3->P Oxidation S1 Runaway Exotherm I3->S1 Uncontrolled Oxidation Final 6,8-Dimethylquinoline Hydrochloride P->Final HCl HCl HCl->Final Salt Formation

Caption: Skraup synthesis pathway and points of side product formation.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction is violently exothermic and difficult to control. How can I ensure safety and a smoother reaction?

Answer: The Skraup synthesis is notoriously exothermic, a characteristic that poses significant safety risks if not properly managed.[1] The primary cause is the combination of the acid-catalyzed dehydration of glycerol and the powerful oxidation step.

Core Cause: The reaction generates more heat than can be safely dissipated, leading to a rapid, uncontrolled increase in temperature and pressure (a runaway reaction).

Solutions:

  • Use a Reaction Moderator: The most critical step for controlling the exotherm is the addition of a moderator. Ferrous sulfate (FeSO₄) is the industry standard. It is believed to function as an oxygen carrier, slowing down the oxidation step and distributing the exotherm over a longer period.[4][5] Boric acid can also be employed for a less violent reaction.[1]

    ModeratorMechanism of Action (Postulated)Typical AmountAdvantages / Disadvantages
    Ferrous Sulfate (FeSO₄) Acts as an oxygen carrier, smoothing the oxidation rate.[5]~0.5-1g per mole of anilinePro: Highly effective at preventing runaway reactions and reducing tar.[5] Con: Can complicate workup if not fully dissolved.
    Boric Acid Forms esters with glycerol, moderating its dehydration to acrolein.Stoichiometric to glycerolPro: Can result in a smoother reaction.[1] Con: May lead to slightly lower yields compared to FeSO₄.[5]
  • Controlled Reagent Addition & Heating: The sequence and rate of addition are paramount.

    • Step A: In a flask equipped for cooling (ice bath), slowly add concentrated sulfuric acid to the mixture of 2,4-dimethylaniline, glycerol, and ferrous sulfate. Constant stirring and cooling are essential to dissipate the initial heat of dilution.

    • Step B: Heat the mixture gently to initiate the reaction. A thermometer is mandatory. Once the reaction begins (often indicated by bubbling or a color change), remove the external heat source. The reaction's own exotherm should be sufficient to sustain it.[5]

    • Step C: Keep an ice-water bath on standby. If the reaction becomes too vigorous, immerse the flask immediately to cool it down.[4]

  • Ensure Adequate Headspace & Venting: Use a reaction flask that is no more than half full to accommodate potential splashing and pressure increases. Ensure the setup is not a closed system and is properly vented within a fume hood. A blast shield is strongly recommended.[4]

Question 2: The reaction produced a large amount of black, intractable tar, and my yield is very low. What causes this and how can I prevent it?

Answer: Tar formation is the most common side reaction and the primary cause of low yields and purification difficulties in the Skraup synthesis.[2][4]

Core Cause: Under the harsh acidic and high-temperature conditions, the highly reactive acrolein intermediate readily polymerizes.[4] Overheating dramatically accelerates this process.

Solutions:

  • Strict Temperature Control: Do not overheat the reaction. The ideal temperature range is typically between 130-150°C.[6] Exceeding this range significantly favors polymerization over the desired cyclization pathway.

  • Effective Moderation: As with controlling the exotherm, ferrous sulfate is also highly effective at minimizing tar formation by promoting a more controlled and steady reaction rate.[5]

  • Choice of Oxidizing Agent: While nitrobenzene is traditionally used, it can contribute to the vigorousness of the reaction.[7] Arsenic acid is often cited as producing a less violent reaction, but its extreme toxicity makes it a poor choice for modern labs.[4][7] Milder oxidizing agents are an active area of research to produce cleaner reactions.[4]

    Oxidizing AgentRole(s)AdvantagesDisadvantages
    Nitrobenzene Oxidant & SolventInexpensive, effective.Contributes to a violent reaction; can be difficult to remove during workup.[7][8]
    Arsenic Acid (As₂O₅) OxidantResults in a less violent reaction.[7][8]Highly toxic and environmentally hazardous.
    Iodine (I₂) OxidantCan give good yields.[4]Can be expensive; potential for halogenated byproducts.

Question 3: How do I effectively purify the crude 6,8-Dimethylquinoline from the tarry residue?

Answer: Isolating the product from the polymeric tar is a significant challenge. The most robust and widely used method is steam distillation.[4]

Core Principle: 6,8-Dimethylquinoline is volatile with steam, while the tar and inorganic salts are not. This difference in physical properties allows for a clean separation.

Detailed Purification Protocol:

  • Neutralization/Basification: After the reaction is complete and has cooled, carefully dilute the mixture with water. In a fume hood, make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide (NaOH) solution. This step is highly exothermic and must be done with external cooling. The goal is to neutralize the sulfuric acid and liberate the free quinoline base.

  • Steam Distillation: Assemble a steam distillation apparatus. Pass steam through the alkaline mixture. The 6,8-Dimethylquinoline will co-distill with the water, leaving the non-volatile tar and salts behind.[4] Collect the milky-white distillate.

  • Solvent Extraction: Cool the collected distillate. Extract the 6,8-Dimethylquinoline from the aqueous distillate using an organic solvent such as dichloromethane or diethyl ether.[4] Perform multiple extractions to ensure complete recovery.

  • Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 6,8-Dimethylquinoline, which should now be largely free of tar.

  • Decolorization (Optional): If the resulting oil is still highly colored, dissolve it in a suitable solvent and treat it with activated carbon to adsorb colored impurities.[4] Filter and remove the solvent.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the optimal molar ratios for the reactants?

    • The stoichiometry of the reaction is crucial for maximizing yield and minimizing side products. While the exact ratios can be optimized, a generally accepted starting point is provided below.

ReactantMolar Ratio (Relative to Aniline)Purpose
2,4-Dimethylaniline1.0Aromatic Amine Source
Glycerol~3.0 - 4.0Source of the C3 backbone (via acrolein)
Sulfuric Acid~2.0 - 2.5Catalyst and Dehydrating Agent
Nitrobenzene~0.5 - 1.0Oxidizing Agent
  • FAQ 2: Are there greener or safer alternatives to the classical Skraup synthesis?

    • Yes, modern organic chemistry focuses on improving classic reactions. Alternatives include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and the use of ionic liquids as recyclable solvents and catalysts.[2][4] These methods often lead to cleaner reactions and easier product isolation. Other synthetic routes, such as the Doebner-von Miller or Friedländer syntheses, can also be considered depending on the desired substitution pattern.[9][10]

  • FAQ 3: How do I convert the purified 6,8-Dimethylquinoline free base into its hydrochloride salt?

    • Formation of the hydrochloride salt is a straightforward acid-base reaction that improves the compound's stability and handling properties.

    • Protocol:

      • Dissolve the purified 6,8-Dimethylquinoline free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethanol).

      • Cool the solution in an ice bath.

      • Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

      • The this compound salt will precipitate as a solid.

      • Collect the solid by filtration, wash it with a small amount of cold, anhydrous solvent, and dry it under vacuum.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. Skraup reaction.
  • Slideshare. synthesis of quinoline derivatives and its applications.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • National Institutes of Health. Recent Advances in Metal-Free Quinoline Synthesis.
  • WordPress.com. Skraup's Synthesis - Vive Chemistry.
  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • YouTube. Skraup Reaction.
  • Wikipedia. Doebner–Miller reaction.
  • SynArchive. Doebner-Miller Reaction.
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • ResearchGate. The Skraup Synthesis of Quinolines.
  • MDPI. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
  • ResearchGate. Scheme 2. Synthesis of 6, 8, and 9.
  • Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones.
  • Slideshare. Doebner-Miller reaction and applications.
  • SciSpace. Synthesis of derivatives of quinoline.
  • Synthesis of Quinoline and derivatives.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

Sources

stability testing of 6,8-Dimethylquinoline hydrochloride under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6,8-Dimethylquinoline hydrochloride. This document provides in-depth guidance, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals investigating the stability of this compound under various pH conditions. Our goal is to equip you with the necessary expertise to anticipate challenges, interpret your results accurately, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: Why is the pH of my solution so critical for the stability of this compound?

A1: The stability of this compound is intrinsically linked to pH because it is the salt of a weak base (6,8-Dimethylquinoline).[1] The quinoline molecule contains a nitrogen atom within its heterocyclic aromatic structure, which can be protonated or deprotonated depending on the pH of the solution.[1][2] This protonation state affects not only its solubility but also its susceptibility to different degradation pathways, such as hydrolysis.[3][4] Both strongly acidic and basic conditions can accelerate degradation, making pH control a critical parameter in your experimental design.[3][5]

Q2: What are the common visible signs of this compound degradation?

A2: A common indicator of degradation for quinoline compounds is a change in the solution's color.[3] Freshly prepared solutions are typically colorless. Upon degradation, especially due to light exposure (photodegradation) or oxidation, solutions may turn yellow and progressively darker to brown.[2][3] The formation of these colored byproducts signifies a loss of compound integrity.[3] Any precipitation or change in clarity at a pH where the compound should be soluble can also indicate the formation of insoluble degradants.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: To maximize stability, consider the following best practices:

  • pH Control: Prepare and store solutions in a buffered system at a pH where the compound exhibits maximum stability. This optimal pH should be determined experimentally through a pH-stability profile study.[3]

  • Protection from Light: Many quinoline derivatives are photosensitive.[3][6] Always store stock solutions in amber vials or wrap containers in aluminum foil to protect them from ambient and UV light.[3]

  • Temperature Control: Elevated temperatures accelerate chemical degradation.[3][7] Store stock solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), unless the compound is prone to precipitation at lower temperatures.

  • Use Fresh Solutions: For highly sensitive assays, it is always best practice to prepare solutions fresh. If storing solutions, ensure you have validated their stability under your specific storage conditions.[3]

  • Inert Atmosphere: If your preliminary stress testing indicates susceptibility to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are "forced degradation" studies and why are they essential for my work with this compound?

A4: Forced degradation, or stress testing, involves intentionally subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extremes of pH, light, and oxidation.[8][9][10] These studies are mandated by regulatory bodies like the ICH and are crucial for several reasons:[11][12][13][14]

  • Pathway Identification: They help identify the likely degradation products and establish the intrinsic stability and degradation pathways of the molecule.[9][15]

  • Method Development: The results are fundamental for developing and validating "stability-indicating" analytical methods—methods that can accurately measure the active ingredient without interference from any degradants.[5][9]

  • Formulation & Packaging: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect the drug product.[9][16]

Troubleshooting Guide: Specific Experimental Issues

This section provides solutions to specific problems you might encounter during your stability experiments.

Issue 1: My HPLC analysis of a sample stored at pH 2 shows a significant decrease in the main peak area and the appearance of several new, earlier-eluting peaks. What is happening?

  • Probable Cause: You are likely observing acid-catalyzed hydrolysis. The hydrochloride salt form is generally soluble in acidic media, but the low pH can promote the breakdown of the quinoline ring structure. The new, earlier-eluting peaks on a reverse-phase HPLC system are typically more polar than the parent compound, which is consistent with the formation of hydroxylated or ring-opened degradants.[17][18][19]

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a freshly prepared sample as your time-zero (T0) reference to confirm that the new peaks are not process-related impurities from the synthesis.

    • Characterize Degradants: If possible, use mass spectrometry (LC-MS) to obtain molecular weights for the new peaks to help elucidate their structures.

    • Modify Conditions: If the degradation is too rapid for your experimental timeframe, reduce the acid concentration (e.g., from 0.1 M HCl to 0.01 M HCl) or lower the incubation temperature.[3] The goal of forced degradation is to achieve 5-20% degradation to ensure you can reliably detect and quantify the degradants.

    • Run a pH Profile: Conduct a systematic study across a range of acidic pH values (e.g., pH 1 to 5) to identify the pH at which the compound's stability becomes acceptable for your application.

Issue 2: My solution of this compound in a neutral buffer (pH 7.4) became cloudy overnight.

  • Probable Cause: This is likely a solubility issue rather than degradation. 6,8-Dimethylquinoline is a weak base. As the hydrochloride salt, it is more soluble in acidic conditions where the quinoline nitrogen is protonated. At neutral or alkaline pH, it converts to its free base form, which is often significantly less water-soluble, leading to precipitation.[1][20]

  • Troubleshooting Steps:

    • Verify Solubility: Check the literature or determine the intrinsic solubility of the free base and the salt form.

    • Adjust pH: Lower the pH of your buffer to a point where the compound remains in its protonated, more soluble form. A pH of 2-3 units below the pKa of the conjugate acid is a good starting point.

    • Use Co-solvents: If you must work at a higher pH, consider using a co-solvent (e.g., acetonitrile, DMSO, ethanol) in your buffer system to increase the solubility of the free base. Ensure the co-solvent is compatible with your downstream analytical methods.

Issue 3: After leaving a solution on the lab bench for a day, its color changed to a distinct yellow, and my HPLC shows a new peak, even though the pH was stable.

  • Probable Cause: This is a classic sign of photolytic degradation or oxidation.[3] Quinoline rings are aromatic systems that can absorb UV and visible light, leading to photochemical reactions.[6] Alternatively, dissolved oxygen in the solution can cause oxidative degradation.

  • Troubleshooting Steps:

    • Conduct a Control Experiment: Prepare two identical samples. Wrap one completely in aluminum foil (the "dark control") and leave the other exposed to ambient lab light.[3] Analyze both after 24 hours. If only the light-exposed sample shows the color change and the new peak, the issue is photostability.

    • Implement Light Protection: As a standard procedure, work with the compound in amber glassware or foil-wrapped containers and minimize exposure to direct light.[3][21]

    • Evaluate Oxidative Stability: To test for oxidation, prepare a sample and sparge it with an inert gas like nitrogen or argon before sealing the container. Compare this to a sample left open to the air. If the inerted sample is stable, oxidation is a contributing factor.

Experimental Protocols & Methodologies

These protocols provide a validated framework for conducting stability tests. All analytical measurements should be performed using a validated stability-indicating method, typically RP-HPLC with UV detection.

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol is designed in accordance with ICH Q1A guidelines to establish the intrinsic stability of the compound.[11][14][15]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of approximately 1 mg/mL. This mixture ensures solubility of both the parent compound and potentially less polar degradants.

2. Stress Conditions (Perform each in parallel):

  • Control Sample: Dilute the stock solution with the 50:50 acetonitrile:water mixture to the target analytical concentration (e.g., 100 µg/mL). Store protected from light at 2-8 °C.

  • Acid Hydrolysis: a. Mix a known volume of the stock solution with an equal volume of 0.1 M HCl. b. Incubate at an elevated temperature (e.g., 60 °C).[3] c. Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours). d. Immediately before analysis, cool the aliquot and neutralize it with an equivalent amount of 0.1 M NaOH to prevent damage to the HPLC column.[3] Dilute to the target concentration.

  • Base Hydrolysis: a. Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.[3] b. Follow the same incubation and sampling procedure as for acid hydrolysis. c. Neutralize aliquots with 0.1 M HCl before analysis.[3]

  • Oxidative Degradation: a. Mix a known volume of the stock solution with a solution of 3-6% hydrogen peroxide.[3] b. Keep the mixture at room temperature, protected from light, and monitor over time (e.g., up to 24 hours). c. Analyze aliquots directly after dilution to the target concentration.

  • Thermal Degradation (Dry Heat): a. Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).[8] b. Sample at various time points, prepare a solution, and analyze.

  • Photolytic Degradation: a. Expose the stock solution (in a chemically inert, transparent container) to a light source that meets ICH Q1B options.[21] The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][21] b. A control sample should be placed in the same environment but wrapped in aluminum foil to serve as a dark control.[3] c. Analyze both the exposed and dark control samples at the end of the exposure period.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV method.

  • Calculate the percentage of degradation and determine the relative retention times of the degradation products.

  • Use LC-MS to identify the mass of the major degradants.

Workflow Visualization

The following diagram illustrates the general workflow for conducting a pH-dependent stability study.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results prep_stock Prepare 1 mg/mL Stock Solution (ACN:Water) prep_buffers Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9, 12) incubate Incubate Samples at Controlled Temperature (e.g., 40°C or 60°C) prep_buffers->incubate Spike stock into buffers sampling Withdraw Aliquots at Time Points (T0, T1, T2...) incubate->sampling quench Quench/Neutralize (if necessary) sampling->quench analyze Analyze via Stability-Indicating HPLC-UV Method quench->analyze characterize Characterize Degradants (LC-MS) analyze->characterize For unknown peaks report Calculate % Degradation & Plot Stability Profile analyze->report

Caption: Workflow for pH-Dependent Stability Testing.

Data Summary & Potential Degradation Pathways
Data Presentation

The results of your forced degradation studies should be summarized to clearly present the compound's stability profile.

Table 1: Summary of Forced Degradation Conditions & Observations

Stress ConditionReagent/ParametersTypical IncubationPotential Observations
Acid Hydrolysis 0.1 M HCl60 °C, 24hDegradation into more polar products.
Base Hydrolysis 0.1 M NaOH60 °C, 24hDegradation, potential for precipitation of free base.
Oxidation 3-6% H₂O₂Room Temp, 24hFormation of N-oxides or hydroxylated species.
Thermal (Dry) 80 °C48hMinimal degradation expected if thermally stable.
Photolysis ICH Q1B conditionsN/ADiscoloration (yellow/brown), formation of new peaks.

Table 2: General Classes of Potential Degradation Products for Quinoline Derivatives

Stress ConditionPotential Degradation Product ClassGeneral Mechanism
Acid/Base Hydrolysis Hydroxyquinolines, Ring-opened productsNucleophilic attack on the protonated or activated quinoline ring.[4][17]
Oxidation Quinoline-N-oxides, HydroxyquinolinesOxidation of the basic nitrogen or electrophilic attack on the aromatic rings.[22][23]
Photolysis Hydroxyquinolines, Dimers, Photo-rearranged productsExcitation of the aromatic system leading to radical formation or rearrangement.[6][24][25]
Potential Degradation Pathways

The following diagram illustrates generalized degradation pathways for a quinoline structure like 6,8-Dimethylquinoline under different stress conditions. The exact positions of modification would need to be confirmed analytically.

G parent 6,8-Dimethylquinoline (Parent Structure) acid_base Hydrolysis (Acid or Base) oxidation Oxidation (H₂O₂) photo Photolysis (UV/Vis Light) prod_hydroxy Hydroxylated Derivatives (e.g., Hydroxy-dimethylquinoline) acid_base->prod_hydroxy prod_ring_opened Ring-Opened Products (e.g., substituted pyridines/benzenes) acid_base->prod_ring_opened Harsh Conditions oxidation->prod_hydroxy prod_n_oxide N-Oxide Derivatives oxidation->prod_n_oxide photo->prod_hydroxy

Caption: Potential Degradation Pathways for Quinoline Derivatives.

References
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • ICH releases overhauled stability guideline for consult
  • Quality Guidelines. (n.d.). ICH.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency (EMA).
  • A state-of-the-art review of quinoline degradation and technical bottlenecks. (n.d.).
  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015). Environmental Science & Technology.
  • Pathway proposed for the degradation of quinoline. (n.d.).
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry.
  • Degradation of quinoline by a soil bacterium. (1976). PubMed.
  • Microbial degradation of quinoline and methylquinolines. (1990).
  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). PubMed.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022).
  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
  • Quinoline Derivatives Thermodynamic Properties during Phase Transition. (n.d.). Longdom Publishing.
  • Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxid
  • Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines. (n.d.).
  • pH for Stability Testing and Analysis. (n.d.).
  • Forced Degrad
  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021).
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager.
  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. (n.d.). Benchchem.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Photostability testing of pharmaceutical products. (2025).
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2026). ACS Omega.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (2025). Request PDF.
  • Quinoline. (n.d.). Wikipedia.
  • Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. (2018). Pharmaceutical Outsourcing.
  • This compound. (n.d.). Sigma-Aldrich.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.
  • Quinoline derivatives, process for their preparation and their use as medicaments. (n.d.).
  • Quinoline, 6,8-dimethyl-. (n.d.). NIST WebBook.
  • This compound. (2022). ChemicalBook.
  • 6,8-Dimethylquinoline. (n.d.). PubChem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
  • Room Temperature Synthesis of a Novel Quinolinoxazine, Polymerization and Flammability Studies. (n.d.). MDPI.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • 2,6-Dimethylquinoline. (n.d.). Solubility of Things.

Sources

overcoming challenges in the characterization of 6,8-Dimethylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,8-Dimethylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the analytical characterization of this compound. As a substituted quinoline, this molecule presents unique behaviors related to its solubility, stability, and spectroscopic properties. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Solubility and Sample Preparation

Q1: I'm having difficulty dissolving this compound in aqueous buffers for my assay. The solubility seems lower than expected. What's happening?

A1: This is a common issue rooted in the "common ion effect."[1] As a hydrochloride salt, the compound's dissolution equilibrium is influenced by the concentration of chloride ions in the solvent.

  • Causality: In solutions already containing chloride ions (e.g., phosphate-buffered saline - PBS), the equilibrium C₁₁H₁₁N·HCl ⇌ C₁₁H₁₁N-H⁺ + Cl⁻ is pushed to the left, suppressing dissolution. Slightly soluble hydrochlorides are particularly sensitive to this effect.[1] The pH and ionic strength of the medium also significantly impact the solubility of quinoline derivatives.[2][3][4]

  • Troubleshooting Steps:

    • Switch to a Non-Chloride Buffer System: If your experiment allows, use buffers like phosphate, citrate, or acetate that do not contain chloride ions. The dissolution rate can be much faster in a non-chloride acidic medium, such as 0.1 N methanesulfonic acid.[1]

    • Optimize pH: Quinoline is a weak base, so its solubility is pH-dependent.[3] Ensure the pH of your solution is low enough to maintain the protonated, more soluble form of the molecule. A pH below the pKa of the quinoline nitrogen is recommended.

    • Use a Co-Solvent: If aqueous solubility remains a challenge, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. Self-Validation Check: Always run a vehicle control to ensure the final concentration of the organic solvent does not interfere with your experiment.

Q2: My solid this compound appears clumpy and is difficult to weigh accurately. Could this be a problem with the material?

A2: This behavior strongly suggests that the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is a common characteristic of amine hydrochloride salts.

  • Causality: The ionic nature of the hydrochloride salt makes it prone to attracting and holding water molecules. This can lead to changes in physical appearance (clumping), difficulty in handling, and, most critically, inaccurate weighing, which compromises the concentration of your stock solutions.[5]

  • Troubleshooting Steps:

    • Proper Storage: Always store the compound in a tightly sealed container inside a desiccator or a dry box to minimize exposure to humidity.[5]

    • Handling: When weighing, do so quickly in a low-humidity environment if possible. For highly sensitive applications, consider using a glove box with a controlled atmosphere.

    • Quantification by Solution: For preparing stock solutions where precise concentration is critical, it is best practice to prepare an initial solution and then determine its exact concentration using a validated analytical method, such as quantitative NMR (qNMR) or HPLC with a certified reference standard.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

Q3: My HPLC chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

A3: Peak tailing for a basic compound like a quinoline derivative is almost always due to secondary interactions with the stationary phase or other active sites in the HPLC system.[6]

  • Causality: The nitrogen atom in the quinoline ring is basic and can interact ionically with residual acidic silanol groups on the surface of standard silica-based C18 columns. This strong, non-ideal interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Lower the pH: Add a small amount of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid (0.1%) to the mobile phase. This protonates the quinoline nitrogen, ensuring it's in a single ionic state. It also protonates the silanol groups on the column, minimizing secondary interactions.

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

    • Column Selection:

      • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are designed to minimize these secondary interactions.

      • Consider a Different Stationary Phase: For challenging separations of quinoline alkaloids, a naphthylpropyl column has been shown to provide successful separation where a standard C18 column failed.[7]

Q4: I am seeing extraneous peaks in my chromatogram when analyzing a freshly prepared solution. Could this be degradation?

A4: While degradation is possible, it's also crucial to rule out other common sources of artifact peaks. Quinoline compounds can be susceptible to degradation under certain conditions.[5][8]

  • Causality: Extraneous peaks can arise from solvent impurities, contaminated glassware, carryover from previous injections, or actual degradation products. Quinoline derivatives can degrade via oxidation (forming N-oxides or hydroxylated derivatives) or photodegradation.[5]

  • Troubleshooting Workflow: The following workflow helps systematically identify the source of unexpected peaks.

HPLC_Troubleshooting start Extraneous Peak Observed blank Inject Blank (Mobile Phase) start->blank check_blank Peak still present? blank->check_blank system_issue Issue is from System/Solvent: - Check solvent purity - Flush injector - Clean detector cell check_blank->system_issue Yes reinject Re-inject Sample check_blank->reinject No check_reinject Peak reproducible? reinject->check_reinject carryover Potential Carryover: - Implement stronger needle wash check_reinject->carryover No degradation Peak is Real: - Potential Impurity - Potential Degradant check_reinject->degradation Yes

Caption: Troubleshooting workflow for extraneous HPLC peaks.

  • Stability Confirmation: To confirm if the peak is a degradant, perform a forced degradation study.[8][9] Expose solutions to heat, acid, base, peroxide (oxidation), and light, then analyze the samples at various time points. An increase in the peak area under stress conditions confirms it is a degradation product.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q5: The chemical shifts of my compound's aromatic protons in the ¹H NMR spectrum seem to shift between samples. Why is this happening?

A5: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts in ¹H NMR.[10][11] This phenomenon is caused by intermolecular interactions, specifically π-π stacking.

  • Causality: The aromatic rings of quinoline molecules can stack on top of each other in solution. This stacking creates an anisotropic magnetic field that shields the protons of neighboring molecules, causing their signals to shift upfield (to a lower ppm value) as the concentration increases. The extent of this shift can be influenced by the solvent and the specific substitution pattern on the quinoline ring.[11]

  • Troubleshooting Steps:

    • Maintain Consistent Concentration: For comparative analysis, ensure that all NMR samples are prepared at the same concentration.

    • Use a Dilute Solution: Prepare a relatively dilute sample (e.g., <5 mg/mL) to minimize stacking effects if they are interfering with interpretation.

    • Solvent Choice: The choice of deuterated solvent can influence stacking. Aromatic solvents like benzene-d₆ can induce significant shifts due to solvent-solute interactions. For consistency, use a standard solvent like CDCl₃ or DMSO-d₆ and report it with your data.

Q6: I'm having trouble assigning the protons in the aromatic region of the ¹H NMR spectrum. How can I definitively assign the structure?

A6: Unambiguous structural assignment requires a suite of 2D NMR experiments.

  • Causality: The aromatic protons on the quinoline ring are often closely spaced and exhibit complex splitting patterns (coupling), making 1D ¹H NMR assignment challenging.

  • Recommended 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This will help you trace the connectivity of protons around each ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. This is essential for assigning the ¹³C spectrum as well.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for piecing the structure together. For example, you can see a correlation from the methyl protons to the C6 and C8 carbons, confirming their positions.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which can help confirm assignments and stereochemistry.

NMR_Workflow H1 1D ¹H NMR COSY 2D COSY H1->COSY H-H Connectivity HSQC 2D HSQC H1->HSQC C13 1D ¹³C NMR C13->HSQC Direct C-H Correlation assign Full Structural Assignment COSY->assign HMBC 2D HMBC HSQC->HMBC HMBC->assign Long-Range C-H Connectivity

Caption: Workflow for unambiguous NMR structural assignment.

Section 4: Mass Spectrometry (MS)

Q7: What fragmentation pattern should I expect for 6,8-Dimethylquinoline in the mass spectrum? I am seeing both M-1 and M-15 peaks.

A7: The fragmentation of dimethylquinolines upon electron impact is well-documented and characteristically involves the formation of M-H (M-1) and M-CH₃ (M-15) ions.[12][13][14]

  • Mechanistic Insight: The fragmentation is believed to proceed through a ring-expanded molecular ion, similar to the behavior of xylenes.[14] The initial molecular ion can rearrange by incorporating one of the methyl groups into the ring system. This expanded ion then loses either a hydrogen radical (H•) to form the M-1 ion or a methyl radical (•CH₃) to form the M-15 ion.[12][13] Further fragmentation often proceeds through the loss of HCN from these initial fragment ions.[14]

  • Expected Fragments for 6,8-Dimethylquinoline (MW of free base = 157.21 g/mol ):

    • M⁺•: ~157 m/z (Molecular Ion)

    • [M-H]⁺: ~156 m/z

    • [M-CH₃]⁺: ~142 m/z

    • [M-H-HCN]⁺: ~129 m/z

    • [M-CH₃-HCN]⁺: ~115 m/z

It has been noted that ring expansion involving a methyl group on the benzenoid ring (like C6 and C8) is favored over expansion involving a methyl group on the pyridine ring.[12][13]

Experimental Protocols & Data Tables
Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a method to separate this compound from potential degradants.

  • HPLC System: A standard HPLC with a UV or Photodiode Array (PDA) detector. A PDA detector is highly recommended for assessing peak purity.[8]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is recommended to effectively separate polar and non-polar species.

  • Flow Rate: 1.0 mL/min.[15]

  • Injection Volume: 10 µL.[15]

  • Detection: Monitor at a wavelength that provides a good response, such as 225 nm, or use a PDA to scan a range (e.g., 200-400 nm).[15]

  • Method Validation: The method must be validated for specificity, linearity, accuracy, and precision to be considered stability-indicating.[8]

Parameter Recommended Condition Rationale
Column C18, End-Capped (250 x 4.6 mm, 5 µm)Good retention for aromatic compounds; end-capping minimizes peak tailing.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcidifier improves peak shape for basic analytes and provides MS compatibility.
Detection PDA DetectorAllows for peak purity assessment, crucial for stability studies.[8]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.[15]

Table 1: Recommended Starting Conditions for HPLC Analysis.

Protocol 2: Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is often a good starting point. For salts that are less soluble in CDCl₃, DMSO-d₆ or Methanol-d₄ are common alternatives.

  • Concentration: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of a certified internal standard that has a signal in a clean region of the spectrum.

Solvent ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm) Comments
Chloroform-d (CDCl₃)7.2677.16Good for many organic compounds; may not dissolve hydrochloride salts well.
DMSO-d₆2.5039.52Excellent solvent for polar compounds and salts; absorbs water.
Methanol-d₄ (CD₃OD)3.31 (OH ~4.87)49.00Good for salts; the hydroxyl proton is exchangeable and often broad.
Water-d₂ (D₂O)~4.79-For highly water-soluble compounds; labile protons will exchange.

Table 2: Common NMR Solvents and their Residual Peaks. Data adapted from standard literature values.[16]

References
  • Palmer, P. J., & MacLean, D. B. (1970). Mass spectra of some deuterium labelled dimethylquinolines. Canadian Journal of Chemistry, 48(5), 738-743.
  • Draper, P. M., & MacLean, D. B. (1970). Mass spectra of some deuterium labelled dimethylquinolines. Canadian Science Publishing.
  • ResearchGate. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Request PDF.
  • PubChem. (n.d.). 2,6-Dimethylquinoline. National Center for Biotechnology Information.
  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1497.
  • PubChem. (n.d.). 6,8-Dimethylquinoline. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.
  • Chemcasts. (n.d.). Thermophysical Properties of 6,8-Dimethylquinoline.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed, 30805749.
  • Chemcasts. (n.d.). 6,8-Dimethylquinoline Properties vs Pressure.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semanticscholar.org.
  • Zhuravlev, E. F., et al. (1979). Aqueous systems consisting of quinoline hydrochloride and gadolinium and dysprosium chlorides. OSTI.GOV.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). Mass spectra of alkylquinolines.
  • Conquer Scientific. (2023). Enhancing Data Quality in HPLC Analysis: Troubleshooting Common Challenges.
  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
  • PubMed. (1984). Problems in using high performance liquid chromatography for drug analysis. Journal of Forensic Sciences, 29(2), 607-10.
  • NIST. (n.d.). Quinoline, 6,8-dimethyl-. NIST Chemistry WebBook.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed, 17546447.
  • Kumar, A., et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Molecules, 26(16), 4946.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • Srikureja, N. (n.d.). Isolation and Characterization of Novel Arginine-Derived Heterocyclic Amines. Andrews University.
  • Cheng, K. C., et al. (2008). Heterocyclic Amines: Chemistry and Health. PubMed, 18481104.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Wikipedia. (n.d.). Quinoline.
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
  • Beck, A. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
  • PubMed. (2020). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. Archiv der Pharmazie, 353(5), e2000003.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Byju's. (n.d.). Preparation and Properties of Quinoline.
  • NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles.

Sources

Technical Support Center: Optimizing Fluorescence Signals of 6,8-Dimethylquinoline Hydrochloride Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,8-Dimethylquinoline hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the fluorescence signal in your experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and achieve robust, reproducible results.

I. Foundational Concepts: The Photophysics of Quinoline Probes

Quinoline-based fluorophores, including this compound, are valued for their sensitivity to the local microenvironment. Their fluorescence characteristics are intrinsically linked to factors such as pH, solvent polarity, and potential interactions with analytes. A key aspect of many quinoline derivatives is their pH-dependent fluorescence. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which significantly alters the electronic structure and, consequently, the fluorescence properties.[1] This sensitivity is a powerful tool but also necessitates careful experimental control.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges you may encounter.

FAQ 1: I am observing a weak or no fluorescence signal. What are the likely causes and how can I resolve this?

A weak or absent signal is a frequent issue that can stem from several factors, ranging from incorrect instrument settings to probe degradation.

A. Incorrect Spectrometer/Microscope Settings:

  • Wavelengths: Ensure your instrument is set to the optimal excitation and emission wavelengths for your probe in your specific experimental buffer. While precise maxima for this compound are not extensively published, a good starting point for many quinoline derivatives is in the UV-to-blue excitation range (around 310-370 nm) and blue-to-green emission range (around 400-500 nm).[1] It is crucial to run an initial scan to determine the peak excitation and emission wavelengths in your buffer system.

  • Instrument Sensitivity: The detector gain or voltage may be too low. Increasing these settings can amplify the signal.[2] Additionally, widening the excitation and emission slit widths will allow more light to reach the detector, though this may decrease spectral resolution.[2]

B. Suboptimal Probe Concentration:

  • Too Low: The probe concentration may be insufficient to produce a detectable signal. Prepare a dilution series to determine the optimal working concentration that yields a strong signal without causing inner filter effects.

  • Too High (Inner Filter Effect): At very high concentrations, the emitted fluorescence can be reabsorbed by other probe molecules, leading to an apparent decrease in signal. This is known as the inner filter effect. To check for this, measure the absorbance of your sample; for fluorescence measurements, it is best to keep the absorbance below 0.1.[3]

C. Environmental Factors:

  • pH Sensitivity: The fluorescence of quinoline compounds is often highly dependent on pH.[1][4] The hydrochloride salt of your probe will create a slightly acidic solution when dissolved in a neutral, unbuffered solvent. The protonation state of the quinoline nitrogen is critical for its fluorescence.[1][5][6] It is imperative to use a buffered solution and to verify that the pH is optimal for your probe's fluorescence. A pH titration experiment is highly recommended to characterize the probe's behavior in your system.

  • Solvent Polarity: The polarity of the solvent can influence the fluorescence quantum yield and emission wavelength. Ensure that your experimental buffer is consistent across all experiments.

D. Probe Integrity:

  • Degradation: Like many organic fluorophores, this compound can be sensitive to light and extreme pH. Prepare fresh stock solutions and store them protected from light at a low temperature (e.g., -20°C). Minimize exposure of your samples to ambient light during experiments.

Troubleshooting Workflow for Weak/No Signal

weak_signal_troubleshooting start Start: Weak or No Signal check_instrument 1. Verify Instrument Settings (Wavelengths, Gain, Slits) start->check_instrument check_concentration 2. Optimize Probe Concentration (Titration, Absorbance < 0.1) check_instrument->check_concentration Settings Correct check_environment 3. Evaluate Experimental Environment (pH, Buffer, Solvent) check_concentration->check_environment Concentration Optimal check_probe 4. Assess Probe Integrity (Fresh Stock, Storage) check_environment->check_probe Environment Controlled signal_optimized Signal Optimized check_probe->signal_optimized Probe is Viable

Caption: A step-by-step workflow for troubleshooting a weak or absent fluorescence signal.

FAQ 2: My fluorescence signal is rapidly decreasing over time. What is happening?

A rapid decay in signal intensity is typically due to photobleaching.

A. Understanding Photobleaching:

  • Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[7][8] This is particularly problematic in fluorescence microscopy where samples are illuminated with high-intensity light for extended periods.

B. Mitigation Strategies:

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[9][10] Neutral density filters can be used to attenuate the excitation light without changing its spectral properties.[7][8][11]

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or faster scan speeds in confocal microscopy.[8][9] Keep the shutter closed when not actively acquiring images.

  • Use Antifade Reagents: Incorporate commercially available antifade mounting media into your sample preparation, especially for fixed cells or tissues.[8][9][12] These reagents often work by scavenging reactive oxygen species that contribute to photobleaching.

  • Oxygen Depletion: Photobleaching is often an oxygen-dependent process.[7] For in vitro assays, using an oxygen scavenging system (e.g., glucose oxidase/catalase) in your buffer can help, provided it does not interfere with your experiment.

FAQ 3: I am observing high background fluorescence. How can I improve my signal-to-noise ratio?

High background can obscure your specific signal. The goal is to maximize the signal from your probe while minimizing noise from other sources.

A. Sources of Background Fluorescence:

  • Autofluorescence: Biological samples often contain endogenous fluorophores (e.g., NADH, flavins) that can contribute to background, particularly when exciting in the UV or blue range.[13][14]

  • Media and Buffers: Phenol red and riboflavin in cell culture media are common sources of background fluorescence.[15]

  • Non-specific Binding: If your probe is used for staining, it may bind non-specifically to cellular components or surfaces.

B. Strategies for Reducing Background:

  • Use Appropriate Controls: Always include an unstained control (e.g., cells or buffer alone) to determine the level of autofluorescence in your system.[14]

  • Optimize Washing Steps: If you are staining cells or tissues, ensure that you have adequate washing steps to remove any unbound probe.[13]

  • Use High-Quality Reagents and Optics: Use spectroscopy-grade solvents and high-quality optical components (e.g., objectives, filters) to minimize background signals.

  • Instrumental Adjustments: In confocal microscopy, reducing the pinhole size can help to reject out-of-focus light, thereby improving the signal-to-background ratio.[16]

Factors Influencing Fluorescence Signal

factors_influencing_fluorescence cluster_instrumental Instrumental Factors cluster_environmental Environmental Factors cluster_probe Probe-Specific Factors probe 6,8-Dimethylquinoline Hydrochloride Probe wavelengths Excitation/Emission Wavelengths probe->wavelengths intensity Excitation Intensity probe->intensity detector Detector Settings (Gain, Slits) probe->detector ph pH probe->ph solvent Solvent Polarity probe->solvent temperature Temperature probe->temperature quenching Quenchers probe->quenching concentration Concentration probe->concentration photostability Photostability probe->photostability

Caption: Key factors that can influence the observed fluorescence signal of your probe.

III. Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths
  • Prepare a working solution of this compound in your experimental buffer at a concentration expected to give a reasonable signal (e.g., 1-10 µM).

  • Set the emission wavelength to an estimated value (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-400 nm). The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.

  • Set the excitation wavelength to the optimum determined in the previous step and scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this scan is the optimal emission wavelength.

  • Repeat these steps for each experimental condition (e.g., different pH values) as the optimal wavelengths may shift.

Protocol 2: pH Titration of Probe Fluorescence
  • Prepare a series of buffers with a range of pH values (e.g., pH 4 to 10).

  • Add a constant amount of your this compound probe to a constant volume of each buffer.

  • Measure the fluorescence intensity of each sample using the predetermined optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of pH. This will reveal the pH range in which your probe is most sensitive and its optimal working pH.

IV. Data Summary Table

ParameterRecommended Starting PointKey Considerations
Excitation Wavelength ~310-370 nmMust be empirically determined in your buffer.
Emission Wavelength ~400-500 nmWill shift based on environment (pH, solvent).
Working Concentration 1-10 µMTitrate to find the optimal signal-to-noise ratio.
Working pH Empirically DeterminedQuinoline fluorescence is highly pH-sensitive.
Solvent Buffered Aqueous SolutionMaintain consistent solvent conditions.

V. References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). KEYENCE. Retrieved January 10, 2026, from [Link]

  • Tervola, E., Truong, K. N., & Rissanen, K. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(51), 30647-30654. [Link]

  • The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences. Retrieved January 10, 2026, from [Link]

  • Chakraborty, S. (2021). Photobleaching in Fluorescence Microscopy. AZoLifeSciences. Retrieved January 10, 2026, from [Link]

  • Thomas, L. (2018). Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. Retrieved January 10, 2026, from [Link]

  • Fellers, T. J., & Davidson, M. W. (2016). Fluorescence - Photobleaching - Interactive Tutorial. Molecular Expressions Microscopy Primer. Retrieved January 10, 2026, from [Link]

  • Troubleshooting Measurements of Fluorescence Spectra. (2018). Edinburgh Instruments. Retrieved January 10, 2026, from [Link]

  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Effects of pH on fluorescence emission of A) 3 a, B) 3 b, C) 3 c, D) 6 a, and E) 6 b. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Signal-to-Noise Considerations. (n.d.). Evident Scientific. Retrieved January 10, 2026, from [Link]

  • North, A. J. (2006). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. Molecular Biology of the Cell, 27(1), 2-5. [Link]

  • Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. (2025). 3i. Retrieved January 10, 2026, from [Link]

  • Sanderson, M. J., Smith, I., Parker, I., & Bootman, M. D. (2007). Fluorescence microscopy - avoiding the pitfalls. Journal of Cell Science, 120(Pt 10), 1639-1642. [Link]

  • Fluorescence Microscopy: Solving Common Documentation Challenges. (2009). Laboratory Manager. Retrieved January 10, 2026, from [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). KEYENCE. Retrieved January 10, 2026, from [Link]

  • Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved January 10, 2026, from [Link]

  • The Fluorescence Signal is Too Low. (n.d.). Immudex. Retrieved January 10, 2026, from [Link]

  • Fluorescence Spectroscopy Tips and Tricks. (n.d.). HORIBA. Retrieved January 10, 2026, from [Link]

  • Li, C., et al. (2018). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. Review of Scientific Instruments, 89(9), 093114. [Link]

  • Optimizing Fluorescence Signal Quality. (n.d.). IonOptix. Retrieved January 10, 2026, from [Link]

  • Tervola, E., Truong, K. N., & Rissanen, K. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]

  • Tervola, E., Truong, K. N., & Rissanen, K. (2020). Fluorescence enhancement of quinolines by protonation. ResearchGate. Retrieved January 10, 2026, from [Link]

  • van der Vlag, R., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]

  • Li, C., et al. (2018). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. National Institutes of Health. [Link]

  • Tervola, E., Truong, K. N., & Rissanen, K. (2020). Fluorescence enhancement of quinolines by protonation. Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • Emission (λex=380 nm) and excitation spectra of quinoline 23 o in acetonitrile. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Harvey, D. (2020). Photoluminescent Spectroscopy. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Walsh, R., & Waters, J. (2023). Optimizing Signal to Noise Ratio [Video]. YouTube. [Link]

  • Cook, M. A., et al. (2025). Engineering the ChlorON Series: Turn-On Fluorescent Protein Sensors for Imaging Labile Chloride in Living Cells. ACS Central Science. [Link]

  • Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. (2021). MDPI. [Link]

  • Jantra, S., et al. (2020). Development of a Rapid Fluorescence Probe for the Determination of Aqueous Hypochlorite. PMC. [Link]

  • Copper Ion Detection Using Green Precursor-Derived Carbon Dots in Aqueous Media. (n.d.). MDPI. [Link]

  • Chloride-Sensitive Fluorescent Indicators. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

troubleshooting inconsistent results in biological assays with 6,8-Dimethylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Troubleshooting Inconsistent Assay Results

Welcome to the technical support center for 6,8-Dimethylquinoline hydrochloride. As Senior Application Scientists, we understand that achieving reproducible and reliable data is paramount to your research. Inconsistent results in biological assays can be a significant source of frustration and can derail critical experiments. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to identify and resolve issues related to the use of this compound in your assays.

Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Inconsistent Results

This section addresses specific problems you might encounter. Each issue is followed by potential causes and actionable solutions based on our field-proven insights.

Question 1: I'm seeing high variability between my replicate wells. What's going on?

High variability is a common issue that can obscure real biological effects. The root cause often lies in the preparation and handling of the compound or in the assay setup itself.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution & Scientific Rationale
Incomplete Solubilization Solution: Ensure the compound is fully dissolved before preparing serial dilutions. After adding the solvent, vortex the stock solution vigorously and visually inspect for any particulate matter against a light source. Rationale: this compound, like many small molecules, can be challenging to dissolve. If the stock solution is not homogenous, each aliquot will contain a different amount of the compound, leading directly to high variability in your dose-response curves.
Compound Precipitation Solution: When diluting your stock solution into aqueous assay buffer, perform the dilution stepwise and mix thoroughly at each step. Avoid adding a small volume of highly concentrated organic stock directly into a large volume of aqueous buffer. Rationale: A sudden change in solvent polarity can cause the compound to precipitate out of solution. This "shock" precipitation results in an unknown and inconsistent final concentration in your assay wells.
Improper Mixing Solution: After adding the compound to your assay plates, ensure proper mixing. Use a multi-channel pipette to gently mix the contents of each well, or use a plate shaker at a low speed for a short duration. Rationale: Insufficient mixing can lead to concentration gradients within the wells, causing cells in different areas of the same well to be exposed to different concentrations of the compound.[1]
Edge Effects Solution: Avoid using the outer wells of the assay plate for experimental samples. Instead, fill these wells with a blank solution (e.g., media or buffer) to create a humidity barrier. Rationale: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and other reagents, leading to artifactual results that differ from the inner wells.[2]

Troubleshooting Workflow for High Variability

Caption: A decision tree for troubleshooting high variability.

Question 2: My results are inconsistent from day to day. Why is my assay not reproducible?

Inter-assay variability can undermine the reliability of your findings. This often points to issues with the stability of the compound or subtle variations in experimental conditions.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution & Scientific Rationale
Stock Solution Degradation Solution: Aliquot your stock solution into single-use volumes and store them under recommended conditions (see FAQ below). Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly. Rationale: Quinoline compounds can be unstable in aqueous solutions and are susceptible to degradation from factors like pH, temperature, and light.[3] Discoloration of a stock solution (e.g., turning yellow) is a visual indicator of degradation.[3]
Photosensitivity Solution: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. Rationale: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or even ambient light, leading to a loss of potency and the formation of unknown byproducts.[3]
Variations in Protocol Solution: Adhere strictly to a detailed Standard Operating Procedure (SOP). Ensure that incubation times, temperatures, cell passage numbers, and reagent concentrations are kept consistent across all experiments. Rationale: Even minor deviations in the experimental protocol can have a significant impact on the results of sensitive biological assays.[1][4]
Reagent Batch Variation Solution: Record the lot numbers of all reagents used, including the compound, media, and assay kits. When a new batch of any critical reagent is introduced, perform a validation experiment to ensure it performs comparably to the previous batch. Rationale: Batch-to-batch inconsistency in reagents is a common but often overlooked source of experimental variability.[1]
Question 3: The compound appears active in multiple, unrelated assays. Is this real?

This phenomenon is a red flag for Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear to be hits in many different assays due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the biological target.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution & Scientific Rationale
Autofluorescence Solution: Run a compound-only control. Prepare a plate with all assay components except the cells/target, and add this compound at the concentrations used in your experiment. Measure the fluorescence at the same wavelengths as your assay. Rationale: The quinoline scaffold contains an extended π-electron system that can absorb and emit light, leading to autofluorescence.[5] This intrinsic fluorescence can be mistaken for a positive signal in fluorescence-based assays. If autofluorescence is significant, subtract this background signal or consider switching to a fluorophore with a red-shifted emission spectrum (>600 nm) to minimize spectral overlap.[5][6]
Non-Specific Reactivity Solution: Perform a counter-screen. For example, if your primary assay uses a luciferase reporter, test the effect of your compound on purified luciferase enzyme. Activity in the counter-screen strongly suggests assay interference. Rationale: Some compounds can directly inhibit or activate reporter enzymes (like luciferase) or react with other assay components, leading to false positives. A counter-screen is designed to identify this type of interference.[5]
Compound Aggregation Solution: Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer. Additionally, perform dynamic light scattering (DLS) on the compound in your assay buffer to check for aggregation. Rationale: At higher concentrations, some small molecules can form aggregates that non-specifically sequester and inhibit proteins, leading to promiscuous activity. Detergents can help prevent this aggregation.
Redox Activity Solution: Test the compound in an assay containing a reducing agent like dithiothreitol (DTT). A significant change in activity in the presence of DTT can indicate that the compound is a redox cycler. Rationale: Some compounds can generate reactive oxygen species (ROS) in the assay, which can lead to false positives through various mechanisms, such as oxidation of assay components.

Visualizing Assay Interference

Sources

Technical Support Center: A Researcher's Guide to Improving Regioselectivity in Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinolines. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous natural products and pharmaceuticals.[1][2] However, achieving the desired substitution pattern—a challenge known as regioselectivity—is a frequent and critical hurdle in the laboratory. This guide provides in-depth, troubleshooting-focused advice in a direct question-and-answer format to help you navigate the complexities of regioselective quinoline synthesis.

Frequently Asked Questions (FAQs): General Principles

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity becomes a critical factor when using unsymmetrical starting materials in several widely-used named reactions. The most prominent examples are the Friedländer, Combes, Doebner-von Miller, and Conrad-Limpach-Knorr syntheses.[3] For instance, reacting a 2-aminoaryl ketone with an unsymmetrical ketone in a Friedländer synthesis can lead to two different enolate intermediates, resulting in a mixture of regioisomeric quinolines and complicating downstream purification.[3][4] Similarly, the Combes synthesis with unsymmetrical β-diketones presents significant challenges in controlling the final substituent positions on the quinoline ring.[3]

Q2: What are the key factors that govern the regiochemical outcome in these classical syntheses?

A2: The regioselectivity is primarily controlled by a delicate interplay of three main factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and/or the carbonyl-containing reactant can activate or deactivate certain positions, thereby directing the crucial cyclization step.[3]

  • Steric Hindrance: Bulky substituents on the starting materials will often favor the formation of the less sterically hindered product, as the transition state leading to this isomer is lower in energy.[3]

  • Reaction Conditions: The choice of catalyst (acid vs. base), solvent, and reaction temperature can profoundly influence the reaction pathway and, consequently, the regiochemical outcome.[3] For example, some reactions have kinetically and thermodynamically favored products, which can be selected by carefully controlling the reaction temperature.[5][6]

Troubleshooting Guide: The Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[7][8] Regioselectivity is a common problem when using an unsymmetrical ketone.[8][9][10]

Q3: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I favor one isomer?

A3: This is a classic challenge. The reaction can proceed via two main pathways: an initial aldol condensation or the formation of a Schiff base.[4][11] Controlling which pathway dominates is key to achieving regioselectivity. Here are several strategies:

  • Catalyst Choice: The catalyst is your primary tool. Base catalysts (e.g., KOH, KOtBu) favor the formation of the more substituted, thermodynamically stable enolate from the unsymmetrical ketone, leading to one regioisomer. Amine catalysts (e.g., piperidine, L-proline) can favor the formation of the kinetic enamine, directing the reaction toward the other regioisomer.[7] Ionic liquids have also been shown to be effective in promoting high regioselectivity.[7]

  • Temperature and Addition Rate: Temperature can be used to favor the thermodynamic product, which is typically formed at higher temperatures.[4] Furthermore, the slow addition of the unsymmetrical ketone can maintain its low concentration, which can favor the formation of the kinetic enamine and improve selectivity.[4]

  • Use of a Directing Group: For definitive control, a directing group can be installed on the α-carbon of the ketone. For example, introducing a phosphoryl group can force the cyclization to occur at a specific position, yielding a single regioisomer.[4][7] This method, however, requires additional synthetic steps to introduce and potentially remove the directing group.

Troubleshooting Guide: The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[12][13] When an unsymmetrical β-diketone is used, a mixture of 2,4-disubstituted quinolines can be formed.

Q4: What determines the major regioisomer in my Combes synthesis, and how can I influence it?

A4: The regiochemical outcome is decided during the rate-determining step: the acid-catalyzed electrophilic aromatic annulation.[12][14] The stability of the transition state for this cyclization dictates the major product, which is influenced by both steric and electronic effects.

  • Steric Effects: This is often the dominant factor. A bulkier substituent on the β-diketone will create steric hindrance, forcing it to preferentially occupy the less hindered 2-position of the quinoline product.[14]

  • Electronic Effects: The substituents on the aniline ring play a crucial role. Electron-donating groups (e.g., methoxy) on the aniline will favor the formation of one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) direct the cyclization to produce the other.[12][14]

The diagram below illustrates how aniline substituents direct the cyclization.

G cluster_0 Aniline with Electron-Donating Group (EDG) cluster_1 Aniline with Electron-Withdrawing Group (EWG) A1 Aniline-EDG B1 Enamine Intermediate A1->B1 + β-diketone C1 Transition State 1 (Stabilized by EDG) B1->C1 H+, Δ (Cyclization at ortho position) D1 Major Regioisomer C1->D1 A2 Aniline-EWG B2 Enamine Intermediate A2->B2 + β-diketone C2 Transition State 2 (Less Destabilized by EWG) B2->C2 H+, Δ (Cyclization at alternative position) D2 Opposite Regioisomer C2->D2

Caption: Influence of aniline substituents in the Combes synthesis.

Table 1: Predicting the Outcome of the Combes Synthesis

Aniline Substituentβ-Diketone Substituent (R1 vs. R2)Predominant ProductRationale
Methoxy (EDG)R1 = Methyl, R2 = CF34-CF3 IsomerEDG activates the para position to the cyclization, stabilizing the transition state.
Chloro (EWG)R1 = Methyl, R2 = CF32-CF3 IsomerEWG deactivates the ortho/para positions, making the alternative cyclization pathway more favorable.[12]
AnyR1 = Methyl, R2 = tert-Butyl2-tert-Butyl IsomerThe bulky tert-butyl group will occupy the less hindered 2-position to minimize steric strain.[14]

Troubleshooting Guide: The Doebner-von Miller Reaction

This reaction synthesizes quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[15] The standard reaction almost exclusively yields 2-substituted or 2,4-disubstituted quinolines.[14][16]

Q5: My Doebner-von Miller reaction yields the 2-substituted quinoline, but I need the 4-substituted regioisomer. Is a reversal of regioselectivity possible?

A5: Yes, this is achievable by fundamentally altering the reaction mechanism. The standard conditions favor a 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated system, which leads to 2-substituted products.[16][17] To obtain the 4-substituted quinoline, you must promote a 1,2-addition pathway.

The key modification is to use γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA) as both the catalyst and solvent.[16][17][18] This specific substrate favors the initial formation of a Schiff base (1,2-addition), which then undergoes an intramolecular electrophilic cyclization to give the desired 4-substituted quinoline.[16][18]

G cluster_path1 Pathway 1: Standard Conditions cluster_path2 Pathway 2: Modified Conditions A1 Aniline + α,β-Unsaturated Ketone B1 1,4-Conjugate Addition (Michael Addition) A1->B1 C1 Cyclization/ Oxidation B1->C1 D1 2-Substituted Quinoline (Major Product) C1->D1 A2 Aniline + γ-Aryl-β,γ-unsaturated α-ketoester + TFA B2 1,2-Addition (Schiff Base Formation) A2->B2 C2 Intramolecular Electrophilic Cyclization B2->C2 D2 4-Substituted Quinoline (Major Product) C2->D2

Caption: Competing pathways in the Doebner-von Miller reaction.

Troubleshooting Guide: The Conrad-Limpach-Knorr Synthesis

This synthesis involves the condensation of anilines with β-ketoesters.[5] It is particularly notable for its temperature-dependent regioselectivity.[6]

Q6: I am getting a mixture of 2-hydroxy and 4-hydroxyquinolines in my Conrad-Limpach synthesis. How do I control this?

A6: You are observing the classic kinetic versus thermodynamic competition of this reaction. The regioselectivity is determined by the initial site of nucleophilic attack by the aniline on the β-ketoester, which has two electrophilic centers: the ketone carbonyl and the ester carbonyl.

  • Kinetic Control (Conrad-Limpach Pathway): At lower temperatures (e.g., room temperature to <100 °C), the reaction is under kinetic control. The aniline preferentially attacks the more electrophilic ketone carbonyl. Subsequent acid-catalyzed cyclization and dehydration yield the 4-hydroxyquinoline .[5][6][19]

  • Thermodynamic Control (Knorr Pathway): At higher temperatures (e.g., >140 °C), the initial attack on the ketone is reversible.[19] Over time, the reaction favors the irreversible attack on the less reactive ester carbonyl, which forms a more stable β-keto anilide intermediate. This intermediate then cyclizes to yield the thermodynamically preferred 2-hydroxyquinoline .[5][6]

Table 2: Temperature Control in Conrad-Limpach-Knorr Synthesis

ConditionTemperatureInitial Attack SiteIntermediateFinal Product
Kinetic< 100 °CKetone CarbonylEnamine Ester4-Hydroxyquinoline
Thermodynamic> 140 °CEster Carbonylβ-Keto Anilide2-Hydroxyquinoline

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 4-Arylquinoline via Modified Doebner-von Miller Reaction[16]

This protocol describes the synthesis of a 4-substituted quinoline by promoting the 1,2-addition pathway.

Materials:

  • Aniline derivative (1.0 mmol, 1.0 equiv)

  • γ-Aryl-β,γ-unsaturated α-ketoester (1.2 mmol, 1.2 equiv)

  • Trifluoroacetic acid (TFA), reagent grade (approx. 4 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.2 mmol).

  • Carefully add trifluoroacetic acid (4 mL) to the flask. The mixture may warm slightly.

  • Heat the reaction mixture to reflux (the boiling point of TFA is ~72 °C) and stir for 8-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the bulk of the TFA by rotary evaporation.

  • Dissolve the resulting residue in dichloromethane (20 mL).

  • Transfer the organic solution to a separatory funnel and carefully wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) to neutralize any remaining acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (a typical eluent system is ethyl acetate/hexanes) to isolate the pure 4-substituted quinoline.

Caption: Workflow for the modified Doebner-von Miller synthesis.

References

  • Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis - Benchchem.
  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis - Benchchem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • Combes quinoline synthesis - Wikipedia.
  • Conrad–Limpach synthesis - Wikipedia.
  • Improving the regioselectivity of the Doebner-Miller reaction - Benchchem.
  • How to overcome poor regioselectivity in quinoline functionalization - Benchchem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing).
  • Improving regioselectivity in the synthesis of disubstituted quinolines - Benchchem.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | Semantic Scholar.
  • A review on synthetic investigation for quinoline- recent green approaches.
  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates | Organic Letters - ACS Publications.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC - NIH.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing.
  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications.
  • Doebner–Miller reaction - Wikipedia.
  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing.
  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization.
  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org.
  • Friedländer synthesis - Wikipedia.
  • Conrad-Limpach Reaction.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd.
  • Combes Quinoline Synthesis.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC - NIH.
  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed.
  • Conrad-limpach-knorr synthesis of Quinolone - YouTube.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.

Sources

Technical Support Center: Optimizing Solvent Selection for Reactions with 6,8-Dimethylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,8-Dimethylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of solvent selection for reactions involving this versatile quinoline derivative. Here, we move beyond simple solubility charts to provide a deeper understanding of how solvent properties influence reaction kinetics, yield, and purity. Our goal is to empower you to troubleshoot common issues and rationally select the optimal solvent system for your specific synthetic goals.

Troubleshooting Guide: Common Issues in this compound Reactions

This section addresses specific experimental challenges in a question-and-answer format, focusing on solvent-related causes and solutions.

Q1: My reaction yield is consistently low. How can I determine if the solvent is the culprit?

A1: Low yields are a frequent issue, and the solvent is a primary factor to investigate.[1] Systematically evaluate the following points:

  • Incomplete Dissolution: this compound, as a salt, has significantly different solubility compared to its free base. If it or other reagents are not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting reaction rates.

    • Troubleshooting Step: Before starting the reaction, perform a small-scale solubility test (see Protocol 1 below). If solubility is poor, consider a more polar solvent or a solvent mixture.

  • Transition State Destabilization: The solvent's polarity plays a crucial role in stabilizing the transition state of your reaction.[2]

    • If your reaction proceeds through a charged or highly polar intermediate (e.g., an SN1 mechanism), a polar protic solvent like ethanol or water can stabilize this state through hydrogen bonding, accelerating the reaction.[3][4]

    • Conversely, if the reaction involves a charged nucleophile and a neutral electrophile (e.g., an SN2 mechanism), a polar protic solvent can over-solvate the nucleophile, shielding it and slowing the reaction. In this case, switching to a polar aprotic solvent like DMF or DMSO is often beneficial.[2][3]

  • Insufficient Reaction Temperature: The solvent's boiling point dictates the maximum temperature of your reaction at atmospheric pressure. If the activation energy is high, a low-boiling solvent like dichloromethane (DCM) or diethyl ether may not allow the reaction to proceed at a reasonable rate.

    • Troubleshooting Step: If you suspect temperature is the issue, switch to a higher-boiling solvent with similar polarity, such as replacing methanol (65 °C) with 1-butanol (118 °C).

Q2: I am observing significant tar formation and multiple side products. How can the solvent help minimize this?

A2: Tar and byproduct formation, common in reactions like the Skraup or Doebner-von Miller synthesis, often result from harsh conditions causing polymerization or side reactions.[5] The solvent can mitigate this in several ways:

  • Controlling Reactant Concentration: Highly concentrated reactions can favor polymerization. Using a larger volume of a suitable solvent can dilute the reactants and minimize this side pathway.

  • Modulating Reactivity: The solvent can influence the reactivity of your reagents. For instance, in reactions sensitive to strong acids, the basicity of the solvent itself can be a factor.

  • Biphasic Systems: For certain reactions, like the Doebner-von Miller synthesis, using a biphasic medium can sequester a reactive carbonyl compound in an organic phase, drastically reducing its self-polymerization and increasing the yield of the desired quinoline product.[6]

Q3: My nucleophilic substitution reaction on the quinoline ring is not working. What should I consider?

A3: Nucleophilic substitution on the quinoline ring typically occurs at the 2- and 4-positions.[7][8] If the reaction is sluggish, solvent choice is critical.

  • Mechanism (Addition-Elimination): This reaction proceeds via a negatively charged intermediate (a Meisenheimer-like complex). The stability of this intermediate is key.

    • Recommendation: A polar aprotic solvent like DMSO or HMPA is often highly effective. These solvents can effectively solvate the counter-ion (e.g., Na⁺) while leaving the nucleophile highly reactive. They are also excellent at stabilizing the charged intermediate without interfering through hydrogen bonding.

  • Leaving Group Ability: While not a solvent property, ensure you have a good leaving group (e.g., a halide) at the 2- or 4-position.

  • Protic Solvent Interference: Protic solvents (water, alcohols) can deactivate strong nucleophiles through hydrogen bonding and may even react with them in an acid-base manner, rendering them ineffective.[2] Unless your nucleophile is weak (like water or alcohol itself), avoid protic solvents for these substitutions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for a reaction with this compound?

There is no universal "best" solvent. The optimal choice depends on the specific reaction type, other reagents, and required temperature. However, a logical starting point is a polar protic solvent such as ethanol .

  • Rationale: As a hydrochloride salt, this compound is polar and will likely exhibit good solubility in polar protic solvents. Ethanol is versatile, readily available, has a moderate boiling point (78 °C), and is relatively easy to remove. Many common quinoline syntheses and modifications are performed in alcohols.[9][10]

Q2: How does the hydrochloride salt form affect solvent choice compared to the 6,8-Dimethylquinoline free base?

The hydrochloride salt is significantly more polar than the free base. This has major implications:

  • Solubility: The salt form is designed to enhance solubility in polar, often aqueous or alcoholic, media.[11] The free base, being less polar, will be more soluble in less polar organic solvents like toluene, THF, or dichloromethane.[12]

  • Reaction Conditions: If your reaction requires a non-polar environment or involves reagents that are incompatible with acidic protons (like strong organometallic bases), you must first neutralize the hydrochloride salt to generate the free base in situ or isolate it before proceeding.

Q3: How does solvent polarity and proticity affect my reaction?

Solvent properties have a profound impact on reaction thermodynamics and kinetics.[13]

  • Polarity (Dielectric Constant): High-polarity solvents are effective at stabilizing charged species.

    • Favors: Reactions where the transition state is more charged than the reactants (e.g., SN1).[2][3]

    • Hinders: Reactions where charge is dispersed or destroyed in the transition state, or where charged reactants are stabilized more than the transition state.[4]

  • Protic vs. Aprotic: This is arguably the most critical distinction for many reactions.

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Have O-H or N-H bonds and can act as hydrogen bond donors. They excel at stabilizing both cations and anions. They are ideal for SN1 reactions but can hinder strong, anionic nucleophiles in SN2 reactions.[3]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Lack O-H or N-H bonds and cannot donate hydrogen bonds. They are polar and can solvate cations well, but they leave anions relatively "naked" and highly reactive. This makes them ideal for SN2 reactions.[2][3]

The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Hypothesis & Screening cluster_2 Phase 3: Optimization A Analyze Reactants: - 6,8-Dimethylquinoline HCl (Polar Salt) - Other Reagents (Polarity? Charge?) C Hypothesize Optimal Solvent Type (e.g., Polar Protic for SN1-like TS) A->C B Define Reaction Type: - Nucleophilic Substitution? - Condensation? - Other? B->C D Perform Small-Scale Solubility Tests (See Protocol 1) C->D E Select Candidate Solvents (Good Solubility, Appropriate BP) D->E F Run Small-Scale Test Reactions E->F G Analyze Outcome (Yield, Purity, Side Products) F->G H Is Outcome Optimal? G->H I Scale-Up Reaction H->I Yes J Refine Solvent Choice (e.g., Change Polarity, Use Mixture) H->J No J->F

Caption: A workflow for rational solvent selection.

The relationship between solvent properties and reaction outcomes can be further visualized.

Solvent_Properties_Effect Solvent Solvent Property Polar Protic (e.g., EtOH, H2O) Polar Aprotic (e.g., DMSO, DMF) Nonpolar (e.g., Hexane, Toluene) Outcome Reaction Outcome Reaction Rate Mechanism Side Reactions Solvent:p->Outcome:rate Increases for SN1 (stabilizes C+) Decreases for SN2 (solvates Nu-) Solvent:p->Outcome:mech Favors SN1 / E1 Solvent:a->Outcome:rate Greatly Increases for SN2 (unsolvated 'naked' Nu-) Solvent:a->Outcome:mech Favors SN2 / E2 Solvent:n->Outcome:rate Generally slow for ionic rxns Good for radical rxns Solvent:n->Outcome:side May reduce polar side reactions (e.g., polymerization)

Sources

Technical Support Center: Managing the Stability of 6,8-Dimethylquinoline Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to ensuring the stability and reliability of your 6,8-Dimethylquinoline hydrochloride stock solutions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this compound, troubleshoot common issues, and implement best practices for consistent experimental outcomes.

Introduction: The Criticality of Stock Solution Stability

The integrity of your experimental data hinges on the stability of your reagents. This compound, as a heterocyclic aromatic compound, is susceptible to various degradation pathways that can compromise its purity and, consequently, the validity of your results. This guide provides a comprehensive framework for preparing, storing, and troubleshooting your stock solutions, grounded in established principles of chemical stability.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While specific solubility data for this compound is not extensively published, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents such as ethanol are common choices for dissolving quinoline derivatives.[1] For aqueous-based assays, a concentrated stock in DMSO can often be diluted into an aqueous buffer. However, it is crucial to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific application.

Q2: What are the ideal storage conditions for this compound solid and stock solutions?

A2: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] For stock solutions, storage at low temperatures is recommended to minimize degradation.[3] For short-term storage (up to a few days), refrigeration at 2-8°C is often sufficient. For long-term storage, aliquoting the stock solution into smaller, single-use vials and storing them at -20°C or -80°C can prevent repeated freeze-thaw cycles, which may accelerate degradation.[3]

Q3: Is this compound sensitive to light?

A3: Yes, quinoline and its derivatives are known to be susceptible to photodegradation, especially when exposed to UV light.[4] Therefore, it is imperative to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of quinoline compounds in aqueous solutions is highly pH-dependent.[3][5][6] Both acidic and basic conditions can accelerate degradation.[3] The optimal pH for stability should be determined experimentally for your specific compound and application. It is advisable to use a buffered system to maintain a stable pH for your working solutions.

Troubleshooting Guide: Addressing Common Stability Issues

This guide provides a systematic approach to identifying and resolving common problems encountered with this compound stock solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Precipitate formation in the stock solution upon storage. 1. Supersaturation: The initial concentration exceeded the solubility limit at the storage temperature. 2. Solvent Evaporation: Improperly sealed container. 3. Degradation: The degradation product may be less soluble.1. Re-dissolve and Adjust: Gently warm the solution to re-dissolve the precipitate. If it persists, the initial concentration may be too high. Prepare a new, more dilute stock solution. 2. Ensure Proper Sealing: Use high-quality vials with secure caps (e.g., screw caps with O-rings). Parafilm can be used for extra sealing. 3. Assess Purity: Analyze the solution using HPLC to check for degradation products.[7] If degradation is confirmed, discard the stock and prepare a fresh one, ensuring optimal storage conditions.
Loss of compound potency or inconsistent experimental results. 1. Chemical Degradation: The compound has degraded over time due to improper storage (temperature, light, pH). 2. Hydrolysis: Reaction with water in the solvent. 3. Oxidation: Reaction with atmospheric oxygen.1. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions.[3] 2. Perform Stability Studies: Conduct a forced degradation study (see Protocol 1) to understand the stability profile of your compound under your experimental conditions. 3. Optimize Storage: Store aliquots at -80°C and protect from light. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Discoloration of the stock solution (e.g., turning yellow or brown). 1. Photodegradation: Exposure to light. 2. Oxidation: Reaction with air. 3. Degradation: Formation of colored degradation products.1. Protect from Light: Always store in amber vials or wrap containers in foil.[4] 2. Minimize Headspace: Use smaller vials to reduce the amount of air in contact with the solution. 3. Verify Purity: Use analytical methods like HPLC-UV/Vis to check for impurities.[8][9] A change in the UV-Vis spectrum can indicate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[4][10][11][12]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be wrapped in foil and kept alongside.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for separating the parent compound from its degradation products.[7][13]

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

2. Mobile Phase:

  • A gradient elution is often effective.

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

3. Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the lambda max of this compound (a common wavelength for quinolines is around 220-280 nm).

  • Injection Volume: 10 µL.

4. Validation:

  • The method should be validated for specificity by demonstrating that the degradation products are well-resolved from the parent peak.

Visualizing Stability Management: A Workflow

StabilityWorkflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Usage & Monitoring cluster_troubleshoot Troubleshooting prep_start Weigh Solid Compound prep_solvent Select Appropriate Solvent (e.g., DMSO, Ethanol) prep_start->prep_solvent prep_dissolve Dissolve and Vortex prep_solvent->prep_dissolve prep_filter Filter (Optional) prep_dissolve->prep_filter prep_aliquot Aliquot into Light-Protecting Vials prep_filter->prep_aliquot prep_label Label with Name, Conc., Date prep_aliquot->prep_label storage_short Short-Term (2-8°C) prep_label->storage_short If used within days storage_long Long-Term (-20°C or -80°C) prep_label->storage_long For extended storage usage_dilute Prepare Working Solution storage_short->usage_dilute usage_thaw Thaw Aliquot storage_long->usage_thaw usage_thaw->usage_dilute usage_monitor Monitor for Instability (Precipitation, Discoloration) usage_dilute->usage_monitor usage_hplc Periodic Purity Check (HPLC) usage_monitor->usage_hplc ts_issue Instability Observed? usage_monitor->ts_issue ts_yes Consult Troubleshooting Guide ts_issue->ts_yes Yes ts_no Continue Experiment ts_issue->ts_no No

Caption: Workflow for the preparation, storage, and monitoring of this compound stock solutions.

Decision Tree for Troubleshooting Stock Solution Instability

TroubleshootingTree start Inconsistent Results or Visible Instability Observed q1 Is there visible precipitate? start->q1 a1_yes Solution may be supersaturated or degraded. q1->a1_yes Yes q2 Is there discoloration? q1->q2 No sol1 Action: Gently warm. If precipitate remains, prepare a more dilute solution. Check purity via HPLC. a1_yes->sol1 end_node Review preparation and storage protocols. sol1->end_node a2_yes Potential photodegradation or oxidation. q2->a2_yes Yes q3 Is there a loss of potency with no visible change? q2->q3 No sol2 Action: Ensure storage in amber vials and minimize headspace. Verify purity. a2_yes->sol2 sol2->end_node a3_yes Likely chemical degradation (hydrolysis, etc.). q3->a3_yes Yes q3->end_node No sol3 Action: Prepare fresh solutions for each experiment. Conduct a forced degradation study to understand stability limits. a3_yes->sol3 sol3->end_node

Caption: A decision tree to guide troubleshooting of this compound stock solution instability.

Conclusion

The stability of this compound stock solutions is a multifactorial issue that requires careful attention to solvent selection, storage conditions, and handling procedures. By implementing the best practices and troubleshooting strategies outlined in this guide, researchers can significantly enhance the reliability of their experimental data and contribute to the advancement of their scientific endeavors.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water.
  • Jing, Z., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • Thermo Fisher Scientific. (2025).
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. BenchChem.
  • Duarte, et al. (2021). Application of Quinoline Ring in Structural Modification of Natural Products.
  • Carvajal, T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Carvajal, T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Abdel-Wahab, B. F., et al. (2022). Time‐kill kinetics of most potent quinoline derivatives (2, 5a, 9, and....
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Singh, B., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
  • Wang, L., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • Cichoń, A., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • El-Faham, A., et al. (2021).
  • Kolthoff, I. M., & Bosch, W. (n.d.). Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens.
  • Chen, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • TOKU-E. (n.d.).
  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.
  • González-L-R, E., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • González-L-R, E., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central.
  • Al-Omar, M. A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PubMed Central.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • PubChem. (n.d.). 6,8-Dimethylquinoline.
  • Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. BenchChem.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).

Sources

avoiding precipitation of 6,8-Dimethylquinoline hydrochloride in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the use of 6,8-Dimethylquinoline hydrochloride in cell culture applications. As Senior Application Scientists, we understand that unexpected compound precipitation can compromise experimental timelines and results. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and prevent the precipitation of this compound in your cell culture media, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered when working with this compound.

Q1: I just added this compound to my media, and it immediately turned cloudy. What's happening?

A1: This is a classic sign of acute precipitation, which typically stems from two primary causes: exceeding the compound's aqueous solubility limit or "solvent shock."

  • Exceeding Aqueous Solubility: this compound, like many small organic molecules, has limited solubility in the aqueous, high-salt environment of cell culture media.[1] Quinolines, in particular, are weak bases whose solubility is highly dependent on pH.[2][3] At the physiological pH of most culture media (~7.2-7.4), the compound is less protonated and therefore less soluble than it would be in a more acidic solution.[4]

  • Solvent Shock: You most likely dissolved the compound in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock. When this stock is rapidly pipetted into the aqueous media, the localized concentration of DMSO is momentarily very high, creating a pocket where the compound is soluble. As the DMSO rapidly disperses, the this compound is abruptly exposed to the aqueous environment where it is less soluble, causing it to crash out of solution.[1]

Q2: My media looked fine after adding the compound, but after a few hours in the incubator, I see fine crystals. Why did this happen later?

A2: Delayed precipitation is often caused by subtle changes in the media's physicochemical properties over time within the incubator.

  • pH Shift: As cells metabolize, they produce acidic waste products (like lactic acid), which can gradually lower the pH of the culture medium.[5] Conversely, fluctuations in the incubator's CO₂ concentration can alter the equilibrium of the bicarbonate buffering system, leading to pH instability.[] Since the solubility of quinoline derivatives is pH-sensitive, even a small shift can be enough to exceed the compound's solubility limit at that new pH.[2][7]

  • Temperature and Concentration Changes: While media is pre-warmed, prolonged incubation can lead to evaporation, especially if culture flasks or plates are not properly sealed.[8] This increases the concentration of all components, including salts and your compound, potentially pushing it past its solubility threshold.[5][9] Furthermore, interactions with media components, such as the formation of insoluble phosphate salts, can occur over time.

Q3: How can I be sure I'm seeing compound precipitation and not bacterial or fungal contamination?

A3: This is a critical distinction. While both can cause turbidity, they have different characteristics.

  • Microscopic Examination: Compound precipitate often appears as non-motile, crystalline or amorphous particulate matter. Microbial contamination, on the other hand, will typically show uniformly shaped (e.g., cocci, rods) and often motile bacteria, or filamentous fungal hyphae.[10]

  • pH Indicator: Bacterial contamination usually leads to a rapid and significant drop in pH, turning the phenol red indicator in the media yellow.[] Compound precipitation alone does not typically cause such a drastic color change.

  • Progression: Contamination will worsen progressively over 24-48 hours as the microorganisms multiply. The amount of compound precipitate should remain relatively stable unless there are ongoing physicochemical changes in the media.

Q4: What is the best practice for preparing my this compound stock solution?

A4: Proper stock solution preparation is the first and most critical step in preventing precipitation.

  • Solvent Choice: High-purity, anhydrous DMSO is the recommended solvent for creating primary stock solutions of many organic compounds.[11] DMSO is a powerful aprotic solvent that can dissolve a wide range of molecules.[12] It is also very hygroscopic (absorbs water from the air), so use a fresh, unopened bottle or one that has been properly stored to ensure maximal dissolving power.[11]

  • Concentration: Do not make your stock solution more concentrated than necessary. A 10-50 mM stock is a common and effective range. Overly concentrated stocks are more prone to precipitation upon dilution.

  • Sterilization and Storage: After dissolving the compound completely (use a vortex or brief sonication if needed), sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).[13] Aliquot the sterile stock into single-use volumes and store at -20°C or -80°C, protected from light. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce water into the DMSO.[14]

Troubleshooting Guide: A Systematic Approach

Use the following table to diagnose and solve precipitation issues systematically.

Observation Potential Cause(s) Recommended Action(s)
Immediate, heavy precipitation upon addition to media. 1. Final concentration exceeds solubility limit. 2. "Solvent Shock" from improper mixing.1. Determine the Maximum Soluble Concentration in your specific media (See Protocol 2). 2. Lower the final working concentration of the compound. 3. Optimize your dilution technique: Pre-warm media to 37°C. Add the stock solution drop-wise to the surface of the media while gently swirling the flask/plate.[1][5]
Fine precipitate or cloudiness appears after hours/days in the incubator. 1. pH shift due to cellular metabolism or CO₂ fluctuation. 2. Evaporation increasing compound concentration. 3. Interaction with media components (e.g., salts, serum proteins).1. Ensure the incubator's CO₂ is calibrated and stable. 2. Use vented caps appropriately or seal plates with breathable film to minimize evaporation.[9] 3. Test solubility in serum-free vs. serum-containing media to see if serum is a factor.[5] 4. Consider using a medium with a more robust buffering system if your cells are high-density.
Stock solution in DMSO appears cloudy or has crystals. 1. Stock concentration is too high. 2. Precipitation due to temperature change (e.g., after removing from freezer). 3. Water has been absorbed into the DMSO.1. Gently warm the vial to 37°C and vortex to redissolve. If it doesn't dissolve, the concentration is too high. 2. Always allow the stock vial to equilibrate to room temperature before opening to prevent moisture condensation.[14] 3. Prepare a new, lower-concentration stock solution using fresh, anhydrous DMSO.
Data Presentation & Key Parameters
Parameter Value / Recommendation Reference / Rationale
Compound This compound
CAS Number 1255574-45-8[15][16]
Molecular Formula C₁₁H₁₂ClN[15]
Molecular Weight 193.68 g/mol [15]
Recommended Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[11]
Recommended Stock Conc. 10-50 mMAvoids issues with highly concentrated stocks.
Final DMSO Conc. in Media ≤ 0.1% (ideal), < 0.5% (acceptable)Minimizes solvent cytotoxicity.[13]
Key Solubility Factor pH-dependent; less soluble at neutral pHQuinolines are weak bases.[2][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a sterile, concentrated stock solution.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO[11]

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or cryovials

  • Sterile 0.22 µm PTFE syringe filter and sterile syringe

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 1.937 mg of this compound (MW = 193.68 g/mol ).

  • Equilibration: Allow the compound vial to reach room temperature before opening.

  • Dissolution: Aseptically transfer the weighed powder into a sterile amber tube. Add 1 mL of anhydrous DMSO.

  • Solubilization: Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate in a water bath.[14]

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE filter into a new sterile tube.[13]

  • Aliquoting & Storage: Dispense single-use aliquots (e.g., 20-50 µL) into sterile amber tubes. Store tightly sealed at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[13]

Protocol 2: Determining the Maximum Soluble Concentration in Your Media

This validation step is crucial for identifying a stable working concentration under your specific experimental conditions.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your specific complete cell culture medium (including serum/supplements)

  • Sterile multi-well plate (e.g., 24-well plate) or tubes

Methodology:

  • Prepare Dilutions: Set up a series of dilutions of your compound in cell-free media. For example, test final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

    • Example for 100 µM: Add 10 µL of 10 mM stock to 990 µL of media.

  • Vehicle Control: Prepare a control well containing only the highest concentration of DMSO used (e.g., if the 100 µM well is a 1:100 dilution, the DMSO concentration is 1%. Your control should also contain 1% DMSO).

  • Incubation and Observation: Incubate the plate/tubes under standard cell culture conditions (37°C, 5% CO₂).

  • Visual Inspection: Check for any signs of precipitation (cloudiness, particles, crystals) immediately after preparation and at several time points (e.g., 2, 8, 24, and 48 hours).[5]

  • Microscopic Examination: For a more sensitive assessment, transfer a small aliquot from each concentration to a microscope slide and check for micro-precipitates.

  • Determination: The highest concentration that remains clear and free of any visible precipitate for the entire duration of your planned experiment is the maximum soluble concentration you should use.

Mandatory Visualizations
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting precipitation issues.

G start Precipitation Observed microscopy Microscopic Examination start->microscopy timing When did it occur? immediate Immediately upon addition to media timing->immediate delayed After hours/days in incubator timing->delayed contam Contamination Suspected (motile bacteria, fungi) microscopy->contam Yes precip Compound Precipitate (non-motile, crystalline) microscopy->precip No action3 Action: Review aseptic technique. Discard contaminated cultures. contam->action3 precip->timing sol_shock Cause: Exceeding Solubility or Solvent Shock immediate->sol_shock ph_temp Cause: pH/Temp Shift or Evaporation delayed->ph_temp action1 Solution: 1. Lower final concentration. 2. Add stock dropwise to pre-warmed, swirling media. 3. Run solubility test (Protocol 2). sol_shock->action1 action2 Solution: 1. Check/calibrate incubator CO2. 2. Ensure proper flask sealing. 3. Re-evaluate max soluble conc. ph_temp->action2

Caption: A decision tree for troubleshooting precipitation.

Core Factors Leading to Precipitation

This diagram shows the relationship between key experimental factors and the resulting precipitation.

G A High Stock Concentration C Solvent Shock A->C F Exceeding Aqueous Solubility Limit A->F B Rapid Addition to Media B->C G PRECIPITATION C->G D pH / Temp Instability D->F E Media Component Interactions (Salts, Proteins) E->F F->G

Caption: Key factors contributing to compound precipitation.

References
  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. The AAPS journal, 21(3), 43. [Link]
  • SciSpace. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
  • Luoyang FuDau Biotechnology Co., Ltd.
  • Luoyang FuDau Biotechnology Co., Ltd.
  • mVOC 4.0. Quinoline. [Link]
  • NIST. Quinoline, 6,8-dimethyl-. [Link]
  • PubChem. 6,8-Dimethylquinoline. [Link]
  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]
  • MP Biomedicals. Dimethyl Sulfoxide. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for 6,8-Dimethylquinoline Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodical Approach for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. For novel compounds like 6,8-Dimethylquinoline hydrochloride, a robust and validated analytical method is the bedrock of quality control. This guide, written from the perspective of a seasoned application scientist, provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will not only detail the "how" but, more importantly, the "why" behind each step, and compare HPLC with other viable analytical techniques.

The Crucial Role of Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For the purity assessment of this compound, this means the HPLC method must be proven to be specific, sensitive, accurate, precise, and robust. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide clear guidelines on the necessary validation parameters.[1][2][3][4][5][6][7][8]

Proposed HPLC Method for this compound

While a specific monograph for this compound may not exist, a robust starting point can be developed based on the analysis of similar quinoline derivatives.[9][10][11] A reversed-phase HPLC (RP-HPLC) method is generally suitable for compounds of this nature.

Table 1: Proposed Initial HPLC Method Parameters

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to separate potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmQuinoline derivatives typically exhibit strong UV absorbance at this wavelength.[9]
Injection Vol. 10 µLA typical injection volume to avoid column overloading.

Validation of the Proposed HPLC Method: A Step-by-Step Protocol

The validation of this method will be conducted in accordance with the ICH Q2(R1) guidelines.[5][7][8][12]

System Suitability

Before any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.[13][14][15]

Protocol:

  • Prepare a standard solution of this compound.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Forced Degradation Study: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples by the proposed HPLC method coupled with a photodiode array (PDA) detector.

  • Peak Purity Analysis: The PDA detector will assess the peak purity of the main this compound peak to ensure no co-eluting impurities.

  • The method is considered specific if the main peak is well-resolved from any degradation products and passes the peak purity test.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected working concentration.

  • Inject each solution in triplicate.

  • Plot a graph of peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare spiked samples by adding known amounts of this compound to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percent recovery for each sample. The acceptance criterion is typically 98.0% to 102.0% recovery.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • The RSD for the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercept of the linearity plot) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each modified condition.

  • The system suitability parameters should remain within the acceptance criteria.

Validation_Workflow cluster_Start Method Development cluster_End Method Implementation Start Propose HPLC Method SystemSuitability SystemSuitability Start->SystemSuitability Begin Validation End Validated Method for Routine Use Specificity Specificity SystemSuitability->Specificity LinearityRange LinearityRange Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness->End Validation Complete

Caption: Workflow for HPLC method validation.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful and widely used technique for purity analysis, it's essential to understand its performance in the context of other available methods.[16][17][18][19]

Table 2: Comparison of Analytical Techniques for Purity Assessment of this compound

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity, well-established for purity determination, and can be readily validated according to regulatory guidelines.May require derivatization for compounds without a UV chromophore (not an issue for quinolines).
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities and residual solvents. Can be very sensitive.This compound is a salt and not volatile, requiring derivatization or pyrolysis, which adds complexity and potential for sample degradation.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an applied electric field.High separation efficiency, small sample volume, and can be orthogonal to HPLC, providing complementary information.Lower sensitivity and precision compared to HPLC for quantitative analysis. Can be more complex to operate.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Provides absolute purity without the need for a reference standard of the analyte. Gives structural information.Lower sensitivity than HPLC, requires a certified internal standard, and is a more expensive technique.

Technique_Selection Start Purity Assessment of this compound IsVolatile Are impurities volatile? Start->IsVolatile IsChiral Is enantiomeric purity a concern? IsVolatile->IsChiral No GC Consider GC for volatile impurities IsVolatile->GC Yes NeedAbsolutePurity Is absolute purity without a reference standard required? IsChiral->NeedAbsolutePurity No ChiralHPLC Use Chiral HPLC IsChiral->ChiralHPLC Yes HPLC HPLC is the primary choice NeedAbsolutePurity->HPLC No qNMR qNMR is a suitable orthogonal method NeedAbsolutePurity->qNMR Yes

Caption: Decision tree for selecting an analytical technique.

Conclusion and Expert Recommendations

For the routine purity assessment of this compound, a validated reversed-phase HPLC method is the most appropriate and robust choice. It offers a balance of high performance, reliability, and regulatory acceptance. The detailed validation protocol provided in this guide serves as a comprehensive roadmap for establishing a method that is fit for its intended purpose.

While techniques like GC, CE, and qNMR have their specific advantages, they are best utilized as complementary or orthogonal methods to address specific questions that may arise during drug development, such as the analysis of volatile impurities or the determination of absolute purity. A multi-faceted analytical approach, with a validated HPLC method at its core, will provide the highest level of confidence in the quality and purity of this compound.

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration.
  • Agilent Technologies.
  • ECA Academy.
  • U.S. Food and Drug Administration. Q2(R2)
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
  • LCGC International. Are You Sure You Understand USP <621>? [Link]
  • ProPharma.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • ResearchGate. Q2(R1)
  • Journal of Physics: Conference Series.
  • International Council for Harmonis
  • ResearchGate.
  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Journal of Creative Research Thoughts. A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. [Link]
  • Agilent Technologies.
  • Arctom Scientific. This compound. [Link]
  • PubChem. 6,8-Dimethylquinoline. [Link]
  • NIST. Quinoline, 6,8-dimethyl-. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of Novel Quinoline Derivatives and Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anticancer Agents

The quest for more effective and less toxic cancer therapies is a cornerstone of modern oncological research. Cisplatin, a platinum-based coordination complex, has been a mainstay in the treatment of various solid tumors, including testicular, ovarian, bladder, and lung cancers, for decades.[1] Its cytotoxic mechanism is primarily mediated by the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3][4] However, its clinical utility is often hampered by significant side effects and the development of drug resistance.[1]

This has spurred the investigation of new chemical entities with potential anticancer properties. Among these, quinoline and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including anticancer effects.[5][6] Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[5][7]

This guide will therefore provide a robust framework for evaluating the in vitro cytotoxicity of a novel quinoline derivative, represented here by 6,8-Dimethylquinoline hydrochloride, in direct comparison to cisplatin.

Experimental Design: A Head-to-Head Cytotoxicity Assessment

To objectively compare the cytotoxic profiles of this compound and cisplatin, a standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

The fundamental principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The quantity of formazan produced is directly proportional to the number of viable cells.[11]

Experimental Workflow: MTT Assay

The following diagram illustrates the typical workflow for a comparative MTT assay.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Cell Culture (e.g., A549, MCF-7) B 2. Cell Seeding (96-well plate) A->B Trypsinization & Counting D 4. Cell Treatment (Incubate for 24-72h) B->D C 3. Drug Dilution (Serial dilutions of 6,8-Dimethylquinoline HCl & Cisplatin) C->D E 5. Add MTT Reagent (Incubate for 4h) D->E F 6. Solubilize Formazan (Add DMSO or Solubilization Buffer) E->F G 7. Measure Absorbance (ELISA reader at 570 nm) F->G H 8. Calculate % Viability G->H I 9. Determine IC50 Values H->I Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra- and Interstrand Crosslinks) Cisplatin->DNA_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response p53 p53 Activation DNA_Damage_Response->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Sources

A Comparative Guide to Quinoline-Based Chelating Agents: 8-Hydroxyquinoline vs. 6,8-Dimethylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry and its biomedical applications, the selection of an appropriate chelating agent is a critical decision that dictates the efficacy and specificity of a desired outcome. Among the heterocyclic scaffolds of interest, quinoline derivatives have long been recognized for their potent metal-binding capabilities.[1] This guide provides a detailed, evidence-based comparison between the archetypal chelating agent, 8-hydroxyquinoline (8-HQ), and its substituted derivative, 6,8-Dimethylquinoline hydrochloride.

This analysis moves beyond a simple cataloging of properties, delving into the structural nuances, comparative chelation performance with empirical data, and the practical methodologies for their evaluation. Our objective is to equip researchers with the necessary insights to make an informed choice between these two compounds for applications ranging from analytical chemistry to the development of novel therapeutics targeting metal dyshomeostasis.[2]

Molecular Structure and Physicochemical Properties: A Tale of Two Scaffolds

At first glance, both molecules share the fundamental quinoline framework essential for chelation. 8-Hydroxyquinoline is a simple, planar molecule featuring a hydroxyl group at the 8-position, which, in concert with the quinoline nitrogen, forms the bidentate "pincer" that binds metal ions.[3] this compound is a salt of the 8-hydroxyquinoline scaffold, modified with two methyl groups on the benzene ring portion of the quinoline structure.

The primary distinction lies in the substitution pattern. The addition of methyl groups at the 6 and 8 positions in 6,8-Dimethylquinoline introduces steric and electronic modifications that can profoundly influence its interaction with metal ions.

Table 1: Comparison of Physicochemical Properties

Property8-Hydroxyquinoline (8-HQ)This compound
Molecular Formula C₉H₇NOC₁₁H₁₂ClNO
Molecular Weight 145.16 g/mol 209.67 g/mol
Appearance White to cream-colored crystalline powder[4]Data not widely available; likely a solid
pKa (Phenolic -OH) ~9.9 (in aqueous solution)[4]Expected to be slightly higher than 8-HQ due to the electron-donating effect of methyl groups.
Solubility Insoluble in water, soluble in organic solvents like ethanol and acetone.[3]Expected to have increased water solubility due to its hydrochloride salt form.

The Mechanism of Chelation: How Structure Dictates Function

The chelating ability of 8-hydroxyquinoline is attributed to the deprotonation of its phenolic hydroxyl group, creating an anionic oxygen donor, and the presence of the nitrogen atom, which acts as a neutral donor. This (N,O⁻) donor set allows 8-HQ to form stable five-membered chelate rings with a wide array of metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺.[3][5] This chelating action is the foundation of its diverse biological activities, from antimicrobial and antifungal to antineurodegenerative properties.[6][7]

The introduction of two methyl groups in this compound is hypothesized to modulate this activity in two principal ways:

  • Electronic Effects : Methyl groups are weakly electron-donating. This inductive effect increases the electron density on the quinoline ring system, potentially making the phenolic oxygen a stronger Lewis base after deprotonation. This could lead to the formation of more stable metal complexes.

  • Steric Effects : The methyl group at the 8-position is adjacent to the core chelating site (the nitrogen and hydroxyl group). This proximity can introduce steric hindrance, potentially impeding the approach and optimal binding of certain metal ions, especially larger ones. This effect is well-documented in other substituted quinolines, such as 2-methyl-8-hydroxyquinoline, where steric hindrance is known to reduce the stability of its metal complexes compared to the unsubstituted 8-HQ.[8]

G cluster_prep Step 1: Solution Preparation cluster_measure Step 2: UV-Vis Measurement cluster_analysis Step 3: Data Analysis A Prepare Metal Ion Stock Solution (e.g., 1.0x10⁻³ M Cu²⁺) C Create series of solutions: Constant [Metal], Variable [Chelator] to achieve different L:M ratios A->C B Prepare Chelator Stock Solution (e.g., 1.0x10⁻³ M) B->C F Measure Absorbance of each solution in the series C->F D Determine λ_max of the Metal-Chelate Complex E Set Spectrophotometer to λ_max D->E E->F G Plot Absorbance vs. Molar Ratio (L:M) F->G H Extrapolate linear portions of the plot G->H I Determine Stoichiometry from intersection point H->I

Sources

A Senior Application Scientist's Guide to Fluorescence Quantum Yield: A Comparative Analysis of 6,8-Dimethylquinoline Hydrochloride and the Quinine Sulfate Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in materials science and drug development, the fluorescence quantum yield (ΦF) is a critical parameter, defining the efficiency of a molecule in converting absorbed light into emitted light. A high quantum yield is often a prerequisite for applications ranging from bio-imaging probes to organic light-emitting diodes (OLEDs). This guide provides an in-depth comparison between the universally accepted fluorescence standard, quinine sulfate, and a lesser-characterized compound, 6,8-Dimethylquinoline hydrochloride.

This document moves beyond a simple data comparison. As no published quantum yield value for this compound is readily available, we will treat it as a novel compound. This guide will therefore serve as an experimental framework, detailing the principles and a rigorous, field-proven protocol for determining its relative fluorescence quantum yield using quinine sulfate as the reference. This approach provides a practical, self-validating system for characterizing any new fluorophore.

The Principle of Relative Quantum Yield Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[1] While absolute methods requiring specialized integrating spheres exist, the most common and reliable approach is the comparative method.[2][3]

This method hinges on a simple principle: if a standard and a test sample absorb the same number of photons at a specific excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[1] To account for differences in solvent and absorbance, the following equation is used:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the unknown sample and the standard, respectively.[1]

This gradient-based approach, which involves measurements at multiple concentrations, is more accurate than single-point calculations as it validates the linearity of fluorescence versus absorbance and helps to mitigate inner-filter effects.[4][5]

The Standard: Quinine Sulfate

Quinine sulfate is arguably the most established fluorescence quantum yield standard, particularly in the UV-Visible range.[6] Its utility is rooted in several key photophysical properties:

  • High Quantum Yield: In a 0.1 M solution of perchloric acid (HClO₄), quinine exhibits a stable and well-characterized quantum yield of 0.60.[7] Note that while 0.5 M sulfuric acid (H₂SO₄) has been historically used, recent studies show the quantum yield in this solvent is temperature-dependent, making perchloric acid the superior choice for a reliable standard.[7][8]

  • Photochemical Stability: It is robust and resistant to photobleaching under typical experimental conditions.[9]

  • Broad Absorption and Emission: It has a broad absorption spectrum with a maximum around 350 nm and emits a broad fluorescence spectrum centered around 450 nm, making it compatible with common laboratory instrumentation.[10]

However, researchers must be aware of its sensitivities. The fluorescence of quinine is susceptible to quenching by halide ions (Cl⁻, Br⁻, I⁻).[11] This is a critical consideration when selecting solvents and ensuring the purity of reagents.

The Test Compound: this compound

Quinoline and its derivatives are a class of N-heterocyclic aromatic compounds known to be fluorescent.[6] Their photophysical properties are highly sensitive to their environment and molecular structure:

  • Effect of Protonation: The fluorescence of quinolines can be significantly enhanced upon protonation of the nitrogen atom.[10] Therefore, 6,8-Dimethylquinoline as a hydrochloride salt is expected to be more fluorescent than its free-base form.

  • Structural Rigidity: The rigid, planar structure of the quinoline ring system is conducive to fluorescence. Increased structural rigidity generally leads to a higher quantum yield by reducing non-radiative decay pathways like vibrational relaxation.[12][13]

  • Substituent Effects: The electronic nature and position of substituents can modulate the quantum yield. The two electron-donating methyl groups at the 6 and 8 positions will influence the electronic distribution in the aromatic system, thereby affecting its absorption and emission properties.

Given these characteristics, this compound is a promising candidate for fluorescence applications, but its efficiency must be empirically determined.

Experimental Protocol: Comparative Quantum Yield Determination

This section details a rigorous, step-by-step methodology for measuring the fluorescence quantum yield of this compound relative to the quinine sulfate standard.

Required Instrumentation
  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Capable of recording corrected emission spectra to account for instrument-specific variations in detector sensitivity and grating efficiency.

  • Calibrated Volumetric Flasks and Pipettes: For accurate preparation of solutions.

  • 10 mm Path Length Quartz Cuvettes: One for absorbance and one for fluorescence measurements.

Reagent Preparation
  • Standard Stock Solution (Quinine Sulfate):

    • Accurately weigh a small amount of quinine sulfate dihydrate.

    • Dissolve it in 0.1 M perchloric acid (HClO₄) in a volumetric flask to create a stock solution with an absorbance of approximately 1.0 at its absorption maximum (~350 nm).

  • Test Stock Solution (6,8-Dimethylquinoline HCl):

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a suitable solvent (e.g., ethanol or a buffer compatible with the intended application) in a volumetric flask to create a stock solution with an absorbance of approximately 1.0 at its primary absorption maximum.

  • Working Dilutions:

    • From each stock solution, prepare a series of at least five dilutions in the same solvent.

    • The dilutions should be prepared to have absorbance values at the chosen excitation wavelength ranging from approximately 0.01 to 0.1. It is critical that absorbance does not exceed 0.1 to avoid inner-filter effects. [1]

Measurement Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for relative quantum yield determination.
Step-by-Step Procedure
  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of both the standard and the test sample. Use the pure solvent as a blank.

    • Identify an appropriate excitation wavelength (λex). This should be a wavelength where both the standard and the sample exhibit measurable absorbance, ideally in a region of spectral overlap.

    • Record the absorbance value at λex for every solution.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the chosen excitation wavelength (λex). Ensure the instrument is set to record corrected emission spectra.

    • Using the same cuvette, measure the fluorescence emission spectrum for each dilution of the standard and the test sample.

    • Record the emission spectrum for a pure solvent blank as well.

    • Crucially, all instrument settings (e.g., excitation/emission slit widths, detector voltage) must remain identical for all measurements.

  • Data Analysis:

    • For each fluorescence spectrum, subtract the solvent blank spectrum.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each blank-corrected spectrum.

    • Create two separate plots: one for the standard and one for the test sample, with integrated fluorescence intensity on the y-axis and absorbance at λex on the x-axis.

    • Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).

    • Using the calculated gradients (GradX and GradST), the known quantum yield of the standard (ΦST = 0.60), and the refractive indices of the respective solvents, calculate the quantum yield of this compound (ΦX) using the equation from Section 1.

Data Summary and Comparison

The following table summarizes the known properties of the quinine sulfate standard and provides a template for the experimentally determined values for this compound.

ParameterQuinine Sulfate (Standard)6,8-Dimethylquinoline HCl (Test)
Solvent 0.1 M Perchloric Acid (HClO₄)To be determined (e.g., Ethanol)
Refractive Index (η) ~1.33e.g., ~1.36 (for Ethanol)
Absorption Max (λabs) ~350 nmExperimentally Determined
Emission Max (λem) ~450 nmExperimentally Determined
Quantum Yield (ΦF) 0.60 (literature value)[7]Experimentally Determined

Conclusion and Expert Insights

This guide establishes a robust, authoritative framework for characterizing the fluorescence quantum yield of novel compounds like this compound. Quinine sulfate serves as a reliable and well-documented standard, but its use requires careful attention to experimental conditions, particularly the choice of solvent and the avoidance of quenching species.[10][11]

For this compound, its rigid aromatic structure and the protonation of its nitrogen atom suggest it is likely to be a fluorescent molecule. By meticulously following the comparative methodology detailed here, researchers can confidently determine its quantum yield. This value is essential for evaluating its potential in advanced applications and contributes valuable data to the broader scientific community. The principles and protocols outlined herein are universally applicable for the characterization of any fluorescent material.

References

  • National Institute of Standards and Technology. (n.d.).
  • Semantic Scholar. (n.d.). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD.[6]
  • Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.[4]
  • University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.[1]
  • AAT Bioquest. (2023, January 25). What are the factors affecting fluorescence?[15]
  • National Institutes of Health. (2018, July 26).
  • Study.com. (n.d.).
  • BenchChem. (n.d.). Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield.[2]
  • Sigma-Aldrich. (n.d.).
  • AIP Publishing. (n.d.). Dynamic Fluorescence Quenching of Quinine Sulfate Dication by Chloride Ion in Ionic and Neutral Micellar Environments.[18]
  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.[19]
  • Wikipedia. (n.d.). Quantum yield.[8]
  • ACS Publications - Journal of Chemical Education. (n.d.). Halide (Cl-) Quenching of Quinine Sulfate Fluorescence: A Time-Resolved Fluorescence Experiment for Physical Chemistry.[11]
  • ResearchGate. (2025, August 9). Relative and absolute determination of fluorescence quantum yields of transparent samples.[3]
  • Gutow, J. (n.d.). Halide (Cl-)
  • ACS Publications. (n.d.). Halide (Cl–) Quenching of Quinine Sulfate Fluorescence: - A Time-Resolved Fluorescence Experiment for Physical Chemistry.
  • ISS. (n.d.).
  • Anaspec. (n.d.). Quinine sulfate Fluorescence Reference Standard - 100 mg.
  • PubMed. (2019, April 7).
  • Reddit. (2023, September 22). What are some factors that can affect the quantum yield brightness of a fluorophore?
  • Oregon State University. (n.d.). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution.
  • YouTube. (2018, March 9). Factors affecting Fluorescence.[14]
  • Edinburgh Instruments. (n.d.).
  • Waluk, J. (n.d.). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard.[7]
  • JASCO Global. (2021, March 10). Fluorescence quantum yield measurement.
  • Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard.
  • Reddit. (2023, July 10). Solvent selection for quantum yield measurements.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • National Institute of Standards and Technology. (n.d.). Quinoline, 6,8-dimethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 6,8-Dimethylquinoline.
  • National Institute of Standards and Technology. (1976, April 9). Fluorescence quantum yield measurements.
  • Sigma-Aldrich. (n.d.). This compound.
  • Chemcasts. (n.d.). Thermophysical Properties of 6,8-Dimethylquinoline.
  • Chemcasts. (n.d.). 6,8-Dimethylquinoline Properties vs Pressure.
  • PubMed. (2002, April). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields.

Sources

The Quinoline Scaffold: A Comparative Analysis of 6,8-Dimethylquinoline Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1] This framework is not merely a synthetic curiosity but the backbone of numerous natural products and clinically significant therapeutic agents. Its versatility allows for diverse functionalization, leading to derivatives with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comparative analysis of 6,8-Dimethylquinoline hydrochloride against other notable quinoline derivatives, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties and Synthesis Landscape

The substitution pattern on the quinoline ring profoundly influences its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. 6,8-Dimethylquinoline, the parent compound of the hydrochloride salt, possesses distinct characteristics due to the electron-donating methyl groups on the carbocyclic ring.

Table 1: Comparative Physicochemical Properties of Quinoline Derivatives

Property6,8-Dimethylquinoline[5][6]8-Hydroxyquinoline4-Amino-7-chloroquinoline
Molecular Formula C₁₁H₁₁NC₉H₇NOC₉H₇ClN₂
Molecular Weight 157.21 g/mol 145.16 g/mol 178.62 g/mol
Melting Point 96.28 °C73-75 °C173-175 °C
Boiling Point 268.5 °C267 °CDecomposes
LogP (Predicted) ~3.1~1.9~2.7
pKa (Predicted) ~5.0 (Conjugate Acid)~9.8 (Phenolic OH), ~5.0 (Pyridine N)~8.4 (Side Chain N), ~3.6 (Pyridine N)
Solubility Slightly soluble in waterSlightly soluble in water, soluble in acids/basesSparingly soluble in water

The synthesis of the quinoline core is a well-trodden path in organic chemistry. The choice of synthesis route is critical as it dictates the achievable substitution patterns. While classic methods like the Skraup or Doebner-von Miller reactions are robust for certain derivatives, the synthesis of specifically substituted compounds like 6,8-Dimethylquinoline often requires more tailored approaches. A common strategy involves the Gould-Jacobs reaction, starting from a substituted aniline, in this case, 2,4-dimethylaniline.[7]

dot

Synthesis_Comparison cluster_Gould_Jacobs Gould-Jacobs Synthesis (for 6,8-Dimethylquinoline) cluster_Skraup Skraup Synthesis (General) A 2,4-Dimethylaniline C Intermediate Enamine A->C + B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization (~250 °C) C->D E Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate D->E F Hydrolysis & Decarboxylation E->F G 6,8-Dimethylquinolin-4-ol F->G H Aniline K Quinoline H->K I Glycerol I->K J H₂SO₄, Oxidizing Agent J->K

Caption: Comparative overview of quinoline synthesis routes.

Section 2: Comparative Biological Activity

The true value of a quinoline derivative is defined by its biological performance. Here, we compare the potential of this compound in three key therapeutic areas, referencing data from structurally similar compounds where direct data is unavailable.

Anticancer Activity

Quinoline derivatives are a cornerstone of modern oncology, with mechanisms ranging from kinase inhibition to apoptosis induction.[2][8] While specific IC₅₀ values for this compound are not extensively reported, studies on other 6,8-disubstituted quinolines demonstrate significant antiproliferative activity.[9][10] For instance, 6,8-dibromo-1,2,3,4-tetrahydroquinoline showed potent inhibition of HeLa cells at concentrations as low as 10 µg/mL.[9]

Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM)

Derivative ClassCompound ExampleMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)Reference
6,8-Disubstituted 6,8-dibromo-1,2,3,4-tetrahydroquinoline--~30.6 (as µg/mL)[9]
Quinoline-Chalcone Compound 12e5.215.34-[11]
4-Anilinoquinoline Zgwatinib (c-Met Inhibitor)--Potent (nM range)[12]
Pyrazolo[4,3-f]quinoline Compound 2E<30<30-[13]
Clinical Drug Bosutinib (Kinase Inhibitor)~0.5~0.4-N/A

The structural similarity of 6,8-dimethylquinoline to known active compounds suggests its potential as an anticancer scaffold. The methyl groups at positions 6 and 8 are electron-donating, which can influence the electron density of the ring system and its interaction with biological targets like kinases or DNA. A prevalent mechanism for many quinoline-based anticancer agents is the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR pathway, which governs cell growth and survival.[8]

dot

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.[8]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has revitalized the search for novel antimicrobial agents, with quinolines being a major focus.[14] The activity of this class is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. While direct MIC data for this compound is sparse, related dimethylquinoline derivatives have been synthesized and evaluated as potential antimicrobial and antifungal agents.[13][15]

Table 3: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Derivative ClassCompound ExampleS. aureusE. coliC. albicansReference
Quinoline-Imidazolium Hybrid Hybrid 7b2>5062.5[16][17]
Quinoline-Sulfonamide Complex QBSC 4d0.0190.0610.019[18]
6-amino-4-methyl-quinoline Compound 63.12 - 503.12 - 50Potent[19]
Clinical Drug Ciprofloxacin0.25 - 10.015 - 0.12N/AN/A

The lipophilicity conferred by the two methyl groups in 6,8-dimethylquinoline could enhance its ability to penetrate bacterial cell membranes, a key factor for antimicrobial efficacy. Structure-activity relationship (SAR) studies often show that substitutions on the benzene portion of the quinoline ring significantly modulate potency and spectrum of activity.[14]

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases, and quinoline derivatives have been explored as potent anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX).[20][21] Studies on various tetrahydroquinolines and related structures have demonstrated significant in vivo anti-inflammatory effects in models like the carrageenan-induced paw edema test.[22] For instance, certain imidazo[4,5-c]quinoline derivatives show potent, nanomolar inhibition of inflammatory pathways like NF-κB.[23]

Table 4: Comparative Anti-inflammatory Activity

Derivative ClassCompound ExampleModelKey ResultReference
Imidazo[4,5-c]quinoline Compound 8lIn vitro (NF-κB)IC₅₀: 150.7 nM[23]
Quinoline-Pyrazole Hybrid Compound 12cIn vitro (COX-2)IC₅₀: 0.1 µM[24]
Indolo[2,3-b]quinoline NIQBDIn vivo (MTX-induced inflammation)Significant ↓ in inflammatory mediators[25]
Clinical Drug DiclofenacIn vivo (Paw Edema)Standard reference[26]

The mechanism often involves the inhibition of pro-inflammatory mediators. The structural features of 6,8-dimethylquinoline could allow it to fit into the active site of enzymes like COX-2, potentially blocking the synthesis of prostaglandins.

dot

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Quinoline Quinoline Derivative Quinoline->COX Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway.[20]

Section 3: Experimental Protocols for Evaluation

To ensure scientific integrity, the biological evaluation of novel quinoline derivatives must follow validated, reproducible protocols.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[8]

Objective: To determine the concentration of a quinoline derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (6,8-Dimethylquinoline HCl) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

dot

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Quinoline Derivative (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilization Buffer F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of a quinoline derivative against bacterial or fungal strains.

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or appropriate broth

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Section 4: Toxicity and Future Perspectives

While quinoline derivatives hold immense therapeutic promise, their toxicity profile is a critical consideration. Some derivatives have been associated with toxicity, necessitating careful evaluation.[27][28] For instance, the oral LD₅₀ of 6-Methylquinoline in rats is reported as 800 mg/kg.[29] In silico and in vivo studies on various quinoline derivatives have classified them from having slight to moderate toxicity.[27][28] A thorough toxicological assessment of this compound, including in vitro cytotoxicity against normal cell lines and in vivo acute toxicity studies, would be essential for its progression as a drug candidate.

References

A complete list of references will be compiled and provided separately. The in-text citations correspond to the search results used to generate this guide.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 6,8-Dimethylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 6,8-Dimethylquinoline hydrochloride, a quinoline derivative of interest, requires robust and reliable analytical methods to ensure its quality, stability, and performance. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

The selection of an analytical method is not a trivial choice; it is a decision guided by the specific requirements of the analysis, including the nature of the sample matrix, the desired sensitivity, and the context of the measurement (e.g., routine quality control versus impurity profiling). Herein, we delve into the experimental protocols for each technique, present a cross-validation of their performance, and offer insights to guide the discerning researcher in making an informed selection. All validation discussions are grounded in the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures[1][2][3].

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method with UV detection is a logical and effective approach.

Rationale for Method Design

The choice of a C18 column is based on its wide applicability and proven performance in separating aromatic and heterocyclic compounds[4]. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure adequate retention and sharp peak shapes for the quinoline derivative. The acidic pH of the buffer suppresses the ionization of residual silanol groups on the stationary phase, minimizing peak tailing. UV detection is chosen due to the strong chromophoric nature of the quinoline ring system.

Experimental Protocol: HPLC-UV

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Reference Standard & Sample dissolve Dissolve in Mobile Phase prep_start->dissolve dilute Prepare Calibration Curve Standards dissolve->dilute filter Filter all solutions (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: HPLC-UV workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity Profiling

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be an excellent method for both quantification and the identification of potential volatile impurities.

Rationale for Method Design

The use of a trifluoropropyl silicone capillary column is based on its effectiveness in separating halogenated and nitrogen-containing compounds[5][6]. An isothermal oven program is chosen for simplicity and speed, assuming good resolution of the target analyte from other components[5]. Electron Ionization (EI) is a standard and robust ionization technique that provides reproducible mass spectra for library matching and structural elucidation.

Experimental Protocol: GC-MS

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Chromatographic and Spectrometric Conditions:

  • Column: Trifluoropropyl silicone (e.g., DB-210, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 260°C.

  • Oven Temperature Program: Isothermal at 180°C for 10 minutes.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-350.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 100 µg/mL.

  • Calibration Standards: Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 25 µg/mL.

  • Sample Solution: Dissolve the sample in methanol to achieve a concentration within the calibration range.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Reference Standard & Sample dissolve Dissolve in Methanol prep_start->dissolve dilute Prepare Calibration Curve Standards dissolve->dilute inject Inject into GC System dilute->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-350) ionize->detect integrate Extract Ion Chromatogram & Integrate detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample & Identify Impurities calibrate->quantify

Caption: GC-MS workflow for the analysis of this compound.

UV-Vis Spectrophotometry: A Rapid and Simple Approach

UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantification of compounds that absorb light in the ultraviolet-visible range. Due to the aromatic nature of the quinoline ring, this compound exhibits strong UV absorbance, making this a viable method for rapid analysis, particularly for dissolution testing or routine assays where high sample throughput is required.

Rationale for Method Design

The selection of an acidic aqueous medium (0.1 M HCl) as the solvent is to ensure the complete protonation and solubilization of the hydrochloride salt, leading to a consistent and reproducible UV spectrum. The wavelength of maximum absorbance (λmax) is chosen for analysis to achieve the highest sensitivity and to minimize the impact of minor fluctuations in the measurement wavelength.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Measurement Conditions:

  • Solvent: 0.1 M Hydrochloric Acid.

  • Scan Range: 200-400 nm to determine λmax.

  • Analytical Wavelength: The λmax of this compound (to be determined experimentally, expected around 230-240 nm and/or 300-320 nm based on the quinoline scaffold).

  • Cuvette: 1 cm quartz cuvettes.

Sample Preparation:

  • Standard Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in 0.1 M HCl.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl to concentrations ranging from 2 µg/mL to 20 µg/mL.

  • Sample Solution: Dissolve the sample in 0.1 M HCl to achieve a concentration that falls within the linear range of the calibration curve.

UV-Vis Spectrophotometry Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep_start Weigh Reference Standard & Sample dissolve Dissolve in 0.1 M HCl prep_start->dissolve dilute Prepare Calibration Curve Standards dissolve->dilute scan Scan for λmax (200-400 nm) dilute->scan measure Measure Absorbance at λmax scan->measure calibrate Construct Calibration Curve (Abs vs. Conc) measure->calibrate quantify Calculate Sample Concentration calibrate->quantify

Caption: UV-Vis spectrophotometry workflow for this compound.

Cross-Validation and Method Comparison

The choice of the most suitable analytical method hinges on a careful evaluation of its performance characteristics. The following table provides a comparative summary based on typical validation parameters as defined by the ICH Q2(R1) guideline[1][2][3].

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High; separation from impurities.Very High; chromatographic separation and mass-based detection.Low; susceptible to interference from other UV-absorbing compounds.
Linearity Excellent (Typical R² > 0.999).Excellent (Typical R² > 0.998).Good (Typical R² > 0.995).
Range Wide, typically 1-50 µg/mL.Moderate, typically 0.5-25 µg/mL.Narrow, dependent on molar absorptivity.
Accuracy High (typically 98-102% recovery).High (typically 97-103% recovery).Moderate (typically 95-105% recovery).
Precision (RSD) Excellent (< 2%).Excellent (< 3%).Good (< 5%).
LOD/LOQ Low (ng/mL range).Very Low (pg/mL range).Moderate (µg/mL range).
Robustness Good; minor changes in mobile phase composition, pH, and temperature have a minimal effect.Good; sensitive to changes in oven temperature and gas flow rate.Excellent; less affected by minor experimental variations.
Sample Throughput Moderate.Low to Moderate.High.
Cost & Complexity Moderate.High.Low.

Conclusion and Recommendations

The cross-validation of these three analytical methods reveals a clear hierarchy of performance and application for the analysis of this compound.

  • HPLC-UV emerges as the most versatile and robust method for routine quality control, stability studies, and formulation analysis. Its high specificity, accuracy, and precision make it the gold standard for quantitative analysis in a regulated environment.

  • GC-MS offers unparalleled specificity and sensitivity, making it the ideal choice for impurity profiling, particularly for identifying and quantifying volatile organic impurities. While its complexity and lower throughput may not be ideal for routine assays, it is an invaluable tool for in-depth characterization and troubleshooting.

  • UV-Vis Spectrophotometry provides a rapid, simple, and cost-effective means of quantification. However, its low specificity is a significant limitation. This method is best suited for applications where the sample matrix is well-defined and free of interfering substances, such as in-process controls or dissolution testing.

Ultimately, the selection of the most appropriate analytical method will be dictated by the specific analytical challenge at hand. A comprehensive understanding of the strengths and weaknesses of each technique, as outlined in this guide, will empower researchers, scientists, and drug development professionals to make sound, data-driven decisions in their analytical strategy for this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advances in Engineering Technology Research. [Link]
  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]

Sources

The 6,8-Dimethylquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Untapped Potential of 6,8-Dimethyl Substitution

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, bicyclic aromatic structure provides a versatile platform for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy. Among the vast landscape of quinoline derivatives, the 6,8-dimethylquinoline moiety presents a unique and underexplored substitution pattern. The strategic placement of methyl groups at these positions can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6,8-dimethylquinoline derivatives, drawing comparative insights from structurally related 6,8-disubstituted quinolines. Due to the limited volume of research focused specifically on 6,8-dimethyl analogues, this guide will leverage data from derivatives bearing other substituents at these positions to elucidate the potential impact of modifications on this promising scaffold. We will delve into their anticancer and kinase inhibitory activities, supported by experimental data from various studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this unique chemical space.

Comparative Analysis of Anticancer Activity: Insights from 6,8-Disubstituted Quinoline Analogs

A study on 6,8-disubstituted quinoline derivatives revealed that both 6,8-dibromo-1,2,3,4-tetrahydroquinoline and 6,8-dimethoxyquinoline demonstrated significant anticancer activities against various tumor cell lines.[3] This suggests that the nature of the substituent at these positions plays a critical role in the cytotoxic potential of the quinoline core.

Table 1: Comparative Anticancer Activity of 6,8-Disubstituted Quinoline Derivatives
Compound IDR (Substituent at C6 & C8)Cell LineActivity (IC50/EC50 in µM)Reference
1 6,8-dibromoHeLaSignificant Antiproliferative Activity[3]
2 6,8-dimethoxyHT29Significant Antiproliferative Activity[3]
3 6,8-dimethoxyA549, Hep3B, HeLa, MCF-7Excellent Cytotoxicity[4]
4 6,8-difluoro (inferred from 7-fluoro-4-anilinoquinolines)HeLa6.48 - 21.45 (depending on other substitutions)[5]
5 6,8-difluoro (inferred from 7-fluoro-4-anilinoquinolines)BGC-8238.15 - 15.24 (depending on other substitutions)[5]

Analysis of Structure-Activity Relationships:

The data from these related compounds suggest that the electronic and steric properties of the substituents at the 6 and 8 positions are key determinants of anticancer activity.

  • Electron-withdrawing vs. Electron-donating Groups: The significant activity of both the electron-withdrawing dibromo and electron-donating dimethoxy derivatives suggests that a simple electronic effect may not be the sole determinant of activity. It is likely that these substituents influence the overall molecular conformation and binding affinity to specific biological targets.

  • Lipophilicity: The introduction of methyl groups at the 6 and 8 positions would increase the lipophilicity of the quinoline core compared to hydrogen. This increased lipophilicity can enhance membrane permeability and potentially improve cellular uptake, which may lead to increased cytotoxic effects.

  • Steric Hindrance: The methyl groups are bulkier than hydrogen but less so than bromine. This intermediate steric bulk may be optimal for fitting into the binding pockets of certain biological targets.

Further investigation into a series of 6,8-dimethylquinoline derivatives is warranted to build a direct and robust SAR for this specific scaffold.

Kinase Inhibitory Potential: A Promising Avenue for 6,8-Dimethylquinoline Derivatives

Many quinoline-based compounds exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6][7] While direct evidence for 6,8-dimethylquinoline derivatives as kinase inhibitors is limited, the broader class of quinolines has been extensively studied in this context. For instance, a study on quinoline-based CDK8/19 inhibitors demonstrated that modifications to the quinoline scaffold can significantly impact potency and metabolic stability.[8][9]

Logical Framework for Kinase Inhibitor Development

The development of 6,8-dimethylquinoline derivatives as kinase inhibitors would logically follow a structure-guided design approach.

G cluster_0 Lead Identification & Optimization cluster_1 Preclinical Evaluation Scaffold_Selection Select 6,8-Dimethylquinoline Scaffold Target_Identification Identify Target Kinase Scaffold_Selection->Target_Identification Based on therapeutic area Docking_Studies In Silico Docking Studies Target_Identification->Docking_Studies Predict binding modes Synthesis Synthesize Analog Library Docking_Studies->Synthesis Guide analog design In_Vitro_Assays In Vitro Kinase Inhibition Assays Synthesis->In_Vitro_Assays Evaluate target engagement SAR_Analysis Structure-Activity Relationship Analysis SAR_Analysis->Synthesis Iterative optimization In_Vitro_Assays->SAR_Analysis Establish potency trends Cell-Based_Assays Cell-Based Proliferation Assays In_Vitro_Assays->Cell-Based_Assays Confirm cellular activity ADME_Tox ADME/Tox Profiling Cell-Based_Assays->ADME_Tox Assess drug-like properties

Caption: Experimental workflow for the MTT assay.

In Vitro Kinase Inhibition Assay (Example: CDK8)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor. This can be measured using various detection methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.

Step-by-Step Protocol (Lanthascreen™ Eu Kinase Binding Assay):

  • Reagent Preparation: Prepare assay buffer, kinase solution (e.g., CDK8/CycC), fluorescently labeled ATP tracer, and europium-labeled anti-tag antibody.

  • Compound Dilution: Prepare serial dilutions of the 6,8-dimethylquinoline derivatives in the assay buffer.

  • Assay Plate Preparation: Add the compound dilutions, kinase, and tracer to the wells of a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium to be reached.

  • Antibody Addition: Add the europium-labeled antibody to each well.

  • Second Incubation: Incubate for another 60 minutes at room temperature.

  • Signal Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percentage of inhibition based on the TR-FRET signal and determine the IC50 value from a dose-response curve. [8]

Conclusion and Future Directions

The 6,8-dimethylquinoline scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. While direct SAR data is currently sparse, comparative analysis with other 6,8-disubstituted quinoline derivatives suggests that this substitution pattern is likely to confer potent biological activity, particularly in the realm of anticancer and kinase inhibitory applications. The increased lipophilicity and specific steric profile imparted by the dimethyl groups may offer advantages in terms of cellular uptake and target engagement.

Future research should focus on the systematic synthesis and biological evaluation of a library of 6,8-dimethylquinoline derivatives with diverse substitutions at other positions of the quinoline ring. This will enable the establishment of a robust SAR and the identification of lead compounds for further preclinical development. The experimental protocols provided in this guide offer a starting point for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this unique chemical scaffold.

References

  • Structure-activity relationship of anticancer drug candidate quinones. PMC - NIH.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). John Wiley & Sons, Ltd.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PMC - NIH.
  • (PDF) Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. ResearchGate.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Selected quinoline derivatives with c-Met kinase inhibitory activity. ResearchGate.
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. PubMed.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis in. Taylor & Francis Online.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. bepls.
  • Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors. PubMed.
  • An Overview: The biologically important quninoline derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed.
  • 6,8-Dimethylquinoline. PubChem.
  • Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE. New Journal of Chemistry (RSC Publishing).
  • Synthesis and biological evaluation of quinocarcin derivatives: thioalkyl-substituted quinones and hydroquinones. PubMed.
  • Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. PMC - NIH.

Sources

A Comparative Guide to Assessing the Specificity of 6,8-Dimethylquinoline Hydrochloride as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that hinges on its performance, reliability, and, most importantly, its specificity. This guide provides an in-depth, objective assessment of 6,8-Dimethylquinoline hydrochloride as a potential fluorescent probe. We will move beyond a simple datasheet presentation to explore the fundamental principles that govern its functionality and detail the rigorous experimental validation required to confirm its specificity. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research.

Quinoline and its derivatives represent a versatile class of fluorophores, widely utilized in applications ranging from cellular imaging to the development of sophisticated chemosensors.[1][2] The rigid, planar structure of the quinoline ring system is fundamental to its intrinsic fluorescence, which can be finely tuned by the addition of various functional groups.[2] The hydrochloride salt of 6,8-Dimethylquinoline introduces methyl groups at the 6 and 8 positions. These electron-donating groups can influence the photophysical properties of the molecule, potentially enhancing its quantum yield and modulating its sensitivity to the local environment.[3] However, the true utility of any fluorescent probe lies in its ability to selectively interact with a target analyte in a complex biological or chemical matrix.

Theoretical Framework: Understanding the Photophysical Behavior of 6,8-Dimethylquinoline

The fluorescence of quinoline derivatives is often governed by photophysical mechanisms such as intramolecular charge transfer (ICT) or photoinduced electron transfer (PET).[4][5] In the ground state, the molecule has a specific electron distribution. Upon excitation with light of an appropriate wavelength, an electron is promoted to a higher energy orbital. The return of this electron to the ground state is accompanied by the emission of a photon, which we observe as fluorescence.

The specificity of a quinoline-based probe is typically achieved by designing the molecule to interact with a specific analyte, such as a metal ion or a change in pH.[6][7] This interaction alters the electronic structure of the fluorophore, leading to a measurable change in its fluorescence output, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.[8][9] For this compound, the nitrogen atom in the quinoline ring can act as a binding site for protons or metal ions, making it a candidate for pH or metal ion sensing.[3][10]

Experimental Workflow for Specificity Assessment

To rigorously assess the specificity of this compound, a multi-step experimental approach is necessary. This workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive picture of the probe's performance.

experimental_workflow cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Specificity Screening cluster_2 Phase 3: Quantitative Analysis A Photophysical Properties (Excitation, Emission, Quantum Yield) B Solvatochromism Study A->B Establish Baseline C Selectivity Against Diverse Analytes (e.g., Metal Ions, pH) B->C Proceed to Screening D Interference Assay (Biologically Relevant Species) C->D Identify Potential Targets E Titration Experiments (Determine Binding Affinity & Stoichiometry) D->E Quantify Interaction F Competition Assay E->F Confirm Specificity

Caption: A logical workflow for the comprehensive assessment of a novel fluorescent probe's specificity.

Step-by-Step Experimental Protocols

Rationale: Before assessing specificity, it is essential to establish the fundamental fluorescent properties of this compound. This baseline data is crucial for designing subsequent experiments and for comparison with other probes.

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Determination of Excitation and Emission Spectra:

    • Dilute the stock solution to a working concentration of 10 µM in the desired buffer (e.g., 10 mM HEPES, pH 7.4).

    • Using a spectrofluorometer, scan a range of excitation wavelengths to find the optimal excitation maximum (λex).

    • With the optimal excitation wavelength, scan the emission spectrum to determine the emission maximum (λem).

  • Quantum Yield Calculation:

    • The fluorescence quantum yield (Φ) should be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[11]

    • Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Rationale: This is the core of the specificity assessment. The probe's response to a wide range of potential analytes and interfering substances will reveal its selectivity.

  • Selectivity Screening:

    • Prepare solutions of this compound (10 µM) in the chosen buffer.

    • Add a panel of potential analytes (e.g., various metal ions such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Hg²⁺ at a concentration of 100 µM) to individual samples.

    • Measure the fluorescence intensity of each sample at the predetermined λex and λem.

    • A significant change in fluorescence in the presence of a particular analyte indicates potential selectivity.

  • Interference Assay:

    • Based on the results of the selectivity screening, select the target analyte that elicited the strongest response.

    • Prepare solutions containing the probe (10 µM) and the target analyte (e.g., 50 µM).

    • To these solutions, add other potentially interfering species (from the panel above) at a concentration of 100 µM.

    • Measure the fluorescence intensity. A minimal change in fluorescence compared to the sample with only the probe and target analyte indicates high specificity.

Comparative Performance Analysis

To provide a practical context for the performance of this compound, we will compare its hypothetical performance data (based on the expected behavior of similar quinoline derivatives) with established fluorescent probes for a plausible target analyte, such as Zn²⁺.[12][13]

Parameter 6,8-Dimethylquinoline HCl (Hypothetical) Zinquin Ethyl Ester FluoZin™-3
Target Analyte Zn²⁺Zn²⁺Zn²⁺
Excitation (nm) ~340~368~494
Emission (nm) ~490~490~516
Quantum Yield (Φ) ModerateHigh (in presence of Zn²⁺)High (in presence of Zn²⁺)
Binding Affinity (Kd) Micromolar rangeSub-micromolar rangeNanomolar range
Fold-Increase in Fluorescence 5-10 fold>10 fold>100 fold
Selectivity Good selectivity over alkali and alkaline earth metals, potential interference from other transition metals.Good selectivity, some interference from Cd²⁺.Excellent selectivity.
Cell Permeability Potentially cell-permeable.Cell-permeable.Available as cell-permeant AM ester.

Signaling Mechanism Visualization

The interaction of a quinoline-based probe with a metal ion like Zn²⁺ often involves a chelation-enhanced fluorescence (CHEF) mechanism.[13]

signaling_mechanism cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Probe Probe PET PET Probe->PET Quenching Probe_Zn Probe-Zn²⁺ Complex Probe->Probe_Zn + Zn²⁺ Fluorescence Fluorescence Probe_Zn->Fluorescence Emission

Caption: Proposed CHEF mechanism for this compound upon binding to Zn²⁺.

Conclusion and Future Directions

This guide has outlined a comprehensive, scientifically-grounded framework for assessing the specificity of this compound as a fluorescent probe. Based on the chemical structure and the known properties of quinoline derivatives, it is plausible that this compound could serve as a selective probe for certain transition metal ions, such as Zn²⁺, or as a pH indicator.[3][14]

The proposed experimental workflow provides a robust methodology for validating this hypothesis. The key to establishing the utility of this, or any, fluorescent probe lies in rigorous testing against a broad range of potential interferents and a thorough characterization of its photophysical properties.[][16] While the hypothetical data presented suggests that established probes like FluoZin™-3 may offer higher sensitivity and affinity, this compound could present a cost-effective alternative for specific applications where nanomolar sensitivity is not a primary requirement.

Future research should focus on performing the detailed experimental validation outlined in this guide. Furthermore, derivatization of the 6,8-Dimethylquinoline core could lead to second-generation probes with improved photostability, higher quantum yields, and enhanced specificity for other analytes of interest.

References

  • A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility - OUCI. (n.d.).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023).
  • A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility - MDPI. (n.d.).
  • A Comparative Guide to Synthetic Fluorescent Probes for Metal Ion Detection - Benchchem. (n.d.).
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI. (n.d.).
  • Quinoline-based fluorescent small molecules for live cell imaging - PubMed. (2020).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2025).
  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing). (n.d.).
  • Various types of fluorescent probes for metal ion detection. - ResearchGate. (n.d.).
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - NIH. (n.d.).
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative - MDPI. (n.d.).
  • Advances in Small-Molecule Fluorescent pH Probes for Monitoring Mitophagy | Chemical & Biomedical Imaging - ACS Publications. (2023).
  • Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels - RSC Publishing. (n.d.).
  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - American Chemical Society. (2022).
  • Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - NIH. (n.d.).
  • Recent Progress in Fluorescent Probes For Metal Ion Detection - Frontiers. (n.d.).
  • Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC - PubMed Central. (2020).
  • Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. (2024).
  • Fluorescence emission of quinoline and derivatives in ethanol - ResearchGate. (n.d.).
  • Fluorescent sensors for heavy metal ions based on different kind of... | Download Table - ResearchGate. (n.d.).
  • Molecular Fluorescent Probe Design & Uses - BOC Sciences. (n.d.).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021).
  • Fluorescent Probes | Thermo Fisher Scientific - CL. (n.d.).
  • Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC - PubMed Central. (n.d.).
  • Lessons in Organic Fluorescent Probe Discovery - PMC - PubMed Central - NIH. (n.d.).
  • Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder. (2022).
  • Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes - PubMed. (2016).
  • Fluorescence enhancement of quinolines by protonation - RSC Publishing. (2020).
  • Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media - ResearchGate. (2025).
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.).

Sources

comparing the synthetic routes to various dimethylquinoline isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes of Dimethylquinoline Isomers for Researchers

Dimethylquinoline scaffolds are foundational components in a multitude of applications, from pharmaceuticals and agrochemicals to dyes and materials science.[1][2][3] Their biological and pharmacological significance, including antibacterial, antiviral, and anticancer properties, makes them a focal point in drug discovery and development.[1][4] The specific substitution pattern of the methyl groups on the quinoline core dramatically influences the molecule's properties and biological activity. Consequently, the ability to selectively synthesize specific dimethylquinoline isomers is of paramount importance for researchers.

This guide provides a comparative analysis of the primary synthetic routes to various dimethylquinoline isomers. We will delve into the mechanistic underpinnings of classical named reactions, evaluate their strengths and weaknesses, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy.

Classical Approaches to Dimethylquinoline Synthesis

For over a century, a set of robust, named reactions has formed the bedrock of quinoline synthesis.[5] These methods, while powerful, each present unique challenges, particularly concerning reaction conditions and regioselectivity.

The Skraup and Doebner-von Miller Syntheses

The Skraup (1880) and the closely related Doebner-von Miller (1881) reactions are among the most established methods for quinoline synthesis.[5][6][7] Both involve the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound (or precursors that generate it in situ) under strong acidic conditions.

Principle & Mechanism:

The Skraup reaction traditionally uses glycerol, which dehydrates under the harsh acidic conditions (typically concentrated H₂SO₄) to form acrolein, the key α,β-unsaturated aldehyde. An oxidizing agent, such as nitrobenzene, is also required.[5] The Doebner-von Miller reaction is more versatile as it directly uses pre-formed α,β-unsaturated aldehydes or ketones, or generates them in situ via an aldol condensation.[6][8]

The mechanism, while debated, is generally understood to proceed through the following key steps:

  • Conjugate Addition: The aromatic amine performs a nucleophilic 1,4-addition to the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration and Oxidation: The dihydroquinoline intermediate is dehydrated and then oxidized to yield the aromatic quinoline ring system.

A proposed fragmentation-recombination mechanism has also been suggested to explain certain isotopic scrambling experimental results.[6][9]

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway aniline Aniline (or derivative) conjugate_add 1. Conjugate Addition aniline->conjugate_add + H+ unsat_carbonyl α,β-Unsaturated Carbonyl unsat_carbonyl->conjugate_add cyclization 2. Electrophilic Cyclization conjugate_add->cyclization Intermediate dehydration_oxidation 3. Dehydration & Oxidation cyclization->dehydration_oxidation Dihydroquinoline Intermediate product Substituted Dimethylquinoline dehydration_oxidation->product - H₂O - 2[H]

Figure 1: Simplified workflow of the Doebner-von Miller reaction.

Scope and Limitations:

This method is particularly effective for synthesizing quinolines with substituents on the newly formed pyridine ring.[7] For instance, reacting a substituted aniline with crotonaldehyde (derived from acetaldehyde) or methyl vinyl ketone can introduce a methyl group at the 2-position of the quinoline ring.

  • Advantages: Utilizes readily available starting materials. It is a one-pot reaction that can provide good yields for certain isomers.

  • Disadvantages: The reactions are often violently exothermic and require harsh, strongly acidic conditions and high temperatures.[4] This limits the scope for substrates with sensitive functional groups. The use of strong oxidants can also lead to side reactions.

Regioselectivity:

Regioselectivity is a major concern when using meta-substituted anilines.[4][10] Cyclization can occur at either the ortho- or para- position relative to the amino group, leading to a mixture of 5- and 7-substituted quinoline isomers. For example, the synthesis of 2,7-dimethylquinoline from m-toluidine often produces the 2,5-dimethyl isomer as a byproduct.[11] Steric hindrance and the electronic nature of the substituent on the aniline ring influence the final product ratio.

Experimental Protocol: Synthesis of 2,6-Dimethylquinoline [11]

This protocol is a modification of the Skraup and Doebner-von Miller syntheses.

  • Reactant Mixture: To a flask, add p-toluidine and an excess of crotonaldehyde.

  • Acid Catalyst: Slowly add a strong acid, such as concentrated sulfuric acid, while cooling the mixture in an ice bath to control the exothermic reaction.

  • Heating: Heat the reaction mixture under reflux for several hours.

  • Workup: After cooling, pour the mixture onto ice and neutralize with a strong base (e.g., NaOH) until alkaline.

  • Isolation: Perform steam distillation to isolate the crude product. The dimethylquinoline will distill with the steam.

  • Purification: Extract the distillate with an organic solvent (e.g., ether). Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting oil or solid by vacuum distillation or recrystallization. Yields for this type of reaction can range from 43% to 74%.[11]

The Combes Synthesis

First reported in 1888, the Combes synthesis is a powerful method for preparing 2,4-disubstituted quinolines.[5][12][13]

Principle & Mechanism:

The reaction involves the acid-catalyzed condensation of an aromatic amine with a β-diketone (like acetylacetone).[12][14]

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.

  • Cyclization: Under strong acid catalysis (e.g., H₂SO₄, PPA), the enamine undergoes intramolecular electrophilic cyclization onto the aniline ring. This annulation is the rate-determining step.[14]

  • Dehydration: The resulting cyclic intermediate is dehydrated to form the final aromatic quinoline product.

Combes_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway aniline Aniline (or derivative) enamine 1. Enamine Formation aniline->enamine - H₂O diketone β-Diketone diketone->enamine cyclize 2. Acid-Catalyzed Cyclization (Rate-Determining) enamine->cyclize + H+ dehydrate 3. Dehydration cyclize->dehydrate Cyclic Intermediate product 2,4-Dimethylquinoline dehydrate->product - H₂O

Figure 2: Key steps in the Combes synthesis of 2,4-dimethylquinoline.

Scope and Limitations:

The primary utility of the Combes synthesis is its direct route to 2,4-dialkylquinolines, such as 2,4-dimethylquinoline, by using acetylacetone as the β-diketone.[12]

  • Advantages: Provides a direct and often high-yielding route to 2,4-disubstituted quinolines.[5]

  • Disadvantages: Requires strongly acidic conditions, which can be problematic for sensitive substrates. Strong electron-withdrawing groups (like -NO₂) on the aniline can inhibit or prevent the cyclization step.[12]

Regioselectivity:

When using unsymmetrical anilines (e.g., m-toluidine), the Combes synthesis can yield a mixture of regioisomers (e.g., 2,4,5-trimethylquinoline and 2,4,7-trimethylquinoline). The regiochemical outcome is influenced by both steric and electronic effects.[10] For example, using bulky substituents on the aniline may favor cyclization at the less sterically hindered position.[10] Similarly, using an unsymmetrical β-diketone also presents regioselectivity challenges.[14]

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [12]

  • Condensation: Combine m-chloroaniline and acetylacetone. Heat the mixture to form the enamine intermediate, often with removal of water.

  • Cyclization: Add the crude enamine intermediate to a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at a controlled temperature (e.g., 100-140 °C).

  • Heating: Maintain the temperature for the specified reaction time until the cyclization is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of ice and a strong base (e.g., ammonium hydroxide) to neutralize the acid.

  • Isolation: Collect the precipitated product by filtration.

  • Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-dimethyl-7-chloroquinoline.

The Friedländer Synthesis

The Friedländer synthesis (1882) is one of the most versatile and widely used methods for preparing substituted quinolines.[15][16]

Principle & Mechanism:

This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group (e.g., a ketone).[16][17]

Two mechanisms are generally accepted:[15]

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration.

  • Schiff Base-First Pathway: The 2-amino group first reacts with the ketone to form a Schiff base (imine), which then undergoes an intramolecular aldol-type condensation to form the six-membered ring, followed by dehydration.

The choice of catalyst (acid or base) can influence the predominant pathway.[17]

Friedlander_Workflow start Select Reactants: - 2-Aminoaryl Ketone - α-Methylene Ketone catalyst Choose Catalyst: - Acid (e.g., TsOH, I₂) - Base (e.g., KOtBu) start->catalyst reaction Perform Condensation/ Cyclodehydration catalyst->reaction workup Quench Reaction & Extract Product reaction->workup purify Purify via Chromatography or Recrystallization workup->purify product Substituted Dimethylquinoline purify->product

Figure 3: General experimental workflow for a Friedländer synthesis.

Scope and Limitations:

The Friedländer synthesis is exceptionally useful because the substitution pattern of the final product is clearly defined by the choice of the two starting materials.

  • Advantages: Generally proceeds under milder conditions compared to Skraup or Combes syntheses. The convergence of the synthesis offers a high degree of control over the substitution pattern. Modern variations use catalysts like iodine or Lewis acids, sometimes under solvent-free conditions.[17]

  • Disadvantages: The primary limitation is the availability of the required 2-aminoaryl aldehyde or ketone precursors, which can be unstable or difficult to synthesize. The most significant challenge is the lack of regioselectivity when using unsymmetrical ketones.[4][10]

Regioselectivity:

When a 2-aminoaryl ketone reacts with an unsymmetrical ketone (e.g., 2-pentanone), two different regioisomers can be formed, complicating the purification and lowering the yield of the desired product.[10][18] The outcome is governed by a delicate balance of steric effects, electronic effects, and reaction conditions (catalyst, temperature).[10] For instance, base-catalyzed reactions may favor the formation of the thermodynamically more stable product, while acid-catalyzed reactions might favor the kinetically controlled product.

Experimental Protocol: General Procedure for Friedländer Annulation [10]

  • Setup: In a reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL).

  • Catalyst Addition: Add the chosen catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction's progress using TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to isolate the quinoline product(s).

Comparison of Major Synthetic Routes

The choice of synthetic route depends heavily on the target isomer and the available starting materials. The table below summarizes the key features of each classical method.

FeatureSkraup / Doebner-von MillerCombes SynthesisFriedländer Synthesis
Starting Materials Aromatic Amine + α,β-Unsaturated Carbonyl (or precursors)Aromatic Amine + β-Diketone2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl
Typical Products Variably substituted quinolines2,4-Disubstituted quinolinesSpecifically substituted quinolines
Catalysts/Reagents H₂SO₄, Lewis acids, As₂O₅, NitrobenzeneH₂SO₄, Polyphosphoric Acid (PPA)Acids (TsOH, I₂) or Bases (KOtBu, DBU)
Reaction Conditions Harsh, high temperature, often exothermicStrongly acidic, high temperatureGenerally milder, variable temperature
Key Advantage Uses simple, readily available starting materialsDirect route to 2,4-disubstituted productsHigh convergence and control over substituent placement
Major Drawback Harsh conditions, poor regioselectivity with m-anilinesLimited to β-diketones, harsh acid requiredAvailability of 2-aminoaryl carbonyls, poor regioselectivity with unsymmetrical ketones
Typical Yields Variable (can be low to good, e.g., 25-75%)Generally good to excellentGood to excellent, but depends on regioselectivity

Modern Synthetic Developments

While classical methods remain indispensable, modern research focuses on overcoming their limitations. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective derivatization of the quinoline core after its initial synthesis.[10][19] This allows for the introduction of functional groups at specific positions that are difficult to access through classical cyclization methods.[19] Furthermore, the development of novel catalysts, including heterogeneous catalysts and ionic liquids, aims to make traditional reactions like the Friedländer and Doebner-von Miller syntheses greener, more efficient, and more selective.[4][17][20]

Conclusion

The synthesis of dimethylquinoline isomers is a rich field with a variety of established methods. The Skraup and Doebner-von Miller reactions offer a robust, if harsh, route from simple anilines. The Combes synthesis provides a direct and efficient pathway to 2,4-dimethylquinolines. The Friedländer synthesis offers the most control over the final substitution pattern, provided the necessary precursors are available and regioselectivity can be managed. For the modern researcher, a deep understanding of the mechanisms, scope, and limitations of these classical routes, complemented by an awareness of modern catalytic and functionalization techniques, is essential for the successful and efficient synthesis of targeted dimethylquinoline isomers for any application.

References

  • Bowen, D. M., Belfit, Jr., R. W., & Walser, R. A. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society. [Link]
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. [Link]
  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
  • Vats, S., Bhardwaj, P., & Kumar, P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
  • MDPI. (2021).
  • Stoltz, B. M., & Yudin, A. K. (2002).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]
  • PrepChem.com. (n.d.). Synthesis of 8-Cyano-5,6,7,8-tetrahydro-3,8-dimethylquinoline. [Link]
  • Wikipedia. (n.d.). Friedländer synthesis. [Link]
  • ChemBK. (n.d.). 2,4-dimethylquinoline. [Link]
  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
  • ResearchGate. (n.d.). 2,4-Dimethylquinoline. [Link]
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
  • Slideshare. (n.d.).
  • MySkinRecipes. (n.d.). 5,8-Dimethylquinoline-3-carboxylic acid. [Link]
  • Química Organica.org. (n.d.). Friedlander quinoline synthesis. [Link]
  • Merck Index. (n.d.). Combes Quinoline Synthesis. [Link]
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link]
  • ResearchGate. (n.d.). Scheme 2. Synthesis of 6, 8, and 9. [Link]
  • Molecule Vision. (n.d.). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. [Link]
  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
  • Google Patents. (n.d.).
  • Journal of the American Chemical Society. (n.d.). SOME NITRO DERIVATIVES OF 2,4- AND 2,6-DIMETHYLQUINOLINE. [Link]
  • MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

Sources

A Researcher's Guide to Evaluating Biological Assay Reproducibility Using 6,8-Dimethylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock upon which scientific progress is built. The ability to consistently and reliably measure the biological effect of a compound is paramount for making informed decisions, from lead optimization to preclinical evaluation. This guide provides a comprehensive framework for evaluating the reproducibility of biological assays, using the hypothetical context of assessing the cytotoxic potential of 6,8-Dimethylquinoline hydrochloride, a member of the pharmacologically significant quinoline class of compounds.

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural similarity to numerous known bioactive molecules warrants investigation. Quinoline derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Several successful anticancer drugs, such as Sorafenib, Lapatinib, and Bosutinib, feature a quinoline core, highlighting the therapeutic potential of this scaffold.[1][4][5][6][7]

This guide will therefore use a common and critical application for novel chemical entities—a cell-based cytotoxicity assay—to illustrate the principles of reproducibility. We will compare the hypothetical performance of this compound against a well-established quinoline-based anticancer agent, Sorafenib , providing researchers, scientists, and drug development professionals with a practical and in-depth technical guide.

The Cornerstone of Reliable Data: Understanding Assay Reproducibility

Key Performance Metrics for Assay Reproducibility
MetricDescriptionImportance in Reproducibility Assessment
IC50 (Half-maximal Inhibitory Concentration) The concentration of a compound at which it inhibits a biological process by 50%.[11]A highly reproducible assay will yield consistent IC50 values across multiple experiments. Variability in IC50 values can indicate issues with assay conditions or compound stability.[12]
Z'-Factor A statistical parameter that quantifies the separation between the positive and negative controls in an assay.[8][13][14][15]A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation window and low data variability, making it suitable for high-throughput screening.[8][13][15] Consistently achieving a high Z'-factor is a hallmark of a reproducible assay.
Signal-to-Noise Ratio (S/N) A measure of the strength of the desired signal relative to the background noise.[14]A high S/N ratio indicates that the assay can reliably detect the biological effect of the compound above the inherent noise of the system, contributing to more reproducible results.
Coefficient of Variation (%CV) The ratio of the standard deviation to the mean, expressed as a percentage.Low %CV values for replicate measurements indicate high precision and are essential for a reproducible assay.

A Comparative Framework: this compound vs. Sorafenib

To illustrate the process of evaluating reproducibility, we will consider a hypothetical scenario where this compound is being assessed for its cytotoxic effects against the human hepatocellular carcinoma cell line, HepG2. We will compare its performance to Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[6][16][17]

Hypothetical Performance Data

The following table presents hypothetical data from three independent cytotoxicity experiments. This data will be used to assess the reproducibility of the assay for both compounds.

CompoundExperiment 1 IC50 (µM)Experiment 2 IC50 (µM)Experiment 3 IC50 (µM)Mean IC50 (µM)Standard Deviation%CV
This compound 5.26.15.55.60.458.0%
Sorafenib 3.84.23.94.00.215.3%

In this hypothetical scenario, the lower %CV for Sorafenib suggests a slightly more reproducible IC50 value under the tested conditions. However, the %CV for this compound is still within an acceptable range for many cell-based assays.

Experimental Protocols for Assessing Cytotoxicity and Reproducibility

To generate the data required for a reproducibility assessment, a robust and well-defined experimental protocol is essential. Below are detailed, step-by-step methodologies for a common cytotoxicity assay and a study to evaluate its reproducibility.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a popular method for determining the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[18][19][20][21]

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and Sorafenib (dissolved in DMSO to create stock solutions)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells into an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Sorafenib in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only as a vehicle control (100% viability) and wells with a known cytotoxic agent or no cells as a positive control for cell death (0% viability).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[20]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[20]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control luminescence as 100% viability and the background (no cells) as 0% viability.

    • Plot the normalized viability data against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each compound.

Protocol 2: Designing a Reproducibility Study

A well-designed reproducibility study aims to assess the impact of various factors on the assay's performance.[22]

Experimental Design:

  • Independent Experiments: Conduct the cytotoxicity assay on three different days.

  • Multiple Analysts (Optional but Recommended): Have two different analysts perform the assay independently.

  • Replicates: Within each experiment, run each compound concentration in triplicate (technical replicates).

  • Consistent Cell Culture: Use cells from the same passage number for all experiments to minimize biological variability.[23]

  • Standardized Reagents: Use the same lot of reagents (e.g., CellTiter-Glo® reagent, FBS) for all experiments where possible.

Data Analysis for Reproducibility:

  • Calculate the IC50 value for each compound from each independent experiment.

  • Calculate the mean, standard deviation, and %CV of the IC50 values across the independent experiments.

  • For each plate in each experiment, calculate the Z'-factor using the positive and negative controls. The formula for Z'-factor is:

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • Where SD is the standard deviation and Mean is the average signal of the controls.[8][13][15]

  • Assess the consistency of the Z'-factor across all plates and experiments. A consistently high Z'-factor ( > 0.5) indicates a robust and reproducible assay.[8][13][15]

Visualizing Workflows and Concepts

Diagrams are invaluable tools for understanding complex experimental workflows and abstract concepts.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HepG2) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment (48h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment CTG_Addition 5. Add CellTiter-Glo® Reagent Treatment->CTG_Addition Luminescence 6. Measure Luminescence CTG_Addition->Luminescence Normalization 7. Data Normalization Luminescence->Normalization Curve_Fitting 8. Dose-Response Curve Fitting Normalization->Curve_Fitting IC50_Calc 9. IC50 Determination Curve_Fitting->IC50_Calc

Caption: Workflow for the CellTiter-Glo® Cytotoxicity Assay.

Reproducibility_Concept cluster_low Low Reproducibility cluster_high High Reproducibility A1 IC50 = 5.2 µM A2 IC50 = 8.5 µM A3 IC50 = 3.1 µM B1 IC50 = 4.0 µM B2 IC50 = 4.2 µM B3 IC50 = 3.9 µM Concept Assessing Reproducibility of IC50 Values

Sources

A Comparative Stability Study of 6,8-Dimethylquinoline: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the selection of a stable form for an active pharmaceutical ingredient (API) or a key intermediate is a critical decision that influences its shelf-life, formulation, and overall efficacy. This guide provides an in-depth comparative stability analysis of 6,8-Dimethylquinoline and its hydrochloride salt. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental framework to assess the stability of these two forms under various stress conditions.

Introduction: The Rationale for Form Selection

6,8-Dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family.[1][2] Quinolines and their derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] The free base of 6,8-Dimethylquinoline, while synthetically accessible, may present challenges in terms of solubility and stability. Conversion to a salt, such as the hydrochloride, is a common strategy to enhance these physicochemical properties. However, the salt form is not invariably more stable. The presence of the counter-ion and the altered crystalline structure can introduce new degradation pathways. Therefore, a head-to-head comparative stability study is imperative.

This guide will delineate the principles of forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines and apply them to 6,8-Dimethylquinoline and its hydrochloride salt.[4][5][6][7] We will explore their behavior under hydrolytic, oxidative, thermal, and photolytic stress.

Physicochemical Properties: A Tale of Two Forms

Understanding the intrinsic properties of the free base and its hydrochloride salt is the first step in predicting their stability profiles.

Property6,8-Dimethylquinoline (Free Base)6,8-Dimethylquinoline Hydrochloride
Molecular Formula C₁₁H₁₁N[8][9][10]C₁₁H₁₂ClN
Molecular Weight 157.21 g/mol [9][10]193.68 g/mol
Appearance Colorless to yellow liquid/solid[2][11]Typically a solid powder
Melting Point 96.28 °C[8]Not readily available
Boiling Point 268.5 °C[8]Not applicable
Solubility Sparingly soluble in water; soluble in organic solvents.[2][11]Generally more soluble in aqueous media.
pKa (of conjugate acid) ~4.9 (estimated for quinoline)Not applicable

The key difference lies in the protonation of the quinoline nitrogen in the hydrochloride salt, which is expected to increase its aqueous solubility and potentially alter its susceptibility to nucleophilic attack.

Experimental Design: A Forced Degradation Study

Forced degradation, or stress testing, is designed to accelerate the degradation of a substance to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[12][13][14] Our study will subject both the free base and the hydrochloride salt to the following conditions as recommended by ICH guidelines.[6][14]

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation FreeBase 6,8-Dimethylquinoline Free Base Acid Acid Hydrolysis (0.1 M HCl, 60°C) FreeBase->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) FreeBase->Base Oxidation Oxidation (3% H₂O₂, RT) FreeBase->Oxidation Thermal Thermal (80°C, Solid State) FreeBase->Thermal Photo Photolytic (ICH Q1B) FreeBase->Photo HCl_Salt 6,8-Dimethylquinoline Hydrochloride HCl_Salt->Acid HCl_Salt->Base HCl_Salt->Oxidation HCl_Salt->Thermal HCl_Salt->Photo HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS Compare Compare Degradation Profiles Identify Degradants Assess Relative Stability HPLC->Compare LCMS->Compare

Caption: Workflow for the comparative forced degradation study.

Comparative Stability Analysis: Results and Discussion

The following table summarizes the hypothetical results of the forced degradation study, aiming for a degradation of 5-20% to ensure that the primary degradation products are formed without secondary degradation.[15]

Stress Condition6,8-Dimethylquinoline (Free Base) (% Degradation)This compound (% Degradation)Observations and Rationale
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) ~5%< 2%The free base shows slight degradation. The hydrochloride salt, already protonated, is more stable towards further acid-catalyzed reactions.
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) ~15%~18%Both forms are susceptible to base-catalyzed hydrolysis, potentially leading to ring-opening. The slightly higher degradation of the salt could be due to increased solubility in the aqueous base.
Oxidative (3% H₂O₂, RT, 24h) ~20%~12%The free base is more susceptible to oxidation, likely forming N-oxides and hydroxylated derivatives. The protonated nitrogen in the salt form is less prone to oxidation.
Thermal (80°C, 7 days, solid) < 1%< 1%Both forms exhibit high thermal stability in the solid state, as expected for aromatic heterocyclic compounds.
Photolytic (ICH Q1B, solid) ~8% (yellowing)~3%The free base shows significant discoloration, a common sign of quinoline degradation.[15] The crystalline structure of the salt may offer some protection from photolytic degradation.

Key Insights:

  • Hydrochloride Salt Advantage: The hydrochloride salt demonstrates superior stability under acidic, oxidative, and photolytic stress conditions. This is a significant advantage for formulation development, as excipient compatibility and exposure to light are common challenges.

  • Susceptibility to Base: Both forms show vulnerability to basic conditions. This indicates that formulations should be buffered to a neutral or slightly acidic pH to ensure maximum stability.

  • Potential Degradation Pathways: The primary degradation pathways for quinolines often involve hydroxylation of the rings, followed by potential ring cleavage.[16][17][18][19] Oxidation at the nitrogen to form an N-oxide is also a common pathway.

G cluster_main 6,8-Dimethylquinoline cluster_products Potential Degradation Products Main C₁₁H₁₁N N_Oxide N-Oxide Derivative Main->N_Oxide Oxidation (H₂O₂) Hydroxylated Hydroxylated Derivatives Main->Hydroxylated Photo/Oxidation RingOpened Ring-Opened Products Main->RingOpened Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for 6,8-Dimethylquinoline.

Experimental Protocols

  • Sample Preparation: Prepare 1 mg/mL stock solutions of 6,8-Dimethylquinoline free base and its hydrochloride salt in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.[15]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis protocol.[15]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Thermal Degradation: Place approximately 10 mg of the solid free base and hydrochloride salt in separate amber vials. Store in an oven at 80°C for 7 days. At the end of the study, dissolve the samples in the initial solvent for analysis.

  • Photostability: Expose approximately 10 mg of the solid free base and hydrochloride salt to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark. Dissolve the samples in the initial solvent for analysis.

A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[15]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm, with a Diode Array Detector (DAD) to assess peak purity.

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Specificity is confirmed by the absence of co-eluting peaks at the retention time of the main analyte in the stressed samples.

Conclusion and Recommendations

Based on this comparative analysis, This compound emerges as the more stable form, particularly against oxidative and photolytic degradation. Its enhanced stability, coupled with its likely superior aqueous solubility, makes it a more robust candidate for further pharmaceutical development.

For the development of a drug substance or product containing 6,8-Dimethylquinoline, the following is recommended:

  • Select the hydrochloride salt form.

  • Formulate at a pH between 4 and 6 to avoid base-catalyzed hydrolysis.

  • Use light-protective packaging.

  • Employ the validated stability-indicating HPLC method for quality control and long-term stability studies.

This guide provides a comprehensive framework for the stability assessment of 6,8-Dimethylquinoline and its hydrochloride salt. The principles and protocols described herein are broadly applicable to the stability evaluation of other heterocyclic compounds, ensuring the development of safe, effective, and stable pharmaceutical products.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate.
  • Possible degradation pathway of quinoline. ResearchGate.
  • Thermophysical Properties of 6,8-Dimethylquinoline. Chemcasts.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health (NIH).
  • Degradation of quinoline by a soil bacterium. PubMed.
  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate.
  • Ich guidelines for stability studies 1. Slideshare.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
  • 6,8-Dimethylquinoline Properties vs Pressure. Chemcasts.
  • 6,8-Dimethylquinoline. PubChem.
  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.
  • Quinoline, 6,8-dimethyl-. NIST WebBook.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Forced Degradation Studies. MedCrave online.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Jetir.Org.
  • 6-Methylquinoline. FooDB.
  • Preparation and Properties of Quinoline. SlidePlayer.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
  • Synthesis of derivatives of quinoline. SciSpace.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health (NIH).

Sources

A Technical Guide to Benchmarking the Performance of 6,8-Dimethylquinoline Hydrochloride Against Known Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of fluorescence-based assays and imaging, the selection of an appropriate fluorophore is paramount to experimental success. This guide provides a comprehensive framework for benchmarking the performance of 6,8-Dimethylquinoline hydrochloride, a compound of interest for its potential fluorescent properties, against well-established and characterized fluorescent dyes: Fluorescein and Rhodamine B. As a Senior Application Scientist, my objective is to equip you not just with protocols, but with the underlying scientific rationale to critically evaluate and select the optimal dye for your specific application.

This document is structured to provide a logical workflow, from understanding the core photophysical principles to executing rigorous experimental comparisons. We will delve into the "why" behind experimental choices, ensuring that the data you generate is not only accurate but also meaningful.

The Imperative of Benchmarking in Fluorescence Research

The efficacy of a fluorescent dye is not an absolute measure but is highly dependent on the experimental context. Factors such as the solvent environment, pH, and the presence of quenchers can significantly alter a dye's performance. Therefore, direct, side-by-side comparison under your specific experimental conditions is crucial. This guide will focus on three key performance pillars:

  • Spectral Properties: The efficiency of light absorption (molar absorptivity) and the wavelengths of maximum excitation and emission.

  • Quantum Yield: A measure of the efficiency of the fluorescence process.

  • Photostability: The dye's resistance to photochemical degradation upon exposure to light.

Our benchmark dyes, Fluorescein and Rhodamine B, have been chosen for their widespread use and well-documented properties, providing a robust baseline for comparison.[1][][3][4][5] Quinine sulfate will be utilized as a reference standard for quantum yield determination due to its well-established fluorescence characteristics.[6][7][8]

Comparative Overview of Selected Fluorophores

A preliminary understanding of the dyes' characteristics is essential for designing relevant experiments. The following table summarizes the known properties of our benchmark dyes. The properties for this compound are yet to be determined and will be the focus of the subsequent experimental protocols.

PropertyThis compoundFluoresceinRhodamine BQuinine Sulfate (Standard)
Molecular Formula C₁₁H₁₂ClNC₂₀H₁₂O₅C₂₈H₃₁ClN₂O₃C₄₀H₅₄N₄O₁₀S
Molecular Weight 193.68 g/mol [9]332.31 g/mol [10]479.02 g/mol [4]782.95 g/mol [11]
Excitation Max (λex) To be determined~494 nm[1][][12]~540-545 nm[4][13]~350 nm[14]
Emission Max (λem) To be determined~512-521 nm[1][][12]~580-625 nm[4][13]~450 nm[14]
Quantum Yield (Φf) To be determined~0.95 (in 0.1 M NaOH)~0.65 (in basic ethanol)[5]0.577 (in 0.1 M H₂SO₄)[15]
Molar Absorptivity (ε) To be determined~70,000 M⁻¹cm⁻¹ (at ~490 nm)[12]To be determinedTo be determined
Solubility To be determinedSlightly soluble in water and alcohol[1][12]Soluble in water and ethanol[3][5]Soluble in sulfuric acid[14]

Experimental Protocols for Performance Benchmarking

The following sections provide detailed, step-by-step methodologies for characterizing the key performance indicators of this compound and comparing them against Fluorescein and Rhodamine B.

Determination of Spectral Properties

The first step in characterizing any fluorescent molecule is to determine its optimal excitation and emission wavelengths.

Protocol:

  • Solution Preparation:

    • Prepare stock solutions of this compound, Fluorescein, and Rhodamine B in a suitable solvent (e.g., ethanol or a buffered aqueous solution relevant to your application). A concentration of 1 mg/mL is a good starting point.

    • From the stock solutions, prepare dilute working solutions (e.g., 1-10 µM) in the same solvent. The absorbance of the working solution at its maximum absorption wavelength should be below 0.1 to avoid inner filter effects.

  • Absorbance Spectrum Measurement:

    • Using a UV-Visible spectrophotometer, measure the absorbance spectrum of each dye solution from approximately 250 nm to 700 nm.

    • The wavelength of maximum absorbance (λabs_max) will be used as the excitation wavelength for subsequent fluorescence measurements.

  • Excitation and Emission Spectra Measurement:

    • Using a spectrofluorometer, record the emission spectrum of each dye by exciting at its respective λabs_max.

    • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λem_max) and scan a range of excitation wavelengths.

G cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement Stock Stock Dilute Dilute Stock->Dilute Dilution Spectrophotometer Spectrophotometer Dilute->Spectrophotometer Spectrofluorometer Spectrofluorometer Dilute->Spectrofluorometer Abs_Spectrum Abs_Spectrum Spectrophotometer->Abs_Spectrum Measures Lambda_abs_max Lambda_abs_max Abs_Spectrum->Lambda_abs_max Determines Lambda_abs_max->Spectrofluorometer Excitation λ Em_Spectrum Em_Spectrum Spectrofluorometer->Em_Spectrum Records Ex_Spectrum Ex_Spectrum Spectrofluorometer->Ex_Spectrum Records Lambda_em_max Lambda_em_max Em_Spectrum->Lambda_em_max Determines Lambda_em_max->Ex_Spectrum Set Emission λ

Caption: Workflow for determining the spectral properties of a fluorescent dye.

Determination of Molar Absorptivity

The molar absorptivity (or extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

  • Prepare a Dilution Series: Prepare a series of dilutions of the dye in the chosen solvent with known concentrations.

  • Measure Absorbance: Measure the absorbance of each dilution at the λabs_max determined previously.

  • Plot and Calculate: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression will be the molar absorptivity (ε) in M⁻¹cm⁻¹ (assuming a path length 'l' of 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. It is a critical parameter for assessing the brightness of a fluorophore. We will use the relative method, comparing the fluorescence of our test compounds to that of a standard with a known quantum yield (Quinine Sulfate).

Protocol:

  • Prepare Solutions:

    • Prepare a solution of the standard (Quinine Sulfate in 0.1 M H₂SO₄) and solutions of this compound, Fluorescein, and Rhodamine B in their respective solvents.

    • The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.

  • Measure Absorbance and Fluorescence:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurement.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and reference, respectively.

G cluster_prep Solution Preparation cluster_calc Calculation Sample_Sol Sample_Sol Abs_Fluor_Sample Measure Sample Absorbance & Fluorescence Sample_Sol->Abs_Fluor_Sample Calculation Calculate Quantum Yield using comparative equation Abs_Fluor_Sample->Calculation Reference_Sol Reference_Sol Abs_Fluor_Ref Measure Reference Absorbance & Fluorescence Reference_Sol->Abs_Fluor_Ref Abs_Fluor_Ref->Calculation

Caption: Workflow for determining relative fluorescence quantum yield.

Assessment of Photostability

Photostability, or the resistance to photobleaching, is crucial for applications involving prolonged or intense light exposure, such as fluorescence microscopy.

Protocol:

  • Prepare Samples: Prepare solutions of each dye with similar initial fluorescence intensities.

  • Continuous Excitation: Place the cuvette with the sample in the spectrofluorometer and continuously expose it to the excitation light at a fixed wavelength.

  • Monitor Fluorescence Decay: Record the fluorescence intensity at the emission maximum over time.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of decay is an indicator of the dye's photostability. A slower decay indicates higher photostability. For a more quantitative comparison, the time it takes for the fluorescence to decrease by 50% (the half-life) can be determined.

This protocol should be conducted under standardized conditions of light intensity and sample temperature to ensure a fair comparison. The ICH Harmonised Tripartite Guideline for photostability testing can provide further detailed recommendations.[16][17][18]

Interpreting the Benchmarking Data

The data generated from these experiments will allow for a comprehensive and objective comparison of this compound with Fluorescein and Rhodamine B.

  • High Molar Absorptivity and Quantum Yield: A combination of a high molar absorptivity and a high quantum yield will result in a "bright" fluorescent probe, which is desirable for most applications.

  • Spectral Overlap: When considering applications involving multiple fluorophores (e.g., FRET or multiplexing), understanding the spectral overlap between the dyes is critical to minimize crosstalk.

  • Photostability: For imaging applications, a dye with high photostability will allow for longer acquisition times and more reliable quantitative measurements.

Conclusion

This guide provides a robust framework for the systematic benchmarking of this compound against established fluorescent dyes. By following these detailed protocols and understanding the underlying principles, researchers can generate the critical data needed to make informed decisions about the suitability of this novel compound for their specific research and development needs. The true value of a fluorescent probe is not in its absolute specifications but in its performance within a defined experimental context. Rigorous, in-house benchmarking is therefore an indispensable step in the successful application of fluorescence technology.

References

  • Fluorescein - Wikipedia. (n.d.).
  • Rhodamine B - Sciencemadness Wiki. (n.d.).
  • Rhodamine B: Applications, Characteristics, and Safety Information. (n.d.).
  • Rhodamine B - MFA Cameo. (n.d.).
  • Rhodamine B - Wikipedia. (n.d.).
  • Analytical Standard, Quinine sulfate fluorescence standard substance, min 98.6%, 300 mg. (n.d.).
  • Fluorescein | C20H12O5 | CID 16850 - PubChem - NIH. (n.d.).
  • Quinine sulfate Fluorescence Reference Standard - 100 mg - Eurogentec. (n.d.).
  • Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - NIH. (2018, July 26).
  • RHODAMINE B - Ataman Kimya. (n.d.).
  • Quinoline, 6,8-dimethyl- - the NIST WebBook. (n.d.).
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI. (n.d.).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • 6,8-Dimethylquinoline | C11H11N | CID 75528 - PubChem. (n.d.).
  • Chemically- and photo-convertible dyes for fluorescence detection of biomolecules - eDiss. (n.d.).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications - UCI Department of Chemistry. (n.d.).
  • Thermophysical Properties of 6,8-Dimethylquinoline - Chemcasts. (n.d.).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021, January 5).
  • Finding Peaceable Photostability - Caron Scientific. (n.d.).
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1).

Sources

A Guide to the Structural Confirmation of 6,8-Dimethylquinoline Hydrochloride: A Multi-faceted Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and medicinal chemistry, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth comparison of independent analytical methods to confirm the structure of 6,8-Dimethylquinoline hydrochloride. By leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, we can build a self-validating system of evidence, ensuring the utmost confidence in the molecular identity of this important quinoline derivative. Quinoline and its derivatives are known to possess a wide range of biological activities, making their precise characterization critical for further investigation and development.[1]

The Imperative of Orthogonal Structural Verification

Reliance on a single analytical technique for structural elucidation can be fraught with ambiguity. Each method interrogates a different aspect of a molecule's physical and chemical properties. By employing orthogonal techniques—methods that rely on different physical principles—we create a robust network of data that, when taken together, provides an irrefutable confirmation of the target structure. This guide will detail the experimental protocols and expected data for three such powerful techniques.

Experimental Workflow for Structural Confirmation

The following diagram outlines the logical flow for the comprehensive structural analysis of this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of 6,8-Dimethylquinoline HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Crystal_Growth Crystal Growth Purification->Crystal_Growth Structure_Confirmation Final Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation XRay_Diffraction Single-Crystal X-ray Diffraction Crystal_Growth->XRay_Diffraction XRay_Diffraction->Structure_Confirmation

Figure 1: A comprehensive workflow for the structural confirmation of this compound.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as residual solvent signals can interfere with the analyte's spectrum.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should be set to encompass the expected chemical shift range for aromatic and methyl protons (typically 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]

    • Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay may be required.[4]

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling relationships.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

Predicted ¹H and ¹³C NMR Data:
Proton Predicted ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Predicted ¹³C Chemical Shift (ppm)
H-28.8 - 9.0dd~4.5, 1.5148 - 150
H-37.6 - 7.8dd~8.5, 4.5122 - 124
H-48.2 - 8.4dd~8.5, 1.5138 - 140
H-57.9 - 8.1d~1.0128 - 130
H-77.4 - 7.6d~1.0126 - 128
6-CH₃2.5 - 2.7s-18 - 20
8-CH₃2.7 - 2.9s-20 - 22
C-4a127 - 129
C-6136 - 138
C-8139 - 141
C-8a146 - 148

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Method 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[12] This allows for the determination of the molecular weight and can provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[13]

  • Ionization:

    • Electron Ionization (EI): This high-energy technique is suitable for volatile compounds and often results in extensive fragmentation, providing a detailed "fingerprint" of the molecule.

    • Electrospray Ionization (ESI): A softer ionization technique ideal for polar and less volatile compounds, which will likely produce a prominent protonated molecular ion [M+H]⁺.[14]

  • Mass Analysis: Acquire a full scan mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This helps to elucidate the structure by identifying characteristic neutral losses.

Predicted Mass Spectrum Data:

The molecular formula of 6,8-Dimethylquinoline is C₁₁H₁₁N, with a monoisotopic mass of 157.0891 g/mol .[15] The hydrochloride salt will readily dissociate in the gas phase.

Ion Predicted m/z Description
[M+H]⁺158.0968Protonated molecular ion (base peak in ESI)
[M]⁺•157.0891Molecular ion (base peak in EI)
[M-H]⁺156.0811Loss of a hydrogen radical
[M-CH₃]⁺142.0651Loss of a methyl radical
[M-HCN]⁺•130.0651Loss of hydrogen cyanide from the pyridine ring

Table 2: Predicted m/z values for key ions of 6,8-Dimethylquinoline in high-resolution mass spectrometry.

The fragmentation of dimethylquinolines in EI-MS is expected to proceed via loss of a hydrogen radical followed by the loss of a methyl radical.[16] The loss of HCN is a characteristic fragmentation pathway for quinoline-containing compounds.[17]

MS_Fragmentation M_plus [C₁₁H₁₁N]⁺• m/z = 157 M_minus_H [C₁₁H₁₀N]⁺ m/z = 156 M_plus->M_minus_H - •H M_minus_CH3 [C₁₀H₈N]⁺ m/z = 142 M_plus->M_minus_CH3 - •CH₃ M_minus_HCN [C₁₀H₈]⁺• m/z = 128 M_minus_H->M_minus_HCN - HCN

Figure 2: Predicted mass spectrometry fragmentation pathway for 6,8-Dimethylquinoline.

Method 3: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the crystalline state.[18] This technique can confirm not only the connectivity of atoms but also their stereochemistry and intermolecular interactions.

Experimental Protocol:
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[18] This can be achieved by slow evaporation of a saturated solution, cooling of a supersaturated solution, or vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[19]

    • The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to solve the phase problem and generate an initial electron density map.[18]

    • A model of the molecule is built into the electron density map and refined against the experimental data to obtain the final crystal structure.

Expected Crystallographic Data:

While a crystal structure for this compound is not publicly available, we can anticipate the key structural features that would be confirmed by this method.

Parameter Expected Observation
Connectivity Confirmation of the quinoline ring system with methyl groups at positions 6 and 8.
Bond Lengths and Angles Values consistent with an aromatic quinoline system.
Planarity The quinoline ring system will be essentially planar.
Counterion A chloride ion will be present in the crystal lattice.
Protonation Site The nitrogen atom of the quinoline ring will be protonated.
Intermolecular Interactions Hydrogen bonding between the protonated quinoline nitrogen and the chloride anion, as well as potential π-π stacking interactions between the quinoline rings.

Table 3: Expected outcomes from a single-crystal X-ray diffraction analysis of this compound.

Conclusion

The structural confirmation of a novel compound like this compound should not be left to a single analytical technique. By employing a multi-pronged approach utilizing NMR spectroscopy, mass spectrometry, and X-ray crystallography, a comprehensive and self-validating dataset can be generated. NMR provides the detailed atomic connectivity in solution, mass spectrometry confirms the molecular weight and provides fragmentation clues, and X-ray crystallography offers an unambiguous three-dimensional structure in the solid state. Together, these independent methods provide the highest level of confidence for researchers, scientists, and drug development professionals.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed, 2024. [Link]
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing, 1966. [Link]
  • 2,6-Dimethylquinoline.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC, National Institutes of Health, 2020. [Link]
  • 13-C NMR Protocol for beginners AV-400. University of Wisconsin-Madison. [Link]
  • 4,8-Dimethylquinoline.
  • Mass Spectrometry Protocols and Methods.
  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
  • 2,4-Dimethylquinoline.
  • 2,6-Dimethyl-quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • Quinoline, 4,8-dimethyl-. NIST WebBook, National Institute of Standards and Technology. [Link]
  • 13C NMR Estim
  • Quinoline, 2,6-dimethyl-. NIST WebBook, National Institute of Standards and Technology. [Link]
  • 6,8-Dimethylquinoline.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
  • Quinoline, 2,6-dimethyl-. NIST WebBook, National Institute of Standards and Technology. [Link]
  • X-ray Crystallography.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). CEITEC. [Link]
  • Sample Prep for Mass Spec. Biocompare, 2018. [Link]
  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI, 2024. [Link]
  • 2,4-dimethylquinoline. ChemBK. [Link]
  • QUINOLINE, 4,8-DIMETHYL-. GSRS. [Link]
  • 2,4-dimethylquinoline (C11H11N). PubChemLite. [Link]
  • 4,8-dimethylquinoline (C11H11N). PubChemLite. [Link]
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • Quinoline, 6,8-dimethyl-. NIST WebBook, National Institute of Standards and Technology. [Link]
  • 6.8 ¹³C NMR Spectroscopy. KPU Pressbooks. [Link]
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 2021. [Link]
  • Small molecule crystallography. Excillum. [Link]
  • X-ray crystallography. Wikipedia. [Link]
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube, 2021. [Link]
  • X-ray Crystallography. Chemistry LibreTexts, 2023. [Link]
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
  • ERGOLINE, 6,8-DIMETHYL-, (8.BETA.)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 6,8-Dimethylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 6,8-Dimethylquinoline hydrochloride. By understanding the chemical's characteristics and adhering to the prescribed protocols, you can mitigate risks and ensure a safe laboratory environment. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the "why" behind each recommendation.

Understanding the Hazard: A Proactive Approach to Safety

The primary routes of exposure are inhalation, skin contact, and ingestion.[2][6] The hydrochloride salt form may exist as a solid, potentially a fine powder, which increases the risk of aerosolization and inhalation during handling.

Key Assumed Hazards:

  • Acute Toxicity: Harmful or toxic if ingested or absorbed through the skin.[1][2]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation upon contact.[2][7]

  • Chronic Health Effects: Potential for long-term health effects, including carcinogenicity, based on data from related compounds.[3][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[9]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves, double-gloving recommended.Provides a robust barrier against skin absorption.[2][4] Double-gloving is a best practice when handling potent or poorly characterized compounds.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles entering the eyes.[2][10][11] Standard safety glasses are insufficient.
Body Protection A fully buttoned laboratory coat made of a low-permeability fabric.Prevents contamination of personal clothing and skin.[5][10]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[11][12]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Work in a certified chemical fume hood prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 handle1 Carefully weigh the solid compound prep3->handle1 Proceed to handling handle2 Prepare solution by slowly adding solvent handle1->handle2 handle3 Cap and label all containers handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Proceed to cleanup clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste according to institutional guidelines clean2->clean3 clean4 Doff PPE in the correct order clean3->clean4

Caption: Safe handling workflow for this compound.

Detailed Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in the table above.

    • Work in a Fume Hood: All manipulations of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Assemble Equipment: Have all necessary glassware, spatulas, and reagents ready to avoid interruptions during handling.

  • Handling:

    • Weighing: When weighing the solid, do so on a tared weigh boat within the fume hood. Avoid any actions that could generate dust.

    • Solubilization: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.

  • Cleanup and Disposal:

    • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Waste Segregation: All solid waste (gloves, weigh boats, etc.) contaminated with this compound should be placed in a designated hazardous waste container.[13] Liquid waste should be collected in a separate, clearly labeled hazardous waste container.

    • Disposal: Dispose of all hazardous waste in accordance with your institution's and local regulations.[6][13] Do not pour any waste down the drain.[4][12]

    • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate your skin or clothing. Wash your hands thoroughly after removing your gloves.[4]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][14] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[4]

  • Spill: Evacuate the immediate area.[8] For a small spill, absorb the material with an inert absorbent such as vermiculite or sand and place it in a sealed container for disposal.[8][10] For larger spills, contact your institution's environmental health and safety department immediately.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the potential hazards, utilizing the correct PPE, and adhering to established protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for any chemical you work with.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline.
  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS.
  • International Labour Organization (ILO). ICSC 0071 - QUINOLINE.
  • ScienceLab.com. Material Safety Data Sheet.
  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.